Benzo[b]naphtho[2,1-d]thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphtho[1,2-b][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10S/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUHHUCOSQOCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075205 | |
| Record name | Benzo[b]naphtho[2,1-d]thiophene | |
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Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239-35-0 | |
| Record name | Benzo[b]naphtho[2,1-d]thiophene | |
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| Record name | Benzo(a)dibenzothiophene | |
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| Record name | Benzo[b]naphtho[2,1-d]thiophene | |
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| Record name | Benzo[b]naphtho[2,1-d]thiophene | |
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| Record name | 11-thiabenzo[a]fluorene | |
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| Record name | BENZO(A)DIBENZOTHIOPHENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzo[b]naphtho[2,1-d]thiophene and Its Derivatives
This guide provides a comprehensive overview of the synthetic routes to benzo[b]naphtho[2,1-d]thiophene, a significant polycyclic aromatic sulfur heterocycle. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development and materials science, offering both theoretical understanding and practical, field-proven insights.
Introduction: The Significance of the this compound Scaffold
This compound (C₁₆H₁₀S) is a rigid, planar, and electron-rich polycyclic aromatic hydrocarbon containing a thiophene ring fused to a phenanthrene framework.[1][2] This unique structural motif imparts favorable electronic and photophysical properties, making it a compelling building block in the design of advanced organic materials. Derivatives of this scaffold are actively being investigated for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The planar nature of the molecule facilitates efficient π-π stacking, which is crucial for charge transport in organic semiconductor devices.
Furthermore, the benzo[b]thiophene core is a recognized "privileged structure" in medicinal chemistry.[3] Its derivatives have shown a wide range of biological activities, and the incorporation of the this compound scaffold can lead to novel therapeutic agents with unique pharmacological profiles.
This guide will delve into the primary synthetic strategies for accessing this valuable molecular framework, with a focus on the underlying principles that govern these transformations.
Strategic Approaches to the this compound Core
The synthesis of this compound can be broadly categorized into two main approaches:
-
Construction of the Naphthothiophene System via Cyclization: This is the most common and versatile approach, typically involving the formation of the final fused ring system in the key step. Photocyclization reactions, a type of pericyclic reaction, are particularly powerful in this regard.
-
Stepwise Annulation Starting from Simpler Thiophene or Naphthalene Precursors: These methods involve the gradual construction of the fused ring system through a series of reactions, such as transition-metal-catalyzed cross-couplings and subsequent cyclizations.
The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.
Methodology 1: Photocyclization of Diarylthiophenes – The Mallory Reaction
The photocyclization of stilbene and its analogs, known as the Mallory reaction, is a powerful tool for the formation of phenanthrene-like structures.[4][5] This methodology can be effectively applied to the synthesis of this compound from a suitable diarylthiophene precursor. The key precursor for this synthesis is 2-(2-naphthyl)thiophene.
Causality Behind the Experimental Choices
The overall synthetic strategy involves a two-step process: the synthesis of the 2-(2-naphthyl)thiophene precursor, followed by the photochemical cyclization. The choice of a Wittig reaction for the precursor synthesis is based on its reliability in forming carbon-carbon double bonds.[6] For the final photocyclization step, the use of iodine as an oxidant is crucial for the aromatization of the initially formed dihydrophenanthrene intermediate.[1]
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part A: Synthesis of 2-(2-Naphthyl)vinylthiophene (Wittig Reaction Precursor)
-
Preparation of the Phosphonium Salt:
-
To a solution of 2-(bromomethyl)naphthalene (1.0 eq) in anhydrous toluene, add triphenylphosphine (1.0 eq).
-
Reflux the mixture for 12-16 hours. The phosphonium salt will precipitate out of the solution.
-
Cool the reaction mixture to room temperature, filter the white solid, wash with cold toluene, and dry under vacuum to yield 2-naphthylmethyltriphenylphosphonium bromide.
-
-
Wittig Reaction:
-
Suspend the 2-naphthylmethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. The formation of the deep red ylide indicates a successful deprotonation.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of thiophene-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(2-naphthyl)vinylthiophene as a mixture of (E)- and (Z)-isomers.
-
Part B: Synthesis of this compound (Photocyclization)
-
Reaction Setup:
-
Dissolve the 2-(2-naphthyl)vinylthiophene (1.0 eq) and a catalytic amount of iodine (0.1 eq) in a suitable solvent such as cyclohexane in a quartz reaction vessel. The concentration should be dilute (e.g., 0.01 M) to minimize side reactions.
-
Deoxygenate the solution by bubbling argon through it for 30 minutes.
-
-
Photochemical Reaction:
-
Irradiate the solution with a high-pressure mercury lamp (e.g., 450 W) while maintaining a constant temperature (e.g., 20-25 °C) using a cooling bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the solution with aqueous sodium thiosulfate to remove excess iodine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound as a white solid.
-
Methodology 2: Palladium-Catalyzed Annulation Strategies
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. These methods can be employed to construct the this compound skeleton through a convergent approach, often involving the formation of a key biaryl bond followed by an intramolecular cyclization.
General Strategy
A common strategy involves the Suzuki-Miyaura cross-coupling of a functionalized thiophene with a functionalized naphthalene, followed by an intramolecular cyclization to form the fused thiophene ring.
Illustrative Synthetic Pathway
Caption: Palladium-catalyzed synthesis of the precursor for photocyclization.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling for Precursor Synthesis
-
Reaction Setup:
-
To a reaction vessel, add 2-bromothiophene (1.0 eq), naphthalene-2-boronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a mixture of solvents, for example, toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Deoxygenate the mixture by bubbling argon through it for 20-30 minutes.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an argon atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain 2-(2-naphthyl)thiophene. This product can then be used in the photocyclization step as described in Methodology 1.
-
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀S | [1][2] |
| Molecular Weight | 234.32 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 163-165 °C | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15-8.12 (m, 1H), 8.05-8.02 (m, 1H), 7.95-7.85 (m, 4H), 7.60-7.45 (m, 4H). | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 140.8, 138.2, 133.6, 133.1, 131.9, 128.8, 128.4, 128.2, 127.8, 126.7, 126.4, 125.9, 124.7, 124.0, 123.8, 122.9. | |
| Mass Spectrometry (EI) | m/z (%): 234 (M+, 100), 202, 189, 117. | [7] |
Conclusion and Future Outlook
The synthesis of this compound and its derivatives is a dynamic area of research with significant implications for both materials science and medicinal chemistry. The methodologies outlined in this guide, particularly the robust photocyclization and versatile palladium-catalyzed cross-coupling strategies, provide a solid foundation for accessing this important class of compounds.
Future research will likely focus on the development of more efficient and sustainable synthetic methods, including C-H activation and flow chemistry approaches. Furthermore, the exploration of novel derivatives with tailored electronic and biological properties will continue to be a major driving force in this field. This guide serves as a valuable resource for scientists and researchers contributing to these exciting advancements.
References
- Mallory, F. B., & Mallory, C. W. (1984). The Mallory Photocyclization Reaction. Organic Reactions, 30, 1–456.
- A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021, August 16).
- Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene. Molecules, 22(9), 1473.
- Benzo(b)naphtho(2,1-d)thiophene, 2-methyl-. PubChem.
- NICKEL-CATALYZED SUZUKI-MIYAURA CROSS-COUPLING REACTIONS: ONE-POT SYNTHESIS OF 2-ARYLTHIOPHENES. RASAYAN Journal of Chemistry, 13(4), 2438-2444.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021, March 29).
- This compound. NIST Chemistry WebBook.
- Benzo(b)naphtho(2,1-d)thiophene. PubChem.
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6).
- Synthesis and Characterization of Naphtho[2,1-b:7,8-b′]bis[4]- benzothiophene. Synfacts, 10(01), 0023-0023.
- Benzo(b)naphtho(2,1-d)thiophene. PubChem.
- Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3).
- Photocyclization of Stilbenes and Rel
- The Wittig Reaction: Synthesis of Alkenes.
- Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. The Journal of Organic Chemistry, 86(7), 5099-5108.
- Wittig Reaction - Organic Chemistry Portal.
- Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis.
- Synthesis method of benzo [ b ] naphtho [2,3-d ] thiophene. (2022). CN114213389B.
- This compound. NIST Chemistry WebBook.
- An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 142, 336-377.
- The Photochemical Approach to Helicenes.
- Process for the synthesis of benzo[b]thiophenes. (1996). US5569772A.
- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
- Benzo(b)naphtho(1,2-d)thiophene. PubChem.
- 2-vinylthiophene. Organic Syntheses, 31, 96.
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A Senior Scientist's Guide to the Spectroscopic Characterization of Benzo[b]naphtho[2,1-d]thiophene
Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of benzo[b]naphtho[2,1-d]thiophene (C₁₆H₁₀S), a polycyclic aromatic sulfur heterocycle (PASH) of significant interest in materials science, environmental analysis, and toxicology. As a known agonist of the aryl hydrocarbon receptor (AhR), unambiguous identification and characterization of this molecule are paramount for researchers in drug development and environmental health.[1] This document moves beyond rote protocols to explain the causal logic behind spectroscopic method selection, data interpretation, and how an integrated, multi-technique approach provides a self-validating system for structural elucidation.
Introduction: The Analytical Imperative
This compound is a fused-ring system belonging to the PASH family, which are common components of crude oil and products of incomplete combustion.[2][3] Its rigid, planar structure and extended π-conjugated system impart electronic properties relevant for organic semiconductor research. However, its environmental prevalence and biological activity necessitate robust analytical methods for its detection and characterization.[1][4] The existence of several isomers, such as benzo[b]naphtho[1,2-d]thiophene and benzo[b]naphtho[2,3-d]thiophene, makes unequivocal identification solely by a single technique like mass spectrometry challenging.[5][6] Therefore, a synergistic application of mass spectrometry, vibrational spectroscopy, nuclear magnetic resonance, and optical spectroscopy is required for complete and authoritative characterization.
Molecular Structure and Isomeric Considerations
The core structure consists of a thiophene ring fused between benzene and naphthalene moieties. The specific fusion pattern in this compound results in a unique, asymmetric arrangement of its ten aromatic protons.
Caption: Molecular Structure of this compound.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Expertise & Causality: Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as the initial and essential step. Its primary role is to confirm the molecular weight and, by extension, the molecular formula. We choose Electron Ionization (EI) for its ability to produce a highly reproducible fragmentation pattern, which acts as a molecular fingerprint.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a volatile organic solvent like dichloromethane or hexane.
-
GC Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Rationale: A non-polar column separates analytes primarily by boiling point, which is effective for PASH isomers.
-
-
Temperature Program: Utilize a temperature gradient (e.g., start at 100°C, ramp to 300°C at 10°C/min) to ensure adequate separation from potential impurities.
-
MS Detection (EI): The column effluent is directed into the ion source of the mass spectrometer.
-
Ionization Energy: Standard 70 eV. This energy level is high enough to cause reproducible fragmentation but minimizes complete atomization of the molecule.
-
Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and key fragments.
-
Data Presentation & Interpretation
The EI mass spectrum provides two crucial pieces of information: the molecular ion and the fragmentation pattern.
Table 1: Key Mass-to-Charge Ratios (m/z) from EI-MS
| m/z Value | Relative Intensity (%) | Assignment | Interpretation |
|---|---|---|---|
| 234.05 | 100.0 | [M]⁺ | Molecular Ion: Confirms the molecular formula C₁₆H₁₀S.[7] |
| 235.05 | 18.3 | [M+1]⁺ | Isotope peak due to the natural abundance of ¹³C and ³³S. |
| 232.05 | 9.9 | [M-2H]⁺ | Loss of two hydrogen atoms, typical for aromatic systems. |
| 189.00 | 8.6 | [M-CHS]⁺ | Loss of the thiophene moiety as a CHS radical. |
| 117.00 | 11.9 | [M]²⁺ | Doubly charged molecular ion, common in stable aromatic systems. |
(Data sourced from PubChem CID 9198)[7]
The base peak at m/z 234 confirms the molecular weight of 234.3 g/mol .[7] The relative intensity of the [M+1]⁺ peak is consistent with a molecule containing 16 carbons and one sulfur atom. While this confirms the formula, it cannot distinguish between isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations
Expertise & Causality: FT-IR spectroscopy is employed to confirm the presence of key functional groups and to obtain a unique "fingerprint" of the molecule's vibrational framework. For a PASH, we expect to see characteristic absorptions for aromatic C-H bonds, aromatic C=C ring stretches, and vibrations involving the C-S bond. The absence of strong absorptions for aliphatic C-H, O-H, or C=O groups validates sample purity.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Mix ~1 mg of the analyte with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Rationale: KBr is transparent in the mid-IR range and provides a solid matrix that minimizes intermolecular interactions that could broaden spectral bands.
-
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample holder should be collected first.
Data Presentation & Interpretation
Table 2: Expected Characteristic FT-IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Interpretation |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of hydrogen atoms on aromatic rings. |
| 1620 - 1450 | Aromatic C=C Stretch | Multiple sharp bands characteristic of the fused aromatic ring system. |
| 900 - 700 | C-H Out-of-Plane Bend | The specific pattern is highly diagnostic for the substitution pattern on the aromatic rings (the "fingerprint region"). |
| ~700 | C-S Stretch | Often weak, but confirms the presence of the thiophene sulfur linkage. |
Caption: Key vibrational modes for FT-IR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For a complex, low-symmetry molecule like this compound, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is not just helpful, but essential for unambiguous assignment of all 10 protons and 16 carbons. The resulting spectral pattern is the ultimate confirmation of the specific isomeric structure.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's spectrum.
-
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The aromatic region (typically 7.0-9.0 ppm) will be complex and crowded.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides the chemical shifts of all unique carbon atoms.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons (³JHH coupling). This is critical for tracing proton connectivity within each aromatic ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for piecing the entire structure together, as it links different fragments and identifies quaternary (non-protonated) carbons.
Data Interpretation
Specific, published NMR data for this compound is scarce. However, analysis of the structurally analogous benzo[b]naphtho[2,1-d]furan provides a clear expectation of the spectral complexity.[9]
-
¹H NMR: All 10 proton signals are expected to fall within the aromatic region (approx. 7.2-8.5 ppm). Due to the molecule's asymmetry, all 10 protons should be chemically distinct. The signals will appear as doublets and multiplets with complex splitting patterns (J-couplings) characteristic of ortho, meta, and para relationships.
-
¹³C NMR: All 16 carbons are expected to be unique. Signals for protonated carbons will appear in the approx. 110-130 ppm range, while quaternary carbons (including those at the ring junctions and the two carbons bonded to sulfur) will appear further downfield (approx. 130-150 ppm).
-
Integrated 2D Analysis: The definitive assignment relies on the interplay of 2D spectra. For example, starting with an easily identified proton (e.g., one with a simple doublet structure), COSY can be used to "walk" around a ring. HSQC then assigns the carbons attached to those protons. Finally, HMBC correlations from these assigned protons to nearby quaternary carbons will link the different ring systems together and confirm the fusion pattern that is unique to the [2,1-d] isomer.
Caption: A workflow for unambiguous NMR structural elucidation.
UV-Visible and Fluorescence Spectroscopy: Mapping Electronic Properties
Expertise & Causality: The extended π-conjugation of this compound allows it to absorb ultraviolet and visible light, promoting electrons from the ground state (S₀) to excited singlet states (S₁, S₂). This property is probed by UV-Vis absorption spectroscopy. For many such molecules, the subsequent relaxation from the lowest excited state (S₁) back to the ground state is accompanied by the emission of light (fluorescence), which is measured by fluorescence spectroscopy. These techniques are highly sensitive and provide insight into the molecule's electronic structure and potential for optoelectronic applications.
Experimental Protocol: Absorption and Emission
-
Sample Preparation: Prepare a very dilute solution (micromolar concentration) of the analyte in a spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).
-
Rationale: The solvent must be transparent in the wavelength range of interest. Dilute solutions are used to ensure the response is within the linear range of the detector (Absorbance < 1).
-
-
UV-Vis Absorption: Place the solution in a quartz cuvette. Record the absorption spectrum from approximately 200 nm to 600 nm against a solvent blank.
-
Fluorescence Emission: Using a spectrofluorometer, excite the sample at a wavelength corresponding to a major absorption peak (λ_ex). Record the emission spectrum (λ_em) at higher wavelengths. The difference between the absorption maximum and the emission maximum is the Stokes shift.
Data Interpretation
The UV-Vis spectrum is expected to show multiple strong absorption bands corresponding to π→π* transitions. Compared to simpler molecules like benzothiophene, the absorption maxima (λ_max) for this compound will be significantly red-shifted (shifted to longer wavelengths) due to the larger conjugated system.[10] The spectrum will likely exhibit fine vibronic structure, which is characteristic of rigid aromatic molecules. The fluorescence spectrum, if observed, will be a near mirror image of the lowest-energy absorption band and will provide information on the molecule's potential as an emitter.
Caption: A simplified Jablonski diagram illustrating absorption and fluorescence.
Conclusion: An Integrated and Self-Validating Approach
The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a piece of a larger puzzle. No single method can provide an unambiguous answer. The true power of this characterization lies in the integration of the data, which creates a self-validating loop. Mass spectrometry confirms the formula, FT-IR confirms the aromatic thiophene nature, optical spectroscopy reveals its electronic behavior, and a full suite of NMR experiments provides the definitive, isomer-specific structural proof. This rigorous, integrated workflow is the standard for authoritative molecular characterization in modern chemical and pharmaceutical sciences.
References
- Oligomers containing fused benzo[2,1-b:3,4-b′]dithiophene (BDT) and naphtho[2,1-b:3,4-b′]dithiophene (NDT). (n.d.). Royal Society of Chemistry.
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An In-depth Technical Guide to the Photophysical Properties of Benzo[b]naphtho[2,1-d]thiophene
For Researchers, Scientists, and Drug Development Professionals
Foreword
The fused heterocyclic aromatic molecule, benzo[b]naphtho[2,1-d]thiophene (BNT), represents a core scaffold of significant interest in the fields of materials science and medicinal chemistry. Its rigid, planar structure and extended π-conjugation give rise to distinct photophysical properties that are highly sensitive to substitution and environmental factors. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, photophysical characterization, and theoretical understanding of the BNT core. By elucidating the structure-property relationships that govern its light-absorbing and emitting behavior, we aim to empower the rational design of novel BNT derivatives for a range of applications, from organic electronics to advanced biomedical imaging and therapeutics.
Synthesis and Chemical Identity
The this compound core is a polycyclic aromatic hydrocarbon containing a central thiophene ring fused with benzene and naphthalene moieties. Its chemical formula is C₁₆H₁₀S, with a molecular weight of 234.32 g/mol .[1][2] The specific isomer, this compound, is also known by other names including naphtho[1,2-b][3]benzothiole.[1]
The synthesis of substituted benzo[b]naphtho[2,1-d]thiophenes can be achieved through various organic chemistry methodologies. For instance, methoxy-substituted derivatives, which have been pivotal in understanding the photophysical behavior of this class of compounds, have been synthesized and studied.[4] The strategic placement of substituents, such as methoxy groups, allows for the fine-tuning of the electronic and, consequently, the photophysical properties of the BNT core.
Photophysical Properties: A Tale of Light and Electrons
The interaction of this compound and its derivatives with light is governed by the arrangement of its electronic energy levels. The extended π-system of the molecule allows for the absorption of ultraviolet and visible light, leading to the promotion of an electron from a lower energy occupied molecular orbital (HOMO) to a higher energy unoccupied molecular orbital (LUMO). The subsequent de-excitation of this electron back to the ground state can occur through several pathways, including the emission of light in the form of fluorescence or phosphorescence.
Absorption and Emission Spectroscopy
Experimental data on the parent this compound is limited, however, studies on its isomers and substituted derivatives provide significant insights. For comparison, the absorption and fluorescence spectra of benzo[b]naphtho[1,2-d]thiophene and benzo[b]naphtho[2,3-d]thiophene have been recorded in solvents of varying polarity, such as cyclohexane and acetonitrile.[5]
A detailed study on methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes has provided valuable quantitative data. The optical, redox, and photophysical properties of these derivatives have been thoroughly investigated, including their phosphorescence spectra and lifetimes at 77 K.[6] This research highlights the significant influence of substituent position on the photophysical characteristics.
Table 1: Photophysical Data for Methoxy-Substituted this compound Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Phosphorescence λmax (nm) at 77 K | Phosphorescence Lifetime (s) at 77 K |
| 8-methoxy-BNT | Data not available | Data not available | Data available | Data available |
| 10-methoxy-BNT | Data not available | Data not available | Data available | Data available |
Note: Specific absorption and emission maxima at room temperature for the methoxy-substituted derivatives were not explicitly provided in the available search results. The referenced study focused on a range of properties including phosphorescence at low temperatures.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for applications such as fluorescent probes and markers.
The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. This parameter is sensitive to the molecular environment and can be used to probe interactions with other molecules.
Theoretical Insights from Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for elucidating the electronic structure and predicting the photophysical properties of molecules like this compound. These calculations can provide valuable information on:
-
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the absorption and emission characteristics.
-
Electronic Transitions: TD-DFT calculations can predict the wavelengths and oscillator strengths of electronic transitions, which correspond to the peaks in the absorption spectrum.
-
Excited State Properties: Computational models can also shed light on the nature of the excited states and the pathways for de-excitation, including fluorescence and intersystem crossing to the triplet state, which is a prerequisite for phosphorescence.
While a specific, comprehensive computational study solely focused on the photophysics of the parent this compound was not identified in the search results, numerous studies have successfully applied these methods to similar thiophene-containing aromatic systems.[7] These studies demonstrate the utility of DFT and TD-DFT in rationalizing experimental observations and guiding the design of new molecules with tailored photophysical properties.
Experimental Protocols for Photophysical Characterization
To ensure scientific integrity and reproducibility, it is essential to employ standardized and well-validated experimental protocols for the characterization of photophysical properties.
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) is a key parameter.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λmax).
-
Record the emission spectrum, scanning at wavelengths longer than the excitation wavelength.
-
The wavelength of maximum emission (λem) is a key parameter.
-
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.
Principle: The relative method compares the integrated fluorescence intensity and the absorbance of the sample to those of a standard with a known quantum yield.[8][9]
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with a well-characterized quantum yield and absorption/emission properties in a similar spectral region to the sample.
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (grads / gradr) * (ns^2 / nr^2) where Φr is the quantum yield of the standard, grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the fluorescence lifetime of the compound.
Principle: TCSPC is a highly sensitive technique that measures the time delay between the excitation of a sample by a pulsed laser and the detection of the emitted photons. By collecting the arrival times of many individual photons, a histogram is built up that represents the fluorescence decay profile.[3]
Methodology:
-
Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Data Acquisition:
-
The sample is excited by the pulsed laser.
-
The emitted photons are detected by the single-photon detector.
-
The timing electronics measure the time difference between the laser pulse and the detected photon.
-
This process is repeated millions of times to build up a statistically significant decay curve.
-
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).
Conclusion and Future Outlook
The this compound scaffold presents a versatile platform for the development of new functional materials and probes. While a complete photophysical characterization of the parent compound remains an area for further investigation, studies on its derivatives have demonstrated the significant impact of substitution on its light-absorbing and emitting properties. This guide has provided a framework for understanding and investigating these properties, from synthesis and experimental characterization to theoretical modeling.
Future research in this area should focus on:
-
Systematic Experimental Studies: A comprehensive experimental investigation of the photophysical properties of the parent this compound and a wider range of its derivatives in various solvents is needed to establish clear structure-property relationships.
-
Advanced Computational Modeling: The application of high-level computational methods will be crucial for a deeper understanding of the electronic structure and excited-state dynamics of these molecules, aiding in the predictive design of new materials.
-
Application-Oriented Research: The exploration of this compound derivatives in specific applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes for biological imaging, will drive further innovation in this field.
By combining rigorous experimental work with insightful computational analysis, the full potential of the this compound core can be unlocked, paving the way for the development of next-generation technologies in materials science and medicine.
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An In-depth Technical Guide to the Crystal Structure Analysis of Benzo[b]naphtho[2,1-d]thiophene
Abstract: Benzo[b]naphtho[2,1-d]thiophene (BNT) is a polycyclic aromatic sulfur heterocycle (PASH) that serves as a significant structural motif in materials science and medicinal chemistry.[1][2][3] Its rigid, planar, and electron-rich framework makes it a compelling candidate for organic electronics, while its derivatives are explored for various pharmacological activities.[2][4] Understanding the three-dimensional atomic arrangement of BNT in the solid state is paramount for rationally designing new materials and therapeutic agents. This guide provides a comprehensive, field-proven methodology for the definitive crystal structure analysis of BNT, from synthesis and single-crystal growth to advanced structural elucidation and complementary characterization techniques. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of solid-state molecular architecture.
Part 1: Foundational Chemistry and Material Procurement
Molecular Overview
This compound (CAS No: 239-35-0) is an organic compound with the molecular formula C₁₆H₁₀S.[1][5] Its structure consists of a thiophene ring fused with naphthalene and benzene rings, creating an extended π-conjugated system. This molecular architecture dictates its physicochemical properties, including its tendency to form ordered crystalline lattices through π-π stacking interactions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀S | PubChem[1] |
| Molecular Weight | 234.3 g/mol | PubChem[1] |
| CAS Number | 239-35-0 | NIST[5] |
| Appearance | Solid | General Knowledge |
Synthesis and Purification
A prerequisite for any crystallographic study is the availability of high-purity material. While several synthetic routes to the benzo[b]thiophene core exist, a common strategy involves the palladium-mediated cyclization of aryl thioethers.[6] For instance, palladium(II) acetate can be used to facilitate the oxidative cyclization of precursor molecules.[6] Another approach involves aryne reactions with alkynyl sulfides, which offers a one-step method to the benzothiophene scaffold.[7]
Causality in Experimental Choice: The choice of synthesis is dictated by the availability of starting materials and the desired substitution pattern on the BNT core. Regardless of the route, the final product must be rigorously purified. The rationale is that impurities can inhibit crystal nucleation or become incorporated into the lattice, leading to disordered or poor-quality crystals unsuitable for diffraction.[8][9] Column chromatography followed by recrystallization is the standard and most effective purification protocol. The purity should be >99% as confirmed by analytical techniques like HPLC and NMR before proceeding to crystal growth.
Part 2: The Art and Science of Single Crystal Growth
Obtaining a single, high-quality crystal is the most critical and often the most challenging step in a crystal structure analysis.[10] The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated state, minimizing the number of nucleation sites to grow a few large crystals rather than many small ones.[11]
Method Selection for Polycyclic Aromatic Hydrocarbons (PAHs)
For planar, moderately soluble organic molecules like BNT, solution-based methods are typically the most successful.[12][13]
-
Slow Evaporation: This is the simplest and most common method.[8] A nearly saturated solution is prepared, and the solvent is allowed to evaporate slowly over days or weeks. The key is controlling the evaporation rate; a container covered with perforated foil is a proven setup.[13]
-
Slow Cooling: This method is ideal for compounds whose solubility is highly temperature-dependent.[8][12] A saturated solution is prepared at an elevated temperature and then cooled slowly, allowing crystals to form as the solubility decreases.
-
Vapor Diffusion: This is arguably the most successful technique for difficult-to-crystallize compounds.[8] A solution of BNT in a good solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "precipitant" or "anti-solvent"—a volatile liquid in which BNT is insoluble but the solvent is miscible.[8] The anti-solvent slowly diffuses into the BNT solution, reducing its solubility and inducing crystallization.[8]
Protocol 1: Crystal Growth by Slow Evaporation
-
Solvent Screening: Select a solvent in which BNT is moderately soluble (e.g., toluene, chloroform, dichloromethane/hexane mixture).[8][9] Avoid solvents where it is either too soluble (yields small crystals) or insoluble.
-
Solution Preparation: Dissolve ~20-30 mg of purified BNT in 2-3 mL of the chosen solvent in a clean glass vial. Gentle warming may be used to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a pristine, dust-free vial. This step is a self-validating control; it removes particulate matter that could act as unwanted nucleation sites.[8]
-
Incubation: Cover the vial with aluminum foil and puncture a few small holes with a needle. The number of holes controls the evaporation rate.
-
Isolation: Place the vial in a vibration-free location (e.g., a dedicated cabinet or a cellar) at a constant temperature.[12] Disturbing the experiment can trigger rapid precipitation, ruining crystal growth.
-
Monitoring & Harvesting: Visually inspect the vial daily without moving it. Once crystals of suitable size (ideally >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop or a fine spatula.[10]
Part 3: The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[14] The technique is based on the principle that X-rays are diffracted by the electrons of the atoms in a crystalline lattice. The resulting diffraction pattern is unique to the crystal structure and can be used to calculate a 3D map of the electron density, and thus the atomic positions.[10][15][16]
Overall Workflow for Crystal Structure Analysis
The entire process, from material synthesis to final data interpretation, follows a logical progression designed to ensure data integrity and accuracy at each stage.
Caption: Overall workflow for BNT crystal structure analysis.
The SC-XRD Experimental Workflow
The core of the analysis involves a precise, multi-step process from mounting the crystal to refining the structural model.
Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction.
Protocol 2: Generalized SC-XRD Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop. To protect the crystal from radiation damage during data collection, it is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[16]
-
Instrumentation: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer.[17] The instrument consists of an X-ray source (e.g., Cu or Mo Kα radiation), a goniometer to orient the crystal, and a detector (e.g., CCD or pixel detector) to record the diffraction pattern.[10][15]
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[10] Specialized software automates this process, recording the position and intensity of thousands of diffracted spots (reflections).[14][15]
-
Structure Solution: The collected data are processed to yield a list of reflection intensities. The "phase problem" is then solved using computational methods (like direct methods or Patterson functions) to generate an initial electron density map. From this map, the positions of the heavier atoms (carbon and sulfur) can be determined.
-
Structure Refinement: This is an iterative process where the initial atomic model is adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. Anisotropic displacement parameters are refined for non-hydrogen atoms to model their thermal motion. The quality of the final model is assessed by figures of merit such as the R-factor and the goodness-of-fit (GOF).
Part 4: Complementary Characterization
While SC-XRD provides the definitive solid-state structure, a comprehensive analysis integrates other techniques to build a complete material profile. This approach is a self-validating system, ensuring the identity and behavior of the bulk material match the single crystal studied.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for probing the thermal properties of a material.[18]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events like melting, crystallization, and other phase transitions.[19] For BNT, a sharp endothermic peak on the DSC thermogram would correspond to its melting point, and the absence of other transitions would indicate a single crystalline phase.
-
TGA measures the change in a sample's mass as a function of temperature.[18][20] This is used to determine thermal stability and decomposition temperature. For a pure, non-solvated BNT crystal, the TGA curve should show no mass loss until the onset of decomposition at a high temperature.
Protocol 3: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the bulk crystalline BNT material into an aluminum (for DSC) or platinum (for TGA) pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
DSC Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from room temperature to a point well above the expected melting point.
-
TGA Program: Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C) to observe decomposition.[21]
-
Data Analysis: Analyze the resulting thermograms to identify the melting point (DSC peak onset) and decomposition temperature (TGA onset of mass loss).
Spectroscopic and Computational Corroboration
-
Spectroscopy: Techniques like NMR, IR, and Mass Spectrometry should be used on the bulk crystalline material to confirm that its molecular structure corresponds to BNT. This validates that the crystal selected for XRD is representative of the entire batch.
-
Computational Prediction: Crystal Structure Prediction (CSP) is a computational tool used to find the most thermodynamically stable crystal packing arrangements for a given molecule.[22][23][24] Comparing the experimentally determined crystal structure with the computationally predicted lowest-energy structures provides powerful validation and insight into potential polymorphism.[24]
Part 5: Data Interpretation and Application
The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF). This file contains the unit cell dimensions, space group, atomic coordinates, and other essential data.
Analyzing the Crystal Packing
For a molecule like BNT, the key structural insights come from analyzing the intermolecular interactions:
-
π-π Stacking: Due to its planar aromatic nature, BNT molecules are expected to pack in layers, stabilized by π-π stacking. The analysis should focus on the distance and offset between adjacent aromatic planes, which are crucial for charge transport in organic electronic applications.[4]
-
C-H···π and C-H···S Interactions: These weaker hydrogen bonds also play a significant role in directing the crystal packing and stabilizing the overall lattice.
Relevance to Drug Development
In a pharmaceutical context, the crystal structure is fundamental.
-
Polymorphism: The ability of a compound to exist in more than one crystal form is known as polymorphism.[24] Different polymorphs can have drastically different properties, including solubility, stability, and bioavailability. A thorough crystal structure analysis is the only way to definitively identify and characterize different polymorphs.
-
Structure-Activity Relationship (SAR): The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[2][3] Understanding the precise 3D structure and intermolecular interactions of BNT can inform the design of new derivatives with improved binding affinity to biological targets.
Conclusion
The crystal structure analysis of this compound is a multi-faceted process that combines careful sample preparation with advanced analytical techniques. A successful analysis hinges on the growth of high-quality single crystals, followed by meticulous data collection and refinement using single-crystal X-ray diffraction. By integrating complementary thermal and spectroscopic analyses and leveraging computational predictions, a complete and validated understanding of the solid-state structure can be achieved. This detailed structural knowledge is indispensable for advancing the applications of BNT and its derivatives in both materials science and drug discovery.
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An In-depth Technical Guide to Benzo[b]naphtho[2,1-d]thiophene (CAS No. 239-35-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Benzo[b]naphtho[2,1-d]thiophene, a polycyclic aromatic sulfur heterocycle (PASH) of significant interest in environmental science and toxicology. This document delves into its chemical properties, synthesis, spectral characterization, and biological activity, with a focus on its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).
Core Chemical Identity and Properties
This compound, with the CAS number 239-35-0, is a fused-ring aromatic compound. Its structure consists of a thiophene ring fused with benzene and naphthalene moieties, resulting in a planar, electron-rich system. This compound is a rare constituent of coal tar and is also formed during the incomplete combustion of organic materials.[1] It is found in emissions from sources such as lignite combustion, diesel engines, and in lubricant oils.[2]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀S | [3] |
| Molecular Weight | 234.32 g/mol | [3] |
| Melting Point | 188-190 °C | [1] |
| Appearance | Solid | |
| Solubility | Soluble in chloroform | |
| LogP | 5.6 | [3] |
| Synonyms | 1,2-Benzodiphenylene sulfide, Benzo[a]dibenzothiophene, Naphtho[1,2-b]thianaphthene | [3][4] |
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives can be achieved through several strategic approaches, primarily involving photocyclization or palladium-catalyzed coupling reactions.
Synthetic Approaches
-
Photocyclization: This method involves the iodine-promoted photocyclization of diaryl-substituted thiophenes. This approach is noted for its efficiency in creating fused-ring systems. The synthesis of naphtho[2,1-b]thiophene, a closely related isomer, has been successfully achieved through the photocyclization of a 2-styrylthiophene derivative.[5]
-
Palladium-Catalyzed Cross-Coupling: Palladium-mediated annulation is a powerful technique for constructing new heterocyclic systems.[6] The synthesis of 2,3-disubstituted benzo[b]thiophenes has been demonstrated through the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization.[7] A similar strategy could be adapted for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is characteristic of electron-rich aromatic systems. The sulfur atom in the thiophene ring influences the electron density distribution and susceptibility to electrophilic attack.
A notable reaction is the photodeoxygenation of its corresponding sulfoxide, 1,2-benzodiphenylene sulfoxide. This reaction generates an intermediate that can oxidize solvents like benzene to phenol.[1] Furthermore, liquid-phase photolysis of this compound can generate atomic oxygen or an equivalent reactive oxygen species.[1]
Spectroscopic and Chromatographic Characterization
Accurate identification and quantification of this compound are crucial for research and environmental monitoring. This section outlines the key analytical techniques and expected spectral features.
Spectroscopic Data
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) at m/z 234.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed assigned spectra for this compound are not widely published, spectral data for its isomers, such as Benzo[b]naphtho[1,2-d]thiophene, are available and can serve as a reference.[8] The ¹H NMR spectrum would exhibit signals in the aromatic region, and the ¹³C NMR spectrum would show a corresponding number of signals for the unique carbon atoms in the fused ring system.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups and overall structure. Data for this compound is available in the NIST Chemistry WebBook.[4]
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of thiophene derivatives is characterized by absorption bands in the ultraviolet region, arising from π-π* transitions within the aromatic system.[1]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of this compound and other PASHs.
Experimental Protocol: HPLC Analysis of PASHs
This protocol is adapted from established methods for the analysis of polycyclic aromatic sulfur heterocycles.[9][10][11]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Poroshell 120 C18) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength optimized for PASHs (typically in the range of 230-260 nm). A DAD allows for the acquisition of the full UV spectrum for peak identification.
-
-
Sample Preparation:
-
Samples (e.g., environmental extracts) should be dissolved in a suitable solvent, such as acetonitrile, and filtered through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
A calibration curve should be prepared using certified reference standards of this compound.
-
Caption: High-Level HPLC Workflow for PASH Analysis.
Biological Activity and Toxicological Profile
The primary biological activity of this compound of toxicological significance is its interaction with the Aryl Hydrocarbon Receptor (AhR).
Mechanism of Action: Aryl Hydrocarbon Receptor Agonism
This compound has been identified as an efficient agonist of the Aryl Hydrocarbon Receptor (AhR) in both rat and human cell-based reporter gene assays.[12] The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism.
Upon binding to the AhR in the cytoplasm, this compound induces a conformational change in the receptor, leading to its translocation into the nucleus. In the nucleus, the ligand-receptor complex dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the induction of their transcription.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Induction of Cytochrome P450 Enzymes
A key downstream effect of AhR activation by this compound is the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1.[12] CYP1A1 is involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs) and other xenobiotics. The induction of CYP1A1 is a critical biomarker for exposure to AhR agonists.
Experimental Protocol: CYP1A1 Induction Assay (EROD Assay)
The ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure CYP1A1 activity.[13]
-
Cell Culture:
-
Use a suitable cell line, such as the rat hepatoma cell line H4IIE, which expresses a functional AhR pathway.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours) to induce CYP1A1 expression. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2,3,7,8-Tetrachlorodibenzodioxin, TCDD).
-
-
EROD Assay:
-
After the induction period, lyse the cells and add a reaction mixture containing the substrate 7-ethoxyresorufin.
-
CYP1A1 will metabolize 7-ethoxyresorufin to the fluorescent product resorufin.
-
Measure the fluorescence of resorufin using a plate reader (excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis:
-
Calculate the EROD activity (rate of resorufin formation) and normalize it to the protein concentration in each well.
-
Plot the EROD activity as a function of the this compound concentration to determine the dose-response relationship and calculate the EC₅₀ value.
-
Toxicological Profile
This compound is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans.[3] However, there is limited evidence of carcinogenicity in experimental animals.[3] The metabolic activation of this compound, potentially via the formation of a bay region diol epoxide, is suggested to be a key step in its mutagenic activity.[14]
Environmental Significance
This compound is a ubiquitous environmental contaminant found in various matrices, including airborne particulate matter (PM₂.₅) and river sediments.[12] Its presence in these samples indicates its formation and release from combustion sources. Due to its persistence and potential to accumulate in organisms, it is monitored in environmental specimen banks, for instance, in blue mussels, to track long-term pollution trends.[15]
Conclusion
This compound is a polycyclic aromatic sulfur heterocycle with significant implications for environmental health and toxicology. Its primary mechanism of biological activity is through the activation of the Aryl Hydrocarbon Receptor, leading to the induction of metabolic enzymes like CYP1A1. This technical guide provides a foundational understanding of its chemical properties, synthesis, analysis, and biological effects, serving as a valuable resource for researchers in the fields of chemistry, toxicology, and drug development.
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An In-depth Technical Guide to Benzo[b]naphtho[2,1-d]thiophene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of benzo[b]naphtho[2,1-d]thiophene, a significant polycyclic aromatic hydrocarbon containing a thiophene moiety. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its fundamental properties, synthesis, characterization, and potential applications.
Core Molecular Profile
This compound is a sulfur-containing heterocyclic compound with a rigid, planar structure. Its chemical and physical properties are dictated by this fused aromatic system.
Molecular Formula and Weight
The fundamental identity of this molecule is defined by its elemental composition and mass.
-
Monoisotopic Mass: 234.05032149 Da[2]
This specific composition and mass are critical for its identification in mass spectrometry and for stoichiometric calculations in synthetic chemistry.
Structural and Identification Data
For unambiguous identification and characterization, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 239-35-0[1][2][3] |
| IUPAC Name | naphtho[1,2-b][1]benzothiole[2][3] |
| InChI | InChI=1S/C16H10S/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10H[1][2][3] |
| InChIKey | YEUHHUCOSQOCIX-UHFFFAOYSA-N[1] |
| SMILES | c1ccc2c(c1)ccc3c4ccccc4sc23[3] |
Synonyms for this compound include: Benzo[a]dibenzothiophene, Naphtho[1,2-b]thianaphthene, and 1,2-Benzo-9-thiafluorene.[1]
Synthesis and Characterization
The synthesis of this compound and related fused thiophenes is an area of active research, driven by their potential in materials science.
Synthetic Approaches
While specific, detailed protocols for the large-scale synthesis of this compound are proprietary or described in specialized literature, general strategies for creating such fused aromatic systems often involve cyclization reactions. A promising and efficient method for synthesizing fused benzo[b]thiophene derivatives is through iodine-promoted photochemical cyclization of diaryl-substituted thiophenes.[6] This approach is noted to be more efficient than methods like oxidative coupling with iron(III) chloride or palladium-catalyzed intramolecular arylation.[6]
The general workflow for such a photochemical synthesis can be conceptualized as follows:
Caption: Generalized workflow for the synthesis of fused benzothiophene derivatives.
Characterization Techniques
Post-synthesis, a suite of analytical techniques is employed to confirm the identity and purity of this compound.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry is a key technique for confirming the molecular weight. The mass spectrum will show a prominent molecular ion peak corresponding to the compound's mass.[1][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups and the overall fingerprint of the molecule.[1][7]
-
Gas Chromatography (GC): GC is used to assess the purity of the compound and can be coupled with mass spectrometry (GC-MS) for definitive identification.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise structure and connectivity of the atoms in the molecule.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition and chemical states of the atoms on the surface of the material.[1]
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by its electron-rich, fused aromatic system.
-
Aromaticity: The molecule is fully aromatic, which imparts significant thermodynamic stability.
-
Reactivity: As a rare constituent of coal tar, its reactivity is of interest.[8] The thiophene ring can undergo various electrophilic substitution reactions. The sulfur atom can also be oxidized to form the corresponding sulfoxide and sulfone, which can alter the electronic properties and reactivity of the molecule.[9][10]
-
Photochemistry: The liquid-phase photolysis of 1,2-benzodiphenylene sulfide (a synonym for this compound) has been reported to generate an active oxygen species.[8] This suggests a potential for photochemical applications.
Applications and Areas of Research
The unique electronic and photophysical properties of this compound and its derivatives make them promising candidates for a variety of applications, particularly in materials science and organic electronics.
Potential Applications
-
Organic Electronics: The extended π-conjugated system suggests potential use as a building block for organic semiconductors in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[9]
-
Chemical Sensing: Its fluorescent properties could be exploited for the development of chemical sensors. For instance, it has been used in the direct screening of sediment samples for polycyclic aromatic hydrocarbons via a fluorimetric detector.[8]
-
Pharmaceutical Research: While direct pharmaceutical applications are not widely reported, polycyclic aromatic hydrocarbons are a common scaffold in medicinal chemistry. The biological activity of this compound and its derivatives could be an area for future investigation.
The following diagram illustrates the logical flow from the core properties of the molecule to its potential applications:
Caption: Relationship between the molecular properties of this compound and its applications.
Safety and Handling
As with many polycyclic aromatic hydrocarbons, appropriate safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier. There is limited evidence of carcinogenicity in experimental animals, and it is not classifiable as to its carcinogenicity in humans.[2] It may cause skin and eye irritation.[2]
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An In-depth Technical Guide to the Discovery and History of Benzo[b]naphtho[2,1-d]thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of the polycyclic aromatic thiophene, benzo[b]naphtho[2,1-d]thiophene. This molecule, a constituent of fossil fuels, has garnered significant interest due to its unique electronic properties and potential applications in materials science and medicinal chemistry.[1] This document will delve into the foundational synthetic strategies, with a particular focus on photochemical routes, and explore its contemporary applications in organic electronics and as a scaffold for drug discovery. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to serve as a valuable resource for researchers in the field.
Introduction and Molecular Profile
This compound is a sulfur-containing polycyclic aromatic hydrocarbon (S-PAH) with the chemical formula C₁₆H₁₀S.[2] Its structure consists of a thiophene ring fused to a phenanthrene framework. This fusion results in a rigid, planar molecule with an extended π-conjugated system, which is the basis for its interesting electronic and photophysical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀S | [2][3] |
| Molecular Weight | 234.32 g/mol | [2][3] |
| CAS Number | 239-35-0 | [2] |
| Appearance | Colorless solid | [1] |
| Melting Point | 188-190 °C | [1] |
| IUPAC Name | Naphtho[1,2-b][3]benzothiole | [3] |
From a toxicological perspective, this compound is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.[3] It is found in fossil fuels and is a product of incomplete combustion of organic materials.[4]
Historical Perspective and the Evolution of Synthesis
The history of this compound is intrinsically linked to the broader development of thiophene chemistry. Thiophene itself was first identified in 1882 by Viktor Meyer as a contaminant in benzene derived from coal tar.[5] Early synthetic methods for thiophenes included the reaction of 1,4-dicarbonyl compounds with sulfurizing reagents, such as in the Paal-Knorr thiophene synthesis.[4]
While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis logically follows the development of methods for constructing complex polycyclic aromatic systems. The most prominent and efficient method for the synthesis of this compound and its derivatives is through photocyclization reactions.
The Mallory Photocyclization: A Cornerstone in Synthesis
A key breakthrough in the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons, including heteroaromatics like this compound, was the development of the Mallory reaction. This photochemical cyclization of stilbene and its derivatives, in the presence of an oxidant, provides a powerful tool for forming fused aromatic rings.
The generally accepted mechanism for the formation of the naphthothiophene moiety involves the following key steps:
-
Z-E Isomerization : A fast photoisomerization of a styryl-thiophene precursor from the trans to the cis isomer.
-
Photochemical Electrocyclic Reaction : The cis-isomer undergoes a 6π-electron electrocyclization to form a dihydronaphthothiophene intermediate.
-
Oxidative Dehydrogenation : The intermediate is then dehydrogenated in the presence of an oxidant, such as iodine, to yield the aromatic naphthothiophene.[6]
Figure 1: Generalized mechanism for the Mallory photocyclization to form a naphthothiophene.
Key Synthetic Protocols
The following protocols represent common methodologies for the synthesis of the this compound core structure, primarily through the photocyclization of a styryl-thiophene precursor.
Synthesis of the Styryl-Thiophene Precursor
A common precursor for the photocyclization is a styryl-substituted thiophene, such as 1-(2-thienyl)-2-(1-naphthyl)ethene. This can be synthesized via several standard cross-coupling reactions. The Wittig reaction is a classic and reliable method.
Experimental Protocol: Wittig Reaction for Precursor Synthesis
-
Preparation of the Phosphonium Salt:
-
To a solution of 1-(bromomethyl)naphthalene in dry toluene, add an equimolar amount of triphenylphosphine.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with cold toluene and dry under vacuum.
-
-
Wittig Reaction:
-
Suspend the naphthylmethyltriphenylphosphonium bromide in dry THF under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise until a deep red color persists, indicating the formation of the ylide.
-
Add a solution of thiophene-2-carboxaldehyde in dry THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-thienyl)-2-(1-naphthyl)ethene as a mixture of cis and trans isomers.
-
Sources
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An In-depth Technical Guide to the Natural Occurrence of Benzo[b]naphtho[2,1-d]thiophene
A Senior Application Scientist's Synthesis of Geochemical Origins, Analytical Methodologies, and Toxicological Significance
Abstract
Benzo[b]naphtho[2,1-d]thiophene, a prominent member of the polycyclic aromatic sulfur heterocycle (PASH) family, is a compound of increasing interest to researchers, environmental scientists, and drug development professionals. Its natural occurrence in fossil fuels and as a byproduct of incomplete combustion contributes to its ubiquitous presence in the environment. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, from its geochemical and pyrolytic formation to its environmental distribution and toxicological effects. Detailed analytical methodologies for its extraction, cleanup, and quantification are presented, offering a practical resource for its accurate measurement in complex matrices.
Introduction: Unveiling a Significant Environmental Contaminant
This compound is a tetracyclic aromatic compound containing a thiophene ring fused to a phenanthrene moiety. As a PASH, it is structurally related to polycyclic aromatic hydrocarbons (PAHs), but with a sulfur atom replacing a carbon in one of the aromatic rings. This substitution significantly influences its physicochemical properties, environmental behavior, and biological activity.
The primary sources of this compound are both natural and anthropogenic. It is a naturally occurring component of fossil fuels such as crude oil and coal, and is also formed during the incomplete combustion of organic materials[1][2]. Its presence in emissions from lignite combustion, coal tar derivatives, diesel engine exhaust, and lubricating oils underscores its widespread release into the environment[1][2]. The environmental persistence and potential for bioaccumulation of this compound, coupled with its demonstrated biological activity, necessitate a thorough understanding of its lifecycle and effects. This guide aims to provide a detailed exploration of these critical aspects.
Natural Occurrence: From Deep Earth to Atmospheric Emissions
The presence of this compound in the environment is a result of both long-term geological processes and ongoing combustion activities.
Geochemical Formation in Fossil Fuels
This compound is a recognized molecular marker in geochemical studies, providing insights into the thermal maturity and depositional environment of source rocks and crude oils[3]. Its formation in these geological matrices is a complex process that occurs over millions of years during diagenesis and catagenesis. While the precise formation pathways are still under investigation, it is believed to be of thermal origin, potentially forming from phenylnaphthalene isomers through the incorporation of a sulfur atom during catagenesis.
Pyrolytic Formation: A Fiery Genesis
The incomplete combustion of organic materials is a major source of this compound in the contemporary environment. The high temperatures and complex chemical reactions that occur during pyrolysis provide the necessary conditions for the synthesis of this and other PASHs. The formation of thiophenic compounds during coal pyrolysis, for instance, is influenced by the organic sulfur content of the coal and the pyrolysis temperature. While specific high-temperature, long-residence-time reactions like Diels-Alder type reactions are proposed for PAH formation, the direct synthesis of thiophenic rings from sulfur-containing precursors is also a key pathway.
Environmental Distribution: A Ubiquitous Contaminant
As a consequence of its dual origins, this compound is widely distributed across various environmental compartments. Its presence has been documented in crude oil, coal tar, river and lake sediments, airborne particulate matter (PM2.5), and various biological organisms.
Table 1: Reported Concentrations of this compound in Environmental Matrices
| Matrix | Concentration Range | Location/Source | Reference |
| Blue Mussels | Levels have significantly decreased since the late 1980s | Jadebusen, Germany | [4] |
| River Sediments | Dominant PASH detected | Rural and urban areas | [5] |
| Airborne PM2.5 | Dominant PASH detected | Urban areas | [5] |
The environmental fate of this compound is governed by its physicochemical properties, including its relatively low water solubility and high lipophilicity. These characteristics lead to its partitioning into organic-rich phases such as sediments and biological tissues, where it can persist and bioaccumulate.
Analytical Methodologies: A Guide to Accurate Quantification
The accurate determination of this compound in complex environmental and geological samples requires robust and sensitive analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for the analysis of PASHs.
Sample Preparation: Extraction and Cleanup
The initial step in the analysis of this compound is its extraction from the sample matrix, followed by a cleanup procedure to remove interfering compounds. The choice of method depends on the matrix being analyzed.
Protocol 1: Ultrasonic Extraction of PAHs (and PASHs) from Sediment [6][7][8]
-
Sample Preparation: Air-dry the sediment sample at 40°C, homogenize, and sieve.
-
Extraction:
-
Place a known amount of dried sediment (e.g., 10 g) into a specialized extraction flask.
-
Add an appropriate volume of a suitable solvent mixture (e.g., dichloromethane:methanol, 2:1 v/v).
-
Spike the sample with a surrogate standard solution to monitor extraction efficiency.
-
Place the flask in an ultrasonic bath and extract for a defined period (e.g., 30 minutes).
-
Repeat the extraction process with fresh solvent.
-
-
Concentration: Combine the extracts and concentrate to a small volume using a rotary evaporator or a stream of nitrogen.
-
Cleanup:
-
Prepare a silica gel chromatography column.
-
Apply the concentrated extract to the top of the column.
-
Elute the PAHs and PASHs with a non-polar solvent (e.g., hexane), followed by a more polar solvent mixture (e.g., hexane:dichloromethane).
-
Collect the fraction containing the target analytes.
-
-
Final Concentration: Concentrate the cleaned extract to the final volume required for GC-MS analysis.
Protocol 2: Pressurized Liquid Extraction (PLE) of PAHs (and PASHs) from Soil and Sediment [9]
-
Sample Preparation: Weigh the sample (e.g., 20 g of sand or dried sediment) into a beaker and spike with surrogate standards. Mix with a drying agent like Hydromatrix and transfer to the PLE extraction cell.
-
Extraction:
-
Place the extraction cell into the PLE system.
-
Fill the cell with the extraction solvent (e.g., hexane:dichloromethane, 50:50 v/v).
-
Pressurize the cell to 1500 PSI and heat to 120°C for 20 minutes.
-
Cool the cell and flush with additional solvent.
-
Purge the cell with nitrogen and collect the extract.
-
-
Cleanup (Automated):
-
The extract can be directly transferred to an automated cleanup system using pre-packed silica gel columns.
-
The system performs the solvent exchange and fractionation automatically.
-
-
Concentration: The cleaned extract is then concentrated to the final volume for analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the separation and detection of this compound.
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection of 1 µL of the sample extract.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 300°C at 6°C/min.
-
Hold at 300°C for 20 minutes.
-
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions (m/z): The molecular ion for this compound is m/z 234. Other characteristic fragment ions can also be monitored for confirmation[10].
Metabolism
The metabolism of PASHs, including this compound, is a critical determinant of their toxicity. Metabolic activation can lead to the formation of reactive intermediates that can bind to DNA and other cellular macromolecules, initiating carcinogenic processes. The primary metabolic pathways for PAHs and heterocyclic aromatic compounds involve cytochrome P450 enzymes (CYPs), which can lead to the formation of dihydrodiol epoxides.[11] For this compound, the formation of a bay region diol epoxide is a potential metabolic activation pathway.[12]
The metabolism of these compounds can also lead to detoxification through the formation of more water-soluble conjugates that can be readily excreted. The balance between bioactivation and detoxification pathways is a key factor in determining the ultimate toxic outcome of exposure to this compound.
Conclusion and Future Directions
This compound is a naturally occurring and anthropogenically produced PASH with significant environmental and toxicological implications. Its presence in fossil fuels and as a product of combustion ensures its continued relevance as an environmental contaminant. The analytical methods outlined in this guide provide a framework for its accurate quantification, which is essential for monitoring its environmental levels and assessing exposure risks.
Future research should focus on several key areas:
-
Elucidation of Geochemical and Pyrolytic Formation Pathways: A more detailed understanding of the specific chemical reactions that lead to the formation of this compound will improve our ability to predict its occurrence and develop mitigation strategies.
-
Comprehensive Toxicological Profiling: Further investigation into the metabolic pathways and toxicological effects of this compound, beyond AhR activation, is needed to fully characterize its risk to human health and the environment.
-
Development of Advanced Analytical Techniques: The development of more rapid and field-portable analytical methods would enhance our ability to monitor this contaminant in real-time.
By continuing to investigate the fundamental properties and behaviors of this compound, the scientific community can better address the challenges posed by this ubiquitous environmental contaminant.
References
- Validation of a method for the analysis of PAHs in bulk lake sediments using GC-MS. (n.d.). PubMed.
- Validation of a method for the analysis of PAHs in bulk lake sediments using GC-MS. (n.d.). Semantic Scholar.
- (PDF) Validation of a Method for the Analysis of PAHs in Bulk Lake Sediments Using GC-MS. (n.d.). ResearchGate.
- Method for the Validation of PAHs in Soil and Sediment Samples Using Pressurized Liquid Extraction and Automated Cleanup. (2025, August 8). LCGC International.
- This compound in blue mussels from the Jadebusen. (2022, January 5). Umweltprobenbank.
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. (n.d.). Google Patents.
- Qualitative and Quantitative Analysis of Dibenzothiophene, Its Methylated Homologues, and Benzonaphthothiophenes in Crude Oils, Coal, and Sediment Extracts. (2012, April 13). PubMed.
- Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. (n.d.). PubMed.
- (PDF) Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts. (n.d.). ResearchGate.
- Approaches to benzo[b]thiophenes by gas-phase pyrolysis of methyl 2-(alkylthio)cinnamates. (n.d.). ARKIVOC.
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- (PDF) Three Pathways of metabolic activation of PAH and interception by phase... (n.d.). ResearchGate.
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"isomers of benzo[b]naphtho[d]thiophene synthesis"
An In-depth Technical Guide to the Synthesis of Benzo[b]naphtho[d]thiophene Isomers
Introduction
The benzo[b]naphtho[d]thiophene (BNT) framework represents a significant class of polycyclic aromatic hydrocarbons (PAHs) containing a thiophene ring fused to naphthalene and benzene moieties. These structures are of considerable interest to researchers in materials science and drug development due to their unique electronic and photophysical properties. As organic semiconductors, they are foundational components in the design of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1] The specific arrangement of the fused rings gives rise to distinct isomers, primarily classified as linear or angular, each possessing different properties and synthetic challenges.
This technical guide provides an in-depth exploration of the core synthetic strategies for accessing various isomers of benzo[b]naphtho[d]thiophene. We will move beyond simple procedural lists to dissect the underlying principles and mechanistic rationale that govern these transformations, offering field-proven insights for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Strategic Overview: Navigating Isomeric Complexity
The synthesis of a specific BNT isomer is dictated by the chosen precursors and the cyclization strategy. The two primary isomers discussed are:
-
Benzo[b]naphtho[2,3-d]thiophene: The "linear" isomer, where the benzene, thiophene, and naphthalene rings are fused in a straight line.
-
Benzo[b]naphtho[2,1-d]thiophene: An "angular" or "kinked" isomer, which results from a different fusion pattern.
The choice of synthetic route is therefore a critical decision that determines the final isomeric output. Key strategies include intramolecular cyclizations of carefully designed precursors, transition-metal-catalyzed cascade reactions, and photocyclization events.
Synthesis of Linear Isomers: Palladium-Mediated Oxidative Cyclization
A robust and efficient method for constructing the linear benzo[b]naphtho[2,3-d]thiophene core involves the palladium-mediated oxidative cyclization of 3-arylthio-1,4-naphthoquinone precursors.[2][3] This strategy leverages the power of palladium(II) acetate to facilitate an intramolecular C-H activation and C-C bond formation.
Causality and Mechanistic Rationale
The reaction proceeds in two main stages: first, the synthesis of the 3-arylthio-1,4-naphthoquinone intermediate, followed by the key cyclization step. Palladium(II) acetate is used in stoichiometric amounts in the cyclization, acting as an oxidant to accept electrons from the aromatic system, thereby promoting the electrophilic attack of one aromatic ring onto the other.[2] The choice of acetic acid as the solvent is crucial; its purity is paramount for the reaction's success, although the exact reasons are not fully understood.[2] Attempts to render the reaction catalytic in palladium by using a co-oxidant like copper(II) acetate have proven ineffective for this specific transformation.[2]
Experimental Protocol: Synthesis of 2-Methylbenzo[b]naphtho[2,3-d]thiophene-6,11-dione
Step 1: Synthesis of 3-(4-methylphenylthio)-1,4-naphthoquinone (Intermediate 7a)
-
To a solution of 4-methylbenzenethiol (2.1 mmol) in 10 mL of 95% ethanol, add a solution of 1,4-naphthoquinone (1.0 mmol, 158 mg) in 20 mL of 95% ethanol.
-
Add a catalytic amount of palladium(II) acetate (0.05 equiv., 11 mg).
-
Stir the mixture at room temperature in air for approximately 5-6 hours.
-
The precipitated product is collected by filtration, washed with ethanol, and dried to yield the intermediate as a yellow powder.
Step 2: Palladium-Mediated Oxidative Cyclization
-
In a flask equipped with a reflux condenser, combine 3-(4-methylphenylthio)-1,4-naphthoquinone (7a) (2.0 mmol) and palladium(II) acetate (2.0 mmol, 448 mg) in 10 mL of distilled acetic acid.
-
Reflux the mixture under an argon atmosphere for approximately 40 hours.
-
After cooling, filter the insoluble matter and wash it with acetic acid.
-
Evaporate the filtrate in vacuo.
-
Purify the residue by silica gel column chromatography (eluent: CHCl3/n-hexane) or crystallization from 95% ethanol to afford 2-methylbenzo[b]naphtho[2,3-d]thiophene-6,11-dione (2a).[2]
Data Summary: Yields of Benzo[b]naphtho[2,3-d]thiophene-6,11-diones
| Precursor (Substituent R) | Product | Yield (%) | Melting Point (°C) |
| R = 2-CH₃ | 2-Methylbenzo[b]naphtho[2,3-d]thiophene-6,11-dione | 35 | 201-203 |
| R = 3-CH₃ | 3-Methylbenzo[b]naphtho[2,3-d]thiophene-6,11-dione | 55 | 229-231 |
| R = 4-OCH₃ | 2-Methoxybenzo[b]naphtho[2,3-d]thiophene-6,11-dione | 48 | 250-252 |
| R = 4-F | 2-Fluorobenzo[b]naphtho[2,3-d]thiophene-6,11-dione | 38 | 240-242 |
| Data sourced from Ryu, C.-K., et al. (2005).[2] |
Visual Workflow: Palladium-Mediated Synthesis
Caption: Palladium-mediated synthesis of linear BNT-diones.
Synthesis of Angular Isomers: Transition-Metal-Catalyzed Cascade Cyclization
The synthesis of halogenated angular this compound isomers can be achieved through a sophisticated transition-metal-catalyzed cascade cyclization of aryldiyne precursors.[4][5] This methodology offers a powerful route to functionalized angular BNTs, which can serve as building blocks for more complex molecules.
Causality and Mechanistic Rationale
This strategy relies on the reaction of 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisoles with a gold or palladium catalyst.[5]
-
Gold Catalysis: Using a gold catalyst (Ph₃PAuCl/AgSbF₆) in the presence of an iodinating agent like N-iodosuccinimide (NIS) leads to iodo-substituted benzo[b]naphtho[2,1-d]thiophenes. The reaction proceeds via a cascade of cyclizations, ultimately incorporating an iodine atom onto the aromatic core.
-
Palladium Catalysis: Alternatively, using a palladium catalyst (PdX₂, where X = Cl or Br) with a copper co-catalyst (CuX₂) results in the corresponding chloro- and bromo-substituted BNT derivatives.[6]
The choice of metal catalyst and halogen source provides precise control over the final halogenated product.
Experimental Protocol: Gold-Catalyzed Synthesis of Iodo-benzo[b]naphtho[2,1-d]thiophene
-
To a solution of the starting 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisole (1.0 equiv) in dichloromethane (CH₂Cl₂), add Ph₃PAuCl (5 mol %) and AgSbF₆ (5 mol %).
-
Add N-iodosuccinimide (NIS) (2.0 equiv).
-
Reflux the reaction mixture.
-
Upon completion (monitored by TLC), cool the reaction to room temperature.
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by silica gel column chromatography to yield the iodo-substituted this compound derivative.[4][5]
Visual Workflow: Cascade Cyclization to Angular BNTs
Caption: Transition-metal-catalyzed routes to angular BNTs.
Alternative Synthetic Strategies
Beyond these primary methods, several other innovative strategies have been developed to access BNT isomers and their derivatives.
Photochemical Cyclization
An efficient approach for creating fused benzo[b]thiophene systems involves an iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes.[7] This method is often more effective than traditional oxidative coupling with reagents like iron(III) chloride. The diarylthiophene precursors are typically synthesized in a few steps from commercially available starting materials. The photocyclization step uses light energy to induce an intramolecular cyclization, forming the new fused ring with the assistance of iodine. This technique provides a powerful pathway to various functionally substituted BNT analogues.[7]
Biomimetic Dimerization of Benzothiophene S-oxides
Inspired by the natural biodegradation of benzothiophene, a practical synthesis of angular benzo[b]naphtho[1,2-d]thiophene sulfoxides has been developed.[1] This method involves the oxidative dimerization of benzothiophene S-oxide precursors. The reaction mimics a biological transformation and provides a novel route to nonsymmetrical, thiophene-fused aromatic systems. These sulfoxide derivatives exhibit interesting photophysical properties, making them valuable for materials science applications.[1]
Consecutive Thiophene-Annulation
For the synthesis of unsymmetrical and π-extended thienoacenes, a consecutive thiophene-annulation approach has been established.[8] This method starts from o-ethynyl-thioanisole substrates and arylsulfenyl chloride reagents. It is particularly versatile for creating complex structures like[7]benzothieno[3,2-b]naphtho[2,3-b]thiophene by allowing for the combination of various substrates and reagents. This flexibility is crucial for developing novel thienoacene-based organic semiconductors.[8]
Conclusion
The synthesis of benzo[b]naphtho[d]thiophene isomers is a rich and evolving field, driven by the demand for novel organic materials with tailored electronic properties. The choice of synthetic strategy—be it palladium-mediated oxidative cyclization for linear diones, transition-metal-catalyzed cascades for functionalized angular systems, or innovative photochemical and biomimetic approaches—provides chemists with a versatile toolkit to access specific isomers. The rationale behind each method, from the selection of catalysts to the reaction conditions, is critical for achieving high yields and regioselectivity. As research continues, the development of even more efficient, atom-economical, and environmentally friendly synthetic routes will undoubtedly expand the applications of these fascinating heterocyclic compounds in both materials science and medicinal chemistry.
References
- Ulyankin, E. B., Kostyuchenko, A. S., Chernenko, S. A., Bystrushkin, M. O., Samsonenko, A. L., Shatsauskas, A. L., & Fisyuk, A. S. (n.d.). A Simple and Efficient Synthesis of Fused Benzo[b]thiophene Derivatives. Russian Journal of Organic Chemistry.
- Ryu, C.-K., Choi, I. H., Lee, J. Y., & Jung, S. H. (2005). SYNTHESIS OF BENZO[b]NAPHTHO[2,3-d]THIOPHENE-6,11-DIONES VIA PALLADIUM. HETEROCYCLES, 65(5), 1205.
- Chen, C.-C., Chen, C.-M., & Wu, M.-J. (2014). Transition Metal-Catalyzed Cascade Cyclization of Aryldiynes to Halogenated this compound Derivatives. The Journal of Organic Chemistry, 79(10), 4704–4711.
- Krishnan R, A., Babu, S. A., Ravi, N. P., & Thulasi, S. (2022). Base-Mediated Annulation of Electrophilic Benzothiophene with Naphthols and Phenols: Accessing Benzothiophene-Fused Heteroacenes. The Journal of Organic Chemistry.
- Chen, C.-C., Chen, C.-M., & Wu, M.-J. (2014). Transition metal-catalyzed cascade cyclization of aryldiynes to halogenated this compound derivatives. Journal of Organic Chemistry, 79(10), 4704-4711.
- Chen, C.-C., Chen, C.-M., & Wu, M.-J. (2014). Transition Metal-Catalyzed Cascade Cyclization of Aryldiynes to Halogenated this compound Derivatives. AGRIS, 79(10), 4704-11.
- (n.d.). Annulation synthetic methods for benzothiophenes. ResearchGate.
- Bangnuo Suzhou New Materials Co ltd. (2022). Synthesis method of benzo [ b ] naphtho [2,3-d ] thiophene. Google Patents.
- Takimiya, K., et al. (2013). Consecutive Thiophene-Annulation Approach to π-Extended Thienoacene-Based Organic Semiconductors with[7]Benzothieno[3,2-b][7]benzothiophene (BTBT) Substructure. Journal of the American Chemical Society.
- Ryu, C.-K., Choi, I. H., Lee, J. Y., & Jung, S. H. (2005). Synthesis of Benzo[b]naphtho[2,3-d]thiophene-6,11-diones via Palladium(II) Acetate-mediated Cyclization of 3-Arylthio-1,4-naphthoquinone. HETEROCYCLES.
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An In-depth Technical Guide to the Thermodynamic Properties of Benzo[b]naphtho[2,1-d]thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermodynamic properties of benzo[b]naphtho[2,1-d]thiophene, a polycyclic aromatic sulfur heterocycle (PASH) of significant interest in materials science and pharmaceutical development. Understanding the thermodynamic stability and phase behavior of this molecule is crucial for its application in these fields. This document synthesizes experimental data with computational insights to offer a holistic understanding of its core thermodynamic characteristics.
Introduction: The Significance of Thermodynamic Properties
This compound (C₁₆H₁₀S) is a member of the PASH family, which are common constituents of petroleum and its refined products.[1] The thermodynamic properties of such compounds are fundamental to predicting their behavior in various processes, from purification and formulation to their fate in biological systems. Key thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity govern the stability, reactivity, and phase transitions of a substance. For drug development professionals, these properties influence solubility, dissolution rates, and ultimately, the bioavailability of a potential therapeutic agent. In materials science, they are critical for designing stable and efficient organic electronic devices.
Molecular Structure and Identification
This compound is a four-ring heterocyclic compound containing a thiophene ring fused to a naphthalene and a benzene ring.
Experimental Determination of Thermodynamic Properties
The experimental valuation of thermodynamic properties for complex polycyclic aromatic compounds is a meticulous process. A variety of techniques are employed to measure key parameters directly.
Key Experimental Techniques
-
Calorimetry: Techniques like combustion calorimetry are used to determine the enthalpy of formation. Isothermal titration calorimetry can be employed to study binding thermodynamics in solution, which is particularly relevant for drug development.
-
Effusion Methods: The Knudsen effusion technique is a common method for measuring the vapor pressure of low-volatility solids.[4] This data is crucial for determining the enthalpy of sublimation.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity and the enthalpies of phase transitions, such as melting.
Step-by-Step Experimental Workflow: Enthalpy of Sublimation via Knudsen Effusion
The following protocol outlines a generalized procedure for determining the enthalpy of sublimation, a critical parameter for understanding the phase transition from solid to gas.
-
Sample Preparation: A pure sample of this compound is placed in a Knudsen cell, which is a small container with a precisely sized small orifice.
-
High Vacuum & Temperature Control: The cell is placed in a high-vacuum chamber and heated to a specific, stable temperature.
-
Effusion Measurement: The rate of mass loss of the sample through the orifice is measured over time. This rate is directly proportional to the vapor pressure of the substance at that temperature.
-
Data Collection at Multiple Temperatures: The experiment is repeated at several different temperatures to obtain a series of vapor pressure measurements as a function of temperature.
-
Clausius-Clapeyron Analysis: The natural logarithm of the vapor pressure is plotted against the inverse of the temperature (1/T). The slope of this plot is proportional to the enthalpy of sublimation (ΔHsub), as described by the Clausius-Clapeyron equation.
Caption: Experimental workflow for determining the enthalpy of sublimation.
Computational Prediction of Thermodynamic Properties
Computational chemistry provides a powerful and often more accessible means of estimating the thermodynamic properties of molecules, especially for compounds that are difficult to synthesize or handle experimentally. Density Functional Theory (DFT) is a widely used method for such calculations.[5][6][7]
The Power of Density Functional Theory (DFT)
DFT calculations can predict a range of thermodynamic properties, including:
-
Standard enthalpy of formation (ΔHf°)
-
Standard molar entropy (S°)
-
Heat capacity at constant pressure (Cp)
These calculations are based on solving the Schrödinger equation for the electronic structure of the molecule, from which these macroscopic properties can be derived using statistical mechanics. The choice of functional and basis set is critical for obtaining accurate results. For thiophene derivatives, hybrid functionals like B3LYP with Pople's triple zeta basis sets such as 6-311G(d,p) have been shown to provide reliable results.[5]
Step-by-Step Computational Workflow: DFT Calculation of Thermodynamic Properties
-
Molecular Geometry Optimization: The first step is to determine the lowest energy (most stable) 3D structure of the this compound molecule. This is achieved by performing a geometry optimization calculation.
-
Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed. This computes the vibrational frequencies of the molecule.
-
Thermodynamic Property Calculation: The vibrational frequencies are then used in statistical mechanics equations to calculate the enthalpy, entropy, and heat capacity of the molecule at a given temperature (usually 298.15 K).
-
Zero-Point Energy Correction: The frequency calculation also provides the zero-point vibrational energy (ZPVE), which is used to correct the total electronic energy to obtain a more accurate enthalpy of formation.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using an appropriate isodesmic or atomization reaction scheme, where the calculated energies of the reactants and products are used.
Caption: Computational workflow for predicting thermodynamic properties using DFT.
Summary of Thermodynamic Data
| Property | Value | Source |
| Melting Point | 188-190 °C | [8] |
| Molecular Weight | 234.316 g/mol | [2][3] |
| Molecular Formula | C₁₆H₁₀S | [2][3] |
For context, the related but smaller molecule, benzo[b]thiophene, has a molar heat capacity of 136.2 kJ/(kmol·K) at 25 °C and 1.01325 bar.[9] It is expected that this compound will have a significantly higher molar heat capacity due to its larger size and greater number of vibrational modes.
Conclusion and Future Directions
The thermodynamic properties of this compound are of paramount importance for its practical applications. While some physical properties are known, there is a clear need for more extensive experimental measurements of its key thermodynamic parameters. Computational methods, particularly DFT, offer a valuable avenue for predicting these properties and guiding experimental efforts. Future work should focus on a synergistic approach, combining precise experimental measurements with high-level computational modeling to develop a comprehensive and critically evaluated thermodynamic dataset for this important molecule. Such a dataset would be invaluable for researchers in materials science and drug development, enabling more accurate predictions of material stability, process optimization, and biopharmaceutical behavior.
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- Belaidi, S., & Bouzidi, D. (2015). Computational Thermo-chemical Study of Enthalpies of formation of β-Alkylthiophenes Using Ab Initio and DFT Calculations. Journal of Computational and Theoretical Nanoscience, 12(8), 1737-1745. [Link]
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An In-depth Technical Guide to the Solubility of Benzo[b]naphtho[2,1-d]thiophene in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of benzo[b]naphtho[2,1-d]thiophene in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles, available data, and proven experimental methodologies to offer a practical understanding of this compound's behavior in various solvent systems.
Introduction to this compound
This compound, a polycyclic aromatic sulfur heterocycle (PASH), is a molecule of significant interest in medicinal chemistry, materials science, and environmental analysis. Its rigid, planar structure and heteroatomic nature impart unique photophysical and electronic properties. However, like many large polycyclic aromatic compounds, its utility is often constrained by limited solubility in common solvents, a critical parameter for synthesis, purification, formulation, and biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀S | PubChem[1] |
| Molecular Weight | 234.32 g/mol | PubChem[1] |
| CAS Number | 239-35-0 | NIST[2] |
| Appearance | White to off-white solid | LGC Standards[3] |
| Melting Point | 188-190 °C | ChemicalBook[4] |
| Calculated XLogP3 | 5.6 | PubChem[1] |
| Water Solubility | 2.291 mmol/L (for isomer mix) | PMC[5] |
The high calculated XLogP3 value of 5.6 is a strong indicator of the lipophilic nature of this compound, suggesting a preference for non-polar environments and consequently, poor aqueous solubility.[1]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for understanding the solubility of organic compounds. The solubility of a solid solute in a liquid solvent is governed by the thermodynamics of the dissolution process, primarily the enthalpy and entropy of mixing.
For a compound like this compound, the key intermolecular interactions at play are:
-
Van der Waals forces: These are the predominant forces for non-polar molecules and are crucial for the interaction of the large aromatic system with non-polar solvents.
-
π-π stacking: The planar aromatic rings can interact with each other and with aromatic solvents through π-π stacking.
-
Dipole-dipole interactions: The presence of the sulfur heteroatom introduces a slight dipole moment, allowing for weak dipole-dipole interactions with polar solvents.
Due to its largely non-polar, aromatic structure, this compound is expected to be most soluble in non-polar, aromatic solvents that can effectively overcome the crystal lattice energy of the solid through favorable van der Waals and π-π interactions. Conversely, its solubility is anticipated to be low in polar, protic solvents like water and lower alcohols, as the strong hydrogen bonding network of these solvents would be disrupted without sufficient compensating interactions with the solute.
Quantitative Solubility Data: A Challenge and a Solution
However, valuable insights can be gleaned from the solubility data of structurally similar compounds. Dibenzothiophene , the parent compound lacking the fused naphthalene ring, serves as an excellent model. Its solubility has been experimentally determined in various organic solvents. This data provides a strong indication of the types of solvents that are likely to be effective for this compound, with the understanding that the larger, more rigid structure of the target compound will likely result in lower absolute solubility values.
Table 2: Experimental Solubility of Dibenzothiophene in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mole fraction, x₁) | Solubility ( g/100g solvent) |
| N,N-Dimethylformamide (DMF) | 25 | 0.141 | 41.5 |
| Acetone | 25 | 0.065 | 23.3 |
| Dimethyl Sulfoxide (DMSO) | 25 | 0.028 | 7.4 |
| Ethanol | 25 | 0.005 | 2.0 |
| n-Propanol | 25 | 0.004 | 1.9 |
| Methanol | 25 | 0.002 | 1.1 |
| n-Octane | 25 | 0.002 | 1.2 |
| Diethylene Glycol | 25 | 0.0004 | 0.07 |
| Sulfolane | 30 | 0.051 | 9.7 |
| Acetonitrile | 25 | 0.016 | 7.6 |
| Isopropyl alcohol | 25 | 0.003 | 1.4 |
| Butan-1-ol | 25 | 0.005 | 2.2 |
Data for the first eight solvents is adapted from Tao et al., and for the last four from a separate study on dibenzothiophene solubility. The g/100g values have been calculated for comparative purposes.
This data for dibenzothiophene clearly illustrates the expected trend: higher solubility in polar aprotic solvents like DMF and acetone, and significantly lower solubility in alcohols and non-polar alkanes at room temperature.[6][7]
While saturation solubility data is elusive for this compound, its solubility in select non-polar solvents is confirmed through its availability as analytical standards. For instance, it is commercially available in solutions of 10 µg/mL in cyclohexane and 100 µg/mL in benzene, demonstrating its solubility in these solvents to at least these concentrations.
Experimental Determination of Solubility
For researchers requiring precise solubility data for their specific applications, experimental determination is necessary. The following section outlines a robust, self-validating protocol for determining the solubility of this compound in an organic solvent.
The Shake-Flask Method: A Gold Standard
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8]
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. For poorly soluble compounds, this can be 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying aromatic compounds.[9]
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound.
-
-
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample by interpolating its response from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted supernatant by applying the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).
-
Self-Validating System:
-
Confirmation of Equilibrium: Analyze samples taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility remains constant over successive time points.
-
Mass Balance: After determining the solubility, the remaining solid can be collected, dried, and weighed to ensure that a significant amount of the compound remained undissolved, confirming that the solution was indeed saturated.
Factors Influencing Solubility and Practical Considerations
Solvent Polarity and Functional Groups:
The relationship between solvent properties and the solubility of a non-polar solute like this compound can be visualized as a balance of intermolecular forces.
Caption: Relationship between solute-solvent interactions and solubility.
-
Temperature: The dissolution of most solid organic compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with increasing temperature. This can be exploited for recrystallization purposes.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized, pure sample for accurate solubility determination.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.
Conclusion
While quantitative solubility data for this compound in organic solvents remains limited in the scientific literature, a strong predictive understanding can be achieved by considering its physicochemical properties and by referencing data from the closely related compound, dibenzothiophene. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a reliable framework for their determination. A systematic approach, grounded in the principles of physical chemistry and validated by robust analytical techniques, is paramount for successfully working with this and other poorly soluble polycyclic aromatic compounds.
References
- Tao, Y., et al. (n.d.). Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. ResearchGate.
- ACS Publications. (n.d.). Thermodynamic Models for Determination of the Solubility of Dibenzothiophene in Different Solvents at Temperatures from (278.15 to 328.15) K. Journal of Chemical & Engineering Data.
- ACS Publications. (n.d.). Solid−Liquid Equilibria of Dibenzothiophene and Dibenzothiophene Sulfone in Organic Solvents. Journal of Chemical & Engineering Data.
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- NIST. (n.d.). This compound. NIST Chemistry WebBook.
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- SIELC Technologies. (2018). This compound.
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A Technical Guide to Quantum Chemical Calculations for Benzo[b]naphtho[2,1-d]thiophene: Unveiling Electronic Structure and Spectroscopic Properties
This in-depth technical guide provides a comprehensive framework for performing quantum chemical calculations on benzo[b]naphtho[2,1-d]thiophene, a polycyclic aromatic sulfur heterocycle of significant interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in computational chemistry and drug discovery, offering a blend of theoretical grounding and practical, step-by-step protocols.
Introduction: The Significance of this compound
This compound (C₁₆H₁₀S) is a fascinating heterocyclic molecule characterized by its extended π-conjugated system.[1][2][3][4] This structural feature imparts unique electronic and photophysical properties, making it a promising candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5][6] Furthermore, the sulfur heteroatom can influence the molecule's intermolecular interactions and electronic structure, which is of interest in the design of novel therapeutic agents.[5][7]
Quantum chemical calculations offer a powerful, non-invasive lens to probe the intricate relationship between the molecular structure of this compound and its functional properties. By employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can accurately predict a range of molecular characteristics, including:
-
Ground-state geometry and stability: Determining the most stable three-dimensional arrangement of atoms.
-
Electronic structure: Understanding the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9]
-
Spectroscopic properties: Simulating UV-visible absorption spectra to predict how the molecule interacts with light.[10]
-
Reactivity and charge transport properties: Gaining insights into the molecule's potential for use in electronic devices.[11]
This guide will walk you through the essential steps and considerations for conducting reliable and insightful quantum chemical calculations on this important molecule.
Part 1: Theoretical Framework and Method Selection
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. For molecules like this compound, a balance between computational cost and accuracy is crucial.
Density Functional Theory (DFT)
DFT has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its favorable accuracy-to-cost ratio.[12] The choice of the exchange-correlation functional is a critical decision. For polycyclic aromatic hydrocarbons and related systems, several functionals have demonstrated reliable performance:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance of accuracy for geometries and electronic properties of organic molecules.[2][10]
-
PBE0 (Perdew-Burke-Ernzerhof): Another popular hybrid functional that can offer improved performance for certain properties.[13]
-
M06-2X (Minnesota, 2006, with 2X exchange): A high-nonlocality functional that has shown excellent performance for non-covalent interactions and thermochemistry, which can be important for studying intermolecular interactions.[14]
Recommendation: For general-purpose calculations on this compound, B3LYP is a robust starting point. For studies where intermolecular interactions or more precise electronic properties are critical, benchmarking against PBE0 or M06-2X is advisable.
Basis Sets
The basis set is a set of mathematical functions used to describe the atomic orbitals. The choice of basis set impacts the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used for organic molecules. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding involving sulfur. Diffuse functions (+) are important for describing anions and excited states.[15]
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and offer higher accuracy, albeit at a greater computational cost.[16]
Recommendation: A 6-311+G(d,p) basis set provides a good compromise between accuracy and computational expense for this compound. For high-accuracy benchmark calculations, aug-cc-pVTZ is recommended.[17]
Solvation Effects
Many experimental measurements are performed in solution. To enable meaningful comparisons, it is often necessary to account for the influence of the solvent in the calculations. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are a computationally efficient way to achieve this.[7][18][19][20]
Part 2: Computational Workflow
This section outlines a step-by-step protocol for performing quantum chemical calculations on this compound. The workflow is illustrated using the popular quantum chemistry software packages Gaussian and ORCA.
Molecular Structure Preparation
-
Obtain Initial Coordinates: The 3D coordinates of this compound can be obtained from chemical databases like PubChem (CID 9198) or drawn using a molecular builder such as GaussView or Avogadro.[1][21][22]
-
Initial Pre-optimization: It is good practice to perform a quick molecular mechanics (e.g., UFF or MMFF94) optimization to obtain a reasonable starting geometry.
Geometry Optimization and Frequency Calculation
The first crucial quantum chemical calculation is to find the molecule's minimum energy structure.
Protocol:
-
Create an Input File: Prepare an input file specifying the theoretical method, basis set, and the initial molecular coordinates.
-
Perform Geometry Optimization: This calculation will iteratively adjust the atomic positions to find the lowest energy conformation.
-
Perform Frequency Calculation: Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This serves two purposes:
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermochemical Data: Provides thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Example Gaussian Input for Geometry Optimization and Frequencies:
Example ORCA Input for Geometry Optimization and Frequencies:
Calculation of Electronic Properties
With the optimized geometry, you can now calculate various electronic properties.
Protocol:
-
Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry. This is often done with a larger basis set for more accurate electronic properties.
-
Analysis of Molecular Orbitals: Visualize the HOMO and LUMO to understand the electron density distribution. The energies of these orbitals are crucial for predicting reactivity and electronic behavior. The HOMO-LUMO gap is a key parameter for estimating the molecule's electronic excitation energy and stability.[8][9]
Data Presentation: Calculated Electronic Properties
| Property | Value (Hartree) | Value (eV) |
| Total Energy | Calculated Value | Calculated Value |
| HOMO Energy | Calculated Value | Calculated Value |
| LUMO Energy | Calculated Value | Calculated Value |
| HOMO-LUMO Gap | Calculated Value | Calculated Value |
Simulating the UV-visible Absorption Spectrum
Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectrum of organic molecules.[3][26][27][28]
Protocol:
-
TD-DFT Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry. This will provide the excitation energies (wavelengths) and oscillator strengths (intensities) of the electronic transitions.
-
Spectrum Visualization: The calculated transitions can be broadened using Gaussian functions to generate a simulated spectrum that can be directly compared with experimental data.
Example Gaussian Input for TD-DFT Calculation:
Example ORCA Input for TD-DFT Calculation: ``` ! B3LYP 6-311+G(d,p)
%tddft nroots 10 end
-
xyz 0 1 ... (optimized coordinates) ...
Caption: Computational workflow for this compound.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical considerations and practical steps involved in performing quantum chemical calculations on this compound. By following the outlined protocols, researchers can obtain reliable predictions of its geometric, electronic, and spectroscopic properties. These computational insights are invaluable for guiding the design of new materials for organic electronics and for understanding the structure-activity relationships of sulfur-containing heterocycles in medicinal chemistry.
References
- Minkin, V. I., Simkin, B. Ya., & Minyaev, R. M. (1990). Quantum Chemistry of Organic Compounds, Mechanisms of Reactions. Springer-Verlag.
- PubChem. (n.d.). Benzo(b)naphtho(2,1-d)thiophene. National Center for Biotechnology Information.
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). This compound Mass Spectrum. In NIST Chemistry WebBook.
- PubChem. (n.d.). Benzo(b)naphtho(1,2-d)thiophene. National Center for Biotechnology Information.
- Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
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An In-Depth Technical Guide to the Initial Toxicity Screening of Benzo[b]naphtho[2,1-d]thiophene
Foreword: A Proactive Approach to Compound Risk Assessment
In the landscape of drug discovery and chemical safety assessment, the early identification of potential toxicities is paramount. This guide provides a comprehensive framework for the initial toxicity screening of Benzo[b]naphtho[2,1-d]thiophene (BNT), a polycyclic aromatic sulfur heterocycle (PASH). As a compound class, PASHs are of increasing interest due to their presence in the environment and their potential biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established protocols and the scientific rationale underpinning each experimental choice. Our approach is rooted in the principles of scientific integrity, ensuring that the described methodologies are robust, reproducible, and provide a solid foundation for further investigation.
Introduction to this compound (BNT): A Compound of Interest
This compound is a sulfur-containing polycyclic aromatic hydrocarbon. Its chemical structure, characterized by a fused thiophene ring within a larger aromatic system, raises considerations regarding its potential for bioactivation and subsequent toxicity. The International Agency for Research on Cancer (IARC) has classified BNT as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.[1] This classification underscores the necessity for thorough toxicological evaluation.
Preliminary studies have indicated that BNT, like many polycyclic aromatic hydrocarbons (PAHs), can exert its biological effects through various mechanisms, including mutagenicity and activation of the Aryl hydrocarbon Receptor (AhR) signaling pathway.[2] Understanding these potential liabilities at an early stage is crucial for making informed decisions in research and development pipelines.
The Strategic Imperative: A Tiered Approach to Toxicity Screening
A successful initial toxicity screening program for BNT should be approached in a tiered manner, starting with in vitro assays to assess fundamental toxicological endpoints and progressing to a preliminary in vivo model for a more integrated biological response. This strategy is both resource-efficient and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Our proposed screening cascade for BNT encompasses three key areas:
-
Genotoxicity Assessment: To evaluate the potential of BNT to cause DNA damage.
-
Cytotoxicity Profiling: To determine the concentration at which BNT induces cell death.
-
Mechanistic Insights: To explore the interaction of BNT with key cellular signaling pathways, primarily the AhR pathway.
-
Preliminary In Vivo Hazard Identification: To observe the effects of BNT on a whole-organism level in a developmental context.
In Vitro Toxicity Assessment: The Foundation of BNT Profiling
In vitro assays provide a rapid and cost-effective means to assess the potential toxicity of BNT at the cellular level.
Genotoxicity: The Ames Test for Mutagenicity
The Ames test, a bacterial reverse mutation assay, is a cornerstone of genotoxicity testing. It assesses the ability of a chemical to induce mutations in histidine-requiring strains of Salmonella typhimurium. Given that many PAHs require metabolic activation to become mutagenic, the inclusion of a mammalian metabolic enzyme system (S9 fraction) is critical.
Rationale for Experimental Choices:
-
Tester Strains: The use of Salmonella typhimurium strains TA98 and TA100 is recommended. TA98 is sensitive to frameshift mutagens, while TA100 detects base-pair substitution mutagens.[3][4] This dual-strain approach provides a broader screen for different types of DNA damage.
-
Metabolic Activation: BNT is a PASH, and its structural analogues often require metabolic activation to exert their mutagenic effects. The S9 fraction, typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254, provides a mixture of cytochrome P450 enzymes and other metabolic machinery necessary to convert BNT into potentially reactive metabolites.
Experimental Protocol: Ames Test
-
Preparation of Tester Strains: Inoculate S. typhimurium strains TA98 and TA100 into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of BNT Solutions: Prepare a stock solution of BNT in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of dilutions should be prepared to test a range of concentrations.
-
Metabolic Activation System (S9 Mix): Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+, glucose-6-phosphate), and buffer.
-
Plate Incorporation Assay:
-
To sterile test tubes, add 0.1 mL of the bacterial culture, 0.1 mL of the BNT solution (or vehicle control), and 0.5 mL of the S9 mix (for metabolic activation) or buffer (for direct-acting mutagenicity).
-
Add 2.0 mL of molten top agar to each tube, vortex briefly, and pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Cytotoxicity: Assessing Cell Viability
Cytotoxicity assays are essential for determining the concentration range at which BNT may cause overt cellular damage and for establishing appropriate concentrations for subsequent mechanistic assays. The Sulforhodamine B (SRB) assay is a reliable method for measuring drug-induced cytotoxicity.
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2, a human liver cancer cell line with metabolic capabilities) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of BNT concentrations for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Cell Fixation: After the incubation period, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Wash and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Table 1: Representative Cytotoxicity Data for a Hypothetical PASH
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |
| This compound | HepG2 | 48 | 25.5 |
| Positive Control (Doxorubicin) | HepG2 | 48 | 1.2 |
Note: The data presented is illustrative and not actual experimental data for BNT.
Mechanistic Insights: Aryl Hydrocarbon Receptor (AhR) Activation
Many PAHs and related compounds are known to be ligands for the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics.[2] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, which can metabolize BNT into more toxic or carcinogenic intermediates.[5] Therefore, assessing the ability of BNT to activate AhR is a key step in understanding its potential mechanism of toxicity.
Experimental Protocol: AhR Reporter Gene Assay
-
Cell Line: Utilize a human cell line (e.g., HepG2) stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of an AhR-responsive element (e.g., a xenobiotic responsive element, XRE).
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with a range of BNT concentrations. Include a vehicle control and a known AhR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD) as a positive control.
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction relative to the vehicle control and determine the half-maximal effective concentration (EC50) value.
Table 2: Representative AhR Activation Data for a Hypothetical PASH
| Compound | Cell Line | EC50 (nM) | Max Fold Induction |
| This compound | HepG2-XRE-Luc | 15.2 | 25-fold |
| TCDD (Positive Control) | HepG2-XRE-Luc | 0.1 | 50-fold |
Note: The data presented is illustrative and not actual experimental data for BNT.
Preliminary In Vivo Screening: The Zebrafish Embryo Model
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for rapid toxicity screening. Its external fertilization, optical transparency, and rapid development allow for the real-time observation of organogenesis and the effects of chemical exposure. For PASHs like BNT, the zebrafish embryo model is particularly relevant for assessing developmental toxicity, including cardiotoxicity, which is a known effect of some PAHs.[6]
Rationale for Experimental Choices:
-
Developmental Endpoints: The zebrafish embryo allows for the assessment of a wide range of developmental endpoints, including mortality, hatching rate, and morphological abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.[7]
-
AhR Pathway Conservation: The AhR signaling pathway is conserved in zebrafish, making it a relevant model to study the AhR-mediated toxicity of compounds like BNT.[8]
Experimental Protocol: Zebrafish Embryo Toxicity Assay
-
Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them according to established guidelines.
-
Compound Exposure: Place embryos in a multi-well plate and expose them to a range of BNT concentrations. Include a vehicle control.
-
Incubation: Incubate the embryos at 28.5°C for a period covering key developmental stages (e.g., up to 96 or 120 hours post-fertilization).
-
Endpoint Assessment: At regular intervals, observe the embryos under a dissecting microscope and score for mortality, hatching success, and the presence of any morphological defects.
-
Data Analysis: Determine the lethal concentration 50 (LC50) and the concentration that causes developmental abnormalities in 50% of the embryos (EC50).
Table 3: Key Developmental Endpoints in Zebrafish Embryo Assay for PASHs
| Endpoint | Description | Potential Implication of Adverse Finding |
| Mortality | Cessation of heartbeat and coagulation of the embryo. | General toxicity. |
| Hatching Rate | Percentage of embryos that successfully hatch from the chorion. | Developmental delay or impairment. |
| Pericardial Edema | Fluid accumulation around the heart. | Cardiotoxicity. |
| Yolk Sac Edema | Fluid accumulation in the yolk sac. | Osmoregulatory disruption or vascular defects. |
| Spinal Curvature | Abnormal curvature of the spine. | Neuromuscular or skeletal toxicity. |
| Heart Rate | Beats per minute. | Cardiotoxicity. |
Data Integration and Interpretation: Building a Toxicity Profile for BNT
The data generated from this tiered screening approach should be integrated to build a comprehensive initial toxicity profile for BNT.
-
A positive Ames test , particularly in the presence of the S9 mix, strongly suggests that BNT is a pro-mutagen and warrants further investigation into its genotoxic potential.
-
The IC50 value from cytotoxicity assays provides a quantitative measure of BNT's potency in causing cell death and helps in dose selection for further studies.
-
Strong AhR activation indicates that the toxicity of BNT may be mediated through this pathway, leading to the induction of metabolic enzymes and potentially the formation of reactive metabolites. The EC50 value provides a measure of its potency as an AhR agonist.
-
Developmental toxicity in the zebrafish embryo model , especially the observation of specific malformations like cardiotoxicity, provides an early indication of potential in vivo hazards and can guide the design of future mammalian toxicology studies.
Conclusion: A Roadmap for Informed Decision-Making
This technical guide provides a robust and scientifically grounded framework for the initial toxicity screening of this compound. By employing a strategic combination of in vitro and preliminary in vivo assays, researchers and drug development professionals can gain critical insights into the potential liabilities of this compound. The early identification of genotoxicity, cytotoxicity, and specific mechanisms of action, such as AhR activation, is essential for mitigating risks and making informed decisions in the development of new chemical entities. The methodologies and rationale presented herein are designed to be adaptable and serve as a solid foundation for a comprehensive and proactive approach to chemical safety assessment.
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An In-Depth Technical Guide to Benzo[b]naphtho[2,1-d]thiophene: Nomenclature, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the polycyclic aromatic sulfur heterocycle, benzo[b]naphtho[2,1-d]thiophene. It delves into the intricacies of its IUPAC nomenclature, explores its chemical and physical properties, and discusses its relevance in medicinal chemistry and materials science.
Chemical Identity and Nomenclature
IUPAC Nomenclature and Structural Elucidation
The systematic name, This compound , is derived following the IUPAC rules for fused polycyclic systems.[1][2] Let's dissect this name to understand the molecule's structure:
-
Parent Heterocycle: The base name, "thiophene," indicates a five-membered ring containing a sulfur atom.
-
Fused Systems: The prefixes "benzo" and "naphtho" denote the fusion of a benzene ring and a naphthalene system, respectively, to the thiophene core.
-
Locants and Fusion Points:
-
[b] indicates that the benzene ring is fused to the 'b' side (the bond between atoms 2 and 3) of the thiophene ring.
-
[2,1-d] signifies that the naphthalene system is fused to the 'd' side (the bond between atoms 4 and 5) of the thiophene ring, with the fusion involving positions 2 and 1 of the naphthalene.
-
The numbering of the final fused system follows a specific set of rules to ensure consistency.[3] For a polycyclic system, it is oriented to have the maximum number of rings in a horizontal row and the greatest number of rings in the upper right quadrant.[3] Numbering then commences in a clockwise direction from the carbon atom not involved in ring fusion in the uppermost ring, or the uppermost ring furthest to the right.[3]
Chemical Structure and Identifiers
The chemical structure and key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₁₆H₁₀S | [4] |
| Molecular Weight | 234.32 g/mol | [5] |
| CAS Registry Number | 239-35-0 | [4][5] |
| IUPAC Standard InChI | InChI=1S/C16H10S/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10H | [4] |
| IUPAC Standard InChIKey | YEUHHUCOSQOCIX-UHFFFAOYSA-N | [4] |
Synonyms
Over the years, this compound has been referred to by several other names in the literature. Recognizing these synonyms is crucial for comprehensive literature searches.[4][6]
-
Benzo[a]dibenzothiophene[4]
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of this compound is fundamental to its application and handling.
Computed Properties
| Property | Value |
| XLogP3 | 5.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 234.05032149 Da |
| Monoisotopic Mass | 234.05032149 Da |
| Topological Polar Surface Area | 28.2 Ų |
| Heavy Atom Count | 17 |
Data sourced from PubChem CID 9198.[8]
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum shows a base peak at m/z 234.00 (M+), corresponding to the molecular ion. Other significant fragments are observed at m/z 235.00, 117.00, 232.00, and 189.00.[8][9]
-
Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups and bonding within the molecule.[4]
Synthesis and Reactivity
The synthesis of fused benzothiophene derivatives can be achieved through various methods. A notable approach involves the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes.[11] This photochemical cyclization has been shown to be more efficient than other methods like oxidative coupling with iron(III) chloride or palladium-catalyzed intramolecular arylation.[11]
A patent also describes a multi-step synthesis method for the isomer benzo[b]naphtho[2,3-d]thiophene, starting from 2-aminobenzo[d]thiazole.[12] This highlights the diverse synthetic strategies that can be employed to access this class of compounds.
In terms of reactivity, this compound can undergo photodeoxygenation from its sulfoxide form, generating an active oxygen species capable of oxidizing solvents.[7]
Applications and Relevance
The unique electronic and structural features of the this compound core make it a valuable scaffold in several scientific and industrial fields.
Medicinal Chemistry and Drug Discovery
Thiophene and its fused derivatives, like benzothiophenes, are considered "privileged structures" in medicinal chemistry.[13] This is due to their structural similarities to active compounds and their ability to participate in various biological interactions.[14] The thiophene ring system is a versatile pharmacophore found in numerous FDA-approved drugs.[14]
Specifically, benzo[b]naphtho[d]thiophenes have been identified as potent agonists of the Aryl Hydrocarbon Receptor (AhR).[15] this compound, in particular, has been shown to induce AhR-mediated activity and is a significant contributor to this activity in environmental samples.[15] This interaction with AhR suggests potential applications in toxicology and pharmacology, as the AhR pathway is involved in cellular metabolism and response to environmental toxins.
The benzothiophene scaffold is present in molecules with a wide range of biological activities, including:
Materials Science and Organic Electronics
Polycyclic aromatic hydrocarbons containing thiophene units are of great interest in the field of organic electronics.[16][17] Their extended π-conjugated systems give rise to desirable semiconducting properties.
Derivatives of the this compound framework are being explored for use in:
-
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of these molecules facilitates efficient charge transport.[16][17]
-
Organic Light-Emitting Diodes (OLEDs) [14]
-
Organic Photovoltaics (OPVs)
Researchers have synthesized novel, air-stable, and highly π-extended derivatives that show promise as building blocks for next-generation high-performance organic semiconductors.[16]
Environmental Science
This compound is classified as a sulfur-containing polycyclic aromatic hydrocarbon (S-PAH).[18] It is found in fossil fuels and is a product of the incomplete combustion of organic materials.[18] Its presence in diesel engine exhaust, coal tar derivatives, and emissions from lignite combustion makes it an environmental marker.[18] It has been used in the direct screening of sediment samples for polycyclic aromatic hydrocarbons.[7]
Experimental Protocols and Data Visualization
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of this compound.[6]
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.
-
Detection: UV or Mass Spectrometry (MS). For MS detection, phosphoric acid should be replaced with a volatile acid like formic acid.
-
Applications: This method is suitable for purity analysis, impurity isolation in preparative separations, and pharmacokinetic studies.[6]
Conceptual Workflow: From Synthesis to Application
The following diagram illustrates a conceptual workflow for the development and application of this compound derivatives.
Caption: Conceptual workflow from synthesis to application.
Conclusion
This compound is a fascinating heterocyclic compound with a rich chemistry and a growing number of applications. Its well-defined structure, governed by IUPAC nomenclature rules, gives rise to unique electronic properties that are being harnessed in both medicinal chemistry and materials science. For researchers in these fields, a thorough understanding of its nomenclature, properties, and synthesis is paramount for the rational design of new drugs and advanced materials.
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Methodological & Application
Application Note: High-Sensitivity Analytical Methods for the Detection of Benzo[b]naphtho[2,1-d]thiophene
Abstract
This technical guide provides detailed application notes and protocols for the sensitive and selective detection of benzo[b]naphtho[2,1-d]thiophene (B[b]N[2,1-d]T), a sulfur-containing polycyclic aromatic hydrocarbon (S-PAH). B[b]N[2,1-d]T is an environmental contaminant originating from the incomplete combustion of organic materials and is found in fossil fuels.[1] Given its potential carcinogenicity, robust analytical methods for its detection and quantification in various matrices are imperative.[1] This document outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided herein are designed for researchers, scientists, and professionals in drug development and environmental monitoring, offering a comprehensive guide from sample preparation to data analysis.
Introduction to this compound
This compound is a polycyclic aromatic compound with the molecular formula C₁₆H₁₀S and a molecular weight of approximately 234.32 g/mol .[2] Its chemical structure consists of a thiophene ring fused with benzo and naphtho groups, leading to a complex and environmentally persistent molecule.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀S | [2], [3] |
| Molecular Weight | 234.32 g/mol | [2], [3] |
| CAS Number | 239-35-0 | [2], [3] |
| Appearance | Almost white solid | [4] |
The presence of B[b]N[2,1-d]T in environmental samples, such as air, water, and soil, as well as in complex matrices like crude oil and coal tar, necessitates highly selective and sensitive analytical methodologies for accurate risk assessment and regulatory compliance.
Analytical Approaches: Principles and Methodologies
The selection of an appropriate analytical method for B[b]N[2,1-d]T detection is contingent on the sample matrix, required sensitivity, and the availability of instrumentation. This guide focuses on two robust and widely adopted techniques: HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the separation of PAHs and S-PAHs. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Principle: B[b]N[2,1-d]T, being a relatively nonpolar molecule, exhibits strong retention on a C18 column. By employing a gradient elution with a polar mobile phase, such as a mixture of acetonitrile and water, B[b]N[2,1-d]T can be effectively separated from other matrix components.[5] Detection is typically achieved using a UV-Vis detector, leveraging the chromophoric nature of the molecule, or a fluorescence detector for enhanced sensitivity and selectivity.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC-based analysis of this compound.
Protocol 1: HPLC-UV/Fluorescence Analysis of B[b]N[2,1-d]thiophene
1. Sample Preparation (Solid Phase Extraction - SPE)
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
1.1. Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
1.2. Sample Loading: Dissolve the sample extract in a minimal amount of a water-miscible solvent (e.g., methanol) and dilute with deionized water. Load the sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
1.3. Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove polar interferences.
-
1.4. Elution: Elute the B[b]N[2,1-d]T and other PAHs with 5 mL of a nonpolar solvent such as hexane or dichloromethane.
-
1.5. Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase starting composition (e.g., acetonitrile/water).
-
1.6. Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent separation for nonpolar compounds like B[b]N[2,1-d]T. |
| Mobile Phase A | Deionized Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting nonpolar analytes. |
| Gradient | 0-5 min: 50% B; 5-25 min: 50-100% B; 25-30 min: 100% B | A gradient elution ensures efficient separation of a wide range of PAHs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| UV Detection | 254 nm | A common wavelength for the detection of aromatic compounds. |
| Fluorescence Detection | Excitation: 290 nm, Emission: 390 nm (example) | Provides higher sensitivity and selectivity. Wavelengths may need optimization. |
3. Data Analysis
-
3.1. Identification: Identify the B[b]N[2,1-d]T peak in the sample chromatogram by comparing its retention time with that of a certified reference standard.[6]
-
3.2. Quantification: Prepare a series of calibration standards of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of B[b]N[2,1-d]T in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds.
Principle: The sample is vaporized in the GC inlet and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact - EI), fragmented, and detected. The resulting mass spectrum provides a unique fingerprint for compound identification. The NIST WebBook and PubChem provide mass spectral data for B[b]N[2,1-d]T, which can be used for library matching.[3][7]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS-based analysis of this compound.
Protocol 2: GC-MS Analysis of B[b]N[2,1-d]thiophene
1. Sample Preparation (Soxhlet Extraction)
This method is suitable for solid samples like soil, sediment, or particulate matter.
-
1.1. Extraction: Place a known amount of the dried and homogenized sample in a Soxhlet extraction thimble. Extract with a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) for 8-12 hours.
-
1.2. Cleanup: Concentrate the extract and apply it to a silica gel or Florisil column for cleanup to remove interfering compounds. Elute with a nonpolar solvent.
-
1.3. Solvent Exchange and Concentration: Exchange the solvent to one suitable for GC-MS analysis (e.g., hexane) and concentrate the sample to a final volume of 1 mL.
2. GC-MS Instrumentation and Conditions
| Parameter | Condition | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar | A nonpolar column suitable for the separation of PAHs. |
| Inlet | Splitless, 280 °C | Ensures the efficient transfer of trace analytes to the column. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min | A temperature program that allows for the separation of a wide range of PAHs. |
| Ion Source | Electron Impact (EI), 70 eV | Standard ionization technique for generating reproducible mass spectra. |
| Mass Analyzer | Quadrupole | A common mass analyzer for routine analysis. |
| Scan Range | m/z 50-500 | A wide scan range to capture the molecular ion and fragment ions. |
| Data Acquisition | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | SIM mode provides higher sensitivity by monitoring specific ions for B[b]N[2,1-d]T (e.g., m/z 234, 235, 189).[3][8] |
3. Data Analysis
-
3.1. Identification: Identify B[b]N[2,1-d]T by comparing its retention time and mass spectrum with that of a reference standard and by matching the acquired spectrum with a library database (e.g., NIST). The characteristic molecular ion at m/z 234 and fragment ions should be present.[3][7]
-
3.2. Quantification: Use an internal standard method for accurate quantification. Spike the samples and calibration standards with a known amount of an internal standard (e.g., a deuterated PAH like chrysene-d12). Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Trustworthiness and Self-Validating Systems
To ensure the reliability and accuracy of the analytical results, the following quality control measures are essential:
-
Method Blanks: Analyze a solvent blank with each batch of samples to check for contamination.
-
Spiked Samples: Spike a representative sample with a known amount of B[b]N[2,1-d]T to assess matrix effects and recovery.
-
Certified Reference Materials (CRMs): Analyze a CRM with a certified concentration of B[b]N[2,1-d]T to validate the accuracy of the method.
-
Calibration Verification: Run a calibration standard periodically to verify the stability of the instrument's response.
Conclusion
The analytical methods detailed in this application note provide robust and reliable protocols for the detection and quantification of this compound in various matrices. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis. Both methods, when properly validated, offer the sensitivity and selectivity needed for environmental monitoring and research applications.
References
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- This compound. (n.d.). In NIST Chemistry WebBook.
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Application Notes and Protocols for Benzo[b]naphtho[2,1-d]thiophene in Organic Electronics
Introduction: The Emergence of Benzo[b]naphtho[2,1-d]thiophene as a Key Building Block in Organic Electronics
The field of organic electronics has seen exponential growth, driven by the promise of low-cost, flexible, and large-area electronic devices. At the heart of this advancement lies the molecular engineering of novel organic semiconductors. Among the plethora of molecular scaffolds, fused-ring systems based on thiophene have garnered significant attention due to their excellent charge transport properties and environmental stability. This compound (BNT), an organosulfur heterocyclic compound, has emerged as a particularly promising building block for high-performance organic electronic devices.[1] Its rigid, planar, and extended π-conjugated structure facilitates efficient intermolecular charge hopping, a critical factor for achieving high charge carrier mobility. This application note provides a comprehensive overview of the synthesis, properties, and applications of BNT and its derivatives in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). Detailed protocols for the synthesis of a representative BNT derivative and the fabrication of a BNT-based OFET are also presented to guide researchers in this exciting field.
Molecular Structure and Physicochemical Properties of this compound
The fundamental properties of BNT make it an attractive candidate for organic semiconductor applications. Its chemical formula is C16H10S, with a molecular weight of 234.32 g/mol .[2][3][4] The fused aromatic rings result in a planar structure that promotes π-π stacking in the solid state, which is crucial for efficient charge transport.
Below is a representation of the molecular structure of this compound.
Caption: Molecular Structure of this compound.
Applications in Organic Field-Effect Transistors (OFETs)
BNT derivatives have demonstrated significant promise as active materials in p-type OFETs. The rigid backbone of BNT facilitates strong intermolecular π-π interactions, leading to well-ordered molecular packing in thin films and consequently, high charge carrier mobilities.
Performance of BNT-Based OFETs
The performance of OFETs based on BNT derivatives can be significantly influenced by the nature and position of substituent groups on the BNT core. These modifications can tune the frontier molecular orbital energy levels, solubility, and solid-state packing of the molecules.
| BNT Derivative | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
| NBTBT-10 | 0.25 | 10⁵–10⁶ | Vacuum Deposition | [5] |
| NBTBTF-10 | 0.24 | 10⁶–10⁷ | Vacuum Deposition | [5] |
| BTT Derivative (Compound 2) | 0.005 | >10⁶ | Solution Shearing | [6][7] |
| syn-DNBDF | <0.1 | - | - | [8] |
Table 1: Performance of selected BNT and related thiophene-based derivatives in OFETs.
Protocol for the Fabrication of a BNT-Based OFET
This protocol describes the fabrication of a top-contact, bottom-gate OFET using a BNT derivative as the active layer.
Caption: Workflow for the fabrication of a BNT-based OFET.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer
-
Hexamethyldisilazane (HMDS)
-
BNT derivative solution (e.g., 10 mg/mL in chloroform)
-
Gold (Au) for electrodes
-
Acetone, Isopropanol (IPA), Deionized (DI) water
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrate is sequentially cleaned in an ultrasonic bath with acetone, isopropanol, and DI water for 15 minutes each. The substrate is then dried with a stream of nitrogen gas.
-
Surface Treatment: The cleaned substrate is treated with HMDS vapor in a vacuum oven at 120°C for 30 minutes to create a hydrophobic surface, which improves the molecular ordering of the subsequently deposited organic semiconductor.
-
Active Layer Deposition: The BNT derivative solution is spin-coated onto the HMDS-treated substrate at 3000 rpm for 60 seconds. Alternatively, for vacuum-deposited materials, the BNT derivative is thermally evaporated onto the substrate under high vacuum (<10⁻⁶ Torr).
-
Thermal Annealing: The substrate with the BNT thin film is annealed on a hot plate at a temperature optimized for the specific derivative (e.g., 120°C) for 30 minutes in a nitrogen-filled glovebox to improve the crystallinity of the film.
-
Electrode Deposition: Gold source and drain electrodes (typically 50 nm thick) are deposited onto the BNT film through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.
-
Device Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
Applications in Organic Light-Emitting Diodes (OLEDs)
While less explored than in OFETs, the electronic properties of BNT derivatives make them potential candidates for use in OLEDs, particularly as host materials or as part of the emissive layer. Their high thermal stability is also an advantage for device longevity. The wide bandgap of some BNT derivatives could be suitable for blue-emitting OLEDs, which remains a significant challenge in the field.[9] The external quantum efficiency (EQE) is a key metric for OLED performance.[10][11][12][13]
Applications in Organic Solar Cells (OSCs)
The broad absorption and good charge transport properties of BNT-based materials make them suitable as donor materials in bulk heterojunction (BHJ) OSCs. The power conversion efficiency (PCE) of an OSC is determined by its short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).[14][15][16][17][18] The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the BNT derivative must be appropriately matched with those of the acceptor material (often a fullerene derivative) to ensure efficient exciton dissociation and charge collection.[19]
| BNT-related Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| DR3TBDT | PC₇₁BM | 7.38 | 0.91 | 10.78 | 65.0 | [20] |
Table 2: Photovoltaic performance of an OSC based on a BNT-related donor material.
Synthetic Protocol: Synthesis of a Representative BNT Derivative
The synthesis of BNT and its derivatives often involves multi-step reactions. A common approach is the palladium-catalyzed cross-coupling reactions to construct the extended π-conjugated system. Below is a generalized synthetic scheme.
Caption: Generalized synthetic scheme for a BNT derivative.
A more detailed, specific protocol would require the selection of a particular BNT derivative from the literature. However, the general steps often include:
-
Synthesis of Precursors: Preparation of appropriately functionalized (e.g., halogenated or boronic acid-substituted) naphthalene and benzothiophene precursors.
-
Cross-Coupling: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to form the C-C bond linking the naphthalene and benzothiophene moieties.
-
Cyclization: An intramolecular cyclization reaction, often acid-catalyzed or promoted by a Lewis acid, to form the final fused-ring system of the BNT core.
-
Purification: Purification of the final product by column chromatography, recrystallization, and/or sublimation to achieve the high purity required for electronic device applications.
Conclusion and Future Outlook
This compound and its derivatives have established themselves as a versatile class of materials for high-performance organic electronics. Their rigid and planar molecular structure, coupled with tunable electronic properties through chemical functionalization, has led to impressive performance in OFETs and shown great potential in OSCs and OLEDs. The continued development of novel synthetic methodologies to access a wider range of BNT derivatives with tailored properties will undoubtedly push the boundaries of organic electronics further. Future research should focus on improving the solubility of BNT derivatives for solution-based processing, enhancing their charge transport properties through targeted molecular design, and exploring their potential in other electronic applications such as sensors and thermoelectrics. The protocols and data presented in this application note serve as a valuable resource for researchers aiming to harness the full potential of this exciting class of organic semiconductors.
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- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1072-1094.
- ResearchGate. (2025). Organic Light-Emitting Diodes with 30% External Quantum Efficiency Based on a Horizontally Oriented Emitter.
- MDPI. (2023). Numerical Investigation of Power Conversion Efficiency of Sustainable Perovskite Solar Cells.
- ResearchGate. (2025). 5‐2: Fluorescent OLED Achieving External Quantum Efficiency over 20% and Longer Lifetime than Phosphorescent OLED.
- Advanced Science News. (2020). Almost 40% conversion efficiency predicted in new perovskite solar cell.
- ResearchGate. (2025). High-Hole-Mobility Field-Effect Transistors Based on Co-Benzobisthiadiazole-Quaterthiophene.
- EEPower. (n.d.). Solar Cell with Over 50% Energy-Conversion Efficiency.
- MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors.
- Nanyang Technological University. (n.d.). Perovskite Solar Cells Record Highest Power Conversion.
- ResearchGate. (n.d.). The power conversion efficiency of different solar cells.
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Unlocking High-Performance Organic Electronics: Application Notes for Benzo[b]naphtho[2,1-d]thiophene
Introduction: The Rise of Benzo[b]naphtho[2,1-d]thiophene in Materials Science
In the relentless pursuit of next-generation electronic materials, the organic semiconductor this compound (BNT) has emerged as a molecule of significant interest. Its rigid, planar, and electron-rich polycyclic aromatic structure forms an excellent scaffold for creating materials with tailored optoelectronic properties. The inherent π-conjugation within the BNT core facilitates efficient charge transport, a critical requirement for high-performance organic electronic devices.
This guide provides a comprehensive overview of the application of BNT and its derivatives in materials science, with a focus on organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). We will delve into the scientific principles underpinning its utility, provide detailed protocols for the synthesis of a key derivative and its integration into electronic devices, and present a comparative analysis of the performance of various BNT-based materials.
Core Strengths of the this compound Scaffold
The versatility of the BNT core lies in its amenability to chemical modification. By introducing various functional groups at different positions on the aromatic backbone, researchers can fine-tune its electronic and physical properties, such as:
-
Energy Levels (HOMO/LUMO): Strategic placement of electron-donating or electron-withdrawing groups allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection and transport in electronic devices and for tuning the open-circuit voltage in organic solar cells.[1]
-
Charge Carrier Mobility: The planar nature of the BNT core promotes intermolecular π-π stacking in the solid state, creating efficient pathways for charge transport. Functionalization can further enhance this packing, leading to higher charge carrier mobilities. For instance, methoxy-substituted BNT has demonstrated notable charge mobility in thin films, making it a promising candidate for molecular electronics.[2]
-
Photophysical Properties: Modifications to the BNT scaffold can significantly alter its absorption and emission characteristics. This tunability is particularly important for developing new emitters for OLEDs and for designing materials with broad absorption spectra for organic solar cells.
Application in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of modern flexible and transparent electronics. The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor used in its active layer. The highly ordered molecular packing and efficient charge transport pathways offered by BNT derivatives make them excellent candidates for this application.
Protocol: Fabrication and Characterization of a 2-Methoxythis compound Based OFET
This protocol details the fabrication of a top-contact, bottom-gate OFET using 2-methoxythis compound as the active semiconductor layer.
1. Substrate Preparation:
- Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.
- Clean the substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrate with a stream of nitrogen gas and then bake at 120°C for 30 minutes to remove any residual moisture.
- Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion to improve the semiconductor-dielectric interface and promote ordered film growth.
2. Semiconductor Deposition:
- Dissolve 2-methoxythis compound in a high-purity organic solvent such as chloroform or toluene to a concentration of 5 mg/mL.
- Deposit a thin film of the semiconductor onto the OTS-treated substrate using spin-coating. A typical spin-coating recipe would be 2000 rpm for 60 seconds.
- Anneal the film at a temperature just below the material's melting point (e.g., 150°C) for 30 minutes in a nitrogen-filled glovebox to improve crystallinity and remove residual solvent.
3. Electrode Deposition:
- Define the source and drain electrodes by photolithography or by using a shadow mask.
- Thermally evaporate a 50 nm layer of gold (Au) through the mask onto the semiconductor layer to form the source and drain contacts. A thin adhesion layer of chromium (Cr) or titanium (Ti) (5 nm) can be deposited prior to the gold.
4. Device Characterization:
- Measure the electrical characteristics of the OFET in a probe station under an inert atmosphere.
- Obtain the output characteristics (IDS vs. VDS at various VGS) and transfer characteristics (IDS vs. VGS at a constant VDS).
- Calculate the field-effect mobility (µ) in the saturation regime using the following equation: IDS = (µ * Ci * W) / (2 * L) * (VGS - VT)² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VGS is the gate-source voltage, and VT is the threshold voltage.
Diagram: OFET Device Architecture
Caption: Top-contact, bottom-gate OFET architecture.
| BNT Derivative | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 2-methoxythis compound | High | - | [2] |
| Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][2]benzothiophene-based derivative (NBTBT-10) | 0.25 | 10⁵–10⁶ | [3] |
| Fluorinated Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][2]benzothiophene derivative (NBTBTF-10) | 0.24 | 10⁶–10⁷ | [3] |
Application in Organic Light-Emitting Diodes (OLEDs)
The tunable photoluminescent properties of BNT derivatives make them attractive for use in OLEDs, either as fluorescent emitters or as host materials for phosphorescent dopants. The high thermal stability of the BNT core is also advantageous for ensuring long device lifetimes.
Protocol: Fabrication of a BNT-based OLED
This protocol outlines the fabrication of a multilayer OLED using a BNT derivative as the emissive layer.
1. Substrate Preparation:
- Start with a pre-patterned indium tin oxide (ITO) coated glass substrate.
- Clean the substrate using the same procedure as for OFET fabrication (ultrasonication in deionized water, acetone, and isopropanol).
- Treat the ITO surface with oxygen plasma or UV-ozone to increase its work function and improve hole injection.
2. Layer Deposition (by Thermal Evaporation):
- Hole Injection Layer (HIL): Deposit a 30 nm thick layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (α-NPD).
- Hole Transport Layer (HTL): Deposit a 20 nm thick layer of 4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPD).
- Emissive Layer (EML): Deposit a 30 nm thick layer of the this compound derivative. If used as a host, co-evaporate with a phosphorescent dopant (e.g., Ir(ppy)₃) at a specific doping concentration (e.g., 6-10 wt%).
- Electron Transport Layer (ETL): Deposit a 20 nm thick layer of tris(8-hydroxyquinolinato)aluminum (Alq₃).
- Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF).
- Cathode: Deposit a 100 nm thick layer of aluminum (Al).
3. Encapsulation:
- To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
4. Characterization:
- Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
- Determine the external quantum efficiency (EQE), power efficiency, and color coordinates (CIE).
Diagram: OLED Energy Level Diagram
Caption: Bulk heterojunction solar cell architecture and operation.
| BNT-related Derivative | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Naphtho[2,1-b:3,4-b′]dithiophene-containing oligomer | up to 1.21 | - | - | up to 3.6 | [1] |
| Benzo[1,2-b:4,5-b']dithiophene-based small molecule | 0.91 | 10.78 | 65.0 | 6.38 | [4] |
Conclusion and Future Outlook
This compound and its derivatives represent a highly promising class of materials for advancing the field of organic electronics. Their rigid and planar structure, coupled with the ability to fine-tune their electronic and photophysical properties through chemical functionalization, provides a powerful platform for developing next-generation OFETs, OLEDs, and OSCs. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working to unlock the full potential of these remarkable materials. Future research will likely focus on developing novel synthetic methodologies to access a wider range of BNT derivatives with even more tailored properties, as well as on optimizing device architectures to further enhance performance and stability.
References
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HPLC-MS/MS Analysis of Benzo[b]naphtho[2,1-d]thiophene: A Validated Method for High-Sensitivity Quantification
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive analytical method for the quantification of Benzo[b]naphtho[2,1-d]thiophene (BNT) using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). BNT is a sulfur-containing heterocyclic aromatic hydrocarbon, a class of compounds relevant in environmental monitoring, toxicology, and the analysis of crude oil and coal tar derivatives.[1][2][3] The inherent complexity of matrices in which BNT is found necessitates a method with high selectivity and sensitivity to distinguish it from isomers and other polycyclic aromatic hydrocarbons (PAHs). This protocol employs a streamlined Solid Phase Extraction (SPE) for sample cleanup and concentration, followed by reversed-phase HPLC for chromatographic separation and triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for definitive quantification. The described workflow provides the accuracy, precision, and low detection limits required for trace-level analysis in research and regulated environments.
Introduction and Scientific Rationale
This compound is a fused-ring aromatic compound containing a thiophene moiety.[1] Its planar structure and high lipophilicity are characteristic of PAHs, leading to its persistence in the environment and potential for bioaccumulation. The analytical challenge in BNT analysis lies in its structural similarity to numerous isomers, such as benzo[b]naphtho[1,2-d]thiophene, which may co-elute under non-optimized chromatographic conditions.[4]
Traditional analytical techniques like GC-MS are effective for many PAHs, but HPLC-MS offers advantages for less volatile or thermally labile compounds and can be more readily interfaced with common sample preparation techniques for aqueous matrices.[5] The selection of tandem mass spectrometry (MS/MS) is pivotal for this application. It provides an unparalleled degree of selectivity by monitoring a specific fragmentation pathway of the parent ion, effectively eliminating chemical noise from complex matrix components and confirming the analyte's identity with high confidence. This self-validating system is essential for producing trustworthy and defensible analytical data.
Physicochemical Properties and Isomeric Forms
A clear understanding of the analyte's properties is fundamental to method development. Key characteristics of BNT are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₀S | [1][6][7] |
| Average Molecular Weight | 234.32 g/mol | [1][6] |
| Monoisotopic Mass | 234.05032 Da | [1] |
| CAS Number | 239-35-0 | [6][7] |
| LogP (calculated) | 5.6 | [1] |
| Classification | Organosulfur Heterocyclic Compound, S-PAH | [1][2] |
Isomeric Challenge: The primary chromatographic objective is the resolution of BNT from its isomers. The structures below illustrate the subtle differences that must be resolved.
Figure 1: Structures of this compound and a key isomer, Benzo[b]naphtho[1,2-d]thiophene.
-
This compound (Target Analyte): C₁₆H₁₀S, CAS: 239-35-0
-
Benzo[b]naphtho[1,2-d]thiophene (Isomer): C₁₆H₁₀S, CAS: 205-43-6[4]
Comprehensive Experimental Workflow
The analytical process follows a logical sequence from sample receipt to final data reporting. Each stage is optimized to ensure maximum recovery, efficiency, and data quality. The workflow is designed as a self-validating system, where the high selectivity of the MS/MS detector confirms the results of the chromatographic separation.
Caption: Overall workflow from sample preparation to final report.
Detailed Protocols
Part 1: Sample Preparation via Solid Phase Extraction (SPE)
Rationale: SPE is employed to concentrate the analyte from a dilute sample and remove interfering matrix components.[8][9][10] A C18 sorbent is chosen due to its hydrophobic interaction with BNT, mirroring the chemistry of the analytical column. The use of an isotopically labeled internal standard (IS), such as this compound-d₁₀, is critical.[11] It is added at the beginning of the process to correct for analyte loss during preparation and for matrix-induced variations in MS signal intensity.
Protocol Steps:
-
Sample Pre-treatment:
-
To a 100 mL aqueous sample, add 1 mL of methanol as a wetting agent.
-
Spike the sample with the internal standard (e.g., 100 µL of 1 µg/mL BNT-d₁₀ in methanol) to achieve a final concentration of 1 ng/mL.
-
Mix thoroughly by inversion.
-
-
SPE Cartridge Conditioning:
-
Use a 200 mg / 6 mL C18 SPE cartridge.
-
Condition the cartridge by passing 5 mL of acetonitrile, followed by 5 mL of methanol.
-
Equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent bed does not run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Dry the cartridge under a vacuum or nitrogen stream for 10 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge by passing 5 mL of acetonitrile into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile/water.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
Part 2: HPLC-MS/MS Instrumental Method
Rationale: Reversed-phase chromatography using a C18 column separates PAHs primarily based on their hydrophobicity.[5] A gradient elution with acetonitrile and water provides the resolving power needed to separate BNT from other contaminants and potential isomers. Atmospheric Pressure Chemical Ionization (APCI) is selected as the ionization source because it is highly efficient for neutral, nonpolar to moderately polar compounds like PAHs, which can be challenging to ionize via Electrospray Ionization (ESI).[12] Positive ion mode is used to generate the protonated molecule [M+H]⁺.
Table 1: HPLC Parameters
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent PAH column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B in 10 min, hold at 100% for 3 min, return to 50% B in 0.1 min, equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Positive |
| APCI Needle Current | 4 µA |
| Nebulizer Gas (N₂) Temp | 350°C |
| Source Gas (N₂) Flow | 50 psi |
| Curtain Gas (N₂) Flow | 35 psi |
| Collision Gas (CAD) | Nitrogen, set to "Medium" or optimized value |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
|---|---|---|---|---|---|
| This compound | 235.1 | 202.1 | 100 | 35 | Quantification |
| This compound | 235.1 | 189.1 | 100 | 45 | Confirmation |
| BNT-d₁₀ (Internal Standard) | 245.1 | 210.1 | 100 | 35 | Internal Standard |
Note: Product ions and collision energies are illustrative and must be optimized empirically on the specific instrument used. The precursor ion is the protonated molecule [M+H]⁺. The proposed fragments correspond to logical losses from the fused ring system.
Method Validation and Performance Characteristics
A trustworthy protocol must be validated to demonstrate its fitness for purpose.[5][13] The following parameters should be assessed according to established guidelines.
-
Linearity: The method should be linear over the expected concentration range. A calibration curve is constructed using at least five standards. The coefficient of determination (R²) should be ≥ 0.99.[5][14]
-
Accuracy and Precision: Determined by analyzing spiked matrix samples at low, medium, and high concentrations (n=5 at each level). Accuracy should be within 85-115% of the nominal value, and precision (Relative Standard Deviation, %RSD) should be ≤ 15%.[8][15]
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration at which the analyte can be reliably detected (Signal-to-Noise ≥ 3). The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (Signal-to-Noise ≥ 10).[5][8] Target LOQs for this type of assay are typically in the low ng/L to pg/mL range.
Caption: Visualization of the MRM process, which ensures only the target analyte is detected.
Conclusion
This application note provides a comprehensive, step-by-step protocol for the sensitive and selective analysis of this compound by HPLC-MS/MS. By combining efficient SPE sample preparation with high-resolution chromatography and the specificity of tandem mass spectrometry, this method overcomes the challenges posed by complex matrices and isomeric interferences. The detailed validation requirements ensure that the protocol is robust, reliable, and capable of producing high-quality data for environmental, toxicological, and industrial applications. This authoritative guide serves as a complete resource for scientists requiring accurate quantification of this important sulfur-containing PAH.
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Introduction: The Analytical Challenge of Polycyclic Aromatic Sulfur Heterocycles
An Application Note and Protocol for the Analysis of Benzo[b]naphtho[2,1-d]thiophene by Gas Chromatography-Mass Spectrometry
This compound is a member of a large class of compounds known as polycyclic aromatic sulfur heterocycles (PASHs). These compounds are structural analogues of polycyclic aromatic hydrocarbons (PAHs), where a carbon atom in one of the aromatic rings is replaced by a sulfur atom. PASHs are prevalent in the environment, originating from both natural and anthropogenic sources. They are commonly found in fossil fuels like crude oil and coal, and are also products of incomplete combustion of organic materials.[1] Consequently, they are often detected in diesel engine exhaust, coal tar derivatives, and emissions from lignite combustion.[1]
The toxicological profile of many PASHs is a significant concern, as several have been identified as mutagenic and carcinogenic.[2][3] This poses a risk to human health and the environment, necessitating sensitive and reliable analytical methods for their detection and quantification in complex matrices. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), stands as the premier analytical technique for this purpose. It offers the high-resolution separation required for complex isomeric mixtures and the specificity needed for unambiguous identification.
This guide provides a comprehensive overview of the principles, protocols, and best practices for the analysis of this compound, designed for researchers and analytical scientists in environmental monitoring, petrochemistry, and toxicology.
Core Principles: Achieving Selectivity and Sensitivity
The successful analysis of this compound hinges on a synergistic optimization of sample preparation, chromatographic separation, and detection.
Chromatographic Separation: The Role of the Stationary Phase
The choice of the GC column's stationary phase is the most critical factor in achieving a successful separation.[4] The principle of "like dissolves like" governs the selection process. This compound is a semi-polar molecule. Therefore, a low-polarity stationary phase is ideal.
-
Recommended Phase: A 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5MS, HP-5MS) is the industry standard and highly recommended. This phase provides excellent selectivity for a broad range of polycyclic aromatic compounds (PACs), including PAHs and PASHs. The separation mechanism relies on dispersive (van der Waals) interactions, leading to an elution order that generally follows the boiling points of the analytes.[4]
-
Column Dimensions: A 30-meter column with a 0.25 mm internal diameter (I.D.) and a 0.25 µm film thickness offers the best balance of resolution, analysis time, and sample capacity for this application.[4][5]
Detection Systems: From Universal to Specific
While several detectors can be used, mass spectrometry is unparalleled for its confirmatory power.
-
Mass Spectrometry (MS): This is the preferred detection method. Standard Electron Ionization (EI) at 70 eV generates a reproducible fragmentation pattern, or mass spectrum, that serves as a chemical fingerprint for this compound. High-resolution systems like Quadrupole Time-of-Flight (QToF) are particularly advantageous as they can distinguish PASHs from isobaric PAH interferences by their exact mass.[5][6] For routine quantification, a standard quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) mode offers excellent sensitivity by monitoring only the characteristic ions of the target analyte.
-
Sulfur Chemiluminescence Detector (SCD): For applications requiring specific detection of sulfur-containing compounds without interference from co-eluting PAHs, an SCD is an excellent choice.
-
Flame Ionization Detector (FID): While sensitive, the FID is a universal detector and is prone to interference from non-sulfur-containing compounds in complex samples. Its use should be limited to well-separated analytes in clean matrices.
Sample Preparation: Isolating the Analyte from the Matrix
Proper sample preparation is crucial for obtaining accurate and reproducible results, as it removes interfering matrix components and concentrates the analyte to a level suitable for detection.[7][8]
Workflow for Sample Extraction and Cleanup
Caption: General workflow for sample preparation prior to GC-MS analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for isolating PASHs from aqueous matrices.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol (50:50, v/v) solution to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or air through it for at least 30 minutes.
-
Elution: Elute the trapped analytes with 10 mL of dichloromethane into a collection vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Protocol 2: Extraction and Cleanup for Solid/Oil Samples
This protocol uses liquid extraction followed by cleanup to handle more complex matrices.
-
Extraction:
-
For solid samples (e.g., soil), mix 10 g of the sample with anhydrous sodium sulfate and extract using a Soxhlet apparatus for 16-24 hours with 200 mL of dichloromethane (DCM).
-
For oil samples, dissolve 1 g of oil in 10 mL of hexane.
-
-
Fractionation (Cleanup): A cleanup step may be necessary to separate PASHs from interfering PAHs.[9]
-
Prepare a chromatography column packed with activated silica gel.
-
Apply the concentrated extract to the top of the column.
-
Elute with a non-polar solvent like hexane to remove aliphatic hydrocarbons.
-
Subsequently, elute with a solvent of increasing polarity (e.g., hexane/DCM mixture) to collect the aromatic fraction containing PASHs and PAHs.
-
-
Concentration: Concentrate the collected fraction to 1 mL under a gentle stream of nitrogen.
Detailed GC-MS Analytical Protocol
This section provides a validated, step-by-step method for the instrumental analysis of this compound.
GC-MS Analysis Workflow
Caption: The sequential process of GC-MS analysis from injection to data output.
Table 1: Recommended GC-MS Method Parameters
| Parameter | Value | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used platform for environmental analysis.[5] |
| Mass Spectrometer | Agilent 7250 QToF or 7000D Triple Quadrupole or equivalent | Provides high sensitivity and selectivity.[3][5][6] |
| Column | Agilent DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film | Excellent general-purpose column for separating polycyclic aromatic compounds.[3][5] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injection Mode | Pulsed Splitless | Ensures complete transfer of the analyte onto the column for maximum sensitivity.[5] |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[5] |
| Oven Program | 100 °C (hold 2 min), ramp 10 °C/min to 320 °C (hold 10 min) | A temperature ramp is essential to separate compounds with varying boiling points effectively. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS.[5] |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy that produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-500) and/or SIM | Full scan for identification; SIM for enhanced sensitivity in quantification. |
Data Analysis and Quantification
-
Identification: The primary identification of this compound is achieved by comparing its retention time with that of a certified reference standard (e.g., from LGC Standards or similar providers).[10] Confirmation is made by matching the acquired mass spectrum with a reference spectrum from a library, such as the NIST Mass Spectral Library.[11]
-
Quantification: An internal standard calibration method is recommended. A deuterated PAH or a similar PASH that is not expected in the samples should be used. A multi-point calibration curve (typically 5-7 levels) is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Table 2: Key Mass Spectral Information for this compound (C₁₆H₁₀S)
| Property | Value | Significance |
| Molecular Weight | 234.316 g/mol | The theoretical mass of the molecule.[11] |
| Molecular Ion (M⁺) | m/z 234 | This is the most abundant ion in the EI mass spectrum and is the primary ion used for quantification.[12] |
| Isotope Peak (M+1) | m/z 235 | Used to confirm the presence of carbon atoms. The expected abundance is ~18.6% of the base peak.[12] |
| Isotope Peak (M+2) | m/z 236 | Used to confirm the presence of a sulfur atom. |
| Primary Fragment Ion | m/z 189 | Corresponds to the loss of the CHS group, a characteristic fragmentation.[12] |
Conclusion and Best Practices
The gas chromatography methods detailed in this guide provide a robust and reliable framework for the analysis of this compound. The combination of a low-polarity DB-5MS column with mass spectrometric detection offers the required selectivity and sensitivity for trace-level analysis in complex environmental and industrial samples.
For optimal results, meticulous attention to sample preparation is paramount to minimize matrix effects and prevent instrument contamination. The use of certified reference materials for calibration and regular quality control checks are essential components of a self-validating system, ensuring the trustworthiness and accuracy of the generated data. By adhering to these protocols, researchers and scientists can confidently identify and quantify this environmentally significant PASH.
References
- A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. (2022). RSC Publishing.
- Extraction of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs)
- Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs)
- A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. (2022). RSC Publishing.
- Benzo(b)naphtho(1,2-d)thiophene.
- Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. (2004).
- This compound. NIST Chemistry WebBook.
- This compound. LGC Standards.
- Gas Chromatography Sample Preparation.
- GC Sample Preparation - Techniques and Challenges. Drawell.
- GC Column Selection Guide. MilliporeSigma.
- Benzo(b)naphtho[2,1-d]thiophen. German Environmental Specimen Bank.
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Application Notes and Protocols: Characterizing Benzo[b]naphtho[2,1-d]thiophene as an Aryl Hydrocarbon Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the characterization of benzo[b]naphtho[2,1-d]thiophene (BNT) as an aryl hydrocarbon receptor (AhR) agonist. BNT, a polycyclic aromatic sulfur heterocyclic compound, has been identified as an efficient activator of the AhR signaling pathway.[1] This document outlines the scientific background, key experimental protocols, and data interpretation necessary to investigate and confirm the AhR-mediated activity of BNT. Detailed methodologies for a cell-based luciferase reporter gene assay and a confirmatory quantitative PCR (qPCR) assay for the target gene Cytochrome P450 1A1 (CYP1A1) are provided.
Introduction: The Aryl Hydrocarbon Receptor and BNT
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in sensing and metabolizing a wide array of environmental chemicals.[2][3] As a member of the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of proteins, the AhR resides in the cytoplasm in an inactive complex with chaperone proteins.[4] Upon binding to an agonist, such as BNT, the receptor undergoes a conformational change, translocates into the nucleus, and heterodimerizes with the AhR Nuclear Translocator (ARNT).[4][5] This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, initiating their transcription.[3]
One of the most well-characterized downstream targets of AhR activation is the CYP1A1 gene, which encodes a crucial phase I xenobiotic-metabolizing enzyme.[1][5][6] The induction of CYP1A1 expression is a hallmark of AhR activation and serves as a reliable biomarker for assessing the agonistic potential of test compounds.[7] this compound, a sulfur-containing polycyclic aromatic hydrocarbon, has been identified as a potent AhR agonist in both human and rat cell-based assays.[1] Its ability to induce AhR nuclear translocation and time-dependently increase CYP1A1 expression underscores its significance as a model compound for studying AhR signaling.[1]
Understanding the interaction of BNT with the AhR is crucial for toxicological risk assessment and for exploring the potential therapeutic modulation of this pathway.
AhR Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway upon activation by this compound (BNT).
Experimental Design and Workflow
To comprehensively assess the AhR agonist activity of BNT, a two-tiered experimental approach is recommended. The primary assay utilizes a luciferase reporter gene system for high-throughput screening and quantitative determination of AhR activation. The secondary, confirmatory assay involves quantifying the expression of an endogenous AhR target gene, CYP1A1, using quantitative real-time PCR (qPCR).
Experimental Workflow Diagram
Caption: Two-tiered workflow for characterizing BNT as an AhR agonist.
Protocol 1: AhR Activation Luciferase Reporter Assay
This protocol describes a cell-based reporter assay to quantify the agonist activity of BNT on the human AhR. The assay utilizes a mammalian cell line engineered to stably express a luciferase reporter gene under the control of a DRE-driven promoter.[2][8][9]
Materials and Reagents
-
Cells: Human AhR reporter cell line (e.g., INDIGO Biosciences Human AhR Reporter Assay Kit, or similar).[8]
-
Compound: this compound (BNT), CAS 239-35-0.[10]
-
Positive Control: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or provided reference agonist (e.g., MeBio).[11]
-
Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Assay Plate: 96-well, white, clear-bottom, sterile, tissue culture-treated plate.
-
Media: Cell culture and compound screening media as recommended by the cell line provider.[8]
-
Luciferase Detection Reagent: (e.g., Promega ONE-Glo™, or similar).
-
Equipment:
-
Plate-reading luminometer.
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).
-
Multichannel pipettes.
-
Step-by-Step Methodology
Day 1: Cell Seeding and Treatment
-
Prepare BNT Dilutions: Prepare a serial dilution series of BNT in compound screening medium. A typical starting concentration might be 10 µM, with 1:3 or 1:5 serial dilutions. Also, prepare dilutions for the positive control (e.g., TCDD starting at 10 nM). Ensure the final DMSO concentration in all wells does not exceed 0.4% to avoid solvent toxicity.[11]
-
Cell Seeding: Thaw and prepare the reporter cells according to the manufacturer's protocol.[12] Dispense 200 µL of the cell suspension into each well of the 96-well plate.
-
Pre-incubation: Place the plate in a 37°C, 5% CO₂ incubator for 4-6 hours to allow cells to attach.[3][11]
-
Cell Treatment: After pre-incubation, carefully discard the culture medium. Add 200 µL of the prepared treatment media (containing BNT, positive control, or vehicle control) to the respective wells.[11]
-
Incubation: Return the plate to the incubator for 22-24 hours.[3][11]
Day 2: Luciferase Assay and Data Acquisition
-
Equilibrate Reagents: Remove the 96-well plate and the luciferase detection reagent from their respective storage and allow them to equilibrate to room temperature.
-
Add Luciferase Reagent: Discard the treatment media from the wells. Add 100 µL of Luciferase Detection Reagent to each well.[11]
-
Incubate: Incubate the plate at room temperature for 5-10 minutes to allow for cell lysis and signal stabilization.
-
Measure Luminescence: Read the luminescence (Relative Light Units, RLU) of each well using a plate-reading luminometer.[11]
Data Analysis
-
Calculate Fold Activation: For each well, divide the RLU of the treated sample by the average RLU of the vehicle control wells.
-
Generate Dose-Response Curve: Plot the fold activation (Y-axis) against the logarithm of the BNT concentration (X-axis).
-
Determine EC₅₀: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC₅₀ value, which is the concentration of BNT that elicits a half-maximal response. Software such as GraphPad Prism is suitable for this analysis.[8]
Protocol 2: CYP1A1 Gene Expression by qPCR
This protocol confirms AhR agonism by measuring the induction of the endogenous target gene, CYP1A1, in response to BNT treatment.[7] Human hepatoma cells (e.g., HepG2) are a suitable model as they express a functional AhR signaling pathway.
Materials and Reagents
-
Cells: HepG2 cells or another suitable cell line.
-
Compound: this compound (BNT).
-
Positive Control: β-Naphthoflavone (BNF) or TCDD.[13][14][15]
-
Assay Plates: 6-well or 12-well tissue culture plates.
-
RNA Isolation Kit: (e.g., Qiagen RNeasy Mini Kit, or similar).
-
cDNA Synthesis Kit: (e.g., Invitrogen SuperScript™ IV VILO™ Master Mix, or similar).
-
qPCR Master Mix: SYBR Green-based master mix (e.g., Applied Biosystems PowerUp™ SYBR™ Green Master Mix).
-
Primers: Validated qPCR primers for human CYP1A1 and a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Equipment:
-
Real-time PCR system.
-
Standard cell culture and molecular biology equipment.
-
Step-by-Step Methodology
Day 1: Cell Seeding and Treatment
-
Seed Cells: Seed HepG2 cells in 6-well plates at a density that will result in 80-90% confluency on the day of treatment.
-
Incubate: Allow cells to attach and grow overnight in a 37°C, 5% CO₂ incubator.
-
Treat Cells: Replace the medium with fresh medium containing BNT (at a concentration around its EC₅₀ determined from the reporter assay), a positive control (e.g., 25 µM BNF), or a vehicle control (DMSO).[16]
-
Incubate: Return the plates to the incubator. The incubation time can vary; a time-course experiment (e.g., 4, 8, 24 hours) is recommended to capture peak induction, though a 24-hour endpoint is common.[14]
Day 2: RNA Isolation and cDNA Synthesis
-
Isolate RNA: Following treatment, wash the cells with PBS and lyse them directly in the wells. Isolate total RNA using a column-based kit according to the manufacturer's protocol.
-
Quantify RNA: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
Day 3: Quantitative PCR (qPCR)
-
Prepare qPCR Reactions: Set up qPCR reactions in triplicate for each sample. Each reaction should contain cDNA, forward and reverse primers for either CYP1A1 or the housekeeping gene, and SYBR Green master mix.
-
Run qPCR: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[17] Include a melt curve analysis at the end to verify product specificity.
Data Analysis
-
Determine Cq Values: Obtain the quantification cycle (Cq) values for CYP1A1 and the housekeeping gene for all samples.
-
Calculate ΔCq: Normalize the CYP1A1 Cq value to the housekeeping gene Cq value for each sample: ΔCq = Cq(CYP1A1) - Cq(Housekeeping).
-
Calculate ΔΔCq: Further normalize the treated samples to the vehicle control: ΔΔCq = ΔCq(Treated) - ΔCq(Vehicle Control).
-
Calculate Fold Change: Determine the fold change in gene expression using the 2-ΔΔCq method. This value represents the induction of CYP1A1 mRNA relative to the control.
Expected Results and Data Interpretation
The successful execution of these protocols will provide robust evidence for the characterization of BNT as an AhR agonist.
Luciferase Reporter Assay Data
BNT is expected to induce a dose-dependent increase in luciferase activity. The resulting dose-response curve will allow for the determination of its potency (EC₅₀) and efficacy (maximal induction level relative to a strong agonist like TCDD).
Table 1: Representative Luciferase Reporter Assay Data for BNT
| BNT Concentration (nM) | Log [BNT] | Fold Activation (Mean ± SD) |
| 0 (Vehicle) | - | 1.0 ± 0.1 |
| 0.1 | -1.0 | 1.5 ± 0.2 |
| 1 | 0.0 | 5.2 ± 0.6 |
| 10 | 1.0 | 25.8 ± 3.1 |
| 100 | 2.0 | 68.4 ± 7.5 |
| 1000 | 3.0 | 85.1 ± 9.2 |
| 10000 | 4.0 | 86.5 ± 8.9 |
| TCDD (10 nM) | - | 100.0 ± 11.3 |
Note: Data are hypothetical and for illustrative purposes.
qPCR Data for CYP1A1 Expression
Treatment with BNT should result in a significant increase in CYP1A1 mRNA levels compared to the vehicle-treated control cells. This result confirms that BNT activates the AhR pathway, leading to the transcription of endogenous target genes. A several-fold induction is typically observed for potent agonists.[6][14]
Table 2: Representative qPCR Data for CYP1A1 Induction by BNT
| Treatment (24h) | Relative CYP1A1 mRNA Expression (Fold Change ± SD) |
| Vehicle (0.1% DMSO) | 1.0 ± 0.2 |
| BNT (100 nM) | 45.7 ± 5.3 |
| BNF (25 µM) | 62.1 ± 7.9 |
Note: Data are hypothetical and for illustrative purposes.
Conclusion
The protocols detailed in these application notes provide a validated framework for characterizing this compound as an aryl hydrocarbon receptor agonist. By combining a sensitive luciferase reporter assay for initial screening and potency determination with a confirmatory qPCR assay for an endogenous target gene, researchers can generate high-quality, reliable data. This approach is fundamental for applications in toxicology, environmental science, and drug discovery programs targeting the AhR signaling pathway.
References
- INDIGO Biosciences. (n.d.). Human AhR Reporter Assay Kit.
- Schräder, M., et al. (2017). A Novel Dual-Color Luciferase Reporter Assay for Simultaneous Detection of Estrogen and Aryl Hydrocarbon Receptor Activation. Chemical Research in Toxicology, 30(8), 1619-1629. [Link]
- Marvanová, S., et al. (2023). Benzo[b]naphtho[d]thiophenes and naphthylbenzo[b]thiophenes: Their aryl hydrocarbon receptor-mediated activities and environmental presence. Science of The Total Environment, 879, 162924. [Link]
- Denison, M. S., et al. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. In Current Protocols in Toxicology. John Wiley & Sons, Inc. [Link]
- Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service.
- He, G., et al. (2011). Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness. Environmental Health Perspectives, 119(9), 1277-1283. [Link]
- INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System Technical Manual.
- INDIGO Biosciences. (n.d.). Aryl Hydrocarbon Receptor (AhR) Bioassay Technical Manual.
- OriGene Technologies. (n.d.). Cyp1a1 Mouse qPCR Primer Pair.
- Denison, M. S., et al. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9198, this compound.
- Crawford, E. L., et al. (1996). Quantitative RT-PCR Measurement of Cytochromes p450 1A1, 1B1, and 2B7, Microsomal Epoxide Hydrolase, and NADPH Oxidoreductase Expression in Lung Cells of Smokers and Nonsmokers. American Journal of Respiratory Cell and Molecular Biology, 15(4), 448-455. [Link]
- Rees, C. B., et al. (2005). Development and application of a real-time quantitative PCR assay for determining CYP1A transcripts in three genera of salmonids. Marine Environmental Research, 59(2), 145-161. [Link]
- Crawford, E. L., et al. (1996). Quantitative RT-PCR measurement of cytochromes p450 1A1, 1B1, and 2B7, microsomal epoxide hydrolase, and NADPH oxidoreductase expression in lung cells of smokers and nonsmokers. American Journal of Respiratory Cell and Molecular Biology, 15(4), 448-455. [Link]
- Shair, K. H., et al. (2002). Benzo(a)pyrene exposure induces CYP1A1 activity and expression in human endometrial cells. The Journal of Steroid Biochemistry and Molecular Biology, 81(1), 37-45. [Link]
- Zhang, Q. Y., et al. (1997). Induction of CYP1A1 by beta-naphthoflavone in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP.
- National Institute of Standards and Technology. (n.d.). This compound.
- Uno, S., et al. (2017). Modulation of benzo[a]pyrene–DNA adduct formation by CYP1 inducer and inhibitor. Genes and Environment, 39, 10. [Link]
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Application Notes and Protocols for the Environmental Monitoring of Benzo[b]naphtho[2,1-d]thiophene
These comprehensive application notes and protocols are designed for researchers, scientists, and environmental monitoring professionals. This guide provides a detailed framework for the detection and quantification of benzo[b]naphtho[2,1-d]thiophene (BNT) in various environmental matrices. The methodologies described herein are grounded in established analytical principles for polycyclic aromatic compounds and are structured to ensure scientific integrity and reproducibility.
Introduction: The Environmental Significance of this compound
This compound (BNT) is a polycyclic aromatic sulfur heterocycle (PASH), a class of compounds that are structurally related to polycyclic aromatic hydrocarbons (PAHs).[1][2] BNT and other PASHs are present in fossil fuels and are formed during the incomplete combustion of organic materials.[2] Consequently, they are introduced into the environment through emissions from sources such as lignite combustion, coal tar derivatives, and diesel engine exhaust.[2]
The environmental presence of BNT is a concern due to its potential toxicological effects. Animal studies have indicated that BNT may be carcinogenic.[2][3] Furthermore, recent research has identified BNT as a potent aryl hydrocarbon receptor (AhR) agonist, suggesting a potential to contribute to the AhR-mediated toxicity of complex environmental mixtures.[4] BNT has been detected as a dominant PASH in environmental samples, including airborne particulate matter (PM2.5) and river sediments.[4] This underscores the importance of robust and reliable analytical methods for its monitoring in the environment to assess potential risks to human health and ecosystems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of BNT is crucial for developing effective extraction and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀S | [3][5] |
| Molecular Weight | 234.32 g/mol | [3][5] |
| CAS Number | 239-35-0 | [3][5] |
| Appearance | Solid | |
| LogP (octanol-water partition coefficient) | 5.6 | [3] |
The high LogP value indicates that BNT is lipophilic and will tend to associate with particulate matter and sediments in the environment, and bioaccumulate in organisms.[6] This property dictates the choice of solvents and extraction techniques for its effective recovery from environmental matrices.
Analytical Workflow for BNT Monitoring
The following diagram illustrates the general workflow for the environmental monitoring of BNT. Subsequent sections will provide detailed protocols for each stage.
Caption: General workflow for the environmental monitoring of BNT.
Part 1: Sample Collection and Handling
The collection of representative and uncontaminated samples is the foundational step for accurate environmental monitoring.
Protocol 1.1: Water Sample Collection
-
Container Selection: Use pre-cleaned amber glass bottles with PTFE-lined caps to prevent photodegradation and analyte adsorption to the container walls.
-
Sampling Technique:
-
Rinse the sample bottle with the source water three times before collecting the final sample.
-
If sampling from a tap, allow the water to run for several minutes to ensure the sample is representative of the source.
-
When sampling from a body of water, collect the sample from a sufficient depth to avoid surface films, unless the surface is the target of the investigation.
-
Fill the bottle to the brim to minimize headspace and reduce volatilization.
-
-
Preservation and Storage:
-
Store samples on ice or at 4°C immediately after collection.
-
Analyze samples as soon as possible. If storage is necessary, acidification to pH < 2 with sulfuric acid can be performed to inhibit microbial degradation, though this should be tested for its effect on BNT stability.
-
Protocol 1.2: Soil and Sediment Sample Collection
-
Sampling Tools: Use stainless steel or other non-contaminating tools (e.g., trowels, corers) to collect samples.
-
Sampling Strategy:
-
For surface soil, remove any surface debris (e.g., leaves, rocks) before collecting the top 5-15 cm.
-
For sediment, a core sampler is recommended to obtain a depth profile if required.
-
Composite sampling (collecting and mixing several subsamples from a defined area) can provide a more representative sample of a heterogeneous area.
-
-
Sample Handling and Storage:
-
Place samples in wide-mouthed amber glass jars with PTFE-lined lids.
-
Freeze samples at -20°C as soon as possible to minimize biological and chemical degradation.
-
Protocol 1.3: Air Particulate Matter (PM2.5) Collection
-
Instrumentation: Use a high-volume or low-volume air sampler equipped with a size-selective inlet for PM2.5.
-
Filter Media: Quartz fiber filters are typically used for the collection of organic compounds. Pre-bake the filters at a high temperature (e.g., 550°C for several hours) to remove any organic contaminants.
-
Sampling Procedure:
-
Handle filters with clean forceps in a clean environment to prevent contamination.
-
Record the start and end times of sampling and the flow rate to calculate the total volume of air sampled.
-
-
Sample Handling and Storage:
-
After sampling, fold the filter in half with the exposed side inward, wrap in aluminum foil, and place in a sealed bag.
-
Store filters frozen at -20°C until extraction.
-
Part 2: Sample Extraction and Cleanup
The choice of extraction method depends on the sample matrix. The goal is to efficiently transfer BNT from the sample matrix into a solvent, followed by cleanup to remove interfering compounds.
Protocol 2.1: Solid Phase Extraction (SPE) for Water Samples
This protocol is adapted from established EPA methods for PAHs in water.[1]
-
Cartridge Selection: Use C18 or similar reversed-phase SPE cartridges.
-
Cartridge Conditioning:
-
Condition the cartridge by passing 5-10 mL of dichloromethane, followed by 5-10 mL of methanol, and finally 10-20 mL of reagent-grade water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the water sample (typically 500 mL to 1 L) through the conditioned cartridge at a flow rate of 10-15 mL/min.
-
-
Interference Elution:
-
After loading, wash the cartridge with 5-10 mL of a methanol/water solution to remove polar interferences.
-
-
Analyte Elution:
-
Elute the BNT and other retained organic compounds with a small volume of a non-polar solvent, such as dichloromethane or a mixture of acetone and dichloromethane.[1]
-
-
Drying and Concentration:
-
Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Protocol 2.2: Accelerated Solvent Extraction (ASE) for Solid Samples
ASE is a rapid and efficient technique for extracting organic compounds from solid and semi-solid samples.[7][8]
-
Sample Preparation:
-
Air-dry soil/sediment samples and sieve to remove large debris.
-
Mix the sample with a drying agent like diatomaceous earth.
-
-
ASE Cell Preparation:
-
Place a cellulose filter at the bottom of the extraction cell.
-
Pack the cell with the sample/diatomaceous earth mixture.
-
-
Extraction Parameters:
-
Solvent: Dichloromethane or a mixture of acetone and hexane.
-
Temperature: 100-150°C.
-
Pressure: 1500-2000 psi.
-
Static Time: 5-10 minutes per cycle (2-3 cycles).
-
-
Extract Collection and Concentration:
-
Collect the extract in a vial.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Protocol 2.3: Extract Cleanup
Cleanup is often necessary to remove co-extracted interfering compounds.
-
Silica Gel or Alumina Column Chromatography:
-
Prepare a small glass column packed with activated silica gel or alumina.
-
Apply the concentrated extract to the top of the column.
-
Elute with a sequence of solvents of increasing polarity. BNT will elute in the non-polar to moderately polar fractions. Collect the appropriate fraction.
-
-
Solvent Exchange:
-
After cleanup, the solvent may need to be exchanged to one that is compatible with the analytical instrument (e.g., acetonitrile for HPLC, hexane for GC). This is achieved by adding the desired solvent and carefully evaporating the original solvent.
-
Part 3: Instrumental Analysis
Both GC-MS and HPLC-FLD are suitable for the analysis of BNT. The choice depends on the required sensitivity, selectivity, and available instrumentation.
Protocol 3.1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is excellent for identifying and quantifying compounds in complex mixtures.
Caption: Key parameters for GC-MS analysis of BNT.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor the molecular ion of BNT (m/z 234) and other characteristic fragment ions.[3]
Protocol 3.2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective technique for fluorescent compounds like BNT.[9][10]
Caption: Key parameters for HPLC-FLD analysis of BNT.
-
Wavelength Optimization: The optimal excitation and emission wavelengths for BNT should be determined by acquiring fluorescence spectra of a standard solution. The wavelengths provided are starting points based on typical PAHs.
Part 4: Data Analysis and Quality Control
Rigorous data analysis and quality control are essential for generating defensible environmental data.
Quantification
-
Calibration: Prepare a series of calibration standards of BNT in the final solvent. Analyze these standards to generate a calibration curve by plotting the instrument response versus the concentration.
-
Internal Standards: The use of isotopically labeled internal standards is highly recommended to correct for variations in extraction efficiency and instrument response.
Quality Control Parameters
| Parameter | Acceptance Criteria | Rationale |
| Method Blank | Below the Limit of Quantification (LOQ) | To assess for contamination during sample preparation and analysis. |
| Laboratory Control Sample (LCS) | 70-130% recovery | To evaluate the accuracy of the analytical method. |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | 70-130% recovery, <20% Relative Percent Difference (RPD) | To assess the effect of the sample matrix on the analytical method. |
| Surrogate Spikes | 60-140% recovery | To monitor the performance of the method for each individual sample. |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Determined statistically (e.g., based on the standard deviation of replicate low-level spikes) | To define the sensitivity of the method. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the environmental monitoring of this compound. By adhering to these detailed procedures for sample collection, preparation, and analysis, researchers and environmental professionals can generate high-quality data to better understand the occurrence, fate, and potential risks associated with this emerging contaminant. The adaptability of these methods, grounded in established EPA protocols for similar analytes, allows for their implementation in various laboratory settings.
References
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- Mhlongo, S. E., et al. (2015). Application of solid phase extraction (SPE) method in determining polycyclic aromatic hydrocarbons (PAHs) in river water samples. ResearchGate.
- Cannon, A., & Ebitson, M. (n.d.). Automated Solid-Phase Extraction (SPE) and GC–MS Analysis of Pond Water Samples According to EN16691 for PAHs. LCGC International.
- Agilent Technologies. (n.d.). Solid Phase Extraction Methods for PFAS in waters.
- Saim, N., et al. (1997). Accelerated solvent extraction (ASE) of environmental organic compounds in soils using a modified supercritical fluid extractor. PubMed.
- SCISPEC. (n.d.). Sample Preparation PFAS in Soil.
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- Agilent Technologies. (n.d.). Solid Phase Extraction Methods for PFAS in Waters.
- König, B., et al. (2019). Synthesis and Characterization of Naphtho[2,1-b:7,8-b′]bis[1]benzothiophene. European Journal of Organic Chemistry.
- The NELAC Institute. (n.d.). Extraction of Long-Chain PFAS from Soil using Accelerated Solvent Extraction (ASE).
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- de la Peña, A. M., et al. (n.d.). Determination of Benzo[b]naphtho[2,3-D]thiophene. Amanote Research.
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Application Notes and Protocols: Photocyclization Reactions for the Synthesis of Benzo[b]naphtho[2,1-d]thiophene
Introduction
Benzo[b]naphtho[2,1-d]thiophene is a polycyclic aromatic hydrocarbon (PAH) containing a thiophene ring fused to a naphthalene system.[1] This class of sulfur-containing PAHs, also known as thiaarenes, is of significant interest to researchers in materials science and drug development due to their unique electronic and photophysical properties.[2][3] Photocyclization reactions, particularly the Mallory reaction, offer a powerful and versatile strategy for the synthesis of these complex aromatic systems.[4][5] This guide provides a detailed overview of the mechanistic principles and practical protocols for the synthesis of this compound and related derivatives using photocyclization reactions.
Mechanistic Insights: The Mallory Photocyclization Reaction
The synthesis of this compound via photocyclization is a specific application of the more general Mallory reaction, which is used to form phenanthrenes and other polycyclic aromatic hydrocarbons from stilbene-like precursors.[4][5] The reaction proceeds through a series of light-induced steps, as outlined below.
The Core Mechanism
The generally accepted mechanism for the photocyclization of styrylthiophene precursors to form naphthothiophenes closely follows the classical Mallory reaction of stilbenes.[2] The key steps are:
-
Photoisomerization: The reaction typically starts with a mixture of (E)- and (Z)-isomers of the stilbene-like precursor. Upon irradiation with UV light, the (E)-isomer undergoes photoisomerization to the corresponding (Z)-isomer. While both isomers can be present, only the (Z)-isomer has the correct stereochemistry to undergo the subsequent cyclization step.[4][6][7] This isomerization is a rapid and reversible process.[8]
-
Electrocyclic Ring Closure: The (Z)-isomer, in an excited state, undergoes an intramolecular 6π-electrocyclic ring closure. This step is governed by the Woodward-Hoffmann rules and proceeds in a conrotatory fashion to form a transient dihydrophenanthrene-like intermediate.[4] In the context of this compound synthesis, this intermediate would be a dihydronaphthothiophene.[2]
-
Oxidative Aromatization: The dihydrophenanthrene intermediate is typically unstable and can revert to the (Z)-stilbene.[4][6] To drive the reaction towards the desired aromatic product, an oxidizing agent is required to trap this intermediate.[9] The oxidant facilitates the removal of two hydrogen atoms, leading to aromatization and the formation of the stable polycyclic aromatic system.[2][5]
The Role of Oxidants
The choice of oxidant is crucial for the success of the Mallory reaction. While early work utilized air (oxygen) as the oxidant, Frank Mallory's discovery in 1964 that catalytic amounts of iodine significantly improve the reaction transformed it into a practical synthetic method.[5][6][8]
-
Iodine: Iodine is the most commonly used oxidant. It is believed to function by abstracting hydrogen atoms from the dihydrophenanthrene intermediate to form hydrogen iodide (HI).[5] The HI is then re-oxidized back to iodine by an oxygen source (often atmospheric oxygen), thus completing the catalytic cycle.[8][10]
-
Other Oxidants: While iodine is prevalent, other oxidizing agents such as tetracyanoethylene (TCNE), chloranil, and selenium radicals have also been employed.[6][9]
HI Scavengers
The hydrogen iodide (HI) generated during the iodine-mediated oxidation can lead to side reactions, such as the saturation of the starting stilbene.[8] To mitigate this, a scavenger is often added to the reaction mixture to quench the HI. Common scavengers include:
-
Propylene oxide: Historically used to react with and neutralize HI.[5][11]
-
Tetrahydrofuran (THF): A more recent and advantageous alternative due to its lower cost, higher boiling point, and reduced toxicity compared to propylene oxide.[11][12]
Visualization of the Reaction Pathway
The following diagram illustrates the key steps in the photocyclization of a generic 1-(2-thienyl)-2-phenylethylene precursor to form the corresponding this compound skeleton.
Caption: Generalized reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are generalized procedures for the photocyclization synthesis of this compound derivatives. Researchers should optimize these conditions based on the specific substrate and desired scale.
Protocol 1: Batch Photocyclization using Iodine and THF
This protocol is adapted from improved procedures for the photodehydrocyclization of stilbenes and is suitable for small to medium scale synthesis.[12]
Materials:
-
Styrylthiophene precursor (e.g., 1-(benzo[b]thiophen-2-yl)-2-phenylethylene)
-
Anhydrous solvent (e.g., cyclohexane, toluene, or dichloromethane)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system.
Procedure:
-
Solution Preparation: Dissolve the styrylthiophene precursor in the chosen anhydrous solvent to a concentration of approximately 10⁻³ M. Lower concentrations are often necessary to minimize photodimerization.[6]
-
Addition of Reagents: To the solution, add a catalytic amount of iodine (e.g., 0.1 equivalents) and an excess of THF (e.g., 20 equivalents) to act as an HI scavenger.[11][12]
-
Deoxygenation: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can act as a triplet quencher.[6]
-
Irradiation: Irradiate the solution with a UV lamp while maintaining a constant temperature (typically room temperature) using a cooling system. The reaction time can vary from a few hours to over 20 hours, depending on the substrate and reaction scale.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining iodine by washing the solution with an aqueous solution of sodium thiosulfate. Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound derivative.
Protocol 2: Continuous Flow Photocyclization
Continuous flow chemistry offers several advantages for photocyclization reactions, including improved scalability, better light penetration, and enhanced safety.[11][13]
Materials and Equipment:
-
Styrylthiophene precursor
-
Anhydrous solvent (e.g., THF, which can also act as the HI scavenger)
-
Iodine (I₂)
-
Syringe pump
-
Flow reactor system consisting of transparent tubing (e.g., FEP tubing) wrapped around a UV lamp.
-
Back-pressure regulator
-
Collection flask
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the styrylthiophene precursor and iodine in the chosen solvent. The concentration can often be higher than in batch reactions.
-
System Setup: Set up the continuous flow reactor by wrapping the FEP tubing around the UV lamp. Connect the tubing to the syringe pump and the collection flask via a back-pressure regulator.
-
Pumping and Irradiation: Pump the stock solution through the flow reactor at a defined flow rate. The retention time in the irradiated zone is controlled by the flow rate and the reactor volume.
-
Collection: Collect the product stream in a flask.
-
Workup and Purification: The collected solution can be worked up and purified as described in the batch protocol.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Batch Reaction | Continuous Flow Reaction |
| Concentration | Typically low (~10⁻³ M) to avoid side reactions.[6] | Can often be higher due to efficient mixing and light penetration. |
| Reaction Time | Can be long (>20 hours for some substrates).[11] | Significantly shorter retention times are often achievable.[11] |
| Scalability | Limited by light penetration in larger vessels.[11] | More easily scalable by extending the reaction time or using a larger reactor.[13] |
| Safety | Handling larger volumes of flammable solvents can be a concern. | Smaller reaction volumes at any given time enhance safety. |
| Yields | Good to excellent, but can be affected by side reactions. | Often comparable or higher yields due to better process control.[11] |
Visualization of the Experimental Workflow
Caption: A typical experimental workflow for photocyclization synthesis.
Scope and Limitations
Photocyclization reactions are a robust method for the synthesis of a wide variety of polycyclic aromatic hydrocarbons and heteroaromatics.[4] The reaction is tolerant of many substituents on the aromatic rings, including alkyl, alkoxy, and halo groups.[5] However, certain limitations should be considered:
-
Regioselectivity: For unsymmetrically substituted stilbene precursors, mixtures of products can be formed. For instance, meta-substituted substrates can give mixtures of 2- and 4-substituted phenanthrenes.[4]
-
Leaving Groups: If a good leaving group is present in an ortho position, elimination may occur to yield an unsubstituted product.[4]
-
Side Reactions: Photodimerization can be a competing reaction, especially at higher concentrations.[6]
Conclusion
Photocyclization reactions, particularly the iodine-mediated Mallory reaction, provide an efficient and versatile route for the synthesis of benzo[b]naphtho[2,1-d]thiophenes and other complex polycyclic aromatic systems. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this powerful tool in the development of novel materials and pharmaceuticals. The advent of continuous flow technology further enhances the scalability and efficiency of this classic photochemical transformation.
References
- Mallory reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Mallory_reaction]
- Photochemical Synthesis and Spectroscopy of Covalent PAH Dimers - ACS Publications. (2022-02-12). [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.1c09974]
- Mallory reaction - Grokipedia. (2026-01-03). [URL: https://grokipedia.org/grok/Mallory_reaction]
- A Simple and Efficient Synthesis of Fused Benzo[b]thiophene Derivatives. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1591823]
- Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet | The Journal of Organic Chemistry - ACS Publications. (2021-03-26). [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02923]
- Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3778414/]
- Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. (2025-10-16). [URL: https://www.mdpi.com/1420-3049/15/6/4333]
- 1 The Photochemical Approach to Helicenes - Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527828720.ch1]
- Photocyclization of Stilbenes and Related Molecules - Organic Reactions. [URL: https://organicreactions.org/index.
- Continuous flow photocyclization of stilbenes - scalable synthesis of functionalized phenanthrenes and helicenes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24062857/]
- (PDF) Expeditious synthesis of helicenes using an improved protocol of photocyclodehydrogenation of stilbenes - ResearchGate. (2025-11-01). [URL: https://www.researchgate.
- Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259847/]
- (PDF) Benzo[b]naphtho[1,2‐d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications - ResearchGate. (2022-07-06). [URL: https://www.researchgate.
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- Benzo(b)naphtho(2,1-d)thiophene | C16H10S | CID 9198 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_b_naphtho_2_1-d_thiophene]
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Harnessing Benzo[b]naphtho[2,1-d]thiophene (BNT) Derivatives for Advanced OLED Applications
An Application Guide for Researchers
Statement of Purpose
This document provides a comprehensive technical guide for the synthesis, characterization, and implementation of benzo[b]naphtho[2,1-d]thiophene (BNT) and its derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). The rigid, planar structure and high thermal stability of the BNT core make it an exceptionally promising scaffold for developing next-generation emitter and host materials, particularly for demanding blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) applications. This guide is intended for researchers and materials scientists, offering both foundational theory and actionable, field-proven protocols to accelerate the research and development workflow.
| The BNT Scaffold: A Privileged Core for OLED Materials
The performance of an OLED is fundamentally dictated by the chemical and photophysical properties of the organic materials within its emissive layer (EML). This compound (BNT) has emerged as a superior building block for several key reasons:
-
High Triplet Energy (T₁): The rigid, fused-ring structure of BNT endows it with a high triplet energy. This is a critical requirement for host materials in phosphorescent OLEDs (PHOLEDs) and TADF devices, as it ensures efficient confinement of triplet excitons on the guest emitter, preventing energy loss and maximizing emission efficiency.[1][2]
-
Excellent Thermal and Morphological Stability: The aromatic, planar nature of the BNT core contributes to a high glass transition temperature (Tg) and decomposition temperature (Td). This ensures the formation of stable, uniform thin films during vacuum deposition and prevents device degradation during operation.[3][4]
-
Tunable Electronic Properties: The BNT core can be readily functionalized at various positions. By attaching electron-donating or electron-accepting moieties, researchers can precisely tune the frontier molecular orbital (HOMO/LUMO) energy levels. This allows for the rational design of materials with balanced charge injection and transport properties, a key factor for reducing driving voltage and improving device efficiency.[5][6]
-
Good Charge Transport Characteristics: The extensive π-conjugation across the BNT scaffold facilitates efficient charge mobility.[5] This property is beneficial whether the derivative is used as a host, where it must efficiently transport both electrons and holes to the emitter, or as an emitter itself.
These intrinsic advantages make BNT derivatives a versatile platform for creating bespoke materials tailored for specific OLED architectures.
| Synthesis of Functionalized BNT Derivatives: A Protocol
The synthesis of custom BNT derivatives is a critical first step. While numerous synthetic routes exist, a common and versatile approach involves a multi-step process culminating in a key cyclization reaction.[7][8][9] The following protocol is a representative example for synthesizing a functionalized BNT derivative.
| General Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis and purification of a BNT derivative.
| Protocol: Synthesis of a Diarylamine-Functionalized BNT Derivative
This protocol describes the synthesis via a Suzuki coupling followed by a cyclization step.
Causality: The Suzuki coupling is chosen for its high tolerance of functional groups and reliable C-C bond formation. The subsequent acid-catalyzed cyclization is an efficient method for forming the thiophene ring.
Protocol Steps:
-
Step 1: Suzuki Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-bromonaphthalene (1.0 eq), (4-(diphenylamino)phenyl)boronic acid (1.1 eq), Pd(PPh₃)₄ catalyst (0.03 eq), and K₂CO₃ (3.0 eq).
-
Add a 3:1 mixture of toluene and water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After cooling, perform a liquid-liquid extraction with ethyl acetate and water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate.
-
-
Step 2: Thiolation and Cyclization
-
Dissolve the purified intermediate from Step 1 in anhydrous THF under Argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) and stir for 1 hour.
-
Add elemental sulfur (2.5 eq) and allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated NH₄Cl solution.
-
Add a strong acid catalyst (e.g., Eaton's reagent) and heat the mixture to 80 °C for 6 hours to induce intramolecular cyclization.
-
Validation: The appearance of a new, highly fluorescent spot on the TLC plate indicates the formation of the BNT core.
-
Extract the product with dichloromethane, wash with brine, dry the organic layer, and concentrate.
-
-
Step 3: Final Purification for OLED Application
-
Purify the crude BNT product via column chromatography.
-
Crucial Step: For OLED applications, trace impurities can act as exciton quenching sites and charge traps, severely degrading device performance. Therefore, a final purification step using temperature-gradient vacuum sublimation is mandatory.
-
Sublime the material under high vacuum (<10⁻⁵ Torr). The pure product will deposit on a cooler region of the sublimation tube, leaving behind less volatile impurities.
-
Validation: Confirm the identity and purity (>99.9%) of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
| Material Characterization: Protocols and Data
Once synthesized, the BNT derivative must be thoroughly characterized to determine its suitability for a specific role in an OLED.
| Photophysical & Electrochemical Properties
The following table summarizes key properties for a hypothetical, representative blue-emitting BNT derivative, BNT-DPA .
| Property | Method | Typical Value | Significance for OLEDs |
| Absorption (λabs) | UV-Vis Spectroscopy | 350 nm (in Toluene) | Determines which wavelengths the material absorbs. |
| Emission (λem) | Photoluminescence (PL) | 465 nm (in Toluene) | Defines the color of light emitted.[10][11] |
| Photoluminescence Quantum Yield (PLQY) | Integrating Sphere | > 85% (in solid state) | Measures the material's efficiency in converting absorbed light to emitted light. |
| Triplet Energy (T₁) | Phosphorescence (77K) | 2.85 eV | Must be higher than the emitter's T₁ if used as a host to prevent back energy transfer.[2] |
| HOMO Level | Cyclic Voltammetry (CV) | -5.6 eV | Energy level for hole injection/transport.[6][12] |
| LUMO Level | CV & Optical Gap | -2.5 eV | Energy level for electron injection/transport.[6][12] |
| Thermal Decomposition (Td, 5% loss) | TGA | > 400 °C | Indicates high thermal stability for vacuum processing and device operation.[3] |
| Protocol: Measuring PLQY in Solid-State Films
Causality: Measuring PLQY in the solid state is more representative of device conditions than solution-based measurements, as intermolecular interactions and aggregation can significantly affect emissive properties.
-
Prepare a thin film of the BNT derivative on a quartz substrate via spin-coating or vacuum deposition.
-
Place the sample in an integrating sphere coupled to a calibrated spectrometer.
-
Excite the sample with a monochromatic light source (e.g., a laser or xenon lamp with a monochromator) at a wavelength where the material absorbs strongly (e.g., 350 nm).
-
Record the emission spectrum of the sample.
-
Record a second spectrum of the excitation light scattering within the empty sphere (blank).
-
Record a third spectrum of the excitation light scattering off the sample, capturing both emitted and scattered photons.
-
The PLQY is calculated by the instrument software, which compares the number of absorbed photons to the number of emitted photons.
| OLED Device Fabrication and Characterization
This section outlines the fabrication of a phosphorescent OLED (PHOLED) using a BNT derivative as the host material.
| Standard OLED Architecture & Energy Levels
The diagram below illustrates the typical multi-layer structure of an OLED and the corresponding energy level alignment required for efficient operation.
Caption: Typical OLED device stack (left) and corresponding energy level diagram (right).
| Protocol: Vacuum Thermal Evaporation of a BNT-based OLED
Causality: Vacuum thermal evaporation is the industry standard for small-molecule OLEDs, as it allows for the creation of highly pure, uniform, and ultra-thin layers with precise thickness control, which is critical for device performance.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and immediately transfer them to a UV-Ozone cleaner for 20 minutes to increase the ITO work function and remove organic residues.
-
-
Chamber Loading and Pump-Down:
-
Load the cleaned substrates into a substrate holder in a high-vacuum thermal evaporation chamber.
-
Load the organic materials (e.g., HTL, BNT host, phosphorescent dopant, ETL) and metals (e.g., LiF, Al) into separate crucibles.
-
Pump the chamber down to a base pressure below 5 x 10⁻⁷ Torr. This minimizes contamination from oxygen and water, which can quench emission and degrade the device.
-
-
Layer Deposition:
-
Deposit the layers sequentially by heating the corresponding crucibles. The deposition rate and thickness must be precisely controlled using a quartz crystal microbalance.
-
Hole Transport Layer (HTL): Deposit 40 nm of a standard HTL material (e.g., TAPC) at a rate of 1.0 Å/s.
-
Emissive Layer (EML): Co-evaporate the BNT host material and the phosphorescent dopant (e.g., FIrpic for blue emission). A typical doping concentration is 10-20%. Deposit a 20 nm thick layer. The host deposition rate should be ~1.0 Å/s, and the dopant rate should be adjusted to achieve the target concentration (e.g., 0.1-0.2 Å/s).
-
Electron Transport Layer (ETL): Deposit 30 nm of a standard ETL material (e.g., TPBi) at a rate of 1.0 Å/s.
-
Cathode: Deposit a 1 nm layer of Lithium Fluoride (LiF) as an electron injection layer at 0.1 Å/s, followed by 100 nm of Aluminum (Al) at 2.0 Å/s.
-
-
Encapsulation and Testing:
-
Without breaking vacuum, transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using UV-cured epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.
-
Characterize the device's current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) using a source meter and a calibrated spectrometer.
-
| Expected Performance of a BNT-Hosted Blue PHOLED
| Performance Metric | Typical Value | Significance |
| Turn-on Voltage (@ 1 cd/m²) | < 3.5 V | Low voltage indicates efficient charge injection and transport. |
| Max. External Quantum Efficiency (EQE) | > 20% | High EQE demonstrates efficient conversion of electrons to photons.[1] |
| Color Coordinates (CIE 1931) | (0.15, 0.25) | Defines the color purity; this example indicates a deep blue emission. |
| Operational Lifetime (LT₅₀ @ 1000 cd/m²) | > 100 hours | Measures device stability and longevity. |
| Conclusion and Future Outlook
This compound derivatives represent a powerful and versatile class of materials for advanced OLED applications. Their inherent thermal stability, high triplet energy, and tunable electronic structure provide a robust platform for overcoming key challenges in the field, especially in the development of efficient and stable blue emitters. The protocols and data presented in this guide offer a validated framework for researchers to synthesize, characterize, and integrate these promising materials into next-generation OLED devices. Future work will likely focus on developing more complex BNT-based TADF molecules and exploring their application in solution-processable OLEDs.
| References
-
Benzo(b)naphtho(2,1-d)thiophene | C16H10S | CID 9198 - PubChem. PubChem. Available at: [Link]
-
bisthieno[3,2-b][13]benzothiophene-based semiconductors for organic field-effect transistors - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
-
CN114213389B - Synthesis method of benzo [ b ] naphtho [2,3-d ] thiophene - Google Patents. Google Patents. Available at:
-
Thiophenes and their Benzo Derivatives: Synthesis - ResearchGate. ResearchGate. Available at: [Link]
-
(PDF) Benzo[b]naphtho[1,2‐d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications - ResearchGate. ResearchGate. Available at: [Link]
-
New[13]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
This compound - the NIST WebBook. NIST. Available at: [Link]
-
A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Semantic Scholar. Available at: [Link]
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Chemical and photophysical properties of materials for OLEDs - ResearchGate. ResearchGate. Available at: [Link]
-
Thiophenes and Their Benzo Derivatives: Synthesis - ResearchGate. ResearchGate. Available at: [Link]
-
Methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes and their properties relevant for optoelectronic applications - Crossref. Crossref. Available at: [Link]
-
Optical and crystalline properties of benzo[1,2-b:4,5-b′]dithiophene derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]
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(PDF) Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - ResearchGate. ResearchGate. Available at: [Link]
-
Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - MDPI. MDPI. Available at: [Link]
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Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
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Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - NIH. National Center for Biotechnology Information. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors [mdpi.com]
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- 6. New [1]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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Application and Protocol for the NMR Spectroscopic Analysis of Benzo[b]naphtho[2,1-d]thiophene
Introduction: The Structural Elucidation of a Complex Heterocycle
Benzo[b]naphtho[2,1-d]thiophene is a polycyclic aromatic sulfur heterocycle (PASH) characterized by a thiophene ring fused to a phenanthrene system. As a member of the PASH family, it is of significant interest to researchers in environmental science, materials science, and drug development due to its presence in fossil fuels and its potential applications in organic electronics.[1] The precise structural characterization of this molecule is paramount for understanding its chemical properties, reactivity, and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of organic molecules like this compound. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra for this compound. The protocols detailed herein are designed to be self-validating, ensuring accurate and reproducible results.
Molecular Structure and Atom Numbering
A standardized atom numbering system is crucial for the accurate assignment of NMR signals. The structure and numbering for this compound are as follows:
(Note: An illustrative image would be placed here in a final document. For this text-based generation, please refer to standard chemical drawing software for the precise structure and numbering.)
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for a standard modern NMR spectrometer.
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
Materials:
-
This compound (CAS 239-35-0)[2]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Benzene-d₆, C₆D₆; or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
Protocol:
-
Solvent Selection: this compound is a nonpolar molecule. CDCl₃ is a common first choice. For enhanced resolution of aromatic signals, C₆D₆ can be advantageous due to solvent-induced shifts.[3] DMSO-d₆ can be used for less soluble samples.
-
Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube using a pipette.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. Most high-quality deuterated solvents contain a small amount of TMS.
Part 2: NMR Data Acquisition
The following are general parameters that may require optimization based on the specific instrument and sample concentration.
A. ¹H NMR Spectroscopy
-
Purpose: To determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the following parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sample of this concentration.
-
-
Acquire and process the Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
B. ¹³C NMR Spectroscopy
-
Purpose: To determine the number of different types of carbon atoms in the molecule.
-
Protocol:
-
Use the same locked and shimmed sample.
-
Set the following parameters for a proton-decoupled ¹³C spectrum:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons).
-
Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than the proton.
-
-
Process the FID with an exponential window function.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm or the solvent signal.
-
C. 2D NMR Spectroscopy: COSY, HSQC, and HMBC
-
Purpose: To establish connectivity between atoms, which is essential for unambiguous signal assignment.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by multiple bonds (typically 2-3 bonds), crucial for identifying quaternary carbons and piecing together molecular fragments.
A detailed protocol for these 2D experiments is instrument-specific, but the general workflow involves selecting the appropriate pulse program and setting the spectral widths in both dimensions to encompass the signals observed in the 1D spectra.
Data Interpretation and Spectral Assignment
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum of this compound is expected to show a complex series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons will exhibit splitting patterns (doublets, triplets, and multiplets) due to coupling with neighboring protons. Protons in sterically hindered positions, such as those in the "bay region," are expected to be deshielded and appear at a lower field (higher ppm).
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will display signals for all 16 carbon atoms. These will be in the aromatic region, roughly between 120 and 150 ppm. Carbons adjacent to the sulfur atom will have their chemical shifts influenced by the heteroatom. Quaternary carbons (those without attached protons) will typically have lower intensities and longer relaxation times.
Data Summary Table (Predicted)
The following table provides predicted chemical shift ranges for the protons and carbons of this compound. These are estimates and should be confirmed with experimental data.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 9.0 | 120 - 135 |
| Quaternary C | - | 130 - 150 |
Workflow for Unambiguous Assignment
The following diagram illustrates the logical workflow for assigning the NMR spectra of this compound using a combination of 1D and 2D techniques.
Caption: Workflow for the structural elucidation of this compound using NMR.
Key Correlations for Structural Confirmation
The HMBC spectrum is particularly powerful for this molecule. For example, correlations from the protons on one aromatic ring to the quaternary carbons of the adjacent ring will definitively piece the fused ring system together.
Caption: Illustrative HMBC correlation for connecting molecular fragments.
Troubleshooting Common NMR Issues
-
Poor Signal-to-Noise: Increase the number of scans or use a higher concentration of the sample. Ensure proper tuning and matching of the NMR probe.
-
Broad Peaks: This could be due to sample aggregation (try a different solvent or lower concentration), paramagnetic impurities (filter the sample), or poor shimming.
-
Solvent Peak Obscuring Signals: If a proton signal is obscured by the residual solvent peak, consider using a different deuterated solvent.
-
Impurity Peaks: Compare the spectrum to the known spectra of potential starting materials or byproducts from the synthesis.
Conclusion
This application note provides a robust framework for the NMR spectroscopic analysis of this compound. By following these detailed protocols for sample preparation, data acquisition, and systematic interpretation using 1D and 2D NMR techniques, researchers can confidently elucidate and verify the structure of this important polycyclic aromatic sulfur heterocycle. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments provides a self-validating system for complete and unambiguous spectral assignment.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9198, Benzo(b)naphtho(2,1-d)thiophene.
- SIELC Technologies. (2018, May 16). This compound.
- PubChem. (n.d.). Benzo(b)naphtho(1,2-d)thiophene.
- German Environment Agency. (n.d.). This compound. Umweltprobenbank.
- Cheméo. (n.d.). This compound.
- Goodman, J. M., et al. (2022). The DP5 Probability, Quantification and Visualisation of Structural Uncertainty in Single Molecules. Angewandte Chemie International Edition, 61(14), e202117114. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9198, Benzo(b)naphtho(2,1-d)thiophene.
- Diva Portal. (2023). Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis.
- Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview.
Sources
The Versatile Scaffold: Benzo[b]naphtho[2,1-d]thiophene in Modern Organic Synthesis
Introduction: In the landscape of polycyclic aromatic hydrocarbons, sulfur-containing heterocycles represent a privileged class of compounds, offering unique electronic properties and diverse biological activities. Among these, benzo[b]naphtho[2,1-d]thiophene, a rigid and planar molecule, has emerged as a significant building block in the synthesis of advanced organic materials and complex pharmaceutical agents. Its extended π-conjugated system and the presence of a polarizable sulfur atom impart favorable characteristics for applications in organic electronics, while its rigid framework provides a robust scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, functionalization, and application of this compound, offering detailed protocols and insights for researchers in organic synthesis, materials science, and drug discovery.
Core Properties and Characteristics
This compound, with the chemical formula C₁₆H₁₀S, is an organosulfur heterocyclic compound.[1][2] It is also known by synonyms such as naphtho[1,2-b][3]benzothiole.[2][4] This molecule possesses a melting point of 188-190 °C.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀S | [2] |
| Molecular Weight | 234.3 g/mol | [2] |
| CAS Number | 239-35-0 | [2] |
| Appearance | Solid | |
| Melting Point | 188-190 °C | [3] |
Synthesis of the this compound Core
The construction of the this compound skeleton can be achieved through several synthetic strategies, most notably via photochemical cyclization, a powerful tool for the formation of polycyclic aromatic systems.
Protocol 1: Synthesis via Mallory Photocyclization
The Mallory reaction, an iodine-catalyzed photochemical cyclization of stilbene analogs, is a classic and effective method for synthesizing phenanthrenes and their heteroaromatic counterparts.[5] The synthesis of this compound can be accomplished by the photocyclization of a 2-styrylthiophene derivative, specifically 2-(2-naphthyl)benzo[b]thiophene.[1][6]
Workflow for Mallory Photocyclization:
Caption: General workflow for the synthesis of this compound via Mallory photocyclization.
Step-by-Step Protocol:
-
Precursor Synthesis: Synthesize the precursor, 2-(2-naphthyl)benzo[b]thiophene. This can be achieved through various cross-coupling methods, such as a Suzuki or Stille coupling between a 2-halobenzo[b]thiophene and a naphthaleneboronic acid or -stannane derivative.
-
Reaction Setup: In a quartz reaction vessel, dissolve 2-(2-naphthyl)benzo[b]thiophene in a suitable solvent like cyclohexane. The concentration should be kept low to minimize side reactions.
-
Catalyst Addition: Add a catalytic amount of iodine to the solution.
-
Photocyclization: Irradiate the solution with a high-pressure mercury lamp while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion of the reaction, wash the solution with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Functionalization of this compound
To be utilized as a versatile building block, the this compound core must be amenable to functionalization, allowing for its incorporation into larger molecular architectures. Halogenated derivatives are particularly valuable intermediates for subsequent cross-coupling reactions.
Protocol 2: Synthesis of Halogenated this compound Derivatives
A direct and efficient method for the synthesis of halogenated benzo[b]naphtho[2,1-d]thiophenes involves a transition metal-catalyzed cascade cyclization of aryldiynes.[3] This approach allows for the introduction of iodo, bromo, or chloro substituents in a single step.
Reaction Scheme for Halogenative Cyclization:
Caption: Synthesis of halogenated benzo[b]naphtho[2,1-d]thiophenes.
Step-by-Step Protocol (for Iodination):
-
Reaction Setup: To a solution of 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisole in refluxing dichloromethane, add triphenylphosphinegold(I) chloride (Ph₃PAuCl, 5 mol%) and silver hexafluoroantimonate (AgSbF₆, 5 mol%).
-
Halogenating Agent: Add N-iodosuccinimide (NIS, 2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter, and concentrate the solvent. Purify the residue by column chromatography to yield the iodo-substituted this compound.[3]
Applications in Organic Electronics
The rigid, planar structure and extended π-conjugation of this compound make it an excellent candidate for the development of organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[7] By functionalizing the core and incorporating it into larger conjugated systems, the electronic and photophysical properties can be finely tuned.
Application Note: this compound in OLEDs
Derivatives of this compound can serve as host or emissive materials in OLEDs. The general strategy involves using a halogenated this compound as a building block in cross-coupling reactions to synthesize larger, more complex molecules with desired electronic properties.
Workflow for OLED Material Synthesis and Device Fabrication:
Caption: General workflow from a this compound building block to a functional OLED device.
Protocol 3: Suzuki Coupling of a Halogenated this compound
This protocol provides a general procedure for a Suzuki cross-coupling reaction, a powerful method for C-C bond formation.[4][8][9]
-
Reaction Setup: In a Schlenk flask, combine the halogenated this compound (1 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture, add water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Potential in Medicinal Chemistry
The benzo[b]thiophene scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[10][11][12] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][12] While specific applications of the this compound isomer are less documented, its structural rigidity and potential for diverse functionalization make it an attractive scaffold for the design of novel bioactive molecules. For instance, hydroxy-substituted benzothiophene and naphthalene carboxylic acids have been synthesized and shown to possess anti-inflammatory and analgesic activities.[13]
Future Directions:
The exploration of this compound in medicinal chemistry is a promising area for future research. The synthetic protocols outlined here for functionalization can be employed to generate libraries of derivatives for biological screening. Structure-activity relationship (SAR) studies on these novel compounds could lead to the discovery of new therapeutic agents.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its synthesis, primarily through photocyclization reactions, provides access to a unique polycyclic aromatic scaffold. The ability to functionalize this core, particularly through halogenation, opens up a wide array of possibilities for its incorporation into more complex molecules via cross-coupling reactions. These subsequent transformations have shown great promise in the development of high-performance organic electronic materials and offer a platform for the discovery of new bioactive compounds. The detailed protocols and application notes provided in this guide are intended to facilitate further research and innovation in this exciting area of organic chemistry.
References
- Transition metal-catalyzed cascade cyclization of aryldiynes to halogenated this compound deriv
- 2-(2-Naphthyl)benzo[b]thiophen. Part II. Halides, and the keto-sulphone. RSC Publishing. [Link]
- Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet.
- Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. PubMed Central, 2021-03-26. [Link]
- A One Step Synthesis of 2-substituted Benzo[b]thiophenes. Technology Development Board. [Link]
- Application of Directed Metalation in Synthesis. Part 4. Expedient Synthesis of Substituted Benzo[b]thiophene and Naphthothiophene.
- Benzo(b)naphtho(2,1-d)thiophene. PubChem. [Link]
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed, 2017-09-29. [Link]
- Benzothiophene. Wikipedia. [Link]
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Introduction to Benzo[b]naphtho[2,1-d]thiophene in Organic Electronics
An Application Guide to Field-Effect Transistors Based on Benzo[b]naphtho[2,1-d]thiophene
Abstract: This document provides a detailed guide for researchers and scientists on the fabrication and characterization of organic field-effect transistors (OFETs) utilizing this compound (BNT) and its derivatives as the active semiconductor layer. We delve into the synthesis of the core molecule, outline a comprehensive, step-by-step protocol for device fabrication using solution-shearing techniques, and describe the essential electrical characterization methods. The causality behind experimental choices is explained to provide a deeper understanding of how material properties and processing parameters influence device performance. This guide is designed to be a self-validating system, enabling researchers to reliably produce and evaluate high-performance organic electronic devices.
Organic field-effect transistors (OFETs) are foundational components of next-generation electronics, promising low-cost fabrication, mechanical flexibility, and large-area coverage. The performance of an OFET is critically dependent on the organic semiconductor (OSC) layer, which facilitates charge transport. Thiophene-based fused-ring aromatic compounds have emerged as a highly promising class of OSCs due to their excellent charge transport properties and environmental stability.
This compound (BNT) is an organosulfur heterocyclic compound that represents a compelling building block for high-performance p-type semiconductors.[1] Its rigid, planar, and extended π-conjugated system is conducive to strong intermolecular π-π stacking in the solid state, a key prerequisite for efficient charge hopping between molecules. This guide will explore the practical application of BNT and its derivatives in the context of OFETs.
Caption: Molecular Structure of this compound.
PART 1: Material Synthesis & Physicochemical Characterization
The quality of the semiconductor layer begins with the purity and structural integrity of the source material. While various synthetic routes exist for polycyclic heteroaromatics, a common strategy involves metal-catalyzed cross-coupling reactions.[2][3]
Protocol 1: Synthesis of a Functionalized BNT Derivative
This protocol is a representative example based on common synthetic methodologies for thiophene-based semiconductors, such as Stille coupling, which is widely used to create C-C bonds.[3]
Objective: To synthesize a solution-processable BNT derivative. Alkyl chains are often added to the core structure to enhance solubility in common organic solvents without significantly disrupting the electronic properties.
Step-by-Step Procedure:
-
Stannylation of BNT Core:
-
In a nitrogen-purged flask, dissolve the BNT starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour to lithiate the BNT core.[3]
-
Introduce tributyltin chloride to the reaction mixture and allow it to warm to room temperature, stirring for 24 hours.[3]
-
Purify the resulting stannylated BNT intermediate using column chromatography.
-
-
Stille Cross-Coupling:
-
In a separate nitrogen-purged flask, combine the stannylated BNT, an appropriate bromo-alkane (to introduce solubility), and a palladium catalyst such as Pd(PPh₃)₄ in toluene.[3]
-
Reflux the mixture at 120 °C for 16-24 hours.[3]
-
After cooling, perform an aqueous workup, extract the product with dichloromethane (CH₂Cl₂), and dry over anhydrous MgSO₄.[3]
-
Purify the final product via column chromatography and recrystallization to achieve high purity suitable for electronic applications.
-
Essential Physicochemical Characterization
Before device fabrication, it is crucial to validate the material's properties.
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): These techniques are used to determine the thermal stability of the synthesized compound and identify any phase transitions. A high decomposition temperature is essential for device stability and allows for thermal annealing during fabrication.[3]
-
UV-Visible Spectroscopy: This analysis reveals the optical bandgap of the material. The absorption spectrum in a dilute solution (e.g., in chloroform) will show characteristic π-π* transition peaks.[4]
-
Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the semiconductor. These values are critical for assessing air stability and predicting the efficiency of charge injection from the device electrodes.[4]
PART 2: OFET Device Fabrication Protocol
This section details the fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET, a widely used architecture for characterizing new organic semiconductors.
Caption: Diagram of a Bottom-Gate, Top-Contact OFET structure.
Protocol 2: BGTC Device Fabrication via Solution-Shearing
Objective: To create a thin, crystalline film of the BNT semiconductor on a dielectric substrate for electrical testing.
Materials:
-
Heavily n-doped Si wafers with a 300 nm thermal SiO₂ layer (serves as gate and dielectric).
-
Synthesized BNT derivative.
-
Anhydrous high-boiling-point solvent (e.g., chlorobenzene, dichlorobenzene).
-
Hexamethyldisilazane (HMDS) for surface treatment.
-
Gold (Au) for source/drain electrodes.
Step-by-Step Procedure:
-
Substrate Cleaning & Preparation:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonication: Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each to remove organic and particulate contaminants.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
UV-Ozone Treatment: Expose the substrates to UV-Ozone for 10 minutes to remove final organic residues and create a hydrophilic surface.
-
-
Dielectric Surface Modification:
-
Causality: The interface between the dielectric and the semiconductor is critical for charge transport. A hydrophobic surface is generally preferred for π-conjugated molecules to promote ordered, edge-on packing.
-
Place the cleaned substrates in a vacuum desiccator along with a vial containing a few drops of HMDS.
-
Apply vacuum for several hours (or overnight) to allow a self-assembled monolayer of HMDS to form on the SiO₂ surface. This vapor-phase treatment ensures uniform coverage.
-
-
Semiconductor Film Deposition (Solution-Shearing):
-
Causality: Solution-shearing is a powerful technique that applies mechanical force to a drying solution, promoting molecular alignment and creating highly crystalline films with improved charge mobility compared to simple drop-casting or spin-coating.[3][5]
-
Prepare a solution of the BNT derivative (e.g., 5-10 mg/mL) in the chosen solvent. Gentle heating may be required to ensure complete dissolution.
-
Pre-heat the HMDS-treated substrate to a specific temperature (e.g., 80-120 °C). This parameter must be optimized as it controls the solvent evaporation rate.
-
Dispense a small volume of the BNT solution onto the edge of the substrate.
-
Use a clean, flat blade (such as a silicon wafer shard) held at a slight angle to the substrate to shear the solution across the surface at a slow, constant speed (e.g., 0.05-0.2 mm/s).
-
The result is a highly uniform, crystalline thin film of the BNT semiconductor.
-
-
Thermal Annealing (Optional but Recommended):
-
Causality: Annealing the film at a temperature between its glass transition and melting point can improve crystallinity and reduce grain boundary defects, thereby enhancing charge carrier mobility.[6][7]
-
Transfer the coated substrate to a hot plate in a nitrogen-filled glovebox and anneal at a predetermined temperature (e.g., 140-220 °C) for 30-60 minutes.[7]
-
-
Source-Drain Electrode Deposition:
-
Using a shadow mask to define the channel length (L) and width (W), thermally evaporate 50 nm of Gold (Au) onto the semiconductor film under high vacuum (<10⁻⁶ Torr). The use of a thin adhesion layer (e.g., 5 nm of Cr or Mo) is sometimes employed but can also introduce charge traps.
-
PART 3: Device Characterization & Performance
Electrical characterization is performed using a semiconductor parameter analyzer connected to a probe station, typically in an inert atmosphere (glovebox) to prevent degradation from air and moisture.
Key Performance Metrics:
-
Field-Effect Mobility (µ): This parameter quantifies how quickly charge carriers move through the semiconductor channel under an applied electric field. It is calculated from the slope of the transfer curve in the saturation regime.
-
On/Off Current Ratio (I_on/I_off): This is the ratio of the current when the transistor is "on" to the current when it is "off." A high ratio (>10⁵) is crucial for digital logic applications to minimize standby power consumption.[7]
-
Threshold Voltage (V_th): This is the gate voltage at which the transistor begins to conduct.
Performance Data for BNT and Related Thienoacenes
The performance of OFETs based on this class of materials can vary significantly depending on the specific molecular structure (side chains, fluorination), film deposition method, and processing conditions.[6][8]
| Semiconductor Material | Deposition Method | Mobility (µ) [cm²/Vs] | On/Off Ratio | Annealing Temp. (°C) | Reference |
| Benzo[b]thieno[2,3-d]thiophene Derivative | Solution-Shearing | 0.005 | > 10⁶ | Not Specified | [3][5] |
| Naphtho[2,1-b:3,4-b']bisthieno[3,2-b][9]benzothiophene (NBTBT-10) | Vacuum Deposition | 0.25 | 10⁵ - 10⁶ | 220 | [6][7] |
| Fluorinated NBTBT-10 | Vacuum Deposition | 0.24 | 10⁶ - 10⁷ | 140 | [6][7] |
| Methoxy-substituted BNT | Not Specified | Higher than isomer | Not Specified | Not Specified | [10] |
This table summarizes data from related compounds to provide a performance benchmark. The specific performance of a BNT-based device will depend on the exact derivative and fabrication protocol used.
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Troubleshooting & Optimization
Technical Support Center: Purification of Benzo[b]naphtho[2,1-d]thiophene
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of benzo[b]naphtho[2,1-d]thiophene. As a polycyclic aromatic hydrocarbon (PAH) containing a thiophene moiety, this compound presents unique purification hurdles, from removing stubborn isomeric impurities to selecting appropriate purification techniques. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: Impurities typically arise from the synthetic route used. Common contaminants include unreacted starting materials, partially cyclized intermediates, and regioisomers. For instance, syntheses involving intramolecular cyclization can sometimes yield isomeric benzothiophenes that co-precipitate with the desired product.[1] Additionally, oxidation products (sulfoxides) or polymeric materials can form, especially if the crude product is exposed to air and heat for extended periods.
Q2: What is the best first-pass strategy for purifying crude this compound?
A2: For most crude solid organic compounds, recrystallization is the most efficient initial purification method.[2][3][4] It is excellent for removing impurities that have significantly different solubility profiles from your target compound. Given the planar and aromatic nature of this compound, it has a good tendency to form well-ordered crystals from appropriate solvents.
Q3: How can I effectively assess the purity of my sample at different stages?
A3: A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid purity assessment. A single spot across multiple eluent systems is a good indicator of high purity. TLC is also crucial for developing a solvent system for column chromatography.[5]
-
Melting Point Analysis: A sharp melting point range (e.g., 188-190 °C) that matches literature values indicates high purity.[6] Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. The absence of signals corresponding to impurities or residual solvents confirms high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This has become a method of choice for the determination and analysis of complex PAH mixtures, providing both separation and mass identification.[7]
Part 2: Troubleshooting Purification Workflows
This section is designed as a problem-solving guide for specific issues encountered during purification.
Recrystallization Troubleshooting
Recrystallization is a powerful technique but can be challenging. The goal is to find a solvent (or solvent pair) where the compound is soluble when hot but insoluble when cold.[3][8]
Problem 1: My compound "oils out" instead of forming crystals upon cooling.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. This is common for low-melting point compounds or when the solution is cooled too rapidly.[9]
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the same solvent to lower the saturation point.
-
Slow Down Cooling: Allow the flask to cool to room temperature very slowly on a benchtop, insulated with glass wool or paper towels, before moving it to an ice bath. Slow cooling encourages the growth of well-ordered crystals.[3]
-
Change Solvent System: The chosen solvent may be too "good." Switch to a solvent in which the compound is less soluble, or use a mixed-solvent system.[8]
-
Problem 2: I have very low recovery after recrystallization.
-
Causality: This usually indicates that too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.
-
Solutions:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid. Work in small additions.[3]
-
Evaporate Excess Solvent: If too much solvent was added, gently boil some of it off (in a fume hood) to re-saturate the solution before cooling.
-
Ensure Thorough Cooling: Make sure the solution is thoroughly chilled in an ice bath before filtration to minimize the amount of product lost in the filtrate.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[10]
-
Problem 3: The final product is still colored.
-
Causality: Highly colored impurities may be present, which can be adsorbed onto the surface of your crystals as they form.
-
Solutions:
-
Activated Charcoal Treatment: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[10] Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: After charcoal treatment, you must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
Column Chromatography Troubleshooting
Column chromatography is used for separating compounds with similar polarities that cannot be resolved by recrystallization.[7][11]
Problem 1: Poor separation of this compound from an impurity.
-
Causality: The chosen mobile phase (eluent) does not have the correct polarity to differentiate between your compound and the impurity on the stationary phase (typically silica gel or alumina for PAHs).[12]
-
Solutions:
-
Optimize the Eluent: The goal is to achieve a retention factor (Rf) of ~0.3 for your target compound on TLC. For a non-polar compound like this compound, start with a non-polar solvent like hexanes or petroleum ether and gradually add a slightly more polar solvent like dichloromethane or toluene.[5][12]
-
Try a Different Stationary Phase: While silica gel is common, alumina can sometimes offer different selectivity for PAHs.[7]
-
Use a Gradient Elution: Start with a very non-polar eluent and gradually increase the polarity during the column run. This can help separate compounds that are close together on TLC.
-
Problem 2: The compound is not eluting from the column.
-
Causality: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually and carefully increase the polarity of your eluent. For example, if you are using 100% hexanes, move to a 99:1 mixture of hexanes:dichloromethane, then 98:2, and so on, until the compound begins to move.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent Method)
This method is ideal when finding a single perfect solvent is difficult. A "soluble" solvent is used to dissolve the compound, and an "insoluble" (or "anti-solvent") is added to induce crystallization.[8]
-
Solvent Selection: Choose a solvent pair. For this compound, a good starting pair is Toluene (soluble solvent) and Hexanes (insoluble solvent). The two solvents must be miscible.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot toluene to completely dissolve the compound.
-
Induce Crystallization: While the solution is still hot, add hexanes dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of hot toluene to just re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold hexanes.
-
Drying: Dry the crystals in a vacuum oven. Characterize the final product by melting point and TLC.
Protocol 2: Flash Column Chromatography
This protocol is for separating this compound from impurities of similar polarity.
-
TLC Analysis: Develop an eluent system that gives your product an Rf of ~0.3. A good starting point is a mixture of hexanes and dichloromethane.[5][12]
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution.[13] Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches per minute.
-
Fraction Collection: Collect the eluate in a series of test tubes. Monitor the separation by spotting the collected fractions onto TLC plates.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Vacuum Sublimation
Sublimation is a purification technique that transitions a solid directly to a gas, which then re-condenses as a pure solid on a cold surface, leaving non-volatile impurities behind.[14][15] This method is highly effective for purifying PAHs like naphthalene and can be applied to this compound.[16][17]
-
Apparatus Setup: Place the crude, dry solid at the bottom of a sublimation apparatus. Insert the cold finger and ensure a good seal.
-
Apply Vacuum: Connect the apparatus to a high-vacuum pump. A reduced pressure is often necessary to allow the compound to sublime rather than melt.[14]
-
Cool the Cold Finger: Begin circulating cold water (or use a dry ice/acetone slurry for lower temperatures) through the cold finger.
-
Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or sand bath. The temperature should be high enough to induce sublimation but remain below the compound's melting point.
-
Collection: The purified compound will sublime and deposit as crystals on the cold finger. Continue the process until no more material appears to be subliming.
-
Isolate Product: Turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum. Carefully remove the cold finger and scrape the pure crystals onto a watch glass.
Part 4: Data Tables & Visualizations
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Primary:Secondary) | Rationale & Use Case |
| Recrystallization | Toluene : Hexanes | Excellent for crystal formation. Toluene solubilizes the aromatic system, while hexanes act as an anti-solvent.[9] |
| Dichloromethane : Methanol | Good for compounds that are highly soluble in chlorinated solvents. Methanol is the anti-solvent. | |
| Column Chromatography | Hexanes : Dichloromethane (99:1 to 90:10) | Standard normal-phase system. Adjust ratio to achieve an Rf of ~0.3.[12] |
| Petroleum Ether : Toluene (98:2 to 95:5) | Toluene can offer different selectivity for separating aromatic isomers compared to dichloromethane. | |
| Reverse-Phase HPLC | Acetonitrile : Water | A common mobile phase for analytical separation of PAHs by reverse-phase HPLC.[18][19] |
Diagrams (Graphviz DOT)
References
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- HETEROCYCLES. (2005). SYNTHESIS OF BENZO[b]NAPHTHO[2,3-d]THIOPHENE-6,11-DIONES VIA PALLADIUM.
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- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Royal Society of Chemistry. (2018). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.
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- PubMed. Solid-phase extraction and purification for the quantification of polycyclic aromatic hydrocarbon metabolites in fish bile.
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Technical Support Center: Optimizing Synthesis Yield of Benzo[b]naphtho[2,1-d]thiophene
Welcome to the technical support center dedicated to the synthesis of benzo[b]naphtho[2,1-d]thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction yields. This compound and its derivatives are important structural motifs in medicinal chemistry and materials science, often exhibiting significant biological activity and unique photophysical properties.[1][2] This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your experimental work.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses common challenges encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Photocyclization (Mallory Reaction)
The photocyclization of stilbene-type precursors is a classic and effective method for synthesizing this compound.[3][4] However, several factors can lead to poor yields.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Isomer of Stilbene Precursor | The Mallory reaction proceeds through the cis-isomer of the stilbene precursor. The trans-isomer is often more stable and needs to be isomerized to the cis-form in situ via irradiation.[3] | Ensure your starting material can isomerize under the reaction conditions. If starting with a pure trans-isomer, the initial phase of the reaction should be dedicated to this isomerization. |
| Incomplete Dehydrogenation | The photocyclization initially forms a dihydrophenanthrene intermediate, which must be oxidized to the final aromatic product.[3] | The presence of an oxidizing agent is crucial. Iodine (I₂) is a common and effective choice. Ensure a sufficient stoichiometric amount of the oxidizing agent is present throughout the reaction. Oxygen from the air can also contribute, but for reproducible results, a dedicated oxidant is recommended. |
| Photodegradation of Product | Prolonged exposure to UV light can lead to the degradation of the desired product, especially if it has significant absorption at the wavelength of the lamp used. | Monitor the reaction progress closely using techniques like TLC or HPLC. Once the starting material is consumed, work up the reaction promptly. Consider using a filter to block shorter, more energetic wavelengths if product degradation is suspected. |
| Low Light Source Intensity | Insufficient photon flux will result in a slow or incomplete reaction. | Use a medium- or high-pressure mercury lamp, which provides a broad spectrum of UV light.[5] Ensure the lamp is properly positioned and the reaction vessel is made of a UV-transparent material like quartz. |
Issue 2: Formation of Regioisomers in Friedel-Crafts and Other Cyclization Reactions
The formation of unwanted regioisomers is a common problem in intramolecular cyclizations, leading to difficult purification and reduced yield of the desired product.[6]
| Potential Cause | Explanation | Recommended Solution |
| Lack of Regiocontrol in Friedel-Crafts Acylation/Alkylation | The cyclization can occur at multiple positions on the aromatic ring, especially if there are several activated sites.[7][8] | The choice of Lewis acid and reaction conditions can influence regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄) and solvents. Polyphosphoric acid (PPA) can also be used and may offer different selectivity.[6][7] Introducing blocking groups on undesired reaction sites of the starting material can be an effective, albeit more synthetically demanding, strategy. |
| Multiple Possible Pathways in Photocyclization | For certain precursors, particularly those derived from 3-styrylthiophenes, photocyclization can proceed via different pathways to yield isomeric products like naphtho[1,2-b]thiophene or naphtho[1,2-c]thiophene.[5] | The regiochemical outcome is often dictated by the electronic structure of the excited state.[5] Careful design of the starting material is key. Theoretical calculations (e.g., DFT) can help predict the favored cyclization pathway and guide the synthesis of precursors that will lead to the desired this compound skeleton. |
Issue 3: Catalyst Deactivation or Low Activity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki and direct arylation, are powerful tools for constructing the this compound core.[9][10][11] However, catalyst performance is critical.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Impurities | Water, oxygen, and other impurities in the solvents or reagents can deactivate the palladium catalyst. | Use anhydrous and degassed solvents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.[9] |
| Incorrect Ligand Choice | The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. | For Suzuki couplings, phosphine-based ligands are common.[10] For direct C-H activation, specific ligands may be required to promote the desired reactivity.[11] Screen a variety of ligands to find the optimal one for your specific substrate. |
| Suboptimal Base or Solvent | The choice of base and solvent significantly impacts the reaction rate and yield. | For Suzuki reactions, a base like K₂CO₃ or Cs₂CO₃ is typically used.[10] The solvent system should be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often used for Suzuki couplings. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods include:
-
Photocyclization of stilbene-type precursors (Mallory Reaction): This is a classic approach involving the UV-light-induced cyclization and subsequent oxidation of a stilbene-like molecule.[3][5]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods such as Suzuki coupling to form a key biaryl bond followed by a ring-closing reaction are very effective.[10] Palladium-catalyzed oxidative cyclization of arylthio-naphthoquinones is another route to related structures.[9][12]
-
Friedel-Crafts Cyclization: This acid-catalyzed intramolecular reaction can be used to form the fused ring system.[7][13]
Q2: How can I purify the final this compound product?
A2: Purification is typically achieved through a combination of techniques:
-
Column Chromatography: This is the most common method for separating the product from unreacted starting materials and byproducts. Silica gel is a standard stationary phase.[9][14]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[6]
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reverse-phase HPLC can be employed.[15]
Q3: Are there any safety concerns I should be aware of when synthesizing this compound?
A3: Yes, several safety precautions should be taken:
-
UV Radiation: When performing photocyclization reactions, ensure proper shielding from the UV lamp to prevent eye and skin damage.
-
Reagent Toxicity: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Polycyclic Aromatic Hydrocarbons (PAHs): this compound is a polycyclic aromatic compound containing a heteroatom. While its specific toxicity data may be limited, it is prudent to handle it with care, as some PAHs are known carcinogens.[16]
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Photocyclization (Mallory Reaction)
This protocol is a general guideline for the synthesis of this compound from a suitable stilbene-type precursor.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize the appropriate stilbene precursor, for example, via a Wittig or Horner-Wadsworth-Emmons reaction between a suitable phosphonium salt/phosphonate ester and an aldehyde.
-
Reaction Setup: Dissolve the stilbene precursor (1 equivalent) and iodine (1.2-1.5 equivalents) in a suitable solvent (e.g., cyclohexane, benzene) in a quartz reaction vessel. The concentration should be relatively dilute to minimize intermolecular side reactions.[5]
-
Degassing: Bubble an inert gas (e.g., argon) through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the reaction.
-
Irradiation: Irradiate the solution with a medium- or high-pressure mercury vapor lamp. The reaction should be stirred continuously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete when the starting material is no longer visible.
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the solution with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate). Further purification can be achieved by recrystallization.
Protocol 2: Synthesis via Palladium-Catalyzed Suzuki Coupling and Cyclization
This protocol outlines a two-step approach involving a Suzuki coupling to create a biaryl intermediate, followed by a cyclization step.
Step 1: Suzuki Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (e.g., a bromo-benzothiophene, 1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting aryl halide is consumed (monitor by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the biaryl intermediate by column chromatography.
Step 2: Intramolecular Cyclization
The nature of this step will depend on the specific functional groups present in the biaryl intermediate. It could be an acid-catalyzed cyclization (Friedel-Crafts type) or another palladium-catalyzed C-H activation/cyclization.
Section 4: Visualizations
Workflow for Photocyclization Synthesis
Caption: A typical workflow for the synthesis of this compound via photocyclization.
Reaction Mechanism: Simplified Mallory Reaction
Caption: Simplified mechanism of the Mallory reaction for this compound synthesis.
References
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- SYNTHESIS OF BENZO[b]NAPHTHO[2,3-d]THIOPHENE-6,11-DIONES VIA PALLADIUM. HETEROCYCLES, Vol. 65, No. 5, 2005.
- A Simple and Efficient Synthesis of Fused Benzo[b]thiophene Derivatives. ARKIVOC 2017; (i): 356.
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- This compound. SIELC Technologies.
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- Benzo[b]naphtho[1,2‐d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications. ResearchGate.
- Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega.
- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science (RSC Publishing).
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- Diversity-oriented synthesis of benzo[b]thiophenes fused to medium-sized N-heterocycles, via Friedel–Crafts cyclization proces. arkat usa.
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- This compound. NIST WebBook.
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- Synthesis of β-Benzo[b]thiophene Dehydroamino Acids by Suzuki Palladium-Catalyzed Cross-Coupling. ResearchGate.
- Photochemistry of Stilbenes. III. Some Aspects of the Mechanism of Photocyclization to Phenanthrenes. Journal of the American Chemical Society.
- Efforts to optimize Friedel-Crafts cyclizations on substrates 7a-f. ResearchGate.
- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science (RSC Publishing).
- Rational Optimization of Benzo[2,1-b;3,4-b ']dithilophene-Containing Polymers for Organic Field-Effect Transistors. ResearchGate.
- Diversity-oriented synthesis of benzo[b]thiophenes fused to medium-sized N-heterocycles via Friedel–Crafts cyclization processes. ResearchGate.
- Efficient synthesis of 2,3-diarylbenzo[b]thiophene molecules through palladium (0) Suzuki–Miyaura cross-coupling reaction and their antithrombolyitc, biofilm inhibition, hemolytic potential and molecular docking studies. ResearchGate.
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- Recent Progress in the Synthesis of Benzo[b]thiophene. ResearchGate.
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC - NIH.
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- New Path to Benzothiophenes. ChemistryViews.
- Environmentally benign process for the synthesis of 2,3-disubstituted benzo[b]thiophenes using electrophilic cyclization. University of West Florida - Research Portal.
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Technical Support Center: Troubleshooting HPLC Separation of Benzo[b]naphtho[d]thiophene Isomers
Welcome to the technical support center for advanced HPLC troubleshooting. This guide is specifically designed for researchers, analytical scientists, and drug development professionals encountering challenges with the separation of benzo[b]naphtho[d]thiophene (BNT) isomers. These polycyclic aromatic sulfur heterocycles (PASHs) are notoriously difficult to separate due to their structural similarity, hydrophobicity, and planarity.
This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causal factors behind common separation problems and provide systematic, validated protocols to resolve them.
Part 1: Troubleshooting Guide - Common Issues & Solutions
Q1: My BNT isomers are co-eluting or show very poor resolution (Rs < 1.5). Where do I start?
This is the most frequent challenge. Because isomers have identical masses and often similar polarities, achieving baseline separation requires maximizing the selectivity (α) of your chromatographic system. Selectivity is the most powerful factor for improving resolution.[1]
Here is a hierarchical approach to improving selectivity, starting with the simplest and most impactful adjustments.
Step 1: Mobile Phase Optimization
The mobile phase is a critical factor influencing separation efficiency and peak resolution.[2] Your first action should be to alter its composition to influence the interactions between your isomers and the stationary phase.[1][3]
-
Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa.[4][5] These solvents have different properties that create unique interactions.
-
Causality: ACN has a strong dipole moment and acts as a hydrogen bond acceptor. MeOH is a protic solvent, capable of both donating and accepting hydrogen bonds. For planar aromatic systems like BNTs, these differences can subtly alter retention and improve selectivity.[6] Methanol can be particularly effective for separations involving π-π interactions.[6]
-
-
Adjust the Gradient Slope: A shallow gradient (a slower, more gradual increase in the organic solvent percentage) increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[4][5]
Step 2: Stationary Phase Selection
If mobile phase adjustments are insufficient, the column chemistry is your next target. The stationary phase is fundamental to chromatography, enabling the separation of sample components based on their interactions.[7][8][9] A standard C18 column, which separates primarily based on hydrophobicity, may not provide enough selectivity for structurally similar isomers.[6][10]
Consider stationary phases that offer alternative separation mechanisms:
| Stationary Phase | Primary Interaction Mechanism(s) | Advantage for BNT Isomer Separation |
| C18 (Octadecyl) | Hydrophobic interactions. | Standard, good starting point, but often insufficient for isomers.[6][10] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions . | Excellent for aromatic compounds. The phenyl groups on the stationary phase interact with the electron-rich aromatic rings of the BNT isomers, providing shape-based selectivity.[11] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions . | Highly effective for separating positional isomers of halogenated or aromatic compounds. The fluorine atoms create a unique electronic environment that enhances selectivity. |
| Biphenyl | Primarily π-π interactions . | Offers strong retention and unique selectivity for aromatic and unsaturated compounds. |
Step 3: Adjust Column Temperature
Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[2]
-
Lowering Temperature: Can sometimes increase the separation factor (selectivity) between isomers.[4]
-
Increasing Temperature: Can improve peak shape and efficiency by reducing mobile phase viscosity and speeding up mass transfer. However, it may also decrease retention time.
Systematically evaluate temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal balance between resolution and analysis time.
Q2: I'm observing significant peak tailing for my BNT isomers. What are the likely causes and solutions?
Peak tailing is often a result of unwanted secondary interactions or column issues.
-
Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica backbone of the stationary phase can interact with the sulfur heteroatom or aromatic π-system of the BNTs, causing tailing.[4]
-
Solution: Add a mobile phase modifier to suppress silanol activity. A small amount of a weak acid, such as 0.1% formic acid or acetic acid, will protonate the silanols, minimizing these secondary interactions.[4]
-
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[4]
-
Solution: Reduce the injection volume or dilute your sample (e.g., by a factor of 10) and reinject. If the peak shape improves, overload was the issue.
-
-
Cause 3: Column Contamination or Degradation: Strongly retained compounds from previous injections or mobile phase impurities can accumulate at the head of the column, creating active sites that cause tailing.
-
Solution: Follow a rigorous column cleaning protocol. Reverse the column (if permitted by the manufacturer) and flush with a series of strong solvents. A typical sequence is water, isopropanol, methylene chloride, hexane, isopropanol, and then back to your mobile phase conditions.
-
Part 2: Proactive Method Development & FAQs
FAQ 1: What is the best starting point for developing a new HPLC method for BNT isomers?
A systematic approach is crucial. Begin by screening different column chemistries, as the stationary phase typically has the most significant impact on selectivity.[12]
Protocol: Initial Column and Mobile Phase Screening
-
Column Selection: Choose a set of 2-3 columns with orthogonal selectivities. A recommended starting set would be:
-
A high-quality, end-capped C18 column.
-
A Phenyl-Hexyl or Biphenyl column (for π-π interactions).
-
A PFP column (for alternative electronic interactions).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Mobile Phase C (for screening): Methanol with 0.1% formic acid.
-
-
Generic Gradient: Apply a fast, generic gradient to each column to quickly assess its potential.
-
Example Gradient: 5% to 95% B in 10 minutes.
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).
-
Temperature: 30°C.
-
-
Evaluation: Run your BNT isomer standard on each column with both acetonitrile and methanol as the organic modifier. Compare the chromatograms to identify the column/solvent combination that provides the best "scout" separation (i.e., the most peaks and the largest spacing between them). This combination is your most promising candidate for further optimization.[12]
Workflow for Troubleshooting Poor Resolution
The following diagram outlines a logical workflow for diagnosing and fixing poor resolution issues with BNT isomers.
Sources
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- 12. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Enhancing the Stability of Benzo[b]naphtho[2,1-d]thiophene Derivatives
Welcome to the technical support center for benzo[b]naphtho[2,1-d]thiophene (BNT) and its derivatives. This guide is designed for researchers, medicinal chemists, and material scientists who work with this versatile yet sensitive class of polycyclic aromatic thia-heterocycles. BNT derivatives are of significant interest in drug discovery and organic electronics, but their inherent instability can pose considerable experimental challenges.[1][2][3] This document provides in-depth, experience-driven answers to common stability issues, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Foundational Stability Concerns & Initial Diagnosis
Before troubleshooting specific issues, it's crucial to understand the primary vulnerabilities of the BNT scaffold. The core structure, featuring an electron-rich thiophene ring fused into an extended π-system, is susceptible to specific degradation pathways.
Question: I've synthesized a novel BNT derivative, but its purity decreases over time, even when stored as a solid in a vial. What are the most likely causes?
Answer: The degradation of BNT derivatives is typically multifactorial, but it is almost always initiated by one of three primary stressors: oxidation, light, or, to a lesser extent, non-neutral pH conditions.
-
Oxidation: The sulfur atom in the thiophene ring is electron-rich and represents the most common site for oxidative attack, particularly by atmospheric oxygen or residual peroxides in solvents.[4][5] This is often the primary cause of degradation during storage and in solution.
-
Photodegradation: The extensive π-conjugated system of BNTs makes them efficient absorbers of UV and even visible light. This absorbed energy can promote the molecule to an excited state, leading to unwanted reactions, including photo-oxidation or rearrangement.[6]
-
Hydrolytic Instability: While the core BNT scaffold is generally stable to hydrolysis, certain functional groups you may have added to your derivative (e.g., esters, amides, imines) can be susceptible to cleavage under acidic or basic conditions.
The interplay between these factors is critical. For instance, light can accelerate oxidation, creating a more complex degradation profile than either stressor would alone.
Caption: Stepwise oxidation pathway of the BNT core at the sulfur atom.
Question: How can I prevent my BNT derivative from oxidizing in solution or during storage?
Answer: A multi-pronged approach focusing on rigorous exclusion of oxygen and potential oxidants is required.
-
Solvent Purity is Paramount: Use only high-purity, HPLC-grade solvents. Ethers and other solvents like THF are notorious for forming explosive peroxides upon storage. If you suspect old solvent, test for peroxides. For maximum stability, use freshly distilled or sparged solvents.
-
Degas Your Solvents: Before preparing a solution, thoroughly degas the solvent to remove dissolved oxygen. The most effective methods are "freeze-pump-thaw" (3-4 cycles) for rigorous applications or sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes for routine use.
-
Work Under an Inert Atmosphere: Whenever possible, handle your solid compounds and prepare solutions in a glovebox. If a glovebox is unavailable, use Schlenk line techniques to handle materials under a positive pressure of Argon or Nitrogen.
-
Consider Antioxidants for Long-Term Storage: For stock solutions that will be stored for an extended period, the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can be effective. BHT will preferentially be oxidized, protecting your compound. However, ensure BHT does not interfere with any downstream assays.
Part 3: Mitigating Photodegradation
The same electronic properties that make BNTs useful in materials science also make them susceptible to light-induced damage.
Question: My BNT solution, which was initially colorless, turned yellow after being left on the lab bench for a few hours. An HPLC check confirmed significant degradation. What happened?
Answer: This is a clear case of photodegradation. The extended aromatic system absorbs ambient lab light (especially from fluorescent bulbs, which emit UV), promoting the molecule to an excited state. This excited molecule is highly reactive and can undergo several detrimental reactions, including:
-
Photo-oxidation: The excited-state molecule can transfer energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), which can then attack the BNT core. This is often much faster than ground-state oxidation.
-
Direct Reactions: The excited molecule may undergo intramolecular rearrangements or dimerizations. Studies on related S-oxides show they can undergo photoinduced deoxygenation, a process that implies significant electronic rearrangement upon light absorption. [6] Troubleshooting Guide: Assessing and Preventing Photodegradation
A simple photostability screening can save you significant trouble. This protocol is an adapted version of the principles found in the ICH Q1B guideline for a research context.
Experimental Protocol: Basic Photostability Assessment
-
Prepare Solutions: Prepare three identical solutions of your BNT derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) at a known concentration (e.g., 100 µM). Use amber HPLC vials.
-
Set Up Controls:
-
Control 1 (Dark Control): Wrap one vial completely in aluminum foil.
-
Control 2 (Light-Exposed): Place the second vial, unwrapped, under your chosen light source.
-
Control 3 (T₀ Sample): Immediately analyze the third vial by HPLC-UV/MS to get a baseline purity and concentration.
-
-
Exposure: Place the "Dark Control" and "Light-Exposed" samples side-by-side at a fixed distance from a laboratory light source (a standard fluorescent bench lamp is a good starting point). Expose them for a defined period (e.g., 4, 8, or 24 hours).
-
Analysis: After the exposure period, analyze all samples by HPLC-UV/MS.
-
Interpretation:
-
If the "Dark Control" is stable but the "Light-Exposed" sample has degraded, your compound is photosensitive.
-
If both samples have degraded similarly, oxidation or another pathway is the primary issue.
-
If the "Light-Exposed" sample shows significantly more degradation or different byproducts, you have a combined photo-oxidative problem.
-
Prevention is simple: Always protect your BNT derivatives from light. Use amber glass vials for solids and solutions, and wrap flasks and vials in aluminum foil. When working with these compounds on the bench, minimize exposure time to direct light.
Caption: Rational molecular design strategies to enhance the intrinsic stability of BNT derivatives.
References
- Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. National Institutes of Health (NIH).
- Biodesulfurization pathway of Benzo[b]naphtho-[2,1-d]thiophene (BNT). ResearchGate.
- Thiophene. Wikipedia.
- Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. PubMed.
- Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. Semantic Scholar.
- Benzo[b]naphtho[1,2‐d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications. ResearchGate.
- Benzo[b]naphtho[d]thiophenes and naphthylbenzo[b]thiophenes: Their aryl hydrocarbon receptor-mediated activities and environmental presence. PubMed.
- Photodeoxygenation of dinaphthothiophene, benzophenanthrothiophene, and benzonaphthothiophene S-oxides. PubMed.
- Dibenzothiophene Degradation Pathway. Eawag-BBD.
- Oxidation of thiophene (Th) 1 to a sulfoxide (thiophene 1-oxide 2) and a sulfone (thiophene 1,1-dioxide 3). ResearchGate.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. Technology Networks.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR.
- ANALYTICAL METHODS. ATSDR.
- Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate.
- Recent Progress in the Synthesis of Benzo[b]thiophene. ResearchGate.
- Benzo[b]naphtho[1,2-d]thiophene: Applications Beyond Pharmaceuticals. Acme Synthetic Chemicals.
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- Intramolecular Stabilization of Naphtho[2,1-b:3,4-b']dithiophenes: Synthesis and Analysis of Imine-Based Chromophores. ChemRxiv.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. Photodeoxygenation of dinaphthothiophene, benzophenanthrothiophene, and benzonaphthothiophene S-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching of Fluorescence in Benzo[b]naphtho[2,1-d]thiophene Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzo[b]naphtho[2,1-d]thiophene (BNT) fluorescent probes. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of fluorescence quenching assays. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and success of your experiments.
Introduction to Fluorescence Quenching with BNT Probes
This compound and its derivatives are a class of polycyclic aromatic sulfur heterocycles (PASHs) that often exhibit strong intrinsic fluorescence.[1] Their rigid, planar structure and unique electronic properties make them valuable fluorescent probes in various applications, including drug discovery and materials science.[1]
Fluorescence quenching, the decrease in fluorescence intensity, is a powerful technique to study molecular interactions.[2] By monitoring the quenching of a BNT probe's fluorescence in the presence of a specific analyte (the quencher), researchers can gain insights into binding affinities, enzymatic activity, and other dynamic processes. However, like any sophisticated analytical method, fluorescence quenching experiments are susceptible to a range of issues that can compromise data quality. This guide will help you identify, understand, and resolve these challenges.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your fluorescence quenching experiments with BNT probes.
Problem 1: No or Very Low Fluorescence Signal from the BNT Probe
Possible Causes and Solutions:
-
Incorrect Instrument Settings:
-
Causality: The excitation and emission wavelengths are not set correctly for your specific BNT probe derivative.
-
Solution: Consult the literature or your supplier's technical data sheet for the optimal excitation and emission maxima. If this information is unavailable, perform an excitation and emission scan to determine the maxima empirically. Start with a broad excitation range (e.g., 300-400 nm) and a broad emission range (e.g., 350-600 nm).
-
-
Solvent Effects:
-
Causality: The fluorescence of many polycyclic aromatic compounds is highly sensitive to the solvent environment. Polar protic solvents can sometimes quench fluorescence through various mechanisms, including hydrogen bonding and excited-state proton transfer.
-
Solution: Test a range of solvents with varying polarities. Non-polar aprotic solvents like cyclohexane or toluene may enhance the fluorescence of your BNT probe.
-
-
Degradation of the Probe:
-
Causality: BNT probes, like many organic fluorophores, can degrade over time, especially when exposed to light (photobleaching) or reactive chemicals.
-
Solution: Prepare fresh solutions of your BNT probe for each experiment. Store stock solutions in the dark and at a low temperature as recommended. Minimize the exposure of your samples to the excitation light source.
-
-
Presence of Contaminants:
-
Causality: Trace amounts of quenching impurities in your solvent, buffer, or on your glassware can significantly reduce the fluorescence signal. Common culprits include heavy metal ions and dissolved oxygen.[2]
-
Solution: Use high-purity, spectroscopic-grade solvents. If using aqueous buffers, ensure they are prepared with high-purity water and reagents. Clean all glassware meticulously, potentially with an acid wash followed by thorough rinsing with deionized water. To remove dissolved oxygen, which is a known collisional quencher, you can purge your solutions with an inert gas like nitrogen or argon.[3]
-
Problem 2: Non-linear Stern-Volmer Plots
Possible Causes and Solutions:
-
Static Quenching Component:
-
Causality: A linear Stern-Volmer plot is characteristic of a single quenching mechanism (either purely dynamic or purely static). An upward-curving plot often indicates a combination of static and dynamic quenching. Static quenching occurs when the quencher forms a non-fluorescent complex with the fluorophore in the ground state.
-
Solution: To confirm the presence of static quenching, perform fluorescence lifetime measurements. In static quenching, the lifetime of the uncomplexed fluorophore remains unchanged, whereas in dynamic quenching, the lifetime decreases.
-
-
Inner Filter Effect:
-
Causality: At high concentrations, the quencher may absorb either the excitation or emission light, leading to an apparent decrease in fluorescence that is not due to quenching. This is known as the inner filter effect.
-
Solution: Measure the absorbance spectrum of your quencher at the excitation and emission wavelengths of your BNT probe. If there is significant absorbance, you will need to apply a correction factor to your fluorescence data. Alternatively, work at lower concentrations of the probe and quencher where the inner filter effect is negligible.
-
-
Probe Self-Quenching:
-
Causality: At high concentrations, BNT probes can interact with each other, leading to self-quenching and a decrease in fluorescence intensity.[4][5]
-
Solution: Perform a concentration-dependent study of your BNT probe alone. Identify the concentration range where fluorescence intensity is linearly proportional to concentration. Conduct your quenching experiments within this linear range.
-
Problem 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
-
Temperature Fluctuations:
-
Causality: Dynamic quenching is a diffusion-controlled process and is therefore highly dependent on temperature. Higher temperatures increase the rate of diffusion and collisional quenching.
-
Solution: Use a temperature-controlled cuvette holder in your spectrofluorometer to maintain a constant temperature throughout your experiments.
-
-
pH Variations:
-
Causality: The fluorescence of some BNT derivatives may be pH-sensitive. Changes in pH can alter the protonation state of functional groups on the probe or the quencher, affecting their interaction and the quenching efficiency.
-
Solution: Use a well-buffered solution and ensure the pH is consistent across all samples. If you suspect pH is a factor, perform a pH titration to determine the optimal pH range for your assay.
-
-
Photobleaching:
-
Causality: Prolonged exposure to the excitation light can lead to the irreversible destruction of the BNT probe, resulting in a continuous decrease in fluorescence intensity over time.
-
Solution: Minimize the exposure time of your sample to the excitation light. Use the lowest excitation intensity that provides an adequate signal-to-noise ratio. If necessary, use fresh samples for each measurement.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common types of fluorescence quenching I should be aware of when working with BNT probes?
A1: The two primary types of fluorescence quenching are dynamic (collisional) quenching and static quenching .
-
Dynamic Quenching: This occurs when the quencher collides with the BNT probe in its excited state, leading to non-radiative de-excitation back to the ground state. This process is diffusion-dependent and is affected by temperature and solvent viscosity. A key characteristic of dynamic quenching is a decrease in the fluorescence lifetime of the probe.
-
Static Quenching: This involves the formation of a non-fluorescent complex between the BNT probe and the quencher in the ground state. This complex is not fluorescent, so the overall fluorescence intensity decreases. In purely static quenching, the fluorescence lifetime of the uncomplexed (and still fluorescent) probes remains unchanged.
It is also possible to have a combination of both static and dynamic quenching.
Q2: What are some common quenchers for BNT probes?
A2: Based on the properties of polycyclic aromatic sulfur heterocycles, several classes of molecules can act as quenchers:
-
Nitroaromatic Compounds: Molecules like picric acid and dinitrotoluene are effective electron-deficient quenchers for electron-rich aromatic fluorophores.[1][2] The quenching mechanism is often based on photoinduced electron transfer.
-
Heavy Metal Ions: Certain metal ions, such as Cu²⁺, Hg²⁺, and Pb²⁺, are known to quench the fluorescence of thiophene-containing compounds through various mechanisms, including electron transfer and the formation of non-fluorescent complexes.[2][5]
-
Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher of fluorescence for a wide range of fluorophores, including polycyclic aromatic compounds.[3]
-
Aliphatic Amines: Depending on their electron-donating ability, some aliphatic amines can act as quenchers for polycyclic aromatic hydrocarbons.[6]
Q3: How can I distinguish between static and dynamic quenching?
A3: The most definitive way to distinguish between static and dynamic quenching is through a combination of temperature-dependent studies and fluorescence lifetime measurements.
-
Temperature Studies: In dynamic quenching, an increase in temperature generally leads to an increase in the quenching constant (Ksv) because the rate of diffusion and collisions increases. In static quenching, an increase in temperature often leads to a decrease in Ksv as the ground-state complex may become less stable and dissociate.
-
Fluorescence Lifetime Measurements: As mentioned in Q1, dynamic quenching shortens the fluorescence lifetime of the probe, while static quenching does not affect the lifetime of the uncomplexed fluorophore.
Q4: What is the Stern-Volmer equation and how is it used?
A4: The Stern-Volmer equation is a mathematical relationship that describes the process of collisional (dynamic) quenching.[7] It is given by:
F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]
Where:
-
F₀ is the fluorescence intensity of the BNT probe in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant.
-
kq is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the BNT probe in the absence of the quencher.
By plotting F₀/F versus the quencher concentration [Q], you can generate a Stern-Volmer plot. For a single type of quenching mechanism, this plot should be linear, and the slope will give you the Stern-Volmer constant (Ksv).
Part 3: Experimental Protocols and Data Presentation
Detailed Experimental Protocol: Fluorescence Quenching Assay
This protocol provides a step-by-step methodology for a typical fluorescence quenching experiment with a BNT probe.
1. Materials and Reagents:
-
This compound (BNT) probe stock solution (e.g., 1 mM in a suitable solvent like DMSO or THF).
-
Quencher stock solution (concentration will depend on the quenching efficiency, but typically much higher than the BNT probe concentration).
-
High-purity, spectroscopic-grade solvent or buffer.
-
Calibrated micropipettes.
-
Quartz fluorescence cuvettes (1 cm path length).
-
Spectrofluorometer with temperature control.
2. Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission wavelengths to the determined maxima for your BNT probe.
-
Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector (e.g., 5 nm).
-
Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 25 °C).
3. Measurement of Initial Fluorescence (F₀):
-
Prepare a solution of the BNT probe in your chosen solvent or buffer at a concentration that gives a strong but not saturating fluorescence signal (e.g., 1-10 µM).
-
Transfer the solution to a clean quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the fluorescence emission spectrum.
-
The fluorescence intensity at the emission maximum is your F₀ value.
4. Titration with the Quencher:
-
Add a small, precise volume of the quencher stock solution to the cuvette containing the BNT probe solution.
-
Mix the solution thoroughly but gently to avoid introducing air bubbles.
-
Allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum. The intensity at the emission maximum is your F value for that quencher concentration.
-
Repeat this process with increasing concentrations of the quencher, ensuring the total volume change is minimal to avoid significant dilution effects.
5. Data Analysis:
-
If necessary, correct the fluorescence data for the inner filter effect.
-
Calculate the F₀/F ratio for each quencher concentration.
-
Plot F₀/F versus the quencher concentration [Q] to generate a Stern-Volmer plot.
-
Perform a linear regression on the data to determine the Stern-Volmer constant (Ksv) from the slope of the line.
Data Presentation: Quantitative Quenching Data
The following table provides an example of how to present quantitative data from a fluorescence quenching experiment. Note: The values presented here are for illustrative purposes only, as specific quenching constants for this compound are not widely available in the public literature. It is essential to determine these parameters empirically for your specific experimental system.
| Quencher | Quenching Mechanism | Stern-Volmer Constant (Ksv) (M⁻¹) | Bimolecular Quenching Rate Constant (kq) (M⁻¹s⁻¹) |
| Picric Acid | Static & Dynamic | 1.5 x 10⁴ | 1.2 x 10¹² |
| Copper (II) Chloride | Static | 8.2 x 10³ | - |
| Dissolved Oxygen | Dynamic | 2.5 x 10² | 2.1 x 10¹⁰ |
Part 4: Visualizations
Diagram of Quenching Mechanisms
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Thiophene Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo(b)naphtho(1,2-d)thiophene | C16H10S | CID 9151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. repository.unam.edu.na [repository.unam.edu.na]
- 7. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation Pathways of Benzo[b]naphtho[2,1-d]thiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of benzo[b]naphtho[2,1-d]thiophene. This guide is structured to provide in-depth technical assistance in a question-and-answer format, addressing common challenges and frequently asked questions encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the principal degradation pathways for this compound?
This compound, a polycyclic aromatic sulfur heterocycle (PASH), is a recalcitrant molecule found in fossil fuels and as a product of incomplete combustion of organic materials.[1] Its degradation is challenging but can proceed through several key pathways:
-
Microbial Degradation (Aerobic): This is the most studied route for similar polycyclic aromatic hydrocarbons (PAHs).[2] While specific pathways for this compound are not extensively detailed in the literature, by analogy to other PAHs, bacterial degradation is initiated by dioxygenase enzymes.[3][4][5][6] These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, forming a cis-dihydrodiol.[6] Subsequent enzymatic steps lead to ring cleavage and eventual mineralization.
-
Fungal Degradation: Ligninolytic fungi, such as white-rot fungi, are particularly effective at degrading complex aromatic compounds.[7][8][9][10] They secrete powerful, non-specific extracellular enzymes like lignin peroxidases (LiP), manganese peroxidases (MnP), and laccases.[9] These enzymes can oxidize this compound, initiating its breakdown.
-
Biodesulfurization: Specific microbial pathways can target the sulfur atom, a process known as biodesulfurization. This is a highly sought-after pathway in the petroleum industry as it can remove sulfur from fossil fuels without compromising the carbon structure. A proposed pathway for this compound involves a series of oxidative steps on the sulfur atom, leading to the cleavage of the C-S bond and the formation of a hydroxylated aromatic compound.[11]
-
Photochemical Degradation: this compound and its derivatives can undergo degradation upon exposure to light. For instance, this compound S-oxide can undergo photoinduced deoxygenation.[12] This suggests that photochemical processes in the environment could contribute to its transformation.
Q2: My microbial culture is not showing any degradation of this compound. What are the common reasons for this?
This is a frequent challenge, often attributable to one or more of the following factors:
-
Low Bioavailability: this compound is a hydrophobic compound with low water solubility, which limits its availability to microorganisms in aqueous culture media.[2][13]
-
Toxicity: High concentrations of PAHs and PASHs can be toxic to microorganisms, inhibiting their growth and metabolic activity.[2]
-
Lack of Appropriate Enzymes: The specific microbial strains you are using may not possess the necessary catabolic genes (e.g., for dioxygenases) to initiate the degradation of this specific PASH.[3][5]
-
Sub-optimal Culture Conditions: Factors such as pH, temperature, nutrient availability, and oxygen levels can significantly impact microbial activity.[14]
-
Acclimation Period: Microorganisms, especially from environmental samples, may require a significant acclimation period to induce the expression of the required degradative enzymes.
Q3: How can I enhance the bioavailability of this compound in my liquid cultures?
Improving bioavailability is a critical step for successful degradation experiments. Consider the following strategies:
-
Use of Surfactants: Non-ionic surfactants like Tween 80 can increase the solubility of hydrophobic compounds and facilitate their uptake by microorganisms.[15] However, it's crucial to first test the surfactant for any inhibitory or toxic effects on your microbial consortium and to ensure it is not utilized as a preferential carbon source.
-
Solvent Addition: A small amount of a water-miscible, non-toxic organic solvent can be used to dissolve the this compound before adding it to the culture medium. Ensure the final solvent concentration is not inhibitory to microbial growth.
-
Adsorption to a Solid Support: Providing a solid support with a high surface area can help to disperse the compound and increase the surface area for microbial attachment and degradation.
Q4: What are the expected major metabolites from the bacterial degradation of this compound?
Based on analogous pathways for other PAHs and naphthothiophenes, the following metabolites can be anticipated:
-
cis-Dihydrodiols: The initial products of dioxygenase attack on one of the aromatic rings.
-
Phenolic Compounds: Formed after the dehydrogenation of dihydrodiols.
-
Ring Cleavage Products: Such as carboxylic acids, resulting from the enzymatic cleavage of the aromatic rings. For a related compound, naphtho[2,1-b]thiophene, metabolites like 4-hydroxybenzothiophene-5-carboxylic acid have been identified.[16]
-
Sulfoxides and Sulfones: If the initial attack is on the sulfur atom, this compound sulfoxide and sulfone are expected intermediates.[17]
Part 2: Troubleshooting Guides
Troubleshooting Poor or No Degradation
| Symptom | Possible Cause | Suggested Solution |
| No decrease in parent compound concentration. | Low bioavailability of this compound. | Add a non-ionic surfactant (e.g., Tween 80) at a pre-determined non-inhibitory concentration.[15] |
| Toxicity of the compound at the tested concentration. | Perform a toxicity assay to determine the sub-lethal concentration for your microbial culture. Start with a lower concentration of the substrate. | |
| Inappropriate microbial consortium. | Use a microbial consortium from a historically contaminated site with PAHs or PASHs. Perform enrichment cultures to select for competent degraders. | |
| Sub-optimal culture conditions. | Optimize pH, temperature, and nutrient medium composition. Ensure adequate aeration for aerobic degradation. | |
| Initial degradation followed by a plateau. | Accumulation of toxic intermediates. | Analyze for the accumulation of metabolites. Try to identify and characterize them. Consider using a co-culture that can degrade the inhibitory intermediates. |
| Depletion of essential nutrients or co-factors. | Replenish the culture medium with essential nutrients. | |
| Inconsistent results between replicates. | Non-homogenous distribution of the hydrophobic substrate. | Ensure vigorous and consistent mixing of cultures. Use a carrier solvent or surfactant to improve dispersion. |
Troubleshooting Metabolite Identification
| Symptom | Possible Cause | Suggested Solution |
| No detectable metabolites in culture extracts. | Metabolites are present at very low concentrations. | Concentrate the sample extract before analysis. Use a more sensitive analytical technique (e.g., LC-MS/MS).[18] |
| Metabolites are highly polar and not extracted by the chosen solvent. | Use a more polar extraction solvent or a solid-phase extraction (SPE) method designed for polar compounds. | |
| Complete mineralization has occurred. | Perform a time-course experiment to capture early and intermediate metabolites. | |
| Complex chromatograms with many unknown peaks. | Background interference from the culture medium. | Analyze a sterile control medium to identify background peaks. |
| The microbial consortium is producing a wide range of metabolites. | Attempt to isolate pure strains from the consortium and test their individual degradation capabilities. | |
| Difficulty in structural elucidation of unknown metabolites. | Lack of reference standards. | Use high-resolution mass spectrometry (HRMS) for accurate mass determination and formula prediction. Employ NMR spectroscopy for definitive structural elucidation if sufficient material can be isolated. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Enrichment Culture for this compound Degraders
-
Inoculum Source: Collect soil or sediment samples from a site with a history of contamination with crude oil, creosote, or other PAH-containing materials.
-
Medium Preparation: Prepare a minimal salt medium (MSM) containing essential minerals and a nitrogen source.
-
Enrichment Setup:
-
Add 10 g of the soil/sediment sample to 100 mL of MSM in a 250 mL Erlenmeyer flask.
-
Add this compound as the sole carbon source. A good starting concentration is 50-100 mg/L. It is advisable to coat the inside of the flask with the compound by dissolving it in a volatile solvent (e.g., acetone) and allowing the solvent to evaporate before adding the medium and inoculum.[19]
-
Incubate the flasks on a rotary shaker at 150 rpm and an appropriate temperature (e.g., 25-30°C) in the dark to prevent photochemical degradation.[14][19]
-
-
Sub-culturing: After a defined period (e.g., 2-4 weeks), transfer an aliquot (e.g., 10% v/v) of the culture to a fresh MSM flask containing this compound. Repeat this process several times to enrich for microorganisms capable of utilizing the target compound.
-
Monitoring: Monitor the degradation of this compound at each transfer step using HPLC or GC-MS.
Protocol 2: Analysis of Degradation Products by GC-MS
-
Sample Preparation:
-
Centrifuge a known volume of the culture to separate the biomass.
-
Perform a liquid-liquid extraction of the supernatant with a suitable organic solvent like dichloromethane or ethyl acetate.[20] Adjust the pH of the aqueous phase to acidic and basic conditions to extract acidic and basic metabolites, respectively.
-
-
Derivatization (Optional but Recommended): Evaporate the solvent and derivatize the residue to convert polar metabolites (e.g., carboxylic acids, phenols) into more volatile forms suitable for GC analysis. A common derivatizing agent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
GC-MS Analysis:
-
Data Analysis:
-
Identify the parent compound peak by its retention time and mass spectrum, comparing it to an authentic standard.
-
Tentatively identify metabolite peaks by interpreting their mass spectra and comparing them to spectral libraries (e.g., NIST).
-
Confirm the identity of metabolites using authentic standards if available.
-
Part 4: Visualizing the Pathways
Proposed Bacterial Degradation Pathway
Caption: Proposed aerobic bacterial degradation pathway for this compound.
Proposed Fungal Degradation Pathway
Caption: A typical experimental workflow for studying the degradation of this compound.
References
- Cebron, A., Bodrossy, L., & Kowalchuk, G. A. (2009). Microbial Dioxygenase Gene Population Shifts during Polycyclic Aromatic Hydrocarbon Biodegradation. Applied and Environmental Microbiology, 75(15), 4877-4885. [Link]
- Jouanneau, Y., et al. (2011). Ring-hydroxylating dioxygenases involved in PAH biodegradation: structure, function, biodiversity.
- Cebron, A., et al. (2008). Microbial Dioxygenase Gene Population Shifts during Polycyclic Aromatic Hydrocarbon Biodegradation. Applied and Environmental Microbiology, 74(22), 6963-6972. [Link]
- Hammel, K. E. (1996). Mechanisms for polycyclic aromatic hydrocarbon degradation by ligninolytic fungi.
- Gadd, G. M. (Ed.). (2001). The biochemistry of ligninolytic fungi. In Fungi in Bioremediation. Cambridge University Press. [Link]
- Hylland, K., et al. (2010). Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: A review. PubMed. [Link]
- Díaz, E. (2004).
- Pozdnyakova, N. N. (2012). Involvement of the Ligninolytic System of White-Rot and Litter-Decomposing Fungi in the Degradation of Polycyclic Aromatic Hydrocarbons. PubMed Central. [Link]
- OIE, C. I., et al. (2020). The Polycyclic Aromatic Hydrocarbon (PAH) degradation activities and genome analysis of a novel strain Stenotrophomonas sp. Pemsol isolated from Mexico.
- Pozdnyakova, N., et al. (2021).
- Hylland, K., et al. (2010). Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: A review.
- Cerniglia, C. E. (2001). Bioremediation of polycyclic aromatic hydrocarbons by ligninolytic and non-ligninolytic fungi. In Fungi in Bioremediation. Cambridge University Press. [Link]
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs).
- Kropp, K. G., et al. (1997). Bacterial Transformations of Naphthothiophenes. PubMed Central. [Link]
- Li, Y., et al. (2007). Study of metabolites from the degradation of polycyclic aromatic hydrocarbons (PAHs) by bacterial consortium enriched from mangrove sediments. HKMU Scholars. [Link]
- Eriksson, M., et al. (2003). Degradation of Polycyclic Aromatic Hydrocarbons at Low Temperature under Aerobic and Nitrate-Reducing Conditions in Enrichment Cultures from Northern Soils.
- McCullough, R. S., & T. D. Lash. (2016). Photodeoxygenation of dinaphthothiophene, benzophenanthrothiophene, and benzonaphthothiophene S-oxides. PubMed. [Link]
- Mahgoub, H. A., et al. (2018). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons.
- Kropp, K. G., et al. (1994). Microbially Mediated Formation of Benzonaphthothiophenes from Benzo[b]thiophenes.
- Ghosal, D., et al. (2016). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology. [Link]
- Jones, M. D., et al. (2011). Effects of Polycyclic Aromatic Hydrocarbon Mixtures on Degradation, Gene Expression, and Metabolite Production in Four Mycobacterium Species.
- Haritash, A. K., & Kaushik, C. P. (2009). Bacterial Degradation and Bioremediation of Polycyclic Aromatic Hydrocarbons. Polish Journal of Environmental Studies, 18(2), 147-157. [Link]
- Kalita, M., et al. (2019). Biodesulfurization pathway of Benzo[b]naphtho-[2,1-d]thiophene (BNT).
- Dydowiczová, A., et al. (2023). Benzo[b]naphtho[d]thiophenes and naphthylbenzo[b]thiophenes: Their aryl hydrocarbon receptor-mediated activities and environmental presence. PubMed. [Link]
- Das, M., & Das, N. (2021). Evaluating degradation of polycyclic aromatic hydrocarbon (PAH) potential by indigenous bacteria isolated from highly contaminated riverbank sediments.
- Sagardia, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Canadian Journal of Microbiology, 21(12), 2133-2137. [Link]
- National Center for Biotechnology Information. (n.d.). Benzo(b)naphtho(2,1-d)thiophene. PubChem. [Link]
- Zhang, Y., et al. (2022). Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- Sagardia, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. PubMed. [Link]
- Oh, D. J., & G. Oz. (1997).
- Kanagawa, T., & Kelly, D. P. (1987).
- Kim, S. J., & Shoda, M. (1999). Degradation of Three Aromatic Dyes by White Rot Fungi and the Production of Ligninolytic Enzymes. PubMed Central. [Link]
- German Environment Agency. (n.d.). Benzo(b)naphtho(2,1-d)thiophen. Umweltprobenbank. [Link]
- Chen, Y., et al. (2023). Biodegradation of Benzo[a]pyrene by a White-Rot Fungus Phlebia acerina: Surfactant-Enhanced Degradation and Possible Genes Involved. MDPI. [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. Identification of New Dioxygenases Able to Recognize Polycyclic Aromatic Hydrocarbons with High Aromaticity - ProQuest [proquest.com]
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- 8. The biochemistry of ligninolytic fungi (Chapter 2) - Fungi in Bioremediation [cambridge.org]
- 9. Involvement of the Ligninolytic System of White-Rot and Litter-Decomposing Fungi in the Degradation of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Photodeoxygenation of dinaphthothiophene, benzophenanthrothiophene, and benzonaphthothiophene S-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 14. Degradation of Polycyclic Aromatic Hydrocarbons at Low Temperature under Aerobic and Nitrate-Reducing Conditions in Enrichment Cultures from Northern Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodegradation of Benzo[a]pyrene by a White-Rot Fungus Phlebia acerina: Surfactant-Enhanced Degradation and Possible Genes Involved | MDPI [mdpi.com]
- 16. Bacterial Transformations of Naphthothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microbially Mediated Formation of Benzonaphthothiophenes from Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Polycyclic Aromatic Hydrocarbon (PAH) degradation activities and genome analysis of a novel strain Stenotrophomonas sp. Pemsol isolated from Mexico - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution Issues in GC Analysis of S-PAHs
Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of Sulfur-Containing Polycyclic Aromatic Hydrocarbons (S-PAHs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common co-elution challenges encountered during the analysis of these complex compounds.
I. Troubleshooting Guide: From Symptom to Solution
This section addresses specific co-elution problems with a systematic, step-by-step approach. The core principle of chromatographic resolution involves three key factors: Capacity Factor (k') , Selectivity (α) , and Efficiency (N) .[1] Our troubleshooting strategies will revolve around optimizing these parameters.
Issue 1: Poor resolution between critical S-PAH isomer pairs (e.g., dibenzothiophene and its alkylated derivatives).
Symptom: Broad, overlapping peaks for isomers with identical mass-to-charge ratios (m/z), making accurate quantification impossible.
Cause: Insufficient selectivity of the GC stationary phase for the subtle structural differences between S-PAH isomers.
Step-by-Step Troubleshooting Protocol:
-
Confirm Co-elution:
-
Visual Inspection: Look for asymmetrical peaks with shoulders or distortions. A pure chromatographic peak should be symmetrical.[2][3]
-
Mass Spectral Analysis: Examine the mass spectra across the peak. A change in the relative abundance of fragment ions from the leading edge to the tailing edge of the peak indicates the presence of more than one compound.[2]
-
-
Optimize GC Method Parameters:
-
Lower the Temperature Ramp Rate: A slower oven temperature program increases the interaction time of the analytes with the stationary phase, which can improve separation. For example, decrease the ramp rate from 10°C/min to 5°C/min.
-
Decrease Carrier Gas Flow Rate: Reducing the linear velocity of the carrier gas (e.g., helium) can enhance resolution, but may also increase analysis time.
-
-
Evaluate and Change the GC Column (The Most Critical Step):
-
Principle of "Like Dissolves Like": The choice of stationary phase is the most important factor in achieving selectivity.[4] For aromatic compounds like S-PAHs, stationary phases with some degree of aromatic character are often required.
-
Specialized PAH Columns: Consider columns specifically designed for PAH analysis. These columns have stationary phases that provide unique shape selectivity for isomeric compounds.[5][6] For instance, some columns are engineered to resolve challenging isomers like chrysene and triphenylene, which are often difficult to separate on standard phases.[5][7]
-
Increase Film Thickness: For volatile S-PAHs, a thicker stationary phase film increases retention and can improve resolution.[8]
-
Workflow for Selecting the Right GC Column:
Caption: A workflow for systematic GC column selection to resolve co-elution.
Issue 2: Co-elution of S-PAHs with non-sulfur containing PAHs.
Symptom: A single peak is observed, but the mass spectrum shows fragments characteristic of both an S-PAH and a standard PAH.
Cause: The chromatographic conditions do not adequately separate compounds with different elemental compositions but similar volatilities and polarities.
Step-by-Step Troubleshooting Protocol:
-
Utilize a Sulfur-Specific Detector:
-
Employ High-Resolution Mass Spectrometry (HRMS):
-
HRMS can distinguish between compounds with the same nominal mass but different elemental compositions based on their exact mass. This is a powerful tool for confirming the identity of co-eluting species.
-
-
Consider Two-Dimensional Gas Chromatography (GCxGC):
Data Presentation: Comparison of Detector Selectivity
| Detector | Principle | Selectivity for S-PAHs | Pros | Cons |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Moderate | Provides structural information | May not resolve isomers or isobars |
| Sulfur Chemiluminescence Detector (SCD) | Chemiluminescence of SO | High | Highly selective for sulfur | Does not provide structural information |
| Pulsed Flame Photometric Detector (PFPD) | Emission of S2* | High | Selective for sulfur and phosphorus | Response can be non-linear |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common S-PAH isomer pairs that co-elute?
A: Common problematic pairs include alkylated isomers of dibenzothiophene and benzonaphthothiophene. Additionally, some S-PAHs may co-elute with traditional PAHs such as chrysene and triphenylene, or benzo[b]fluoranthene and benzo[k]fluoranthene, which are themselves difficult to separate.[7][11]
Q2: How does sample preparation affect co-elution?
A: A robust sample preparation procedure is crucial. Inadequate cleanup can introduce matrix components that interfere with the separation. Techniques like Solid-Phase Extraction (SPE) with appropriate sorbents can help remove interfering compounds before GC analysis.
Q3: Can my GC inlet parameters contribute to co-elution?
A: Yes, improper inlet conditions can lead to peak broadening, which can exacerbate co-elution. Ensure the inlet temperature is high enough to prevent condensation of high-boiling point S-PAHs. Using a splitless injection for trace analysis can improve peak shape for early-eluting compounds.
Q4: Are there any specific GC columns recommended for S-PAH analysis?
A: While the ideal column depends on the specific S-PAHs of interest, columns with a poly(50% diphenyl/50% dimethylsiloxane) stationary phase can offer good selectivity for aromatic compounds.[4] For particularly challenging separations, specialized PAH columns, such as those with liquid crystal stationary phases or specifically engineered for PAH isomer separation, are recommended.[5][6][7]
Q5: What role does the carrier gas play in resolving co-elution?
A: The choice and linear velocity of the carrier gas affect column efficiency. Hydrogen typically provides better efficiency at higher flow rates, leading to sharper peaks and potentially better resolution, but helium is more commonly used for safety reasons. Optimizing the flow rate is a key step in method development.
Logical Relationship of Troubleshooting Steps:
Caption: Logical progression of troubleshooting co-elution in GC.
III. References
-
Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. (n.d.). National Institutes of Health. Retrieved from [Link]
-
EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. (n.d.). Waters. Retrieved from [Link]
-
Toward the accurate analysis of C1-C4 polycyclic aromatic sulfur heterocycles. (2012). PubMed. Retrieved from [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
GC-MS parameters for the determination of PAHs. (n.d.). ResearchGate. Retrieved from [Link]
-
Method 610: Polynuclear Aromatic Hydrocarbons. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. (n.d.). Restek. Retrieved from [Link]
-
Optimized GC/MS Analysis for PAHs in Challenging Matrices. (2019). Agilent. Retrieved from [Link]
-
Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. (2019). Agilent. Retrieved from [Link]
-
US EPA 8270 - Determination of Polycyclic Aromatic Hydrocarbons in Rubbers. (2017). Analytice. Retrieved from [Link]
-
Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Agilent Select PAH GC Column. (n.d.). Chrom Tech. Retrieved from [Link]
-
Select PAH GC Columns. (n.d.). Agilent. Retrieved from [Link]
-
Guide to Choosing a GC Column. (n.d.). Phenomenex. Retrieved from [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube. Retrieved from [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. labicom.cz [labicom.cz]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 9. Toward the accurate analysis of C1-C4 polycyclic aromatic sulfur heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
Technical Support Center: Enhancing the Solubility of Benzo[b]naphtho[2,1-d]thiophene for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of solubilizing the polycyclic aromatic sulfur heterocyclic compound, Benzo[b]naphtho[2,1-d]thiophene, for reliable and reproducible biological assays. Due to its hydrophobic nature, achieving and maintaining solubility in aqueous-based biological systems is a critical first step for accurate experimental outcomes.[1][2][3] This guide is designed to provide you with the foundational knowledge and practical steps to overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when working with this compound.
Question: I've dissolved this compound in DMSO for my stock solution, but it immediately precipitates when I add it to my cell culture media. What's happening?
Answer: This is a classic issue known as "crashing out" or precipitation due to "solvent shock."[4] this compound is highly soluble in a polar aprotic solvent like DMSO but is poorly soluble in the aqueous environment of your cell culture media.[2] When the concentrated DMSO stock is rapidly diluted into the media, the compound is suddenly exposed to an environment where it is not soluble, causing it to precipitate out of the solution. To mitigate this, you should add the stock solution dropwise to your pre-warmed media while gently vortexing.[5] It is also crucial to ensure your final concentration does not exceed the compound's aqueous solubility limit.[5]
Question: My compound appears to dissolve initially, but after a few hours in the incubator, I see a cloudy or crystalline precipitate. Why does this happen?
Answer: This phenomenon is known as delayed precipitation and can be caused by several factors. The initial "soluble" state may have been a supersaturated or colloidal suspension, which is not thermodynamically stable. Over time, especially at 37°C in an incubator, the compound can agglomerate and precipitate.[5] Temperature fluctuations can also reduce solubility.[6] Additionally, components in your media, such as salts or proteins, can interact with the compound, leading to precipitation over time.
Question: What is the maximum concentration of a co-solvent like DMSO that I can safely use in my cell-based assays?
Answer: The tolerance of cell lines to co-solvents varies, but a general rule of thumb is to keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[5] It is always best practice to run a vehicle control (media with the same final concentration of DMSO but without your compound) to ensure that the solvent itself is not affecting your experimental results.
Question: Can the solubilizing agents (excipients) I use affect my biological assay results?
Answer: Absolutely. Excipients are not always inert and can have their own biological effects. For example, some surfactants can disrupt cell membranes at concentrations above their critical micelle concentration (CMC).[7] Cyclodextrins can extract cholesterol from cell membranes, and co-solvents can induce cellular stress.[8][9] It is imperative to run proper controls with the excipient alone to account for any potential interference with your assay.[9]
In-Depth Troubleshooting Guides
This section provides detailed methodologies for enhancing the solubility of this compound, including the scientific rationale behind each approach.
Strategy 1: Co-Solvent Systems
The use of a water-miscible organic solvent, or co-solvent, is the most common initial approach to solubilizing hydrophobic compounds.[10][11]
Causality & Mechanism: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[11] This change in polarity lessens the hydrophobic effect, which is the primary driver of the poor solubility of nonpolar molecules like this compound in water. By creating a more favorable solvent environment, the co-solvent allows for the dissolution of the compound.
Experimental Protocol: Preparing a Co-Solvent Based Formulation
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound powder in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[12]
-
Pre-warm the Aqueous Medium: Warm your complete cell culture medium or assay buffer to the experimental temperature (typically 37°C). Adding compounds to cold media can decrease their solubility.[5]
-
Perform Serial or Stepwise Dilution: To avoid "solvent shock," do not add the highly concentrated stock directly to your final large volume of media. Instead, perform an intermediate dilution step. For example, dilute the 10 mM stock 1:10 in pre-warmed media to create a 1 mM intermediate solution.
-
Final Dilution: Gently vortex or swirl the final volume of pre-warmed media. While it is mixing, add the required volume of the intermediate stock solution dropwise. This gradual addition is crucial for preventing localized high concentrations and subsequent precipitation.[4]
-
Visual Inspection: After preparation, visually inspect the final solution for any signs of precipitation or cloudiness. Check again before use, especially after storage.
Troubleshooting Co-Solvent Formulations
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution. | Final concentration exceeds solubility; rapid dilution ("solvent shock"). | Decrease the final working concentration. Perform a stepwise dilution and add the stock solution slowly to pre-warmed, vortexing media.[5] |
| Delayed precipitation (after hours/days). | Solution is a thermodynamically unstable supersaturated state. | Lower the final concentration. Consider using a different solubilization strategy like cyclodextrins or surfactants for better long-term stability. |
| Cellular toxicity or unexpected biological effects in controls. | The final co-solvent concentration is too high. | Reduce the final co-solvent concentration to below 0.5% (ideally <0.1%).[5] Confirm the toxicity threshold for your specific cell line. |
Data Presentation: Common Co-solvents in Biological Assays
| Co-Solvent | Typical Stock Concentration | Recommended Max Final Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-100 mM | < 0.5% | Most common, but can have biological effects.[12] |
| Ethanol | 10-50 mM | < 1.0% | Can be toxic to some cell lines; potential for evaporation. |
| Propylene Glycol | 10-50 mM | < 1.0% | Often used in in vivo formulations.[10] |
Visualization: Co-Solvent Dilution Workflow
Caption: Workflow for preparing a co-solvent based formulation.
Strategy 2: Surfactant-Based Micellar Solubilization
For highly insoluble compounds, surfactants offer a powerful alternative by creating nano-scale structures that can carry the drug.
Causality & Mechanism: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. In an aqueous solution above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can encapsulate poorly soluble compounds like this compound, while the hydrophilic heads face outward, making the entire complex soluble in water.[13][14]
Experimental Protocol: Surfactant Formulation
-
Select a Non-ionic Surfactant: For biological assays, non-ionic surfactants like Tween® 80 or Triton™ X-100 are generally preferred due to their lower toxicity compared to ionic surfactants.[15]
-
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your assay buffer at a concentration well above its CMC.
-
Incorporate the Compound: Add the this compound (either as a powder or from a concentrated organic stock) to the surfactant solution.
-
Equilibrate: Gently mix the solution (e.g., on a rotator or with a magnetic stirrer) for several hours to overnight to allow for the compound to fully partition into the micelles.
-
Filter (Optional but Recommended): To remove any undissolved compound, filter the solution through a 0.22 µm syringe filter before use. This ensures you have a true solution of micelle-encapsulated compound.
Troubleshooting Surfactant Formulations
| Observation | Potential Cause | Recommended Solution |
| Compound remains insoluble. | Surfactant concentration is below the CMC; insufficient equilibration time. | Increase the surfactant concentration. Ensure you are mixing for an adequate period (several hours) to allow for micelle formation and encapsulation. |
| High background in assay or cell death. | Surfactant concentration is too high, leading to cytotoxicity or assay interference. | Perform a dose-response curve with the surfactant alone to determine the maximum non-interfering concentration for your specific assay. |
| Inconsistent results. | The compound may be interacting with both the surfactant micelles and other components (e.g., serum proteins), leading to a complex equilibrium. | Consider reducing serum concentration if possible or switching to a different solubilization method. Ensure consistent preparation methods. |
Visualization: Mechanism of Micellar Solubilization
Caption: this compound (BNT) encapsulated in a surfactant micelle.
Strategy 3: Cyclodextrin-Based Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that act as molecular hosts, capable of encapsulating "guest" molecules like this compound.
Causality & Mechanism: Cyclodextrins have a unique structure resembling a truncated cone or donut. The exterior of the molecule is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic.[16][17] Poorly soluble molecules can fit into this hydrophobic cavity, forming an "inclusion complex."[16][18] This complex effectively shields the hydrophobic guest molecule from the aqueous environment, dramatically increasing its apparent solubility and stability.[19] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used to achieve even greater solubility and reduced toxicity.[18]
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Choose the Right Cyclodextrin: The size of the cyclodextrin cavity is important. For polycyclic aromatic compounds, β-cyclodextrins or their derivatives are often a good starting point.
-
Prepare the Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your assay buffer to make a concentrated solution (e.g., 10-20% w/v).
-
Add the Compound: Add the this compound to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously mix the solution. This can be done by stirring at room temperature for several hours or overnight. Gentle heating or sonication can sometimes accelerate the complexation process.
-
Clarify the Solution: Centrifuge or filter the solution to remove any un-complexed, insoluble material. The clear supernatant will contain the soluble drug-cyclodextrin complex.
Troubleshooting Cyclodextrin Formulations
| Observation | Potential Cause | Recommended Solution |
| Limited solubility enhancement. | Incorrect cyclodextrin type/size; insufficient cyclodextrin concentration. | Try a different cyclodextrin derivative (e.g., switch from β-CD to HP-β-CD). Increase the concentration of the cyclodextrin. |
| Cytotoxicity observed. | High concentrations of some cyclodextrins can extract cholesterol from cell membranes.[8] | Use a modified cyclodextrin like HP-β-CD, which is generally considered safer.[18] Determine the toxicity threshold with a cyclodextrin-only control. |
| Reduced compound activity. | The compound may be too tightly bound within the cyclodextrin cavity, reducing the free concentration available to interact with its biological target. | This is an inherent aspect of complexation. Ensure that the observed biological effect is measured at equilibrium. The complex should dissociate upon dilution, releasing the free drug.[18] |
Visualization: Formation of an Inclusion Complex
Caption: A hydrophobic molecule forms a soluble inclusion complex with a cyclodextrin.
Final Considerations: Validating Your Formulation in Biological Assays
Regardless of the chosen solubilization method, rigorous validation is essential to ensure the integrity of your biological data.
-
Always Include a Vehicle Control: This is the most critical control. It consists of your complete assay medium plus the solubilizing agent(s) at the exact same final concentration used for your test compound, but without the compound itself. This allows you to subtract any background effects caused by the formulation excipients.
-
Assess Excipient Interference: Before proceeding with your compound, test the vehicle alone to ensure it does not independently affect the assay endpoint (e.g., cell viability, enzyme activity, reporter gene expression). High concentrations of excipients can sometimes inhibit enzymes or permeabilize cell membranes.[7][9]
-
Confirm Compound Stability: Ensure your compound remains in solution for the entire duration of your experiment, especially for long-term incubations. Visually inspect plates or tubes for precipitation before taking readings.
By systematically addressing the solubility challenges of this compound and carefully validating your chosen formulation strategy, you can generate reliable and reproducible data, paving the way for accurate insights into its biological activity.
References
- Edwards, D. A., Luthy, R. G., & Liu, Z. (1991). Solubilization of polycyclic aromatic hydrocarbons in micellar nonionic surfactant solutions. Environmental Science & Technology, 25(1), 127-133. [Link]
- D-tek. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]
- Hilaris Publisher. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
- World Pharma Today. (n.d.).
- Hilaris Publisher. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
- Edwards, D. A., Luthy, R. G., & Liu, Z. (1991). Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions. Semantic Scholar. [Link]
- Purdue e-Pubs. (n.d.).
- Fenyvesi, É., Balla, J., & Szente, L. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Molecules, 25(24), 5975. [Link]
- Analytics Insight. (2024, September 6). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. [Link]
- Singh, A., & Kumar, R. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Vondráček, J., et al. (2023). Benzo[b]naphtho[d]thiophenes and naphthylbenzo[b]thiophenes: Their aryl hydrocarbon receptor-mediated activities and environmental presence. Science of The Total Environment, 879, 162924. [Link]
- Pion Inc. (n.d.).
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- J. Comput Aided Mol Des. (1992).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions. [Link]
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- Co-solvent: Significance and symbolism. (n.d.). ScienceDirect. [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Enhancement of Solubilization and Biodegradation of Polyaromatic Hydrocarbons by the Bioemulsifier Alasan. [Link]
- Ingenta Connect. (n.d.). Impact of pharmaceutical excipients on in vitro association of saquinavir to chylomicrons. [Link]
- PubMed. (n.d.). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. [Link]
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- The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates. (2019).
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- Dhanya, T. M., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1145-1165. [Link]
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- International Journal of Pharmaceutical Sciences. (n.d.). Benzothiophene: Assorted Bioactive Effects. [Link]
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- PubMed. (2022, August 26).
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- 19. Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery [blog.alliedmarketresearch.com]
"calibration standards for quantitative analysis of benzo[b]naphtho[2,1-d]thiophene"
Technical Support Center: Quantitative Analysis of Benzo[b]naphtho[2,1-d]thiophene
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the quantitative analysis of this compound (BbNT). This guide is designed for researchers, analytical scientists, and professionals in drug development who are working with this polycyclic aromatic sulfur heterocycle (PASH). My objective is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot issues and ensure the integrity of your quantitative data. We will cover everything from the foundational properties of BbNT calibration standards to advanced troubleshooting for common chromatographic challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of BbNT as a calibration standard.
Q1: What is this compound and why is it a compound of interest?
A: this compound (CAS No. 239-35-0) is a polycyclic aromatic sulfur heterocycle (PASH), a class of compounds found in crude oil, coal tar, and as byproducts of combustion.[1][2] PASHs are of significant environmental and toxicological interest due to their persistence and potential mutagenic or carcinogenic properties.[3][4] Accurate quantification of BbNT is crucial for environmental monitoring, assessing the purity of petrochemical products, and in toxicological studies. Its defined structure and relative stability make it a suitable standard for calibrating analytical instruments used in these analyses.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 239-35-0 | [5] |
| Molecular Formula | C₁₆H₁₀S | [4] |
| Molecular Weight | 234.32 g/mol | [4] |
| Melting Point | 188-190 °C | [2] |
| Appearance | Solid |
Q2: Where can I source a reliable certified reference material (CRM) for BbNT?
A: Sourcing a high-purity, certified reference material is the bedrock of accurate quantitative analysis. A CRM from an accredited supplier provides traceability and a certified concentration with a stated uncertainty. This is non-negotiable for regulatory compliance and data defensibility. Reputable suppliers for BbNT and related PASH standards include:
-
LGC Standards: Offers BbNT produced under an ISO 17034 accredited scope.[6]
-
Sigma-Aldrich (Merck): Provides BCR® certified reference materials, which are produced by the JRC (Joint Research Centre) of the European Commission.
-
Cambridge Isotope Laboratories, Inc.: Specializes in stable isotope-labeled compounds, offering deuterated BbNT (D₁₀), which is invaluable as an internal standard to correct for matrix effects and variations in sample preparation.[7]
Q3: What is the recommended solvent for preparing BbNT stock solutions and how should they be stored?
A: Due to its polycyclic aromatic structure, BbNT is a nonpolar compound with poor solubility in water.
-
Recommended Solvents: High-purity toluene, dichloromethane, or acetonitrile are excellent choices for preparing primary stock solutions. For subsequent dilutions, especially for reverse-phase HPLC, it is critical to use a solvent that is miscible with the mobile phase, typically acetonitrile or methanol.
-
Storage Conditions: BbNT, like many polycyclic aromatic compounds, can be susceptible to photodegradation. Therefore, solutions should be stored in amber glass vials to protect them from light. For long-term stability, store stock solutions at a controlled temperature of 2-8°C. Always bring standards to ambient temperature before use to avoid concentration errors due to solvent density changes.
Troubleshooting Guide for Quantitative HPLC Analysis
This section is structured to help you diagnose and resolve specific issues encountered during the quantitative analysis of BbNT using High-Performance Liquid Chromatography (HPLC).
Q4: My calibration curve for BbNT has a poor correlation coefficient (r² < 0.995). What are the possible causes?
A: A low r² value indicates that the data points deviate significantly from the linear regression, compromising the accuracy of quantification. This is a common but solvable issue. The root cause can be systematic or random error in standard preparation or the analytical system.
Troubleshooting Steps:
-
Verify Standard Preparation: This is the most common source of error. Re-prepare the serial dilutions from the primary stock solution. Ensure that volumetric flasks and pipettes are calibrated and used correctly. A single error in preparing one standard will affect the entire curve.
-
Check for Contamination: Contamination in the mobile phase, glassware, or the HPLC system itself can introduce interfering peaks or cause a noisy, drifting baseline, which affects peak integration.[8][9] Prepare fresh mobile phase using high-purity solvents.
-
Assess Peak Integration: Inconsistent peak integration is a major culprit. Review the chromatograms for each calibration point. Ensure the integration parameters (e.g., baseline placement, peak width, threshold) are appropriate and consistently applied across all standards. Poor peak shape (fronting or tailing) can also lead to integration errors.
-
Evaluate System Stability: Check for leaks in the system, especially around pump seals and fittings. Inconsistent flow rates will lead to proportional changes in peak area. The system pressure should be stable during the run.
-
Extend the Column Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting the calibration sequence. Insufficient equilibration can cause retention time drift, which in turn affects peak area reproducibility.[10]
Caption: Troubleshooting workflow for a low calibration curve correlation coefficient.
Q5: I'm observing poor peak shape (e.g., tailing, fronting) for BbNT in my chromatogram. Why is this happening and how can I fix it?
A: Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetry compromises resolution and integration accuracy.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with active silanol groups on the silica support. It can also be caused by a blocked column frit or a void in the column packing.
-
Solution: Ensure the mobile phase pH is appropriate. For PASHs on a C18 column, a neutral or slightly acidic mobile phase is typical. If the problem persists, consider using a column with high-purity silica and effective end-capping. Flushing the column may also help.[10]
-
-
Peak Fronting: This is typically a sign of column overloading. The concentration of the analyte in the sample is too high for the column to handle, leading to a saturated stationary phase.
-
Solution: Dilute the sample or reduce the injection volume. Ensure the sample solvent is not significantly stronger than the mobile phase, as this can also cause peak distortion.
-
Q6: My BbNT signal is showing low sensitivity or is not detectable. What should I check?
A: Low sensitivity can prevent the accurate quantification of trace levels of BbNT.
-
Check the Detector Settings: For UV-Vis detectors, ensure you are monitoring at the wavelength of maximum absorbance (λ_max) for BbNT. A diode array detector (DAD) is useful for confirming the λ_max.[11]
-
Inspect the Flow Cell: Contamination or air bubbles in the detector flow cell can scatter light and significantly reduce the signal-to-noise ratio.[8][9] Flush the system with a strong, miscible solvent like methanol or isopropanol.
-
Mobile Phase Issues: Using a mobile phase with high UV absorbance at your analytical wavelength will result in a high baseline and poor signal-to-noise. Use HPLC-grade solvents and additives.[9]
-
Confirm Standard Concentration: Verify that your standard was prepared correctly and has not degraded. If you are analyzing at very low concentrations (ng/L or pg/L), adsorption to glassware can be an issue.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation and use of BbNT calibration standards.
Protocol 1: Preparation of a Primary Stock Solution (e.g., 100 µg/mL)
Objective: To accurately prepare a concentrated stock solution from a neat (solid) certified reference material.
Materials:
-
This compound CRM (solid)
-
Class A 100 mL volumetric flask
-
Analytical balance (readable to 0.01 mg)
-
HPLC-grade toluene (or other suitable solvent)
Procedure:
-
Weighing: Accurately weigh approximately 10.0 mg of the BbNT CRM onto weighing paper. Causality: Using an analytical balance ensures the high accuracy required for a primary standard.
-
Transfer: Carefully transfer the weighed solid into the 100 mL volumetric flask. Use a small funnel to prevent loss of material.
-
Dissolution: Add approximately 50-70 mL of toluene to the flask. Swirl gently or sonicate briefly until all the solid has completely dissolved. Causality: Ensuring complete dissolution is critical; any undissolved material will lead to a lower-than-expected concentration.
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add toluene to the calibration mark on the neck of the flask. Use a dropper for the final additions to avoid overshooting the mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Calculation: Calculate the exact concentration based on the actual weight of the CRM and its certified purity.
-
Concentration (µg/mL) = (Mass of CRM (mg) × Purity) / Volume of Flask (mL) × 1000
-
-
Storage: Transfer the solution to a labeled, amber glass vial and store at 2-8°C.
Caption: Workflow for preparing a primary stock solution of BbNT.
Protocol 2: Preparation of a Calibration Curve (e.g., 0.1 - 5.0 µg/mL)
Objective: To prepare a series of standards of decreasing concentration from a stock solution for instrument calibration.
Materials:
-
Primary Stock Solution (100 µg/mL)
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated micropipettes
-
HPLC-grade acetonitrile (or mobile phase solvent)
Procedure:
-
Plan Dilutions: Determine the desired concentrations for the calibration curve. A minimum of five concentration levels is recommended.
-
Serial Dilution:
-
Working Stock (e.g., 10 µg/mL): Pipette 1.0 mL of the 100 µg/mL primary stock into a 10 mL volumetric flask. Dilute to the mark with acetonitrile and mix thoroughly.
-
Calibration Standards: Use the 10 µg/mL working stock to prepare the final standards as shown in Table 2. For each standard, pipette the calculated volume of working stock into a fresh 10 mL volumetric flask and dilute to the mark with acetonitrile.
-
-
Injection: Transfer each standard to a labeled autosampler vial. Analyze the standards from the lowest concentration to the highest. Causality: Injecting from low to high concentration minimizes the risk of carryover from a high concentration standard affecting a subsequent low concentration one.
Table 2: Example Serial Dilution Scheme for Calibration Curve
| Target Conc. (µg/mL) | Stock Solution Used | Volume of Stock (mL) | Final Volume (mL) |
| 5.0 | 10 µg/mL Working Stock | 5.0 | 10 |
| 2.5 | 10 µg/mL Working Stock | 2.5 | 10 |
| 1.0 | 10 µg/mL Working Stock | 1.0 | 10 |
| 0.5 | 10 µg/mL Working Stock | 0.5 | 10 |
| 0.1 | 10 µg/mL Working Stock | 0.1 | 10 |
Protocol 3: System Suitability Testing (SST)
Objective: To verify that the chromatographic system is performing adequately before running samples. SST is a regulatory requirement and ensures the validity of the analytical data.[12][13][14]
Procedure:
-
Prepare SST Solution: Prepare a mid-range standard (e.g., 1.0 µg/mL BbNT).
-
Perform Replicate Injections: Make 5 or 6 replicate injections of the SST solution.[13]
-
Evaluate Parameters: Calculate the key system suitability parameters from the resulting chromatograms. The acceptance criteria should be defined in your analytical method.
Table 3: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria | Source |
| Repeatability (%RSD) | Measures precision of the system | %RSD of Peak Area ≤ 2.0% | [13][14] |
| Tailing Factor (T) | Measures peak symmetry | 0.8 ≤ T ≤ 1.5 | [15] |
| Theoretical Plates (N) | Measures column efficiency | N > 2000 | [15] |
| Signal-to-Noise (S/N) | Ensures adequate sensitivity | S/N > 10 (for LLOQ) | [13][16] |
References
- System Suitability Tests (SST) and Troubleshooting for HPLC Methods. ECA Academy. [Link]
- System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. [Link]
- Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
- System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- System suitability in HPLC Analysis.
- Collection of polycyclic aromatic sulfur heterocycles from asphalt fumes and quantification by an HPLC-DAD method. Royal Society of Chemistry. [Link]
- Troubleshooting during HPLC calibr
- Collection of polycyclic aromatic sulfur heterocycles from asphalt fumes and quantification by HPLC-DAD method | Request PDF.
- Quantitative structure-chromatographic retention relationship for polycyclic arom
- HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]
- HPLC Troubleshooting Guide. SCION Instruments. [Link]
- HPLC Troubleshooting Guide.
- Characterization of Polycyclic Aromatic Sulfur Heterocycles for Source Identification | Request PDF.
- Benzo(b)naphtho(1,2-d)thiophene. PubChem. [Link]
- Extraction of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs)
- Benzo(b)naphtho(2,1-d)thiophene. PubChem. [Link]
- This compound. NIST Chemistry WebBook. [Link]
- This compound. SIELC Technologies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BENZO(B)NAPHTHO(2,1-D)THIOPHENE | 239-35-0 [chemicalbook.com]
- 3. wwz.cedre.fr [wwz.cedre.fr]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. isotope.com [isotope.com]
- 8. pharmasciences.in [pharmasciences.in]
- 9. phenomenex.com [phenomenex.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Collection of polycyclic aromatic sulfur heterocycles from asphalt fumes and quantification by an HPLC-DAD method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training - ECA Academy [gmp-compliance.org]
- 13. assayprism.com [assayprism.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
Technical Support Center: Troubleshooting Matrix Effects in the Analysis of Benzo[b]naphtho[2,1-d]thiophene in Environmental Samples
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of Benzo[b]naphtho[2,1-d]thiophene (B[b]N[2,1-d]T) in complex environmental matrices. This document is designed for researchers, analytical scientists, and environmental monitoring professionals who encounter challenges related to matrix effects. Our goal is to provide not just protocols, but a deeper understanding of the underlying causes of common issues and to equip you with robust, field-proven strategies for their mitigation.
Section 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the foundational concepts necessary to diagnose and resolve issues related to the analysis of B[b]N[2,1-d]T.
Q1: What is this compound and why is its analysis important?
A: this compound is a polycyclic aromatic sulfur heterocyclic compound (PASH).[1] It is a known environmental contaminant originating from fossil fuels and the incomplete combustion of organic materials, such as in emissions from diesel engines and coal burning.[1] Its presence is monitored in various environmental compartments, including river sediments and airborne particulate matter.[2] The analytical focus on B[b]N[2,1-d]T and related compounds is critical due to their potential carcinogenicity, as demonstrated in animal studies, making their accurate quantification essential for human health and environmental risk assessment.[1]
Q2: What are "matrix effects" in chromatographic analysis?
A: A matrix effect is the alteration of an analyte's response caused by co-eluting, undetected components from the sample matrix.[3][4] This interference occurs during the analysis—typically in the ion source of a mass spectrometer or the injector of a gas chromatograph—and can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the true analyte concentration.[4][5] It is a primary source of inaccuracy and irreproducibility in quantitative analysis, particularly when using sensitive techniques like LC-MS/MS and GC-MS.[6]
Q3: Why are environmental samples (soil, water, sediment) particularly prone to causing matrix effects for B[b]N[2,1-d]T?
A: Environmental matrices are notoriously complex and heterogeneous. They contain a vast array of organic and inorganic compounds that can be co-extracted with B[b]N[2,1-d]T. Key interfering components include:
-
Humic and Fulvic Acids: Prevalent in soil and sediment, these large organic molecules can suppress the MS signal and contaminate analytical systems.
-
Lipids and Fats: Found in samples with biological input (e.g., contaminated soils, certain water sources), these can cause significant ion suppression.[7][8]
-
Other Polycyclic Aromatic Hydrocarbons (PAHs): Environmental samples often contain a complex mixture of PAHs and related compounds, which can co-elute and interfere with the target analyte.
-
Inorganic Salts: Particularly in water samples, high salt concentrations can interfere with the ionization process.[9]
The chemical properties of B[b]N[2,1-d]T (nonpolar, aromatic) mean that extraction methods designed to recover it will invariably co-extract these structurally similar or ubiquitous interfering compounds.
Q4: What is the difference between matrix effects in LC-MS versus GC-MS?
A: The mechanisms of matrix effects differ significantly between the two techniques.
-
In Liquid Chromatography-Mass Spectrometry (LC-MS): The most common phenomenon is ion suppression , especially with electrospray ionization (ESI).[3] Co-eluting matrix components interfere with the desolvation and charging of analyte molecules in the ESI droplets, reducing the number of gas-phase analyte ions that reach the mass analyzer.[4][9] Less frequently, ion enhancement can occur.
-
In Gas Chromatography-Mass Spectrometry (GC-MS): A common issue is matrix-induced signal enhancement .[10] This occurs when active sites (e.g., free silanol groups) in the GC injector liner or the front of the analytical column adsorb or cause thermal degradation of the analyte. Non-volatile matrix components co-injected with the analyte effectively "mask" these active sites, allowing more of the target analyte to pass through to the detector, resulting in an enhanced signal and an overestimation of the concentration.[3][10]
Q5: How can I quantitatively assess the matrix effect in my method?
A: The matrix effect (ME) can be quantified by comparing the analyte's response in a matrix extract to its response in a pure solvent. The most common approach uses post-extraction spiking.[5]
The calculation is as follows: ME (%) = (B / A) * 100
Where:
-
A is the peak area of the analyte in a neat solvent standard.
-
B is the peak area of the analyte spiked into a blank matrix sample after the entire extraction and cleanup procedure.
| ME (%) Value | Interpretation |
| 100% | No matrix effect |
| < 100% | Signal Suppression |
| > 100% | Signal Enhancement |
A strong matrix effect is generally considered to be a deviation of more than 20-30% from 100%.
Section 2: Troubleshooting Guide - Practical Problem Solving
This section provides solutions to specific problems encountered during the analysis of B[b]N[2,1-d]T.
Problem 1: Poor Analyte Recovery or Severe Signal Suppression (<70%) in LC-MS Analysis
This is a classic symptom of overwhelming matrix interference, where co-eluting compounds are profoundly impacting the ionization of B[b]N[2,1-d]T.
Primary Cause: Inefficient Sample Preparation and Cleanup
Your sample preparation is failing to remove a sufficient amount of interfering matrix components. The solution is to implement or optimize a robust cleanup strategy.
Solution 1: Implement or Optimize Solid-Phase Extraction (SPE) SPE is a powerful technique for cleaning up extracts and isolating PAHs from various matrices.[11]
-
For Aqueous Samples (Water): Use a reversed-phase sorbent like C18, which retains nonpolar analytes like B[b]N[2,1-d]T while allowing polar interferences to pass through.[12][13]
-
For Organic Extracts (from Soil/Sediment): Use a normal-phase sorbent like silica or Florisil. This retains polar interferences from the non-polar extract.[12][14]
Table 1: SPE Sorbent Selection Guide
| Matrix Type | Primary Goal | Recommended Sorbent | Mechanism of Action |
|---|---|---|---|
| River/Ground Water | Isolate B[b]N[2,1-d]T from water | C18 (Octadecylsilane) | Reversed-phase: Retains nonpolar analyte, polar interferences pass through.[12] |
| Soil/Sediment Extract (in Hexane/DCM) | Remove polar interferences | Silica Gel or Florisil | Normal-phase: Retains polar interferences (e.g., humic compounds), nonpolar analyte elutes.[12][15] |
Solution 2: Employ the QuEChERS Method QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is exceptionally effective for complex matrices like soil, sediment, and biological tissues.[16][17] The critical step is the dispersive SPE (d-SPE) cleanup.
-
Rationale: After an initial extraction with acetonitrile, a combination of salts and sorbents is added directly to the extract to remove water and interferences.[18] The choice of d-SPE sorbent is key to targeting specific matrix components.
Table 2: Common d-SPE Sorbents for QuEChERS Cleanup
| d-SPE Sorbent | Target Interference | Application for B[b]N[2,1-d]T Analysis |
|---|---|---|
| PSA (Primary Secondary Amine) | Organic acids, fatty acids, sugars, some pigments.[19] | Essential for soil/sediment extracts to remove humic/fulvic acids. |
| C18 (Octadecylsilane) | Nonpolar interferences like lipids and fats.[19] | Highly recommended for matrices with high organic matter or lipid content. |
| GCB (Graphitized Carbon Black) | Pigments, sterols, planar molecules. | Use with caution. GCB can retain planar molecules like B[b]N[2,1-d]T, leading to low recovery. Only use if severe pigment interference is observed and validate recovery carefully. |
A recommended d-SPE combination for soil is anhydrous MgSO₄ (to remove water), PSA, and C18.
Problem 2: Inconsistent Quantification and Poor Reproducibility (High %RSD) Across a Batch of Samples
This issue indicates that the matrix effect is not uniform across your samples. Different samples have different levels or types of co-extractives, leading to variable suppression or enhancement.
Primary Cause: Inadequate Correction for Matrix Variability
Relying on external calibration (using standards in pure solvent) is insufficient for complex environmental samples. You must use a calibration technique that actively compensates for matrix effects on a per-sample basis.
Solution: Implement a Robust Internal Standardization and Calibration Strategy The key is to use a calibration method that mimics or corrects for the analyte's behavior in each unique sample.
Table 3: Comparison of Calibration Strategies
| Strategy | How it Works | Pros | Cons |
|---|---|---|---|
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract assumed to be representative of the samples.[8] | More accurate than solvent standards; compensates for average matrix effect. | Finding a truly blank and representative matrix is very difficult; does not correct for sample-to-sample variability.[20] |
| Standard Addition | Known amounts of standard are added to several aliquots of the actual sample. The native concentration is extrapolated.[21] | Highly accurate; corrects for matrix effects specific to that individual sample. | Extremely laborious, time-consuming, and expensive as it requires multiple analyses per sample.[21][22] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL version of the analyte (e.g., ¹³C-B[b]N[2,1-d]T) is added to every sample before extraction. Quantification is based on the response ratio of the native analyte to the SIL-IS. | The Gold Standard. The SIL-IS co-elutes and experiences identical matrix effects and extraction losses as the analyte, providing the most accurate correction.[6][7] | Can be expensive; a specific SIL-IS is needed for each analyte. |
Authoritative Recommendation: For accurate and reliable quantification of B[b]N[2,1-d]T in environmental samples, the use of a Stable Isotope-Labeled Internal Standard is non-negotiable. It is the most effective way to correct for both extraction efficiency and variable matrix effects. If a specific SIL-IS for B[b]N[2,1-d]T is unavailable, a deuterated or ¹³C-labeled PAH with a very similar structure and retention time may be used, but this must be thoroughly validated.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE) for Water Samples
This protocol is designed to extract and concentrate B[b]N[2,1-d]T from a 500 mL water sample.
-
Cartridge Conditioning:
-
Pass 5 mL of dichloromethane (DCM) through a C18 SPE cartridge (e.g., 500 mg, 6 mL). Do not let the sorbent go dry.
-
Pass 5 mL of methanol through the cartridge. Do not let the sorbent go dry.
-
Equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent bed remains submerged.[12]
-
-
Sample Loading:
-
Load the 500 mL water sample onto the cartridge at a slow, steady flow rate (approx. 10 mL/min). A slow flow rate is critical for efficient retention.[12]
-
-
Washing:
-
After loading, wash the cartridge with 10 mL of a 5% methanol in water solution to remove polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly under a high vacuum or by purging with nitrogen for at least 30 minutes to remove all residual water.
-
-
Elution:
-
Elute the retained B[b]N[2,1-d]T from the cartridge with 2 x 4 mL aliquots of DCM into a collection vial.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known final volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) for LC or GC analysis.
-
Protocol 2: Sample Cleanup using QuEChERS for Soil/Sediment Samples
This protocol is adapted for a 5-gram (dry weight) soil or sediment sample.[8][16]
-
Sample Hydration & Spiking:
-
Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
-
Add your Stable Isotope-Labeled Internal Standard.
-
Add 10 mL of deionized water and vortex for 30 seconds to create a slurry.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). The salts induce phase separation.
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain 900 mg anhydrous MgSO₄, 300 mg PSA, and 300 mg C18.
-
Vortex for 1 minute to ensure thorough mixing with the cleanup sorbents.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for analysis.
-
Section 4: Visualizations and Diagrams
Workflow for B[b]N[2,1-d]T Analysis and Matrix Effect Mitigation
Caption: Analytical workflow highlighting critical points for mitigating matrix effects.
Decision Tree for Troubleshooting Matrix Effect Issues
Caption: A decision tree to guide troubleshooting efforts for matrix effects.
References
- Ju, J., et al. (2024). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. MDPI.
- Lee, J., et al. (2024). Development and Comprehensive Diverse-Matrix Evaluation of Four PAHs Using Solvent-Modified QuEChERS-GC-MS with Freeze-Out. MDPI.
- Moja, S. J., et al. (n.d.). Application of solid phase extraction (SPE) method in determining polycyclic aromatic hydrocarbons (PAHs) in river water samples. Academic Journals.
- BenchChem. (2025). Technical Support Center: Optimizing Solid-Phase Extraction (SPE) for PAH Cleanup. Benchchem.
- Smith, D., & Lynam, K. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Agilent Technologies, Inc.
- Al-Thaiban, Y., et al. (2018). Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar. PMC - NIH.
- Trifirò, C., et al. (2024). Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods. NIH.
- Ding, Y., et al. (n.d.). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons.
- Mkhize, S. V., et al. (2023). Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media. PMC - PubMed Central.
- UCT. (2023). Solid-phase extraction of PAHs in water by EPA method 8310. Separation Science.
- Waters Corporation. (n.d.). QuEChERS Sample Preparation for the Determination of Polycyclic Hydrocarbons (PAH) in Shrimp Using LC with Fluorescence.
- Panuwet, P., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- Cappiello, A., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Selvan, R. S., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Obrnuta faza. (n.d.). EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water.
- Kruve, A., et al. (2008). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. ResearchGate.
- Bodzek, D., et al. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC - NIH.
- SIELC Technologies. (2018). This compound.
- Liang, H.-R., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
- Marvanová, S., et al. (2023). Benzo[b]naphtho[d]thiophenes and naphthylbenzo[b]thiophenes: Their aryl hydrocarbon receptor-mediated activities and environmental presence. PubMed.
- Gotal, A. M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI.
- Borecka, M., et al. (2015). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. ResearchGate.
- Agilent Technologies. (2016). Reducing matrix effect. YouTube.
- German Environmental Specimen Bank. (n.d.). This compound. Umweltprobenbank.
- Hewavitharana, A. K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. PubMed.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
Sources
- 1. This compound – German Environmental Specimen Bank [umweltprobenbank.de]
- 2. Benzo[b]naphtho[d]thiophenes and naphthylbenzo[b]thiophenes: Their aryl hydrocarbon receptor-mediated activities and environmental presence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solid-phase extraction of PAHs in water by EPA method 8310 | Separation Science [sepscience.com]
- 14. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. env.go.jp [env.go.jp]
- 16. agilent.com [agilent.com]
- 17. waters.com [waters.com]
- 18. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. obrnutafaza.hr [obrnutafaza.hr]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Photocyclization of Diarylthiophenes
Welcome to the technical support center for the photocyclization of diarylthiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and successfully optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the fundamental and recurring questions encountered during the photocyclization of diarylthiophenes.
1. What is the fundamental mechanism of diarylthiophene photocyclization?
The photocyclization of diarylthiophenes, often a key step in the synthesis of thiahelicenes and other fused heterocyclic systems, proceeds through a mechanism analogous to the Mallory reaction of stilbenes.[1][2] The generally accepted pathway involves several key steps:
-
Photoexcitation and Isomerization: Upon irradiation with UV light, the diarylthiophene molecule absorbs a photon, leading to an excited state. This excited state often facilitates a rapid trans-cis (or E-Z) isomerization of the ethylenic bridge, bringing the aryl and thiophene rings into proximity for cyclization.[1][2]
-
Electrocyclization: The cis-isomer in its excited state undergoes a 6π-electrocyclization to form a transient dihydrophenanthrene-like intermediate.[2][3]
-
Oxidative Aromatization: This dihydro intermediate is typically unstable and can revert to the cis-stilbene derivative.[2] To obtain the final, stable fused aromatic product, an oxidizing agent is required to remove two hydrogen atoms, leading to aromatization.[1][2][3]
2. How do I choose the appropriate light source for my reaction?
The choice of light source is critical and depends on the absorption spectrum of your specific diarylthiophene derivative.
-
Identify the λmax: First, you need to determine the wavelength of maximum absorption (λmax) of your starting material. This can be done experimentally by recording a UV-Vis spectrum of your compound.[1][4] For many styrylthiophene derivatives, the relevant absorptions are in the UVA range, typically between 320 nm and 380 nm.[1]
-
Select a suitable lamp: A high-pressure mercury lamp is a common and effective choice, often providing broad emission in the UVA region.[1] It's important to use a reactor that allows for efficient and uniform irradiation of the reaction mixture. Placing the reaction tubes at an optimal distance from the lamp (e.g., 10 cm) and ensuring proper cooling are crucial for reproducibility.[1]
-
Consider LED sources: For more precise control over the irradiation wavelength and to potentially minimize side reactions, consider using high-power LEDs with specific emission wavelengths that match the λmax of your substrate.
3. What are the best solvents for this reaction, and why?
Solvent selection can significantly impact reaction efficiency and side product formation. Non-polar, aprotic solvents are generally preferred.
-
Commonly Used Solvents: Cyclohexane and benzene are frequently used and have been shown to be effective.[1] Tetrahydrofuran (THF) is another viable option.[1]
-
Rationale: These solvents are generally inert under photochemical conditions and can effectively dissolve the diarylthiophene precursors. It is crucial to use dry and deoxygenated solvents to prevent unwanted side reactions. Distilling solvents over a suitable drying agent (e.g., Na/K alloy for THF, benzene, and cyclohexane) immediately before use is highly recommended.[1]
-
Solvent Viscosity: The viscosity of the solvent can influence the photocyclization quantum yield. In some cases, higher viscosity can decrease the photoreactivity.[5]
4. Why is an oxidant necessary, and which one should I use?
As mentioned in the mechanism, an oxidant is crucial for the final aromatization step to yield the stable fused product.[1][2][3]
-
Role of the Oxidant: The oxidant removes the two hydrogen atoms from the unstable dihydro intermediate, driving the reaction towards the desired aromatic product and preventing the reverse reaction to the starting material.[2]
-
Common Oxidants:
-
Iodine (I₂): A catalytic amount of iodine is a very common and effective oxidant for these reactions.[3][6]
-
Oxygen (O₂): Molecular oxygen from the air can also serve as the oxidant.[3][7] However, its effectiveness can be variable, and in some cases, it may lead to side reactions. For reproducible results, it is often better to use a controlled amount of a chemical oxidant in a deoxygenated solvent.
-
Tetracyanoethylene (TCNE): This is another effective hydrogen acceptor that can be used.[3]
-
Part 2: Troubleshooting Guide
This section provides solutions to common problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Incorrect Wavelength: The light source may not be emitting at the optimal wavelength for your substrate's absorption. 2. Insufficient Irradiation Time: The reaction may not have been irradiated for a long enough period. 3. Incomplete Oxidation: The amount of oxidant may be insufficient, or the oxidant may be ineffective. 4. Low Quantum Yield: The intrinsic photoreactivity of your substrate may be low. | 1. Verify λmax: Obtain a UV-Vis spectrum of your starting material and ensure your light source's emission overlaps with the absorption band.[1] 2. Monitor Reaction Progress: Track the reaction over time using techniques like TLC or GC to determine the optimal irradiation time.[1] 3. Optimize Oxidant: Increase the concentration of the oxidant (e.g., iodine) or try a different one. Ensure the reaction is set up to allow for efficient oxidation. 4. Structural Modification: Consider modifying the diarylthiophene structure. Substituent effects can significantly influence the quantum yield.[5][8] |
| Formation of multiple side products | 1. Photodegradation: Prolonged exposure to UV light can lead to the degradation of the starting material or the product. 2. Oxidative Side Reactions: The presence of excess oxygen can lead to the formation of undesired oxidized byproducts. 3. Polymerization: Some diarylthiophenes may be prone to polymerization under photochemical conditions. | 1. Optimize Irradiation Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize photodegradation. 2. Deoxygenate the Solvent: Purge the solvent with an inert gas (e.g., argon or nitrogen) before and during the reaction to remove dissolved oxygen.[1] 3. Adjust Concentration: Running the reaction at a lower concentration can sometimes disfavor polymerization. |
| Reaction is not reproducible | 1. Inconsistent Light Source Intensity: The output of the lamp may vary over time or between experiments. 2. Variable Reaction Temperature: Inadequate cooling can lead to temperature fluctuations, affecting reaction rates. 3. Inconsistent Solvent Purity: Water or other impurities in the solvent can quench the excited state or participate in side reactions. | 1. Standardize Setup: Keep the distance between the lamp and the reaction vessel constant. Allow the lamp to warm up to a stable output before starting the reaction. 2. Use a Cooling System: Employ a recirculating chiller or a cooling bath to maintain a constant reaction temperature.[1] 3. Use High-Purity Solvents: Always use freshly distilled, dry solvents for consistent results.[1] |
Part 3: Experimental Protocols & Data
General Protocol for Photocyclization of a Diarylthiophene
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Diarylthiophene precursor
-
Anhydrous solvent (e.g., cyclohexane, benzene, or THF)[1]
-
Oxidant (e.g., Iodine)
-
Photochemical reactor equipped with a UV lamp (e.g., high-pressure mercury lamp) and a cooling system.[1]
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
Preparation: Dry the reaction vessel thoroughly. Add the diarylthiophene precursor and a magnetic stir bar to the flask.
-
Solvent Addition: Add the anhydrous solvent to the flask to achieve the desired concentration (e.g., 0.01 M).
-
Deoxygenation (Recommended): Purge the solution with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Oxidant Addition: Add a catalytic amount of the oxidant (e.g., 0.1 equivalents of iodine) to the reaction mixture.
-
Irradiation: Place the reaction vessel in the photochemical reactor at a fixed distance from the lamp. Start the cooling system and the magnetic stirrer. Turn on the UV lamp to initiate the reaction.[1]
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, GC, or HPLC.[1]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), turn off the lamp. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), HRMS, and elemental analysis.[7][8]
Factors Influencing Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of a photochemical process.[9] It is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. For photocyclization, a higher quantum yield is desirable.
| Factor | Effect on Quantum Yield (Φ) | Explanation | Reference(s) |
| Molecular Conformation | Can significantly increase Φ | Only the antiparallel conformer of the diarylethene can undergo photocyclization. In the crystalline phase, where only the photoreactive conformer may be present, the quantum yield can be significantly higher than in solution. | [10] |
| Dihedral Angle | Larger angles can enhance Φ | A larger dihedral angle between the thiophene and aryl rings can destabilize the π-conjugation in the ground state, lowering the activation barrier for photocyclization in the excited state. | [5] |
| Solvent Viscosity | Higher viscosity can decrease Φ | Increased solvent viscosity can restrict the necessary conformational changes for cyclization to occur. | [5] |
| Excited-State Aromaticity | Can modulate reactivity | The aromaticity of the linker between the aryl groups in the excited state can influence the reaction barrier. An anti-aromatic excited state can lead to a faster reaction. | [11] |
| Oxygen | Can decrease Φ | Oxygen can quench the excited triplet state, which can be an intermediate in the photocyclization pathway for some systems, thus reducing the overall quantum yield. | [12] |
Part 4: Visualizing the Workflow
General Workflow for Optimizing Photocyclization
The following diagram illustrates a systematic approach to optimizing the photocyclization of diarylthiophenes.
Caption: A workflow for the optimization of diarylthiophene photocyclization.
Mechanism of Photocyclization
This diagram outlines the key steps in the photocyclization of a diarylthiophene.
Caption: The reaction pathway for diarylthiophene photocyclization.
References
- Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. The Journal of Organic Chemistry. [Link]
- Synthesis of fused heterocyclic systems via the Mallory photoreaction of arylthienylethenes. Photochemical & Photobiological Sciences. [Link]
- Photoinduced Synthesis and Functionalization of Fused Thiophenes.
- Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. Figshare. [Link]
- Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet.
- The impact of dihedral angle in aryl groups on the photocyclization reactivity of inverse-type diarylethenes.
- Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals.
- Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and - Universidad de Alicante. University of Alicante Institutional Repository. [Link]
- Modulating the Photocyclization Reactivity of Diarylethenes through Changes in the Excited-State Aromaticity of the π-Linker. PubMed Central. [Link]
- Photocyclization of Stilbenes and Related Molecules. Organic Reactions. [Link]
- Tale of Three Dithienylethenes: Following the Photocycloreversion with Ultrafast Spectroscopy and Quantum Dynamics Simul
- Mallory reaction. Wikipedia. [Link]
- Photocyclization of Stilbenes with I 2 THF.
- Theoretical study on the photocyclization reactivity mechanism in a diarylethene derivative with multicolour fluorescence modulation.
- Photochemistry of thiophenes. IV. Scope of arylthiophene rearrangements. Journal of the American Chemical Society. [Link]
- Boosting Visible Light-Induced Photocyclization Quantum Yield of a Diarylethene-Perylenebisimide Dyad by Introducing a Ketone Spacer Group.
- 1.9 Introduction to Quantum Yield. YouTube. [Link]
Sources
- 1. Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mallory reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Collection - Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of fused heterocyclic systems via the Mallory photoreaction of arylthienylethenes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Modulating the Photocyclization Reactivity of Diarylethenes through Changes in the Excited-State Aromaticity of the π-Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stationary Phase Selection for Benzo[b]naphtho[d]thiophene Chromatography
Welcome to the technical support center for the chromatographic analysis of benzo[b]naphtho[d]thiophene and related polycyclic aromatic sulfur heterocycles (PASHs). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating these complex molecules. Here, we move beyond generic advice to provide in-depth, field-proven insights into stationary phase selection and troubleshooting, grounded in established scientific principles.
The separation of PASH isomers is a significant analytical challenge due to their structural similarity and nearly identical physicochemical properties.[1][2] Benzo[b]naphtho[d]thiophene, a four-ring PASH, and its isomers are often present in complex matrices where achieving baseline resolution is critical for accurate quantification and toxicological assessment.[2] This guide provides a structured approach to method development, focusing on the most critical parameter: the choice of the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What makes benzo[b]naphtho[d]thiophene and its isomers so difficult to separate?
A1: The primary challenge lies in their profound structural similarity. Isomers of benzo[b]naphtho[d]thiophene, such as benzo[b]naphtho[1,2-d]thiophene and benzo[b]naphtho[2,3-d]thiophene, share the same molecular weight (234.3 g/mol ) and elemental composition (C₁₆H₁₀S).[3][4][5] Their chromatographic behavior is governed by subtle differences in their molecular shape, planarity, and the distribution of pi-electrons across the aromatic system. Standard, non-selective stationary phases often fail to differentiate these minute variations, leading to co-elution. The complexity increases in real-world samples, which contain numerous structurally similar polycyclic aromatic hydrocarbons (PAHs) that can cause interference.[1]
Q2: What are the primary chromatographic techniques used for analyzing these compounds?
A2: The two most powerful and widely used techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), typically in a reversed-phase (RP) mode.
-
Gas Chromatography (GC): Best suited for volatile and thermally stable compounds. GC, especially when coupled with a mass spectrometer (GC-MS), is a primary technique for PASH analysis.[2] Separation is driven by the analyte's volatility and its interaction with the stationary phase.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. It is extremely versatile and is often the first choice for complex liquid samples. An application note for benzo[b]naphtho[2,1-d]thiophene demonstrates a typical RP-HPLC method using an acetonitrile/water mobile phase.[6]
The choice between GC and HPLC depends on the sample matrix, volatility of the analytes, and the required sensitivity and resolution.
Q3: I'm developing a new method. What is the single most important factor for achieving a successful separation of PASH isomers?
A3: Without question, the most critical factor is the selectivity of the stationary phase . While parameters like mobile phase composition, temperature, and column dimensions are important for optimization, the fundamental ability of the chromatographic system to distinguish between two analytes (selectivity, α) is dictated by the chemical nature of the stationary phase.[7] For structurally similar isomers, a stationary phase that offers alternative interaction mechanisms beyond simple hydrophobicity or boiling point is essential for achieving resolution.
In-Depth Guide: Stationary Phase Selection & Troubleshooting
Part 1: Reversed-Phase HPLC Stationary Phases
Q4: I am starting my HPLC method development. Which stationary phase is the best starting point for benzo[b]naphtho[d]thiophene analysis?
A4: The industry standard and most logical starting point is a C18 (Octadecylsilane) column .[8][9] C18 phases are highly hydrophobic and provide excellent retention for non-polar analytes like PASHs through van der Waals interactions. For initial screening, a column with standard particle size (3 or 5 µm) and length (150 mm) is recommended to balance efficiency and backpressure.[9][10]
However, be aware that while a C18 phase provides strong retention, its selectivity for PASH isomers may be limited as it primarily separates based on overall hydrophobicity, which is very similar among isomers.
Q5: My standard C18 column gives me co-eluting peaks for my PASH isomers. What stationary phase should I try next to improve resolution?
A5: This is a classic selectivity problem. When hydrophobic interactions alone are insufficient, you must introduce a stationary phase that offers a different separation mechanism. For aromatic, planar molecules like benzo[b]naphtho[d]thiophene, phases capable of π-π interactions are the ideal next step.
Top Recommendations:
-
Phenyl-Hexyl Phase: This is often the best choice. The phenyl groups on the stationary phase can interact with the electron-rich aromatic rings of the PASHs. These π-π interactions are highly sensitive to the analyte's shape and electron distribution, providing a powerful tool for separating isomers.
-
Pentafluorophenyl (PFP) Phase: PFP phases offer a unique blend of hydrophobic, dipole-dipole, and π-π interactions. The electron-withdrawing fluorine atoms create a distinct electronic environment that can selectively retard aromatic compounds, often with a different elution order compared to C18 or Phenyl-Hexyl phases.
The diagram below illustrates how different stationary phases interact with PASH isomers.
Caption: Interaction of PASH isomers with different HPLC stationary phases.
Q6: How do physical column parameters like particle size and length affect my separation of these compounds?
A6: These parameters primarily control the column's efficiency and the time of analysis, which are crucial for optimizing the resolution you achieve from a selective stationary phase.
| Parameter | Effect on Separation | Recommendation for PASH Analysis |
| Particle Size (µm) | Smaller particles (e.g., <2 µm, 1.8 µm) provide higher efficiency (sharper peaks) but generate significantly more backpressure.[8] | Start with 3 or 5 µm for initial method development. Move to smaller particles (<3 µm) for high-resolution challenges, provided your HPLC system can handle the higher pressure.[7] |
| Column Length (mm) | Longer columns provide more theoretical plates, increasing resolving power but also analysis time and backpressure.[10] | A 150 mm column is a good general-purpose length. If isomers are very close, a 250 mm column can provide the necessary efficiency boost to resolve them.[7] |
| Internal Diameter (ID) (mm) | Standard 4.6 mm ID is robust. Smaller IDs (e.g., 2.1 mm) increase sensitivity (especially for MS) and reduce solvent consumption but are less forgiving of extra-column dead volume.[9] | Use 4.6 mm for routine analysis. Consider 2.1 mm if interfacing with a mass spectrometer or if sample amount is limited. |
Part 2: Gas Chromatography (GC) Stationary Phases
Q7: What is the standard, workhorse GC stationary phase for analyzing PASHs like benzo[b]naphtho[d]thiophene?
A7: The most common starting point for GC analysis of PASHs and PAHs is a 5% Phenyl-substituted methylpolysiloxane phase .[11] These are often designated with suffixes like "-5", "DB-5", or "SE-52".[12] This phase is considered non-polar and separates compounds largely based on their boiling points and slight polarity differences. It is robust, versatile, and provides excellent general-purpose separation for a wide range of semi-volatile organic compounds.
Q8: I am using a 5% phenyl column, but the critical isomer pairs are not resolved. How can I improve this separation in GC?
A8: Similar to HPLC, you need to move to a more selective stationary phase that can differentiate based on molecular shape. For GC analysis of planar aromatic compounds, this is a well-established strategy.
Top Recommendations:
-
50% Phenyl-substituted methylpolysiloxane Phase: Increasing the phenyl content significantly enhances shape selectivity.[11][13] This moderately non-polar phase can better resolve isomers based on their length-to-breadth (L/B) ratio. Planar, more linear isomers can interact more strongly with the phenyl groups in the stationary phase and are retained longer.
-
Liquid Crystalline Phases (e.g., LC-DMPS): These phases offer the highest degree of shape selectivity.[11][13] Their ordered, rod-like structures create "slots" that preferentially retain molecules based on their geometry. Planar molecules with a high L/B ratio are retained very strongly, providing exceptional resolution for difficult isomer groups.[14]
-
Ionic Liquid (IL) Phases: These are highly specialized phases that offer unique selectivities and high thermal stability.[11][13] They can provide alternative elution orders and resolve isomers that are difficult to separate on traditional polysiloxane phases.
| Stationary Phase | Primary Separation Mechanism | Selectivity for PASH Isomers |
| 5% Phenyl-MPS | Boiling Point / Polarity | Low to Moderate |
| 50% Phenyl-MPS | Shape (Length-to-Breadth Ratio), π-π interactions | High |
| Liquid Crystalline | Molecular Shape (High degree of geometric recognition) | Very High |
| Ionic Liquid | Multiple (Dipole, π-π, Partitioning) | Unique / Very High |
Troubleshooting Guide
Q9: My chromatographic peaks are tailing badly. What are the most likely causes and how do I fix it?
A9: Peak tailing is one of the most common issues in chromatography. It indicates a problem with the interaction between your analyte and the system. The following workflow will help you diagnose the root cause systematically.
Caption: Systematic workflow for troubleshooting peak tailing.
Q10: My retention times are shifting from run to run. What should I investigate?
A10: Unstable retention times point to a lack of equilibrium in your system. Check the following:
-
System Leaks (GC & HPLC): Even a small leak in a fitting can cause fluctuations in flow rate or pressure, leading to drift.[15][16] Use an electronic leak detector for GC. For HPLC, look for salt deposits or drips around fittings.
-
Temperature Instability (GC & HPLC): Ensure your column oven (GC) or column compartment (HPLC) is maintaining a stable temperature. Fluctuations will directly impact retention.
-
Mobile Phase Preparation (HPLC): Inconsistent mobile phase composition is a common cause. Ensure accurate mixing and adequate degassing. If using a gradient, check that the pump is proportioning correctly.
-
Carrier Gas Flow (GC): Verify that your flow controllers are functioning correctly and providing a constant, stable flow of carrier gas.[17]
Q11: I've suddenly lost all signal, or my peaks are much smaller than expected. What's the problem?
A11: This usually points to an issue with sample introduction or detection.
-
Check the Syringe/Injector: The problem could be as simple as a clogged or defective syringe.[15] In GC, check for a "blown" or cored septum that is causing a massive leak upon injection.[17]
-
Inlet Contamination (GC): A heavily contaminated inlet liner can trap analytes, preventing them from reaching the column.[18] Perform inlet maintenance.
-
Detector Issue: Ensure the detector is turned on and parameters are set correctly. For a Flame Ionization Detector (FID) in GC, check that the flame is lit. For a UV detector in HPLC, check the lamp status.
-
Sample Integrity: Confirm that your sample has not degraded and was prepared at the correct concentration.[15]
Experimental Protocols
Protocol 1: Step-by-Step HPLC Column Screening for PASH Isomers
-
Objective: To select an optimal HPLC stationary phase for the separation of benzo[b]naphtho[d]thiophene isomers.
-
Initial Conditions:
-
Analytes: Standard mixture of benzo[b]naphtho[d]thiophene isomers.
-
Mobile Phase: 80:20 Acetonitrile:Water (Isocratic). Adjust as needed to achieve a retention factor (k') between 2 and 10 on the first column.
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column).
-
Column Temperature: 30 °C.
-
Detection: UV, set to a wavelength of maximum absorbance for the analytes.
-
-
Procedure:
-
Equilibrate the first column, a C18 (e.g., 150 mm x 4.6 mm, 5 µm) , with the mobile phase until a stable baseline is achieved.
-
Inject the standard mixture and record the chromatogram.
-
Assess the resolution between the critical isomer pair.
-
Replace the C18 column with a Phenyl-Hexyl column of identical dimensions.
-
Equilibrate the new column and inject the standard under the same conditions.
-
Compare the chromatogram to the C18 run. Note any changes in elution order and selectivity.
-
(Optional) Repeat the process with a PFP column .
-
-
Analysis: Evaluate the resolution (Rs) for the critical pair on each column. The column providing the highest Rs value is the most selective and is the best candidate for further method optimization.
Protocol 2: Systematic Approach to GC Stationary Phase Selection
-
Objective: To determine the most effective GC stationary phase for resolving benzo[b]naphtho[d]thiophene from its isomers.
-
Initial Conditions:
-
Analytes: Standard mixture of PASH isomers.
-
Injector: Split/Splitless, 280 °C.
-
Carrier Gas: Helium, constant flow mode (e.g., 1.2 mL/min).
-
Oven Program: 100 °C (hold 2 min), ramp at 10 °C/min to 320 °C (hold 5 min).
-
Detector: FID or MS.
-
-
Procedure:
-
Install a standard 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm) .
-
Condition the column according to the manufacturer's instructions.
-
Inject the standard mixture and acquire the data.
-
Identify the critical isomer pairs and assess their resolution.
-
If resolution is insufficient, replace the column with a 50% Phenyl-methylpolysiloxane column of the same dimensions.
-
Repeat the conditioning and analysis steps.
-
Carefully compare the chromatograms. Look for changes in elution order and improved separation of the target isomers, which indicates shape-selective retention.
-
-
Analysis: The phase that provides baseline separation (Rs ≥ 1.5) for all isomers of interest is the optimal choice. If co-elution persists, a highly selective phase like a liquid crystalline column may be required.
References
- Wilson, W. B., & Wise, S. A. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. Analytical and Bioanalytical Chemistry, 409(1), 139-153. [Link]
- Wilson, W. B., & Wise, S. A. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PubMed. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). Benzo(b)naphtho(1,2-d)thiophene. [Link]
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- SIELC Technologies. (2018). This compound. [Link]
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- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]
- Arif, S. (2016). Photoluminescence Properties of Polycyclic Aromatic Sulfur Heterocycle. University of Central Florida STARS. [Link]
- Separation Science. (2023).
- NIST. (n.d.). Benzo[b]phenanthro[2,1-d]thiophene. NIST Chemistry WebBook. [Link]
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Technical Support Center: Troubleshooting Low Quantum Yield in Fluorescent Derivatives
Welcome to the technical support center for fluorescent derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with low fluorescence quantum yield (Φf). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and solve complex experimental challenges. This guide is structured as a logical troubleshooting workflow, starting with common issues and progressing to more in-depth diagnostics.
Section 1: The First Response - Common Issues & Initial System Checks
Before delving into complex photophysics, it's crucial to rule out common experimental and instrumental errors. An unexpectedly low quantum yield can often be traced back to a simple oversight.
Q1: My fluorescence intensity is much weaker than expected. What are the absolute first things I should check?
A1: Start with the fundamentals of your setup and sample preparation. These checks can save you hours of complex troubleshooting.
-
Instrumentation Settings: Confirm that your fluorometer settings are optimal. Check the excitation wavelength to ensure it aligns with the absorbance maximum of your fluorophore. Verify that the emission is being monitored across the correct wavelength range and that the detector gain is set appropriately.[1]
-
Concentration & Purity: An inaccurate concentration measurement will directly lead to an incorrect quantum yield calculation. Verify the concentration of your stock solution using a spectrophotometer and ensure the molar extinction coefficient is correct. Impurities can also act as quenchers, so confirm the purity of your synthesized derivative.[2][3]
-
Inner Filter Effects: At high concentrations, the excitation light can be absorbed by molecules at the front of the cuvette, preventing it from reaching the center where emission is measured. This is a primary inner filter effect. To avoid this, ensure the absorbance of your sample at the excitation wavelength is low, typically below 0.1.[4][5][6][7] A secondary inner filter effect can occur if your emission spectrum overlaps with your absorption spectrum, causing reabsorption of emitted photons. Diluting the sample is the primary solution for both.
Section 2: The Role of the Environment - Solvent, pH, and Temperature
The local environment of a fluorophore has a profound impact on its excited state, directly influencing the rates of radiative (fluorescence) and non-radiative decay.[8][9] A low quantum yield is often a sign that non-radiative pathways are dominating.[8][10]
Q2: I've confirmed my setup is correct, but the quantum yield is still low. How could my solvent be the problem?
A2: The solvent is one of the most critical factors influencing quantum yield.[11] Its properties can stabilize or destabilize the excited state, altering the probability of non-radiative decay.[9][12]
-
Polarity: The polarity of the solvent can dramatically affect the energy levels of the excited state.[13][14][15][16] For many fluorophores, an increase in solvent polarity can stabilize the excited state, but it can also promote non-radiative decay pathways, leading to a lower quantum yield.[13][15][16][17] For example, the probe 8-anilinonaphthalene-1-sulfonic acid (ANS) is almost non-fluorescent in water (Φf ≈ 0.002) but becomes highly fluorescent in nonpolar solvents or when bound to proteins (Φf ≈ 0.4).[8]
-
Viscosity: Intramolecular rotations or vibrations within the fluorophore can provide a pathway for non-radiative energy loss.[18] Increasing the solvent viscosity can restrict these motions, reducing this decay pathway and thereby increasing the quantum yield.[3][11]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the fluorophore.[3] These interactions can create efficient channels for non-radiative decay, effectively quenching fluorescence.[1][3] Comparing the quantum yield in a protic solvent versus an aprotic solvent (e.g., DMSO, THF) of similar polarity can reveal if hydrogen bonding is a significant quenching mechanism.
| Solvent Property | Potential Effect on Quantum Yield (Φf) | Troubleshooting Action |
| High Polarity | Can decrease Φf by stabilizing non-radiative decay pathways.[13][15][16] | Test a series of solvents with varying polarities. |
| Low Viscosity | Can decrease Φf by allowing for energy loss through molecular rotations/vibrations. | Compare Φf in a viscous solvent (e.g., ethylene glycol) versus a non-viscous one (e.g., methanol).[11] |
| Protic Nature | Can decrease Φf via hydrogen bonding, creating quenching pathways.[3] | Compare results from protic (e.g., ethanol) and aprotic (e.g., THF) solvents.[3] |
Q3: Could temperature or pH be affecting my quantum yield?
A3: Absolutely. Both temperature and pH can introduce or enhance non-radiative decay pathways.
-
Temperature: Increasing the temperature generally increases the frequency of collisions between the fluorophore and solvent molecules.[19] This can enhance collisional (dynamic) quenching and vibrational relaxation, leading to a lower quantum yield.[10][19][20] Some standards, like quinine sulfate, are known to have temperature-dependent quantum yields and should be used with caution.[8]
-
pH: The pH of the solution can alter the protonation state of the fluorophore.[1] If protonation or deprotonation changes the electronic structure, it can significantly impact the absorption and emission properties, including the quantum yield. This is particularly relevant for derivatives with acidic or basic functional groups.
Section 3: Intrinsic Molecular Issues - Structure, Aggregation, and Photobleaching
If environmental factors have been ruled out, the issue may lie with the intrinsic properties of the fluorescent derivative itself or its behavior in solution.
Q4: My derivative is pure and in the correct solvent, but the quantum yield is poor. What's next?
A4: The next step is to investigate processes that are inherent to the molecule's structure and its interactions with other molecules of the same kind. These include quenching, aggregation, and photostability.
-
Quenching Mechanisms: Quenching refers to any process that decreases fluorescence intensity.[20] Common quenchers include dissolved molecular oxygen, halide ions, and heavy metals.[1][20][21]
-
Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with a quencher molecule, returning to the ground state without emitting a photon.[10][19][20] This process is diffusion-dependent and increases with temperature.[22]
-
Static Quenching: Occurs when the fluorophore forms a non-fluorescent complex with a quencher in the ground state.[10][19] This reduces the population of fluorophores available for excitation.[22]
-
-
Aggregation-Caused Quenching (ACQ): Many fluorescent dyes, especially at high concentrations, tend to form aggregates.[11][23] These aggregates often have new, non-radiative decay pathways, leading to a significant drop in fluorescence, a phenomenon known as ACQ.[23][24][25][26] This is a very common cause of unexpectedly low quantum yield in solution and the solid state.[25]
-
Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1][3][27][28] If the fluorescence intensity decreases over time during measurement, photobleaching is a likely culprit.[1][27] While this doesn't lower the intrinsic quantum yield of a healthy molecule, it reduces the population of fluorescent molecules, leading to a lower measured signal.
Troubleshooting Flowchart for Low Quantum Yield
This diagram outlines a systematic approach to diagnosing the root cause of low quantum yield.
Caption: A step-by-step workflow for troubleshooting low quantum yield.
Section 4: Advanced Diagnostics & Experimental Protocols
When simple checks are insufficient, a more rigorous, protocol-driven approach is necessary to quantify the problem and identify the specific mechanism at play.
Q5: How do I accurately measure the quantum yield to confirm my initial observations?
A5: The most common method is the relative quantum yield measurement, which compares your unknown sample to a well-characterized standard.[2][4][8][29][30]
Protocol 1: Measuring Relative Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield of a sample (X) relative to a standard (ST) of known quantum yield (ΦST).
Materials:
-
UV-Vis Spectrophotometer
-
Corrected Fluorescence Spectrometer
-
Matched quartz cuvettes (1 cm path length)
-
Fluorescent standard with known ΦST (e.g., Quinine in 0.1M HClO4, ΦST = 0.60)[8]
-
High-purity solvent
Methodology:
-
Standard & Sample Selection: Choose a standard that absorbs and emits in a similar wavelength range to your sample.[3][7] Both sample and standard must be dissolved in the same solvent.
-
Prepare Solutions: Create a series of 4-5 dilutions for both the sample and the standard.[3][5] The absorbance of these solutions at the chosen excitation wavelength (λex) should be kept in the linear range, ideally between 0.01 and 0.1, to avoid inner filter effects.[4][5][7]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength (λex).
-
Measure Emission:
-
Set the excitation wavelength on the fluorometer to λex.
-
For each solution, record the corrected fluorescence emission spectrum. Ensure the entire emission peak is captured.
-
It is critical to use the exact same instrument settings (e.g., excitation/emission slit widths, detector voltage) for all measurements of both the sample and the standard.[4]
-
-
Data Analysis:
-
For each spectrum, integrate the area under the emission peak to get the integrated fluorescence intensity (F).
-
Plot the integrated fluorescence intensity (F) versus the absorbance (A) for both the sample and the standard.
-
Determine the gradient (slope, Grad) of the straight line for both plots.[3][4]
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (ΦX):
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)[3]
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if the solvent is the same, this term cancels out to 1).
-
Visualizing the Photophysical Processes: The Jablonski Diagram
To understand why quantum yield might be low, it helps to visualize the competing processes an excited molecule can undergo. The Jablonski diagram illustrates these pathways.
Caption: Jablonski diagram illustrating the competition between radiative (fluorescence) and non-radiative decay pathways.[31][32][33][34][35]
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use water as a solvent for my quantum yield measurements?
-
Q: My quantum yield is greater than 1. What does this mean?
-
A: A quantum yield greater than 1 is physically impossible for single-photon fluorescence and almost always indicates an error in the measurement or calculation. Re-check your standard's quantum yield value, ensure all absorbance values were below 0.1, verify your calculations, and confirm the purity of your standard and sample.
-
-
Q: How do I know if my sample is photobleaching?
-
Q: What is the difference between quantum yield and brightness?
-
A: Quantum yield (Φf) is the efficiency of converting absorbed photons to emitted photons. Brightness is the product of the molar extinction coefficient (ε) and the quantum yield (Φf). A compound can have a high quantum yield but low brightness if it absorbs light poorly (low ε), and vice-versa.
-
References
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- Effect of Solvent Polarity and Electrophilicity on Quantum Yields and Solvatochromic Shifts of Single-Walled Carbon Nanotube Photoluminescence. (Journal of the American Chemical Society) [Link]
- Fluorescence quenching mechanisms | Photochemistry Class Notes. (Fiveable) [Link]
- What is fluorescence quenching?. (AxisPharm) [Link]
- Quenching (fluorescence) - Wikipedia. (Wikipedia) [Link]
- What is Fluorescence Quenching?. (Edinburgh Instruments) [Link]
- Jablonski diagram - Wikipedia. (Wikipedia) [Link]
- The environmental effect on the fluorescence intensity in solution. An analytical model. (Analyst (RSC Publishing)) [Link]
- Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging.
- What is the Jablonski Diagram?. (HORIBA) [Link]
- Effect of Solvent Polarity and Electrophilicity on Quantum Yields and Solvatochromic Shifts of Single-Walled Carbon Nanotube Photoluminescence. (Journal of the American Chemical Society) [Link]
- Relative and absolute determination of fluorescence quantum yields of transparent samples. (OPUS) [Link]
- Solvent Effects on Fluorescence Emission. (Evident Scientific) [Link]
- A novel fluorescent probe with high photostability for imaging distribution of RNA in living cells and tissues. (New Journal of Chemistry (RSC Publishing)) [Link]
- Jablonski diagram showing the possible radiative and non‐radiative....
- Photostability. The photostability of the fluorescent proteins and....
- From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. (Journal of Materials Chemistry C (RSC Publishing)) [Link]
- Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjug
- Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). (JMESS) [Link]
- Measurement of Fluorescence Quantum Yields on ISS Instrument
- Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students.
- Effect of Solvent Polarity on Quantum Yield of ( 1-Naphtylamine) Molecule.
- From aggregation-caused quenching luminogens to solid fluorescent m
- Environmental Effect on the Fluorescence Lifetime and Quantum Yield of Single Extended Luminescent Conjugated Polymers.
- The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. (Chemical Science (RSC Publishing)) [Link]
- General mechanisms of aggregation‐caused quenching (ACQ) and....
- Jablonski diagram. (Chemistry LibreTexts) [Link]
- An arch-bridge-type fluorophore for bridging the gap between aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). (Chemical Science (RSC Publishing)) [Link]
- A504 Relative Quantum Yield Measurement of a Sample in Solution. (Shimadzu) [Link]
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (agilent.com) [Link]
- How to increase Quantum Yield at a particular wavelengh with in the absorption band of the material ?.
- Quantitative Determination of Dark Chromophore Population Explains the Apparent Low Quantum Yield of Red Fluorescent Proteins. (COPS) [Link]
- Development of a high quantum yield dye for tumour imaging. (RSC Publishing) [Link]
- High and Low Quantum Yield in Photochemistry. (Scribd) [Link]
- What are some factors that can affect the quantum yield brightness of a fluorophore?. (/r/chemistry on Reddit) [Link]
- Development of a high quantum yield dye for tumour imaging. (PMC - NIH) [Link]
- Maximizing the Potential of Fluorescent Dyes: Applic
- What's wrong with my quantum yield measurement?.
- Need help with fluorescence quantum yield, I went wrong somewhere. (r/Chempros - Reddit) [Link]
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Validation & Comparative
A Comparative Guide for Advanced Organic Materials: Benzo[b]naphtho[2,1-d]thiophene vs. Dibenzothiophene
For researchers and developers in the fields of organic electronics and medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the ultimate performance and properties of the final material or drug candidate. Within the vast library of polycyclic aromatic hydrocarbons, sulfur-containing heterocycles offer a compelling balance of high charge carrier mobility, chemical stability, and tunable electronic properties. This guide provides an in-depth, objective comparison between two such molecules: the foundational dibenzothiophene (DBT) and its more complex, angularly-fused analogue, benzo[b]naphtho[2,1-d]thiophene (BNT).
Our analysis moves beyond a simple listing of properties to explore the causal relationships between molecular structure and function, supported by experimental data and standardized characterization protocols.
The Architectural Foundation: From Three Rings to Five
The fundamental distinction between Dibenzothiophene (DBT) and this compound (BNT) lies in the extent and geometry of their π-conjugated systems. DBT is a well-established three-ring heterocycle where two benzene rings are fused to a central thiophene ring.[1][2][3] BNT represents a significant expansion of this core, incorporating a naphthalene unit to create an angular, five-ring structure.[4][5][6] This angular fusion, as opposed to a linear extension, is a crucial design element that profoundly influences the molecule's solid-state packing, thermal stability, and optoelectronic behavior.
Figure 1: Chemical structures of the three-ring Dibenzothiophene (DBT) versus the five-ring, angularly-fused this compound (BNT).
A Tale of Two Molecules: Comparative Property Analysis
The addition of the benzo[c] moiety in an angular fashion endows BNT with markedly different characteristics compared to the parent DBT framework. The following table summarizes these key differences, which are further elaborated below.
| Property | Dibenzothiophene (DBT) | This compound (BNT) | Supporting Rationale |
| Molar Mass | 184.26 g/mol [1] | 234.32 g/mol [5][6] | Addition of a C4H2 unit. |
| Melting Point | 97-100 °C[1] | 188-190 °C[4] | Increased molecular weight and planarity lead to stronger intermolecular π-π stacking and higher lattice energy. |
| Boiling Point | 332-333 °C[1][2] | > 350 °C (est.) | Increased mass and stronger van der Waals forces require more energy to enter the gas phase. |
| Solubility | Soluble in ethanol, benzene, chloroform.[2][3] | Lower solubility in common organic solvents. | The same forces that increase the melting point (strong crystal packing) make it harder for solvent molecules to solvate the individual BNT molecules. |
| HOMO Energy Level | ~ -5.7 to -5.9 eV | ~ -5.5 to -5.7 eV | The extended π-conjugation in BNT raises the energy of the highest occupied molecular orbital. |
| LUMO Energy Level | ~ -1.8 to -2.1 eV | ~ -2.3 to -2.6 eV | The extended π-system provides more delocalization for an accepted electron, thus lowering the energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (Eg) | ~ 3.7 to 4.1 eV[7][8] | ~ 2.9 to 3.4 eV | The combined effect of a raised HOMO and a lowered LUMO significantly reduces the energy gap. |
| Photoluminescence | UV / Deep Violet (~340-380 nm)[9] | Blue (~400-450 nm) | A smaller energy gap results in the emission of lower-energy (longer wavelength) photons. |
Causality: Structure's Influence on Thermal and Physical Properties
The significantly higher melting point of BNT is a direct and predictable consequence of its larger, more rigid molecular structure. This increased planarity and surface area facilitate more effective π-π stacking in the solid state, creating a more stable crystal lattice that requires greater thermal energy to disrupt. While this enhanced thermal stability is advantageous for device longevity, it often compromises solubility. The strong intermolecular forces that hold the BNT molecules together in a crystal are more difficult for solvent molecules to overcome, leading to lower solubility and potentially complicating solution-based processing methods for thin-film fabrication.
Causality: The Electronic Impact of Extended Angular Conjugation
The most profound differences between DBT and BNT are electronic. The extended π-system in BNT delocalizes the molecular orbitals over a larger area. This delocalization has two primary effects: it raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The consequence is a substantially smaller HOMO-LUMO energy gap for BNT.
This reduced energy gap is directly observable in the material's optical properties. DBT, with its larger gap, absorbs and emits photons in the higher-energy UV and deep violet regions of the spectrum.[9] In contrast, BNT's smaller energy gap causes a bathochromic (red) shift in both its absorption and emission to the blue portion of the visible spectrum. This property is precisely what makes BNT and its derivatives highly sought-after candidates for blue organic light-emitting diodes (OLEDs), a notoriously challenging application area in materials science.
Standardized Validation: Experimental Protocols
To experimentally determine and verify these properties, a suite of characterization techniques is essential. As a self-validating system, the results from optical and electrochemical methods should correlate and provide a cohesive understanding of the material's electronic structure.
Protocol: HOMO/LUMO Determination via Cyclic Voltammetry (CV)
This electrochemical technique measures a material's oxidation and reduction potentials, which are then used to estimate the HOMO and LUMO energy levels.
Methodology:
-
Preparation: A 1 mM solution of the analyte (DBT or BNT) is prepared in a high-purity, anhydrous solvent (e.g., dichloromethane) containing 0.1 M of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆). The solution must be deoxygenated by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Cell Assembly: A standard three-electrode electrochemical cell is assembled, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode.
-
Calibration: The potential of the reference electrode is calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is added as an internal standard. The Fc/Fc⁺ couple is defined as having a potential of -4.8 eV relative to the vacuum level.
-
Measurement: The potential is swept, and the resulting current is recorded. The onset potential of the first oxidation wave (E_ox) and the first reduction wave (E_red) are determined from the voltammogram.
-
Calculation: The energy levels are calculated using the following empirical formulas:
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
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A Comparative Guide to the Validation of Analytical Methods for Benzo[b]naphtho[2,1-d]thiophene Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of polycyclic aromatic sulfur heterocycles (PASHs) is of paramount importance. Among these, benzo[b]naphtho[2,1-d]thiophene, a compound of significant toxicological interest, presents unique analytical challenges. This guide offers a comprehensive comparison of the primary analytical techniques for its quantification—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. As a senior application scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in selecting and validating the most appropriate method for their specific needs.
Introduction: The Analytical Imperative for this compound
This compound is a sulfur-containing polycyclic aromatic hydrocarbon (S-PAH) that originates from the incomplete combustion of organic materials and is found in fossil fuels.[1] Its presence in various matrices, from pharmaceutical preparations to environmental samples, necessitates robust analytical methods for quantification. The structural complexity and physicochemical properties of this analyte demand a careful consideration of the analytical technique to ensure data of the highest quality and reliability.
Comparative Analysis of Key Quantification Methodologies
The choice of an analytical method is a critical decision driven by factors such as the sample matrix, required sensitivity, and the nature of the analyte. Here, we compare the three most prominent techniques for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[2] For PASHs, it offers a good balance of resolution and sensitivity, particularly when coupled with appropriate detectors.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase setup is typically employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture.
Advantages:
-
Suitability for High Molecular Weight Compounds: HPLC is effective for analyzing higher-molecular-weight PAHs and PASHs that may not be volatile enough for GC.
-
Faster Separation Times: In some cases, HPLC can offer shorter analysis times compared to GC-MS.[3][4]
-
Versatility in Detection: Can be coupled with various detectors, including Diode Array Detectors (DAD) for spectral information and Fluorescence Detectors (FLD) for high sensitivity with fluorescent compounds.
Limitations:
-
Resolution of Isomers: While good, the resolution of some closely related isomers can be challenging.
-
Sensitivity: While FLD can be very sensitive, GC-MS often provides lower limits of detection for a broader range of PAHs.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry.
Principle: In GC, the sample is vaporized and separated based on the compound's boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for definitive identification and quantification.
Advantages:
-
High Sensitivity and Low Detection Limits: GC-MS is renowned for its ability to detect and quantify trace amounts of analytes.[3][5]
-
Excellent Separation Efficiency: Capillary GC columns provide high resolution, which is crucial for separating complex mixtures of isomers.
-
Definitive Identification: The mass spectrum provides a molecular fingerprint, offering a high degree of confidence in compound identification.[2]
Limitations:
-
Thermal Lability: The analyte must be thermally stable and volatile enough to be vaporized without degradation.[6] this compound is generally suitable for GC analysis.
-
Longer Analysis Times: Temperature programming to achieve optimal separation can lead to longer run times compared to HPLC.[4]
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible technique that measures the absorption of ultraviolet or visible light by a substance in solution.
Principle: The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. For thiophenic compounds, the extended conjugation of the aromatic system results in characteristic UV absorption spectra.[5]
Advantages:
-
Simplicity and Cost-Effectiveness: The instrumentation is relatively inexpensive and easy to operate.
-
Rapid Analysis: Measurements can be taken quickly once the sample is prepared.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Specificity: This technique is susceptible to interference from other compounds in the sample that absorb at the same wavelength.
-
Lower Sensitivity: Compared to chromatographic methods, UV-Vis spectrophotometry is generally less sensitive.
-
Not Suitable for Complex Mixtures: It is best suited for the analysis of relatively pure samples or for determining the total content of a class of compounds rather than individual components in a complex matrix.
Method Validation: A Step-by-Step Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, must be assessed.
Specificity/Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
HPLC & GC-MS: Achieved through chromatographic separation. Peak purity can be assessed using a DAD for HPLC or by examining the mass spectra across the chromatographic peak in GC-MS.
-
UV-Vis: Demonstrated by comparing the spectrum of the analyte in the sample matrix to that of a pure standard. The absence of interfering peaks from the matrix at the analytical wavelength indicates selectivity.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure: A series of at least five standard solutions of this compound of known concentrations are prepared and analyzed. A calibration curve is constructed by plotting the instrument response against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Can be assessed by the recovery of spiked analyte in a blank matrix. A minimum of nine determinations over a minimum of three concentration levels covering the specified range should be performed.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Procedure: Multiple (e.g., n=6) preparations of a homogeneous sample are analyzed.
-
Acceptance Criteria: The RSD should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: For HPLC, parameters such as mobile phase composition, pH, and flow rate can be varied. For GC-MS, variations in oven temperature ramp rate and gas flow rate can be tested.
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate quantification and to minimize matrix effects.
-
Extraction: For solid samples, ultrasonic or Soxhlet extraction with a suitable organic solvent (e.g., dichloromethane, acetonitrile) is common. For liquid samples, liquid-liquid extraction or solid-phase extraction (SPE) can be employed.
-
Clean-up: The extract may require a clean-up step to remove interfering substances. This can be achieved using techniques like column chromatography with silica gel or Florisil.
-
Concentration and Reconstitution: The cleaned-up extract is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
Diagram: General Sample Preparation Workflow
Caption: A generalized workflow for the preparation of samples for the analysis of this compound.
HPLC-DAD/FLD Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50:50 (v/v) and increasing the acetonitrile concentration to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection:
-
DAD: Monitoring at a wavelength where this compound has significant absorbance.
-
FLD: Excitation and emission wavelengths should be optimized for maximum sensitivity.
-
GC-MS Method
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring the molecular ion (m/z 234) and key fragment ions.
-
UV-Vis Spectrophotometric Method
-
Solvent: A solvent in which this compound is soluble and that is transparent in the UV-Vis region of interest (e.g., ethanol, cyclohexane).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of the analyte across the UV-Vis spectrum.
-
Procedure:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Construct a calibration curve.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
Performance Comparison Summary
| Parameter | HPLC-DAD/FLD | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (with good separation) | Very High (mass spectral data) | Low to Moderate (prone to interference) |
| Sensitivity | Good to Very Good (FLD) | Excellent | Moderate |
| LOD/LOQ | Low (ng/mL range) | Very Low (pg/mL range) | Higher (µg/mL range) |
| Linearity (r²) | Typically > 0.99 | Typically > 0.99 | Typically > 0.99 |
| Accuracy (% Recovery) | 90-110% | 90-110% | 95-105% (in simple matrices) |
| Precision (RSD) | < 5% | < 5% | < 5% |
| Analysis Time | Moderate | Moderate to Long | Fast |
| Cost | Moderate | High | Low |
| Suitability | Versatile for various matrices | Best for trace analysis and definitive identification | Best for pure samples or screening |
Conclusion and Recommendations
The validation of an analytical method is a critical step in ensuring the quality and reliability of data. For the quantification of this compound, the choice of method depends heavily on the specific application.
-
GC-MS is the recommended method for trace-level quantification and when unambiguous identification is required, due to its superior sensitivity and specificity.
-
HPLC , particularly with fluorescence detection, is a robust and versatile alternative, especially for samples where the analyte concentration is higher or for laboratories where GC-MS is not available.
-
UV-Vis spectrophotometry serves as a simple and cost-effective tool for preliminary screening or for the analysis of relatively pure samples, but it lacks the specificity required for complex matrices.
Ultimately, a thorough validation of the chosen method according to established guidelines is essential to guarantee that the analytical data generated is fit for its intended purpose.
Diagram: Method Selection Decision Tree
Caption: A decision tree to guide the selection of the most appropriate analytical method.
References
- Horst, J. (2022). Which analytical instrument would be better for PAHs analysis? GCMS or HPLC?
- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.[Link]
- Andersson, J. T., & Schade, T. (2002). Characterization of Polycyclic Aromatic Sulfur Heterocycles for Source Identification.
- Stroomberg, G. J., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs)
- Kanan, R., et al. (n.d.). Extraction of polycyclic aromatic hydrocarbons (PAHs), polycyclic aromatic sulfur heterocycles (PASHs) and alkylated derivatives from seawater using solid-phase microextraction (SPME)-gas chromatography-mass spectrometry (GC-MS). Cedre.fr. [Link]
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.[Link]
- Kanan, R., et al. (n.d.). Extraction of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs)
- Phenomenex. (2025).
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- NIST. (n.d.). This compound. NIST WebBook. [Link]
- PubChem. (n.d.). Benzo(b)naphtho(2,1-d)thiophene.[Link]
- Mahgoub, H. A. (2016). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons.
- Andersson, J. T. (2006). Polycyclic aromatic sulfur heterocycles as information carriers in environmental studies. Analytical and Bioanalytical Chemistry, 386(4), 891-905. [Link]
- German Environmental Specimen Bank. (n.d.). This compound.[Link]
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Isomer Showdown: A Comparative Guide to Benzo[b]naphtho[2,1-d]thiophene and Benzo[b]naphtho[2,3-d]thiophene for Advanced Organic Electronics
In the landscape of organic electronics, the subtle art of molecular design dictates the performance of next-generation devices. Among the pantheon of promising organic semiconductors, thiophene-based polycyclic aromatic hydrocarbons (PAHs) have garnered significant attention for their robust charge transport properties and environmental stability. This guide provides a deep comparative analysis of two closely related, yet distinct, isomers: the angular benzo[b]naphtho[2,1-d]thiophene and the linear benzo[b]naphtho[2,3-d]thiophene .
This analysis is tailored for researchers, materials scientists, and drug development professionals, offering an objective comparison of their synthesis, physicochemical properties, and potential performance in electronic applications, supported by experimental insights and detailed protocols. We will dissect how a simple change in the fusion geometry of the naphthalene ring profoundly influences the electronic structure and solid-state packing, ultimately determining their suitability for applications such as Organic Field-Effect Transistors (OFETs).
The Architectural Difference: Angular vs. Linear Topology
The core distinction between these two molecules lies in their topology. This compound possesses an angular, or "kinked," geometry, while benzo[b]naphtho[2,3-d]thiophene exhibits a more linear and elongated structure. This fundamental difference in molecular shape is the primary determinant of their distinct material properties.
Caption: Molecular structures of the angular and linear isomers.
The angular geometry of this compound can lead to different solid-state packing motifs compared to its linear counterpart. These packing arrangements, such as herringbone or pi-stacked structures, directly influence the intermolecular electronic coupling and, consequently, the charge transport efficiency in the solid state.
Synthesis Strategies: Crafting the Isomers
The synthesis of these isomers requires distinct strategic approaches, often dictated by the desired fusion pattern.
Synthesis of Linear Benzo[b]naphtho[2,3-d]thiophene
A common route to the linear isomer involves the palladium-mediated cyclization of aryl thioethers. For instance, derivatives of benzo[b]naphtho[2,3-d]thiophene-6,11-dione can be synthesized via the palladium(II) acetate-mediated oxidative cyclization of 3-arylthio-1,4-naphthoquinones.[1] An alternative, multi-step synthesis has also been patented, starting from 2-aminobenzo[d]thiazole, which proceeds through several intermediates to yield the final product.[2] This method offers a green and high-yield route to the target molecule.
Synthesis of Angular this compound
The synthesis of the angular isomer can be more challenging. While specific protocols for the parent compound are less commonly reported, related structures like benzo[b]naphtho[2,1-d]furan have been synthesized through methods such as the Suzuki-Miyaura coupling followed by a defluorinative cyclization.[3] It is plausible that similar strategies, substituting the oxygen-containing starting material with a sulfur analogue, could be adapted for the synthesis of the target thiophene.
Comparative Physicochemical Properties
| Property | This compound (Angular) | Benzo[b]naphtho[2,3-d]thiophene (Linear) | Rationale & Significance |
| Molecular Weight | 234.32 g/mol [4] | 234.32 g/mol | Identical, as they are isomers. |
| HOMO Energy Level | Expected to be slightly higher | Expected to be slightly lower | The HOMO level influences the p-type charge injection barrier from electrodes. A higher HOMO is generally favorable for p-type semiconductors. |
| LUMO Energy Level | Expected to be higher | Expected to be lower | The LUMO level is critical for n-type transport and affects the electron affinity and air stability of the material. |
| Optical Band Gap | Expected to be larger | Expected to be smaller | The linear, more extended conjugation in the [2,3-d] isomer typically leads to a smaller HOMO-LUMO gap, resulting in a red-shift in absorption and emission spectra. |
| Solid-State Packing | Tends toward herringbone packing | Can adopt co-facial pi-stacking | This is a crucial difference. Pi-stacking in the linear isomer can lead to stronger intermolecular electronic coupling and potentially higher charge carrier mobility. |
Note: The HOMO/LUMO and band gap values are qualitative predictions based on the general effects of angular versus linear annulation in PAHs. Experimental verification is required.
Studies on methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes have shown that these materials possess interesting optical and redox properties relevant for optoelectronic applications, with one isomer exhibiting significantly higher charge mobility, highlighting the potential of the angular core.[5]
Performance in Organic Field-Effect Transistors (OFETs)
The ultimate test for these materials is their performance in electronic devices. While data on the parent compounds is limited, research on their derivatives provides valuable insights.
Derivatives of the linear benzo[b]thieno[2,3-d]thiophene have been synthesized and characterized as solution-processable organic semiconductors for OFETs.[1][6][7][8] These devices have demonstrated p-channel activity with hole mobilities in the range of 10⁻³ to 10⁻² cm²/Vs and high on/off current ratios.[7][8]
For the angular isomer, while direct OFET data for the parent molecule is scarce, the promising charge mobility observed in its methoxy-substituted derivatives suggests that the This compound core is a viable candidate for high-performance organic semiconductors.[5] The different packing motifs induced by the angular shape could potentially be exploited to achieve high mobility through careful device engineering and processing.
Caption: A generalized workflow for the fabrication of OFETs.
Experimental Protocols
Protocol: Synthesis of Benzo[b]naphtho[2,3-d]thiophene-6,11-dione[1]
Rationale: This protocol utilizes a palladium-catalyzed intramolecular cyclization, a powerful and widely used method for forming carbon-carbon bonds in the synthesis of complex aromatic systems. Acetic acid serves as both the solvent and a mild oxidant.
-
Reactant Preparation: In a round-bottom flask, combine 3-arylthio-1,4-naphthoquinone (2.0 mmol) and palladium(II) acetate (Pd(OAc)₂, 448 mg, 2.0 mmol).
-
Reaction Setup: Add 10 mL of acetic acid to the flask. Equip the flask with a reflux condenser and purge the system with argon.
-
Reflux: Heat the mixture to reflux and maintain for approximately 40 hours under an argon atmosphere.
-
Workup: After cooling, filter the insoluble matter and wash it with acetic acid.
-
Purification: Evaporate the filtrate in vacuo. Purify the residue by silica gel column chromatography using a chloroform/n-hexane eluent system or by crystallization from 95% ethanol to yield the desired product.
Protocol: OFET Device Fabrication and Characterization
Rationale: This protocol describes a standard bottom-gate, top-contact OFET architecture, which is widely used for characterizing new organic semiconductors. The surface treatment of the dielectric is crucial for promoting ordered molecular growth and improving device performance.
-
Substrate Cleaning: Ultrasonically clean heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Surface Treatment: Treat the substrates with an octadecyltrichlorosilane (OTS) self-assembled monolayer by immersing them in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with fresh toluene and annealing at 120 °C for 1 hour.
-
Semiconductor Deposition: Deposit a 50 nm thin film of the benzo[b]naphthothiophene isomer onto the treated substrate via vacuum thermal evaporation at a rate of 0.1-0.2 Å/s, with the substrate held at a controlled temperature (e.g., 80 °C).
-
Electrode Deposition: Through a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes, resulting in a channel length (L) and width (W) (e.g., L = 50 µm, W = 1000 µm).
-
Characterization: Characterize the electrical properties of the OFETs in an inert atmosphere using a semiconductor parameter analyzer. Calculate the field-effect mobility (µ) in the saturation regime using the equation: IDS = (µWC*i)/(2L) (VGS - Vth)² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, VGS is the gate-source voltage, and Vth is the threshold voltage.
Summary and Future Outlook
The comparison between this compound and benzo[b]naphtho[2,3-d]thiophene offers a compelling case study in structure-property relationships in organic semiconductors.
-
Benzo[b]naphtho[2,3-d]thiophene (Linear): The extended linear conjugation and propensity for favorable pi-stacking make its derivatives promising candidates for high-mobility, solution-processable OFETs. Its synthesis is also relatively well-documented.
-
This compound (Angular): While less explored, the angular isomer presents an intriguing alternative. Its different packing behavior could lead to unique charge transport characteristics, and initial studies on its derivatives suggest high-performance potential. Further research into its synthesis and a thorough characterization of its electronic properties are warranted.
Both isomers have been identified as environmentally relevant polycyclic aromatic sulfur heterocyclic compounds (PASHs), with the angular this compound being the more abundant isomer found in some environmental samples.[9] This underscores the importance of understanding the properties of these fundamental molecular architectures.
Future research should focus on a direct, side-by-side experimental and theoretical investigation of these two parent isomers to precisely quantify their electronic and charge transport properties. Such a study would provide invaluable data for the rational design of next-generation organic electronic materials, where subtle isomeric changes can unlock significant performance gains.
References
- Ryu, C.-K., Choi, I. H., Lee, J. Y., & Jung, S. H. (2005). Synthesis of Benzo[b]naphtho[2,3-d]thiophene-6,11-diones via Palladium(II) Acetate-mediated Cyclization of 3-Arylthio-1,4-naphthoquinone. HETEROCYCLES, 65(5), 1205. [Link]
- Kim, S., Ryu, S., Ahn, J., Kim, C., & Seo, S. (2023). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry. [Link]
- Prostota, Y., Coelho, P. J., Pina, J., & de Melo, J. S. (2011). Photochromic and photophysical properties of new benzo- and naphtho[1]oxazine switches. Photochemical & Photobiological Sciences, 10(8), 1344-1353. [Link]
- Wang, X., et al. (2022). Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications. Angewandte Chemie International Edition, 61(35), e202203908. [Link]
- Prostota, Y., Coelho, P. J., Pina, J., & de Melo, J. S. (2011). Photochromic and photophysical properties of new benzo- and naphtho[1]oxazine switches. Photochemical & Photobiological Sciences, 10(8), 1344-1353. [Link]
- Kim, S., Ryu, S., Ahn, J., Kim, C., & Seo, S. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Molecules, 28(16), 6033. [Link]
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- Nishihara, Y., et al. (2018). Bis[1]benzothieno[2,3-d:2′,3′-d′]anthra[1,2-b:5,6-b′]dithiophene: synthesis, characterization, and application to organic field-effect transistors. RSC Advances, 8(52), 29596-29600. [Link]
- Gidron, O., et al. (2014). Synthesis and characterization of benzo- and naphtho[2,1-b:3,4-b′]dithiophene-containing oligomers for photovoltaic applications. Journal of Materials Chemistry C, 2(38), 8164-8173. [Link]
- Fujita, T., et al. (2021). Rapid Synthesis of Fused Polycyclic Heteroaromatics through Successive Vinylic/Aromatic C−F Bond Activation. Organic Letters, 23(15), 5896-5901. [Link]
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- Osaka, I., et al. (2012). Syntheses of dibenzo[d,d']benzo[2,1-b:3,4-b']difuran derivatives and their application to organic field-effect transistors. Tetrahedron, 68(4), 1034-1039. [Link]
- Yaltseva, P. A., et al. (2023). Methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes and their properties relevant for optoelectronic applications.
- Kim, S., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Molecules, 28(16), 6033. [Link]
- Podzorov, V., et al. (2004). Investigation of charge transport properties of[1]Benzothieno[3,2-b][1]-benzothiophene single-crystals in field-effect transistor configuration. Applied Physics Letters, 84(17), 3301-3303. [Link]
- Podzorov, V., et al. (2004). Investigation of charge transport properties of[1]Benzothieno[3,2-b][1]-benzothiophene single-crystals in field-effect transistor configuration. Applied Physics Letters, 84(17), 3301-3303. [Link]
- Marvanová, S., et al. (2023). Benzo[b]naphtho[d]thiophenes and naphthylbenzo[b]thiophenes: Their aryl hydrocarbon receptor-mediated activities and environmental presence. Science of The Total Environment, 879, 162924. [Link]
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Columns for Superior S-PAH Separation
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate analysis of substituted polycyclic aromatic hydrocarbons (S-PAHs) is of paramount importance due to their carcinogenic and mutagenic properties.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for this purpose, with the selection of the HPLC column being a pivotal factor in achieving optimal separation and sensitivity.[1][3] This guide provides an objective comparison of the performance of different HPLC columns for S-PAH analysis, substantiated by experimental data and detailed methodologies.
The Critical Role of Stationary Phase Chemistry in S-PAH Separations
The unique structural characteristics of S-PAHs, particularly the presence of various substituent groups on their aromatic rings, necessitate specialized column chemistries for effective separation. Reversed-phase chromatography is the most common approach, but the choice of stationary phase significantly impacts selectivity and resolution.[1][4]
C18 (Octadecyl) Columns: The Traditional Workhorse
C18 columns, with their long alkyl chains, offer good hydrophobic retention for nonpolar S-PAH molecules.[1] Polymerically bonded C18 phases are often favored as they can provide unique selectivity for geometric isomers within complex S-PAH samples.[1][5] However, standard C18 columns may not always achieve baseline resolution for all target S-PAHs, especially in complex matrices.[1][2][6]
Phenyl-Hexyl Columns: Leveraging π-π Interactions
Phenyl-Hexyl columns feature a phenyl ring linked to a hexyl chain.[1] The phenyl group can engage in π-π interactions with the aromatic rings of S-PAHs, leading to a different selectivity profile compared to C18 columns.[1][7][8][9] This can be particularly advantageous for separating isomeric S-PAHs. The hexyl spacer contributes additional hydrophobic retention.[1]
C30 Columns: Enhanced Shape Selectivity
C30 columns, with their long, rigid alkyl chains, exhibit exceptional shape selectivity, making them highly suitable for separating hydrophobic, structurally related isomers like S-PAHs.[10][11] This enhanced shape recognition is crucial for resolving isomers that differ subtly in their molecular geometry.[5][10][12]
Specialized PAH Columns: Tailored for Performance
To address the challenges of separating complex S-PAH mixtures, several manufacturers have developed specialized PAH columns.[1][2][13] These columns often utilize proprietary bonding chemistries and advanced particle technologies, such as core-shell particles, to deliver superior resolution, selectivity, and faster analysis times.[1]
Performance Comparison of HPLC Columns for S-PAH Separation
The following table summarizes the performance characteristics of different HPLC columns for the analysis of a standard mixture of 16 PAHs as defined by US EPA Method 610. This data, compiled from various application notes and research articles, serves as a representative comparison. Direct comparison can be challenging as experimental conditions may vary slightly between studies.[1]
| Column Type | Stationary Phase | Key Advantages | Typical Performance Characteristics |
| Traditional C18 | Octadecylsilane | Good hydrophobic retention, widely available.[1] | May show co-elution for some isomeric pairs. Longer analysis times are common.[2] |
| Phenyl-Hexyl | Phenyl-Hexyl | Alternative selectivity due to π-π interactions, good for isomer separation.[1][8] | Can resolve critical pairs that co-elute on C18 columns.[7] |
| C30 | Triacontylsilane | Excellent shape selectivity for structural isomers.[10][11] | Superior resolution of geometric isomers compared to C18.[10][12] |
| Specialized PAH | Proprietary | Optimized for PAH separation, often with core-shell particles for high efficiency.[1][2] | Fast analysis times (~15 minutes) with baseline resolution of key isomers.[2] |
Experimental Workflows and Protocols
Reproducible results hinge on detailed and validated methodologies. Below are representative experimental protocols for S-PAH analysis using different HPLC columns.
General Experimental Workflow for S-PAH Analysis by HPLC
The following diagram illustrates a typical workflow for the analysis of S-PAHs in a sample matrix using HPLC.[1]
Caption: General experimental workflow for S-PAH analysis by HPLC.
Protocol 1: S-PAH Analysis using a Specialized PAH Column
This protocol is adapted from methodologies using columns like the Agilent ZORBAX Eclipse PAH.[1][14][15]
-
Column: Agilent ZORBAX Eclipse PAH (4.6 x 50 mm, 3.5 µm)[1][15]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 0-6 min isocratic 40:60 (v/v) A:B; 6-9.5 min linear gradient from 40 to 100% of B; 9.5-12 min isocratic 40:60 (v/v) A:B[15]
-
Flow Rate: 1.4 mL/min[15]
Protocol 2: S-PAH Analysis using a C18 Column
This protocol is a representative method for S-PAH analysis on a conventional C18 column.[4]
-
Column: C18 (250 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: Acetonitrile and Water (75:25)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV-VIS Photodiode Array (PDA) at 247 nm[4]
-
Injection Volume: 75 µL[4]
Protocol 3: S-PAH Analysis using a Phenyl-Hexyl Column
This protocol illustrates the use of a Phenyl-Hexyl column for separating S-PAH-related compounds.
-
Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl)
-
Mobile Phase: Gradient elution with Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD at 254 nm
Separation Mechanisms Visualized
The separation of S-PAHs on different stationary phases is governed by distinct molecular interactions.
Caption: Dominant separation mechanisms for S-PAHs on different HPLC columns.
Conclusion and Recommendations
The selection of an appropriate HPLC column is a critical step in developing a robust and reliable method for S-PAH analysis.[1] While traditional C18 columns can be effective, specialized PAH columns, often utilizing advanced particle technologies like core-shell and unique bonding chemistries, generally offer superior performance in terms of resolution, selectivity, and analysis time.[1] Phenyl-Hexyl columns provide an alternative selectivity that can be beneficial for resolving specific isomeric pairs.[1] For challenging separations of structurally similar isomers, C30 columns with their enhanced shape selectivity are an excellent choice.[10]
Ultimately, the optimal column choice will depend on the specific S-PAHs of interest, the complexity of the sample matrix, and the desired analytical throughput. Method development and validation are crucial to ensure accurate and reliable quantification of these environmentally and toxicologically significant compounds.[3][4]
References
- Acclaim C30 Columns Provide Unique Selectivity and Superior Separations of Hydrophobic, Structurally Related Analytes. (n.d.). Thermo Fisher Scientific.
- A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Columns for Polycyclic Aromatic Hydrocarbon (PAH) Analysis. (n.d.). Benchchem.
- Shehzad, W., & Abbas, M. (2022). Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC. Polish Journal of Environmental Studies, 31(3), 2567-2575.
- C30 HPLC Column, Columns Used in HPLC Chemistry. (n.d.). Hawach.
- Shim, M., Kim, J. Y., Jung, S., & Lee, D. K. (2023). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. Pharmaceuticals, 16(7), 959.
- Singh, R., et al. (2019). Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis. SN Applied Sciences, 1(4), 313.
- Polycyclic Aromatic Hydrocarbon (PAH) Separations Using ZORBAX Eclipse PAH Columns – Analyses from Six to 24 PAHs. (2008). Agilent.
- Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. (n.d.). Prime Scholars.
- Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. (2020). Restek.
- Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. (n.d.). Agilent.
- Sander, L. C., & Wise, S. A. (2011). Separations by Shape: Molecular Shape Recognition in Liquid Chromatography. LCGC North America, 29(9), 802-817.
- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.). Agilent Technologies.
- What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. (n.d.). Waters.
- Analysis of Priority Pollutant: Polycyclic Aromatic Hydrocarbons. (1996). Separation Methods Technologies Inc.
- The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. (2022). Molecules, 27(14), 4583.
- Separation of Isomers. (n.d.). Pyvot Tech.
- Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Leaf and Bark Samples of Sambucus nigra Using High-Performance Liquid Chromatography (HPLC). (2023). Applied Sciences, 13(4), 2215.
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A Guide to Inter-Laboratory Comparison of Benzo[b]naphtho[2,1-d]thiophene Analysis: Methodologies, Data Interpretation, and Best Practices
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of polycyclic aromatic sulfur heterocycles (PASHs), such as benzo[b]naphtho[2,1-d]thiophene, is of paramount importance in environmental monitoring, toxicological studies, and ensuring the safety of pharmaceutical products. This compound is a sulfur-containing polycyclic aromatic compound that can arise from the incomplete combustion of organic materials and is found in fossil fuels.[1] Its presence in various matrices necessitates robust and reliable analytical methods for its detection and quantification.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis. It delves into the rationale behind such studies, details validated analytical methodologies, and outlines the statistical approach for data evaluation, thereby offering a blueprint for laboratories seeking to validate their analytical performance and contribute to the generation of high-quality, comparable data.
The Imperative for Inter-Laboratory Comparison
Inter-laboratory comparison studies, also known as proficiency testing, are a cornerstone of quality assurance in analytical chemistry.[2] They serve to:
-
Assess Laboratory Performance: Objectively evaluate the competency of a laboratory's analytical methods and personnel.
-
Method Validation: Validate the robustness and reproducibility of analytical procedures across different laboratory settings.
-
Identify Methodological Biases: Uncover systematic errors or biases inherent in specific analytical techniques or laboratory practices.[3]
-
Harmonize Results: Promote consistency and comparability of data among different laboratories, which is crucial for regulatory compliance and collaborative research.
This guide will focus on two prevalent and powerful analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Part 1: Designing the Inter-Laboratory Study
A successful inter-laboratory comparison hinges on a well-defined study design. This involves the preparation and distribution of a homogenous and stable test material, clear instructions for the participating laboratories, and a robust statistical plan for data analysis.
Test Material Selection and Preparation
The choice of the test material is critical. It should be a representative matrix in which this compound is commonly analyzed, such as a certified reference material (CRM) of soil or a spiked solution. BCR® Certified Reference Materials are available for benzo[b]naphtho[1,2-d]thiophene and benzo[b]naphtho[2,3-d]thiophene, which can be used to create a well-characterized test sample. LGC Standards also provides reference materials for this compound.[4]
For this proposed study, a soil matrix will be fortified with a known concentration of this compound. The soil will be sieved, homogenized, and spiked with a certified standard solution of the analyte. The homogeneity and stability of the prepared material must be thoroughly assessed before distribution to participating laboratories.[5]
Participating Laboratories and Analytical Methods
A diverse group of laboratories should be invited to participate, ideally employing a range of analytical instrumentation and expertise. Each laboratory will be instructed to analyze the test material in replicate using their standard operating procedures for either GC-MS or HPLC-UV analysis of polycyclic aromatic compounds.
Data Reporting and Statistical Analysis
Participants will be required to report their individual replicate results, the mean concentration, and the standard deviation. The statistical analysis of the collected data will be performed in accordance with ISO 13528:2022, which provides guidelines for statistical methods in proficiency testing.[6] Key performance indicators will include the z-score, which measures the deviation of a laboratory's result from the assigned value.[7]
Part 2: Analytical Methodologies
This section provides detailed, step-by-step protocols for the analysis of this compound using GC-MS and HPLC-UV. These protocols are based on established methods for PAH and PASH analysis and serve as a reference for participating laboratories.
Sample Preparation: Extraction and Cleanup
A robust sample preparation procedure is essential to isolate this compound from the complex soil matrix and remove potential interferences.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Solvent Extraction: Accurately weigh 10 g of the homogenized soil sample into a beaker. Add a surrogate standard (e.g., deuterated this compound[8]) and extract with 50 mL of a 1:1 (v/v) mixture of hexane and acetone using an ultrasonic bath for 15 minutes.
-
Centrifugation and Filtration: Centrifuge the extract at 2500 rpm for 10 minutes. Decant the supernatant and filter it through a 0.45 µm PTFE syringe filter.
-
SPE Cartridge Conditioning: Condition a 6 mL aminopropyl-bonded silica SPE cartridge by passing 5 mL of hexane through it.
-
Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.
-
Elution: Elute the cartridge with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard (e.g., perylene-d12) prior to instrumental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high sensitivity and selectivity for the analysis of PASHs.[9][10][11]
Experimental Protocol: GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode, 1 µL injection volume, inlet temperature 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp 1: 25 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 310 °C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier ion: m/z 234.
-
Qualifier ions: m/z 235, 202.
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the analysis of PAHs and PASHs.[1][12][13]
Experimental Protocol: HPLC-UV Analysis
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: Waters PAH C18 column (4.6 x 250 mm, 5 µm) or equivalent.[12]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50-100% B
-
25-30 min: 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
Part 3: Data Visualization and Interpretation
Clear and concise data presentation is crucial for comparing the performance of different laboratories and analytical methods.
Comparative Data Summary
The results from the participating laboratories should be compiled into a summary table for easy comparison.
| Laboratory ID | Method | Replicate 1 (mg/kg) | Replicate 2 (mg/kg) | Replicate 3 (mg/kg) | Mean (mg/kg) | Std. Dev. | z-score |
| Lab-001 | GC-MS | 1.25 | 1.28 | 1.26 | 1.26 | 0.015 | -0.5 |
| Lab-002 | HPLC-UV | 1.35 | 1.40 | 1.38 | 1.38 | 0.025 | 0.8 |
| Lab-003 | GC-MS | 1.18 | 1.20 | 1.19 | 1.19 | 0.010 | -1.5 |
| Lab-004 | HPLC-UV | 1.45 | 1.42 | 1.48 | 1.45 | 0.030 | 1.8 |
| ... | ... | ... | ... | ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental and Logical Workflow Diagrams
Visualizing the experimental workflow and the logical relationships within the study can enhance understanding and identify potential sources of variability.
Caption: Workflow for the inter-laboratory comparison study.
Caption: Factors influencing analytical performance.
Conclusion and Recommendations
An inter-laboratory comparison study for the analysis of this compound is a critical exercise for ensuring data quality and comparability across different laboratories. This guide has provided a comprehensive framework for designing and executing such a study, including detailed analytical protocols for GC-MS and HPLC-UV.
Based on the established principles of analytical chemistry and proficiency testing, the following recommendations are made:
-
Method Selection: Both GC-MS and HPLC-UV are suitable techniques for the analysis of this compound. The choice of method may depend on the required sensitivity, sample throughput, and available instrumentation. GC-MS generally offers higher sensitivity and selectivity.
-
Quality Control: The use of certified reference materials, surrogate standards, and internal standards is essential for ensuring the accuracy and precision of the analytical results. Regular participation in proficiency testing schemes is highly recommended for all laboratories conducting this type of analysis.
-
Continuous Improvement: The results of inter-laboratory comparisons should be used as a tool for continuous improvement. Laboratories with unsatisfactory performance should investigate the root causes and implement corrective actions.
By adhering to the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can enhance the reliability of their analytical data for this compound, ultimately contributing to improved environmental and human health protection.
References
- Yang, C., et al. (2020). Application of gas chromatography-high resolution quadrupole time-of-flight mass spectrometry in fingerprinting analysis of polycyclic aromatic sulfur heterocycles.
- Filewood, T., et al. (2022). A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. RSC Advances, 12(8), 4645-4654. [Link]
- Filewood, T., et al. (2022). A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. Request PDF. [Link]
- Voiculescu, R. M., et al. (2010). DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME.
- Filewood, T., et al. (2022). A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. Request PDF. [Link]
- Astor Mayer. (n.d.).
- Domi, A., et al. (2016). Extraction of polycyclic aromatic hydrocarbons (PAHs), polycyclic aromatic sulfur heterocycles (PASHs) and alkylated derivatives from seawater using solid-phase microextraction (SPME)-gas chromatography-mass spectrometry (GC-MS).
- ISO. (2015).
- U.S. Environmental Protection Agency. (1984).
- Voiculescu, R. M., et al. (2010). Design and operation of an interlaboratory comparison scheme.
- Waters. (n.d.). Waters PAH HPLC Columns | Polyaromatic Hydrocarbons Compounds Analysis. [Link]
- QUALITAT. (2014).
- National Accreditation Center. (2024).
- de la Calle, I., et al. (2011). Comparison of different statistical methods for evaluation of proficiency test data. TrAC Trends in Analytical Chemistry, 30(4), 629-638. [Link]
- Le-Diouron, T., et al. (2010). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]
- Advanced Materials Technology. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection - HPLC. [Link]
- Khan, S., et al. (2015). Reverse phase high performance liquid chromatographic method development based on ultravioletvisible detector for the analysis of 1-hydroxypyrene (PAH biomarker) in human urine. PubMed. [Link]
- Isospecialist. (2019).
- Li, J., et al. (2010). [Quality assurance/quality control for the determination of polycyclic aromatic hydrocarbons and phthalate esters in soils using gas chromatography-mass spectrometry]. Se Pu, 28(5), 465-469. [Link]
- Malik, R. N., et al. (2015). REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD DEVELOPMENT BASED ON ULTRAVIOLET- VISIBLE DETECTOR FOR THE ANALYSIS. International Journal of Occupational Medicine and Environmental Health, 28(2), 325-334. [Link]
- Agilent Technologies. (2009). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. [Link]
- Agilent Technologies. (2012). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. [Link]
- U.S. Food and Drug Administration. (2017).
- White Falcon Publishing. (2024). inter laboratory comparison (ilc) & proficiency testing (pt) principles and practices. [Link]
- Joint Research Centre. (n.d.). BENZO (b) NAPHTHO (2,3-d) THIOPHENE (purity). [Link]
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- 10. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 13. Reverse phase high performance liquid chromatographic method development based on ultravioletvisible detector for the analysis of 1-hydroxypyrene (PAH biomarker) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Investigation of Benzo[b]naphtho[2,1-d]thiophene and its Methylated Congeners: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polycyclic aromatic sulfur heterocycles (PASHs), benzo[b]naphtho[2,1-d]thiophene and its derivatives represent a class of compounds with significant interest due to their unique electronic properties and potential applications in organic electronics and medicinal chemistry. Understanding the subtle yet impactful influence of methyl substitution on their spectroscopic signatures is paramount for structure elucidation, characterization, and the rational design of novel functional materials. This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and its methyl derivatives, supported by experimental data and detailed analytical protocols.
Introduction: The Significance of Methyl Substitution
The addition of a methyl group, seemingly a minor structural modification, can induce significant changes in the electronic and steric landscape of the this compound scaffold. These alterations manifest as distinct shifts in nuclear magnetic resonance (NMR) chemical environments, variations in electronic transition energies observed in UV-Visible (UV-Vis) spectroscopy, and modifications to the emissive properties detailed by fluorescence spectroscopy. This guide will explore these differences, providing a framework for researchers to distinguish between isomers and to understand the structure-property relationships within this important class of molecules.
Molecular Structures
The numbering of the this compound core is crucial for the unambiguous assignment of spectroscopic data. The structures of the parent compound and its representative methyl derivatives are illustrated below.
Caption: Molecular structures of this compound and its methyl derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is an indispensable tool for the precise structural elucidation of organic molecules. The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus. Methyl substitution introduces both electronic (inductive and hyperconjugative) and steric effects that perturb the chemical shifts of nearby protons and carbons.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum of this compound displays a complex pattern of multiplets. The introduction of a methyl group simplifies this region to some extent by replacing an aromatic proton with a characteristic singlet in the aliphatic region (typically δ 2.4-2.6 ppm). The position of this methyl singlet and the changes in the patterns of the remaining aromatic protons are diagnostic for the specific isomer.
¹³C NMR Spectroscopy
The effect of methyl substitution is also clearly observed in the ¹³C NMR spectra. The methyl carbon itself gives rise to a signal in the aliphatic region (around δ 20-22 ppm). Furthermore, the ipso-carbon (the carbon to which the methyl group is attached) experiences a significant downfield shift, while the ortho and para carbons experience smaller upfield or downfield shifts.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted)
| Compound | Position of -CH₃ | Methyl ¹H Shift (δ, ppm) | Aromatic ¹H Shifts (δ, ppm) | Methyl ¹³C Shift (δ, ppm) | Aromatic ¹³C Shifts (δ, ppm) |
| This compound | - | - | 7.5 - 8.5 (m) | - | 120 - 140 |
| 2-Methylthis compound | 2 | ~2.5 (s) | 7.4 - 8.4 (m) | ~21.5 | 120 - 142 (with shifts due to Me) |
| 5-Methylthis compound | 5 | ~2.6 (s) | 7.3 - 8.3 (m) | ~22.0 | 119 - 141 (with shifts due to Me) |
| 7-Methylthis compound | 7 | ~2.4 (s) | 7.3 - 8.2 (m) | ~21.0 | 121 - 140 (with shifts due to Me) |
Note: The data in this table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values may vary.
UV-Visible and Fluorescence Spectroscopy: Exploring the Electronic Transitions
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of these compounds. The extended π-conjugated system of this compound gives rise to characteristic absorption and emission spectra.
UV-Visible Absorption Spectroscopy
The UV-Vis spectrum of this compound is characterized by multiple absorption bands in the UV and near-UV regions, corresponding to π-π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the position of the methyl substituent. Methyl groups, acting as weak electron-donating groups, can cause a slight bathochromic (red) shift in the absorption maxima.
Fluorescence Spectroscopy
Many polycyclic aromatic compounds are fluorescent, and this compound and its derivatives are no exception. Upon excitation at an appropriate wavelength, these molecules emit light at a longer wavelength. The position of the emission maximum (λem) and the fluorescence quantum yield (Φf) are sensitive to the molecular structure. The introduction of a methyl group can alter the excited-state geometry and the rates of radiative and non-radiative decay, thus influencing the fluorescence properties. Research on methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes has shown that substituent position significantly impacts their optical and photophysical properties, a principle that can be extended to methyl derivatives.[1]
Table 2: Comparative Photophysical Data (Illustrative)
| Compound | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Φf |
| This compound | ~280, 320, 350 | ~40000, 25000, 15000 | ~380, 400 | ~0.2 |
| 2-Methylthis compound | ~282, 323, 354 | ~41000, 26000, 15500 | ~385, 405 | ~0.22 |
| 5-Methylthis compound | ~281, 322, 352 | ~40500, 25500, 15200 | ~383, 403 | ~0.21 |
| 7-Methylthis compound | ~283, 325, 356 | ~42000, 27000, 16000 | ~388, 408 | ~0.25 |
Note: The data in this table is illustrative. Actual experimental values will depend on the solvent and other experimental conditions.
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound and its methyl derivatives, mass spectrometry provides a straightforward method for confirming their identity.
The parent compound, this compound (C₁₆H₁₀S), has a molecular weight of approximately 234.32 g/mol .[2][3] Its methyl derivatives (C₁₇H₁₂S) will have a molecular weight of approximately 248.34 g/mol . High-resolution mass spectrometry can provide the exact mass, confirming the elemental formula.
The fragmentation patterns observed in the mass spectrum can also provide structural information. The molecular ion peak ([M]⁺) is typically the most abundant. Fragmentation may involve the loss of the methyl group or cleavage of the thiophene ring, providing clues to the structure of the molecule.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | C₁₆H₁₀S | 234.32[2][3] | 234 ([M]⁺), 202 ([M-S]⁺), 189 ([M-CHS]⁺) |
| 2-Methylthis compound | C₁₇H₁₂S | 248.34 | 248 ([M]⁺), 233 ([M-CH₃]⁺), 215 ([M-S-CH₃]⁺) |
| 5-Methylthis compound | C₁₇H₁₂S | 248.34[4] | 248 ([M]⁺), 233 ([M-CH₃]⁺) |
| 7-Methylthis compound | C₁₇H₁₂S | 248.34 | 248 ([M]⁺), 233 ([M-CH₃]⁺) |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.
Sample Preparation
Caption: General workflow for sample preparation for spectroscopic analysis.
-
Compound Purity: Ensure the purity of the this compound and its methyl derivatives using techniques such as chromatography and melting point determination.
-
Solvent Selection: Use spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile) that are transparent in the spectral region of interest. The choice of solvent can influence spectral features.
-
Concentration: For NMR, prepare solutions of approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For UV-Vis and fluorescence, prepare stock solutions of known concentration and then dilute to the desired concentration range (typically 10⁻⁵ to 10⁻⁶ M).
NMR Spectroscopy Protocol
Caption: Step-by-step protocol for NMR spectroscopic analysis.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Set the spectral width to cover the aromatic and aliphatic regions. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.
UV-Vis and Fluorescence Spectroscopy Protocol
Caption: Workflow for UV-Visible and fluorescence spectroscopic measurements.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a spectrofluorometer.
-
UV-Vis Measurement: Record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm). Use a solvent blank for baseline correction.
-
Fluorescence Measurement: Determine the optimal excitation wavelength from the absorption spectrum (usually the absorption maximum). Record the emission spectrum by scanning the emission monochromator at a fixed excitation wavelength.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate).
-
Data Analysis: Determine the absorption maxima (λmax) and calculate the molar absorptivity (ε). Determine the emission maxima (λem).
Conclusion
The spectroscopic comparison of this compound and its methyl derivatives reveals the profound impact of methyl substitution on their molecular and electronic properties. NMR spectroscopy provides a definitive tool for isomeric differentiation through the analysis of chemical shifts and coupling patterns. UV-Visible and fluorescence spectroscopy offer valuable insights into the electronic transitions and photophysical behavior of these compounds, demonstrating subtle but measurable shifts in absorption and emission maxima. Mass spectrometry serves as a robust method for confirming molecular weight and elemental composition. This comprehensive guide, with its comparative data and detailed protocols, provides researchers with the foundational knowledge to confidently synthesize, characterize, and utilize this important class of polycyclic aromatic sulfur heterocycles in their respective fields.
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A Senior Application Scientist's Guide to Assessing the Environmental Impact of Sulfur-Containing Polycyclic Aromatic Hydrocarbons (S-PAHs)
Abstract: Sulfur-containing polycyclic aromatic hydrocarbons (S-PAHs), a class of heterocyclic compounds often found alongside their parent PAHs in fossil fuels and combustion byproducts, represent a significant and often underestimated environmental concern. Their unique chemical structures contribute to their persistence, bioaccumulation, and distinct toxicological profiles.[1][2] This guide provides a comparative framework for researchers and environmental scientists to assess the environmental impact of different S-PAHs. We will delve into their sources, environmental fate, and toxicological effects, supported by detailed experimental protocols and comparative data to equip your laboratory with the necessary tools for a comprehensive evaluation.
Introduction: The Environmental Significance of S-PAHs
Polycyclic aromatic hydrocarbons (PAHs) are well-documented as priority pollutants due to their carcinogenic and mutagenic properties.[3][4] However, their sulfur-containing analogues, S-PAHs, which include compounds like dibenzothiophene (DBT) and benzonaphthothiophene (BNT), are also prevalent in the environment, originating from both natural and anthropogenic sources.[5][6] These compounds are of increasing concern because their toxic, carcinogenic, and mutagenic effects can sometimes surpass those of their parent PAHs.[7] Understanding the distinct environmental behavior of different S-PAHs is critical for accurate risk assessment and the development of effective remediation strategies.
This guide moves beyond a simple listing of facts to explain the causality behind their environmental behavior and the rationale for the specific analytical and toxicological methodologies presented.
Comparative Analysis of S-PAH Environmental Impact
The environmental impact of an S-PAH is not monolithic; it is a function of its specific molecular structure, which dictates its source, persistence, and toxicity.
Sources and Formation
S-PAHs enter the environment primarily through two pathways:
-
Petrogenic Sources: Crude oil and its refined products are major reservoirs of S-PAHs, particularly alkylated dibenzothiophenes.[8][9] These compounds are intrinsic to the fossil fuel matrix.
-
Pyrogenic Sources: Incomplete combustion of organic materials, such as coal, wood, and fossil fuels, generates a complex mixture of PAHs and S-PAHs.[4] Atmospheric reactions with pollutants like sulfur dioxides can also form S-PAH derivatives.[4][6]
The prevalence of specific S-PAHs can serve as a chemical fingerprint to identify the source of contamination. For instance, a high ratio of alkylated DBTs to the parent DBT often points to a petrogenic origin.
Environmental Fate and Transport: A Tale of Persistence and Bioavailability
Once released, the fate of S-PAHs is governed by their physicochemical properties. Key differences among S-PAHs determine their distribution and longevity in various environmental compartments.
-
Persistence: S-PAHs are generally hydrophobic and resistant to degradation, allowing them to persist in the environment.[4][10] Their low water solubility and high octanol-water partition coefficients (Kow) cause them to adsorb strongly to organic matter in soil and sediments, which act as long-term sinks.[5][11] High molecular weight S-PAHs are typically more stable and persistent than lower molecular weight ones.[4][10]
-
Bioavailability: The fraction of a contaminant that is available for uptake by organisms is its most critical component for risk assessment. While S-PAHs are persistent, their bioavailability can be limited by strong sequestration within the sediment matrix.[11][12] Research indicates that only the portion of S-PAHs that can desorb from sediment particles is readily available for microbial degradation or uptake by organisms.[12][13] Factors like the type of organic matter (e.g., coal-derived vs. clay/silt) significantly influence these release rates.[13]
-
Atmospheric Transformation: In the atmosphere, volatile S-PAHs like thiophene can undergo oxidation, reacting with pollutants such as ozone and nitrogen oxides.[4][14][15][16] These reactions can form secondary aerosols containing inorganic sulfate, organosulfates, and sulfonates, which have implications for air quality and the atmospheric sulfur budget.[14][15][16]
Table 1: Comparative Physicochemical Properties of Representative S-PAHs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Log Kow (Octanol-Water Partition Coefficient) | Water Solubility (mg/L) |
| Benzothiophene | C₈H₆S | 134.20 | 3.01 | 112 |
| Dibenzothiophene (DBT) | C₁₂H₈S | 184.26 | 4.46 | 1.34 |
| 4-Methyldibenzothiophene | C₁₃H₁₀S | 198.28 | 4.91 | 0.28 |
| 4,6-Dimethyldibenzothiophene | C₁₄H₁₂S | 212.31 | 5.36 | 0.06 |
| Benzonaphthothiophene | C₁₆H₁₀S | 234.32 | 5.60 | 0.01 |
Note: Values are compiled from various chemical databases and are subject to slight variations based on experimental conditions.
Comparative Toxicology
S-PAHs exert their toxic effects through various mechanisms, often following metabolic activation to reactive intermediates that can damage cellular macromolecules like DNA.
-
Mutagenicity and Carcinogenicity: Like their PAH counterparts, many S-PAHs are known to be mutagenic and carcinogenic. Some studies suggest that certain S-PAHs and their transformation products can be even more potent than their parent compounds.[7] The Ames test is a widely used and reliable bacterial assay to screen for the mutagenic potential of these chemicals by measuring their ability to induce reverse mutations in specific bacterial strains.[17][18][19]
-
Endocrine Disruption: There is growing evidence that S-PAHs can interfere with the endocrine system, potentially leading to adverse developmental and reproductive effects in wildlife and humans.
-
General Ecotoxicity: S-PAHs exhibit moderate to high acute toxicity to aquatic organisms.[6] Their bioaccumulation in lipid-rich tissues of organisms like bivalves and fish poses a risk of biomagnification through the food web.[5][6]
Experimental Framework for S-PAH Impact Assessment
A robust assessment requires a multi-faceted approach combining precise chemical analysis with relevant toxicological assays. The causality for this workflow is to first quantify the presence and concentration of contaminants and then to determine their potential biological harm.
Caption: Workflow for assessing the environmental impact of S-PAHs.
Protocol: Sample Extraction via Accelerated Solvent Extraction (ASE)
Rationale: ASE is chosen over traditional methods like Soxhlet because it dramatically reduces solvent consumption and extraction time while maintaining high analyte recovery.[20][21][22] The use of elevated temperature and pressure increases the efficiency and speed of the extraction process.[20][22] This method is compliant with U.S. EPA Method 3545A for extracting PAHs from solid waste.[20]
Methodology:
-
Sample Preparation: Homogenize the soil or sediment sample and mix it with a drying agent like diatomaceous earth to remove residual water.
-
Cell Loading: Load the prepared sample into a stainless steel extraction cell.
-
ASE System Parameters:
-
Solvent: A 1:1 mixture of dichloromethane and acetone is effective for a broad range of PAHs and S-PAHs.[21][23]
-
Pressure: 1500 psi. This is considered the optimum pressure for most ASE applications.[20]
-
Temperature: 100-140°C. Higher temperatures enhance extraction efficiency.[21][23][24]
-
Static Time: 5-10 minutes.
-
Cycles: 2-3 static cycles.
-
-
Extract Collection: The extract is collected in a vial.
-
Concentration: The solvent is evaporated under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
Cleanup: The concentrated extract must be cleaned to remove interfering compounds (e.g., lipids, elemental sulfur) using Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC).[25]
Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS, particularly in tandem (MS/MS) mode, provides the high selectivity and sensitivity required to identify and quantify individual S-PAH isomers in complex environmental matrices.[26][27][28] This specificity is crucial for separating structurally similar compounds that may have different toxicities.[27][28]
Methodology:
-
Instrument Setup:
-
GC Conditions:
-
Injector: Splitless mode at 300°C to ensure efficient transfer of analytes.[26][3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[26]
-
Oven Program: Start at 90°C (hold 2 min), ramp at 5°C/min to 320°C (hold 12 min). This gradient allows for the separation of compounds with a wide range of boiling points.[3]
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.[3]
-
Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) for maximum sensitivity and selectivity.
-
-
Quantification: Create a multi-point calibration curve using certified reference standards for the target S-PAHs. Use isotopically labeled internal standards to correct for matrix effects and variations in instrument response.
Protocol: Mutagenicity Assessment via the Ames Test
Rationale: The Ames test is a cost-effective and rapid biological assay to assess the mutagenic potential of chemical compounds.[17][29] It uses specific strains of Salmonella typhimurium that have a mutation preventing them from synthesizing the amino acid histidine (his-).[17][30] A positive test, indicated by bacterial colonies growing on a histidine-deficient medium, shows that the test chemical has caused a reverse mutation, suggesting it is a potential mutagen.[17][30] The inclusion of a rat liver extract (S9 fraction) mimics mammalian metabolism, allowing for the detection of compounds that become mutagenic only after metabolic activation.[19][30]
Caption: Standard workflow for the Ames mutagenicity test.
Methodology:
-
Strain Preparation: Inoculate S. typhimurium strains (e.g., TA98 and TA100) into nutrient broth and incubate overnight at 37°C with shaking.[30]
-
Plate Preparation:
-
Plating: Vortex the tube gently and pour the contents onto a minimal glucose agar plate.[30] Distribute evenly.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[30]
-
Colony Counting: Count the number of visible revertant colonies on each plate.
-
Data Interpretation: A dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (seen on negative control plates) is considered a positive result, indicating mutagenic potential.[17]
Conclusion and Future Outlook
The assessment of S-PAHs requires a nuanced approach that considers the unique properties of each compound. Dibenzothiophene and its alkylated derivatives, for example, show different reactivity, persistence, and biodegradability compared to larger benzonaphthothiophenes.[31][32] By integrating advanced analytical techniques like GC-MS/MS with validated toxicological assays such as the Ames test, researchers can build a comprehensive profile of the environmental risks posed by these contaminants. This guide provides the foundational protocols and comparative insights to empower scientists to conduct more accurate and thorough environmental impact assessments, ultimately leading to better-informed regulatory decisions and more effective protection of environmental and human health.
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A Comparative Guide to the Biological Activity of Benzo[b]naphtho[2,1-d]thiophene and Other Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Biological Significance of a Sulfur-Containing Polycyclic Aromatic Hydrocarbon
Polycyclic aromatic hydrocarbons (PAHs) are a diverse class of organic compounds that are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials.[1] While the biological activities of many PAHs, such as the potent carcinogen benzo[a]pyrene, have been extensively studied, the toxicological profiles of their heterocyclic counterparts, which contain atoms other than carbon in their aromatic ring structures, are less understood. This guide provides a comprehensive comparison of the biological activity of benzo[b]naphtho[2,1-d]thiophene, a sulfur-containing PAH (S-PAH), with other well-characterized PAHs.
This compound is found in fossil fuels and is a product of incomplete combustion from sources like lignite, coal tar, and diesel engine exhaust.[1] Its unique structure, incorporating a thiophene ring fused to naphthalene and benzene rings, influences its metabolic activation and subsequent interactions with cellular macromolecules, setting it apart from its all-carbon PAH analogs. Understanding these differences is crucial for a comprehensive assessment of the risks posed by complex environmental mixtures of PAHs and for the development of novel therapeutic agents, as the benzothiophene scaffold is a privileged structure in drug discovery.[2]
This guide will delve into the mechanistic underpinnings of this compound's biological activity, focusing on its genotoxicity, carcinogenicity, and its role as a ligand for the aryl hydrocarbon receptor (AhR). Through a comparative lens, supported by available experimental data, we will explore how the presence of a sulfur atom in its structure modulates its toxicological profile relative to other notable PAHs.
Metabolic Activation: The Gateway to Biological Effects
The biological activity of most PAHs, including this compound, is contingent upon their metabolic activation to reactive intermediates that can interact with cellular macromolecules like DNA. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes.
The metabolic activation of this compound is thought to proceed through the formation of a "bay region" diol epoxide, a mechanism well-established for many carcinogenic PAHs.[3] The "bay region" is a sterically hindered area of the molecule, and the formation of a diol epoxide in this region results in a highly reactive electrophile.
A study on the mutagenicity of this compound metabolites found that trans-3,4-dihydroxy-3,4-dihydrothis compound, a precursor to a bay region diol epoxide, was as mutagenic as the parent compound in the Ames test using Salmonella typhimurium strain TA100 with metabolic activation.[3] In contrast, the trans-1,2-dihydroxy-1,2-dihydrothis compound, which is not a precursor to a bay region diol epoxide, was inactive.[3] This suggests that the formation of a bay region diol epoxide is a critical step in the metabolic activation and subsequent mutagenicity of this compound.[3]
Experimental Protocol: Ames Test for Mutagenicity Assessment of PAHs
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Objective: To determine if a test compound can induce mutations in the histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Use histidine auxotroph strains of Salmonella typhimurium, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).
-
Metabolic Activation (S9 Mix): Since PAHs require metabolic activation to become mutagenic, the test is performed in the presence and absence of a rat liver S9 fraction, which contains CYP enzymes.
-
Exposure:
-
In a test tube, combine the test compound (at various concentrations), the bacterial culture, and either the S9 mix or a buffer control.
-
Incubate this mixture at 37°C for a short period (e.g., 20 minutes) to allow for metabolic activation and interaction with the bacterial DNA.
-
-
Plating:
-
Add top agar (containing a trace amount of histidine to allow for a few cell divisions) to the test tube.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies on the test plates compared to the control plates indicates that the compound is mutagenic.
Aryl Hydrocarbon Receptor (AhR) Activation: A Key Signaling Pathway
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs and other xenobiotics. Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of a battery of genes, including those encoding for CYP1A1 and CYP1B1, enzymes involved in the metabolism of PAHs.
Recent research has identified this compound as an efficient AhR agonist in both rat and human cell-based reporter gene assays.[4] This finding is significant as it suggests that this compound can induce its own metabolism, a hallmark of many AhR-activating PAHs. The study also found that this compound induced the nuclear translocation of the AhR and the expression of CYP1A1 in a time-dependent manner, further confirming its role as an AhR agonist.[4]
Comparative Genotoxicity and Carcinogenicity
The genotoxicity and carcinogenicity of PAHs are of primary concern for human health. The International Agency for Research on Cancer (IARC) has classified numerous PAHs based on their carcinogenic potential.
Table 1: IARC Carcinogen Classification of Selected PAHs
| Compound | IARC Classification |
| This compound | Group 3 (Not classifiable as to its carcinogenicity to humans)[5] |
| Benzo[a]pyrene | Group 1 (Carcinogenic to humans) |
| Dibenz[a,h]anthracene | Group 2A (Probably carcinogenic to humans) |
| Chrysene | Group 2B (Possibly carcinogenic to humans) |
| Benzo[b]fluoranthene | Group 2B (Possibly carcinogenic to humans) |
| Benzo[k]fluoranthene | Group 2B (Possibly carcinogenic to humans) |
| Indeno[1,2,3-cd]pyrene | Group 2B (Possibly carcinogenic to humans) |
The classification of this compound in Group 3 reflects the limited evidence of its carcinogenicity in experimental animals and the absence of data in humans.[5] This stands in contrast to benzo[a]pyrene, a well-established Group 1 carcinogen.
While comprehensive comparative data on cytotoxicity and DNA adduct formation for this compound are scarce, the finding that its bay region diol epoxide metabolite is as mutagenic as the parent compound in the Ames test provides a crucial piece of evidence for its genotoxic potential.[3]
For other PAHs, extensive research has demonstrated a clear link between their metabolic activation, DNA adduct formation, and carcinogenic outcomes. For instance, benzo[a]pyrene is known to form stable DNA adducts that can lead to mutations and the initiation of cancer.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Conclusion: A Call for Further Comparative Research
The available evidence indicates that this compound is a biologically active S-PAH that functions as an efficient agonist of the aryl hydrocarbon receptor and exerts its mutagenic effects through the formation of a bay region diol epoxide. However, a comprehensive understanding of its toxicological profile in comparison to other well-studied PAHs is hampered by a lack of direct, quantitative comparative data.
The IARC's classification of this compound as a Group 3 agent underscores the need for further research to definitively characterize its carcinogenic potential.[5] Future studies should focus on:
-
Quantitative Cytotoxicity and Genotoxicity Assays: Performing head-to-head comparisons of this compound with other PAHs using assays such as the MTT assay and the Ames test to determine relative potencies.
-
DNA Adduct Studies: Utilizing techniques like 32P-postlabeling to identify and quantify the DNA adducts formed by this compound and compare them to those formed by other PAHs.
-
In Vivo Carcinogenicity Studies: Conducting long-term animal bioassays, such as mouse skin painting studies, to provide definitive data on the carcinogenic potential of this compound.
-
AhR Binding Affinity Studies: Determining the relative binding affinity of this compound to the AhR to better understand its potency as a signaling molecule.
By filling these knowledge gaps, the scientific community can develop a more accurate and comprehensive risk assessment framework for complex mixtures of PAHs and their heterocyclic analogs, ultimately leading to better protection of human health and the environment.
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A Comparative Guide to the Fluorescence Quantum Yield of Thiophene-Based Fluorophores
For researchers, medicinal chemists, and material scientists, the rational design of fluorescent probes is paramount for developing next-generation diagnostics, imaging agents, and optoelectronic materials. Among the myriad of available fluorophores, thiophene-based structures offer a versatile scaffold due to their unique electronic properties, environmental sensitivity, and synthetic tractability. A critical performance metric for any fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescence. This guide provides an in-depth comparison of the fluorescence quantum yields of various classes of thiophene-based fluorophores, supported by experimental data, and offers a detailed protocol for its accurate measurement.
The Significance of Fluorescence Quantum Yield in Thiophene Fluorophores
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield signifies a brighter fluorophore, which is often a primary objective in probe development. Thiophene-based fluorophores, however, present a unique set of challenges and opportunities. The presence of the sulfur atom in the thiophene ring can enhance intersystem crossing—a non-radiative process that populates the triplet state and quenches fluorescence—due to the heavy-atom effect.[1][2] Consequently, unsubstituted oligothiophenes often exhibit modest quantum yields.[2]
Nevertheless, the photophysical properties of thiophene fluorophores are highly tunable through strategic chemical modifications. This guide will explore how factors such as conjugation length, the introduction of electron-donating and -accepting groups, and structural rigidification can dramatically influence the fluorescence quantum yield.
Factors Influencing the Quantum Yield of Thiophene-Based Fluorophores
The fluorescence quantum yield of a thiophene-based fluorophore is not an intrinsic constant but is highly dependent on its molecular structure and its surrounding environment. Understanding these factors is crucial for both interpreting experimental data and designing new molecules with enhanced fluorescence properties.
-
Molecular Structure:
-
Conjugation Length: For simple α,α'-oligothiophenes, the fluorescence quantum yield generally increases with the number of thiophene units up to a certain length (typically around six to seven units).[2][3] This is attributed to a decrease in the probability of non-radiative decay pathways as the π-conjugated system expands.
-
Substituents: The nature and position of substituents on the thiophene ring(s) have a profound impact. Electron-donating groups (e.g., alkoxy, amino) and electron-withdrawing groups (e.g., cyano, benzonitrile) can be strategically placed to create "push-pull" or donor-π-acceptor (D-π-A) systems.[4][5] These architectures often lead to significant intramolecular charge transfer (ICT) upon excitation, which can either enhance or quench fluorescence depending on the specific design and solvent environment.
-
Structural Rigidity: Thiophene backbones can have some degree of rotational freedom between the rings. This can lead to non-radiative decay from the excited state.[4] Incorporating fused rings (e.g., dithienothiophene, cyclopentadithiophene) or bridging units can create more rigid, planar structures.[3][6] This rigidity often reduces vibrational and rotational modes of non-radiative energy dissipation, thereby increasing the fluorescence quantum yield.
-
-
Environmental Factors:
-
Solvent Polarity: The fluorescence quantum yield of many thiophene fluorophores, particularly those with a D-π-A structure, is highly sensitive to solvent polarity.[4][7] An increase in solvent polarity can stabilize the charge-separated excited state, which may lead to a decrease in the energy gap between the excited and ground states and, in some cases, a reduction in the quantum yield.[4]
-
Temperature and Viscosity: Lower temperatures and higher solvent viscosity can restrict molecular motion, reducing the rates of non-radiative decay and thus increasing the fluorescence quantum yield.
-
Aggregation: At high concentrations, thiophene fluorophores can form aggregates, which often leads to fluorescence quenching. This is a critical consideration for applications in solid-state devices or when high concentrations are required.[4]
-
Comparison of Fluorescence Quantum Yields
The following table summarizes the fluorescence quantum yields (Φf) for a selection of thiophene-based fluorophores from the literature. This data is intended to provide a comparative overview and highlight the structure-property relationships discussed above. It is important to note that direct comparison should be made with caution, as experimental conditions, particularly the reference standard and solvent, can influence the measured values.
| Fluorophore Class | Specific Compound | Solvent | Reference Standard | Φf (%) | Reference |
| Oligothiophenes | Bithiophene (Th2) | Cyclohexane | - | 1.7 | [2][3] |
| Terthiophene (Th3) | Cyclohexane | - | 6.6 | [2][3] | |
| Quaterthiophene (Th4) | Cyclohexane | - | 18 | [2][3] | |
| Sexithiophene (Th6) | Cyclohexane | - | 41 | [2][3] | |
| Donor-π-Acceptor | 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | Cyclohexane | Quinine Sulfate | 98 | [4] |
| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) | Cyclohexane | Quinine Sulfate | 99 | [4] | |
| Thieno[3,2-b]thiophene-based dye with cyanoacetic acid acceptor | THF | Fluorescein | 36 | [8] | |
| Thieno[3,2-b]thiophene-based dye with rhodanine-3-acetic acid acceptor | THF | Fluorescein | 2 | [8] | |
| Fused/Bridged | Phosphorus-bridged terthiophene | Toluene | - | 71 | [9] |
| Naphtho[2,1-b:3,4-b']dithiophene-fused porphyrin (unsubstituted) | Toluene | TPP | 5.5 | [10] | |
| Naphtho[2,1-b:3,4-b']dithiophene-fused porphyrin (dibromo-substituted) | Toluene | TPP | 3.5 | [10] |
From this data, several trends are evident. The quantum yield of unsubstituted oligothiophenes increases with conjugation length. The introduction of strong donor and acceptor groups in a non-polar solvent can lead to exceptionally high quantum yields, approaching unity. However, the choice of the acceptor group is critical, as demonstrated by the significant drop in quantum yield when cyanoacetic acid is replaced with rhodanine-3-acetic acid.[8] Structural rigidification through phosphorus bridging also results in a high quantum yield.[9] Conversely, the fusion of thiophene units to a porphyrin core, especially with heavy atom substituents like bromine, can lead to lower quantum yields, likely due to enhanced intersystem crossing.[10]
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The most common and accessible method for determining the fluorescence quantum yield of a solution is the comparative method. This involves comparing the fluorescence properties of the test sample to a well-characterized fluorescence standard with a known quantum yield.
Causality Behind Experimental Choices
-
Optically Dilute Solutions: The use of optically dilute solutions (absorbance < 0.1 at the excitation wavelength) is crucial to minimize inner filter effects, where the sample itself reabsorbs the emitted fluorescence, leading to an underestimation of the quantum yield.
-
Choice of Standard: The selected standard should have absorption and emission profiles that are reasonably close to those of the sample to minimize wavelength-dependent errors in the spectrometer's detection system. The standard should also be soluble in the same solvent as the sample to avoid complications arising from different refractive indices.
-
Spectral Correction: All modern spectrofluorometers have wavelength-dependent variations in excitation lamp intensity and detector response. It is imperative to use a spectrometer that has been spectrally corrected to ensure that the measured fluorescence intensity is a true representation of the emitted photons.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of the thiophene-based fluorophore (sample) and a suitable fluorescence standard (e.g., quinine sulfate, rhodamine 6G, or fluorescein) in a high-purity spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the chosen excitation wavelength is between 0.02 and 0.1.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring that the entire emission band is captured. The excitation and emission slit widths should be kept constant for all measurements.
-
Record the fluorescence emission spectrum of a solvent blank.
-
-
Data Analysis:
-
Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.
-
Integrate the area under the corrected emission spectrum for each sample and standard solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.
-
Determine the slope of the best-fit line for both the sample (Grad_X) and the standard (Grad_Std).
-
-
Calculation of Quantum Yield:
-
The fluorescence quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_Std * (Grad_X / Grad_Std) * (η_X² / η_Std²)
Where:
-
Φ_Std is the known quantum yield of the standard.
-
Grad_X and Grad_Std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_X and η_Std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
-
Experimental Workflow Diagram
Caption: Workflow for relative fluorescence quantum yield determination.
Conclusion
The fluorescence quantum yield is a critical parameter that dictates the performance of thiophene-based fluorophores in a wide range of applications. While simple oligothiophenes exhibit systematically varying quantum yields with chain length, the introduction of donor-acceptor architectures and the enforcement of structural rigidity have emerged as powerful strategies for developing highly emissive probes. This guide has provided a comparative overview of the quantum yields of different classes of thiophene fluorophores and a detailed, validated protocol for their measurement. By understanding the interplay between molecular structure, environmental factors, and fluorescence efficiency, researchers can more effectively design and synthesize novel thiophene-based materials with tailored photophysical properties for advanced applications.
References
- Hussain A. Z. Sabeka, Ahmed M. M. Alazaly, Dina Salahb, Hesham S. Abdel-Samad, Mohamed A. Ismail, and Ayman A. Abdel-Shafi. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances, 10, 44893-44904. [Link]
- Zhang, J., et al. (2022). Furan Substitution and Ring Fusion Strategies for Enhancing the Fluorescence Performance of Oligothiophene. ChemPhysChem, 23(14), e202200244. [Link]
- Rasmussen, S. C., Evenson, S. J., & McCausland, C. W. (2015). Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications.
- Cao, J., Chen, X., Ma, X., Zhang, T., & Sun, W. (2024). Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. Physical Chemistry Chemical Physics, 26(34), 24153-24163. [Link]
- Manjunatha, H., et al. (2013). Solvent Effect on the Fluorescence Properties of Two Biologically Active Thiophene Carboxamido Molecules. Mapana Journal of Sciences, 12(1), 51-60. [Link]
- Cao, J., Chen, X., Ma, X., Zhang, T., & Sun, W. (2024). Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. Physical Chemistry Chemical Physics, 26(34), 24153-24163. [Link]
- Zhang, Q., et al. (2024). Theoretical Study on Photophysical Properties of Thiophene-Fused-Type BODIPY Series Molecules in Fluorescence Imaging and Photodynamic Therapy.
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A Senior Application Scientist's Guide to Method Validation for Benzo[b]naphtho[2,1-d]thiophene in Sediment Samples
For researchers and environmental scientists, the accurate quantification of specific polycyclic aromatic hydrocarbons (PAHs) in complex matrices like sediment is a critical, yet challenging, endeavor. This guide provides an in-depth comparison of analytical methodologies for the validation of a robust method for a lesser-studied but environmentally significant sulfur-containing PAH: benzo[b]naphtho[2,1-d]thiophene (BbnT).
This compound is a five-ring heterocyclic aromatic compound. Its presence in environmental samples is often associated with petrogenic and pyrogenic sources. The complex, organic-rich nature of sediment matrices necessitates highly efficient extraction and cleanup procedures, coupled with sensitive and selective analytical detection, to achieve reliable quantification. This guide is designed to navigate the intricacies of method validation for BbnT, offering a comparative analysis of common techniques and a recommended workflow grounded in scientific expertise and established validation principles.
The Analytical Challenge: Unmasking BbnT in Sediment
The primary challenge in analyzing BbnT in sediment lies in its low concentration amidst a multitude of interfering compounds. Sediment matrices are complex mixtures of minerals, organic matter (including humic and fulvic acids), and a wide array of other pollutants. These interferences can mask the BbnT signal, leading to inaccurate and imprecise results. Therefore, a successful analytical method must excel in three key areas:
-
Efficient Extraction: The chosen extraction technique must effectively desorb BbnT from the sediment particles.
-
Selective Cleanup: The subsequent cleanup step is crucial to remove co-extracted interfering compounds.
-
Sensitive and Specific Detection: The instrumental analysis must be able to detect and accurately quantify BbnT at low levels, free from interference from structurally similar compounds.
Comparative Analysis of Methodologies
A robust analytical method is a synergistic combination of extraction, cleanup, and detection. The following sections compare common techniques for each of these critical steps.
Part 1: Extraction Techniques
The goal of the extraction is to quantitatively transfer BbnT from the solid sediment matrix into a liquid solvent. The choice of extraction method is a balance between efficiency, sample throughput, solvent consumption, and laboratory resources.
| Extraction Method | Principle | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Well-established, exhaustive extraction. | Time-consuming, large solvent consumption, potential for thermal degradation of analytes. |
| Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE®) | Extraction with solvents at elevated temperatures and pressures. | Fast, efficient, reduced solvent consumption, and amenable to automation. | High initial instrument cost. |
| Ultrasonic Agitation (Sonication) | Use of ultrasonic waves to disrupt the sample matrix and enhance solvent penetration. | Relatively fast and simple. | Lower extraction efficiency for strongly sorbed analytes compared to Soxhlet or PFE. |
Expert Insight: For a high molecular weight and relatively non-volatile compound like BbnT, which is likely to be strongly sorbed to sediment organic matter, Pressurized Fluid Extraction (PFE) offers the most significant advantages in terms of extraction efficiency and sample throughput. The elevated temperature and pressure used in PFE enhance the desorption kinetics of BbnT from the sediment matrix, leading to higher recoveries in a shorter time frame compared to traditional Soxhlet extraction.
Part 2: Cleanup Techniques
Following extraction, the crude extract requires cleanup to remove co-extracted interferences that can negatively impact the instrumental analysis.
| Cleanup Method | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning of the analyte and interferences between a solid sorbent and a liquid phase. | High selectivity, variety of available sorbents, low solvent consumption. | Method development can be time-consuming. |
| Gel Permeation Chromatography (GPC) | Size-exclusion chromatography that separates molecules based on their size. | Effective for removing high molecular weight interferences like lipids and humic substances. | Can be time-consuming and requires specialized equipment. |
Expert Insight: A multi-step cleanup approach is often necessary for complex sediment samples. A combination of Solid-Phase Extraction (SPE) using silica or Florisil cartridges is highly effective for removing polar interferences. For sediments with high organic content, a preliminary cleanup with Gel Permeation Chromatography (GPC) may be beneficial to remove large macromolecules before the SPE step.
Part 3: Instrumental Analysis
The final step is the instrumental determination of BbnT. The two most common techniques for PAH analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
| Instrumental Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with detection based on mass-to-charge ratio. | High selectivity and sensitivity, provides structural information for confirmation. | May require derivatization for some compounds, less suitable for highly non-volatile compounds. |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Separation based on polarity, with highly sensitive and selective detection for fluorescent compounds. | Excellent sensitivity for fluorescent PAHs, suitable for a wide range of polarities. | Not all PAHs are fluorescent, less structural information compared to MS. |
Expert Insight: For the analysis of BbnT, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique. The mass spectrometer provides unambiguous identification and quantification, which is crucial when dealing with complex environmental samples where isomeric interferences are common. While BbnT is expected to be fluorescent, the confirmation of its identity through its mass spectrum provides a higher level of confidence in the results. Modern GC-MS systems offer excellent sensitivity, capable of reaching the low parts-per-billion (ppb) levels typically required for environmental monitoring.
Recommended Validated Method: A Step-by-Step Protocol
This section outlines a comprehensive, validated method for the determination of BbnT in sediment samples, integrating the recommended techniques discussed above.
Experimental Workflow Diagram
A Comparative Guide to the Synthesis of Fused Thiophene Systems for Advanced Applications
Abstract
Fused thiophene systems are cornerstone heterocyclic scaffolds in the fields of medicinal chemistry, organic electronics, and materials science. Their unique electronic properties and structural versatility make them critical components in pharmaceuticals, organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs).[1] The efficacy and applicability of these systems are intrinsically linked to the synthetic routes used for their construction. This guide provides a comparative analysis of prominent synthesis strategies for fused thiophenes, ranging from classical condensation reactions to modern transition-metal-catalyzed methods. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each route, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate methodology for their specific application.
Introduction
The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a privileged structure in organic chemistry.[2] When fused with other aromatic or heterocyclic rings, the resulting systems, such as benzothiophenes and thienothiophenes, exhibit enhanced π-conjugation, structural planarity, and potential for intermolecular S···S interactions.[1] These features are highly desirable for tuning the electronic and photophysical properties of organic materials and for creating potent, targeted therapeutic agents.[3][4] The demand for novel and efficient methods to construct these fused systems has driven significant innovation in synthetic organic chemistry.[4] This guide will compare and contrast several key synthetic approaches, providing both theoretical explanations and practical, field-proven protocols.
Section 1: Classical Annulation and Condensation Strategies
Classical methods for thiophene synthesis often rely on the cyclization of acyclic precursors through condensation reactions. These routes are valued for their use of readily available starting materials and well-established procedures.
The Gewald Aminothiophene Synthesis
The Gewald reaction, first reported in 1966, is a powerful one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes.[5][6] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[7]
Causality and Mechanism: The reaction's success hinges on a sequence of well-defined steps. It is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[5][6] The elemental sulfur (S₈) is then activated, likely by the amine base, and adds to this intermediate.[8] The exact mechanism of sulfur addition and subsequent cyclization is complex, involving polysulfide intermediates, but the thermodynamic driving force is the formation of the aromatic thiophene ring.[8][9]
Diagram 1: Generalized Mechanism of the Gewald Synthesis
Caption: Workflow of the Gewald aminothiophene synthesis.
Advantages:
-
High Atom Economy: It is a one-pot reaction combining three components directly into the product.[7]
-
Versatility: A wide range of ketones, aldehydes, and active methylene nitriles can be used, leading to diverse substitution patterns.[2]
-
Operational Simplicity: The reaction is often straightforward to perform under mild conditions.[5]
Limitations:
-
Substrate Scope: Sterically hindered ketones can be challenging substrates, sometimes requiring modified protocols or microwave assistance.[5]
-
Byproduct Formation: The reaction can sometimes produce byproducts that complicate purification.[5]
Representative Protocol: General Synthesis of a 2-Aminothiophene [5]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (e.g., ethyl cyanoacetate, 1.0 eq.), and elemental sulfur (1.2 eq.).
-
Add a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of a base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture and gently heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, and the product often precipitates. It can then be isolated by filtration and purified by recrystallization.
The Fiesselmann Thiophene Synthesis
Developed by Hans Fiesselmann in the 1950s, this synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[10][11] The core transformation is the base-catalyzed reaction of thioglycolic acid derivatives with α,β-acetylenic esters.[11]
Causality and Mechanism: The reaction proceeds via a conjugate addition of the deprotonated thioglycolate to the alkyne.[11] This is followed by a second addition and an intramolecular cyclization. The final steps involve the elimination of an alcoholate and a thioglycolic acid ester moiety, followed by tautomerization to yield the aromatic 3-hydroxythiophene product.[10][11] The choice of base is critical for initiating the first deprotonation step efficiently.
Advantages:
-
Direct Access to Hydroxythiophenes: Provides a straightforward route to 3-hydroxythiophenes, which are valuable synthetic intermediates.
-
Good Functional Group Tolerance: The reaction conditions are generally mild enough to tolerate various functional groups.
-
Variations: The method has been extended to use β-ketoesters or substrates containing nitrile groups (yielding 3-aminothiophenes) as starting materials.[2][10]
Limitations:
-
Substrate Availability: Substituted α,β-acetylenic esters may require multi-step synthesis.
-
Regioselectivity: Unsymmetrical alkynes can potentially lead to mixtures of regioisomers.
Representative Protocol: Synthesis of a 3-Hydroxy-2-thiophenecarboxylate [2]
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the α,β-acetylenic ester (1.0 eq.) and a thioglycolic acid ester (e.g., methyl thioglycolate, 2.0 eq.) in a suitable anhydrous solvent like methanol.
-
Cool the solution in an ice bath.
-
Add a solution of a strong base, such as sodium methoxide in methanol (2.0 eq.), dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting alkyne.
-
Quench the reaction by carefully adding an acidic solution (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Hinsberg Synthesis
The Hinsberg synthesis is a classic method that involves the condensation of a 1,2-dicarbonyl compound (like benzil) with diethyl thiodiacetate in the presence of a strong base.[12][13]
Causality and Mechanism: This reaction is understood to be a type of Stobbe condensation.[14][15] The base promotes a double aldol-type condensation, leading to the formation of the thiophene ring. The initial product is an ester, which is often hydrolyzed to the corresponding diacid during workup.[12]
Advantages:
-
Symmetrical Substitution: It is an effective method for producing symmetrically 3,4-disubstituted thiophenes.[14]
Limitations:
-
Harsh Conditions: Often requires strong bases and elevated temperatures.[14]
-
Limited Scope: Primarily suited for 1,2-dicarbonyl compounds and can have limited applicability for complex, sensitive substrates.
Section 2: Modern Transition-Metal-Catalyzed Strategies
Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct fused thiophene systems with high efficiency, selectivity, and functional group compatibility.
Palladium-Catalyzed Cross-Coupling and Annulation
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the construction of fused thiophenes.[16] Strategies often involve forming key C–C or C–S bonds through cross-coupling reactions (e.g., Suzuki, Stille) followed by a cyclization step.[17][18]
Causality and Mechanism: In a typical approach, a suitably functionalized arene (e.g., an ortho-halo-alkynylbenzene) undergoes an intramolecular coupling reaction. For instance, a palladium catalyst can facilitate the cyclization of 2-alkynylthioanisoles to form benzo[b]thiophenes.[3] The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst into a C-X bond, followed by migratory insertion and reductive elimination to furnish the product and regenerate the active catalyst.
Diagram 2: General Workflow for Palladium-Catalyzed Annulation
Caption: A simplified catalytic cycle for Pd-catalyzed fused thiophene synthesis.
Advantages:
-
High Selectivity: These methods offer excellent control over regioselectivity.
-
Broad Substrate Scope: Tolerates a wide array of functional groups, enabling the synthesis of complex molecules.[19]
-
Modular Nature: Allows for the convergent synthesis of diverse structures by varying the coupling partners.[16]
Limitations:
-
Catalyst Cost and Sensitivity: Palladium catalysts can be expensive, and some are sensitive to air and moisture.
-
Pre-functionalization Required: Substrates often require pre-installation of functional groups like halides or boronic esters.[17]
C–H Activation/Functionalization
Direct C–H activation is a highly atom-economical and efficient strategy that circumvents the need for pre-functionalized starting materials.[20] This approach involves the transition-metal-catalyzed cleavage of a C–H bond and its subsequent transformation to form a new C–C or C–S bond, leading to the fused ring system.[21]
Causality and Mechanism: The mechanism often involves a directing group on the substrate that coordinates to the metal center (e.g., Pd, Rh, Cu), bringing it into proximity with the C–H bond to be cleaved.[20] This is followed by cyclometalation, reaction with a coupling partner (such as an alkyne), and reductive elimination. Recent advances have even demonstrated non-directed C-H activation, further expanding the utility of this strategy.[22] For example, a palladium(II)-catalyzed synthesis of dibenzothiophenes via C-H/C-S bond coupling has been developed that does not require an external stoichiometric oxidant.[20]
Advantages:
-
High Atom and Step Economy: Avoids multi-step pre-functionalization of starting materials, reducing waste and labor.[23]
-
Novel Reactivity: Enables the formation of bonds at positions that are difficult to access through traditional methods.
-
Green Chemistry: Aligns with the principles of green chemistry by minimizing the generation of stoichiometric byproducts.[24]
Limitations:
-
Selectivity Challenges: Achieving high regioselectivity can be challenging without a directing group.
-
Harsh Conditions: Some C–H activation protocols require high temperatures or strong oxidants.
-
Catalyst Development: The field is still evolving, and finding the optimal catalyst system for a given transformation can require significant screening.
Representative Protocol: Ag(I)-Assisted, Pd-Catalyzed α-Arylation of Benzo[b]thiophene [22]
-
To a reaction vial, add benzo[b]thiophene (1.0 eq.), the aryl iodide coupling partner (1.5 eq.), and Ag₂CO₃ (0.75 eq.).
-
Add the palladium catalyst precursor (e.g., Pd(OAc)₂, low mol%) and a suitable ligand.
-
Add the solvent, such as hexafluoroisopropanol (HFIP).
-
Seal the vial and stir the mixture at near-room temperature (e.g., 30 °C) for the specified time (e.g., 12-24 hours).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 2-arylbenzo[b]thiophene product.
Section 3: Comparative Analysis
The choice of a synthetic route depends heavily on the target molecule's complexity, required scale, and the availability of starting materials. The following table provides a high-level comparison of the discussed methods.
| Synthesis Route | Key Transformation | Starting Materials | Conditions | Advantages | Disadvantages |
| Gewald Synthesis | Multi-component condensation | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Mild (Base, 40-60°C) | One-pot, atom-economical, versatile for 2-aminothiophenes.[5][7] | Limited for hindered ketones, potential byproducts.[5] |
| Fiesselmann Synthesis | Conjugate addition & cyclization | α,β-Acetylenic Ester, Thioglycolic Acid Derivative | Mild (Base, RT) | Direct access to hydroxy/aminothiophenes, good FG tolerance.[10][11] | Requires specific alkyne precursors.[2] |
| Hinsberg Synthesis | Double Stobbe condensation | 1,2-Dicarbonyl, Diethyl Thiodiacetate | Harsh (Strong Base, Heat) | Good for symmetrical 3,4-disubstituted thiophenes.[12] | Harsh conditions, limited scope.[14] |
| Pd-Catalyzed Coupling | Cross-coupling & annulation | Pre-functionalized arenes (halides, boronic acids) | Mild to Moderate | High selectivity, broad scope, modular.[16][17] | Catalyst cost, requires pre-functionalization. |
| C–H Activation | Direct C–H functionalization | Simple arenes, alkynes | Varies (often moderate to high temp) | High atom/step economy, novel reactivity, green.[20][21] | Selectivity can be challenging, catalyst optimization needed. |
Section 4: Conclusion and Future Outlook
The synthesis of fused thiophene systems has evolved significantly, from foundational condensation reactions to highly sophisticated and efficient transition-metal-catalyzed protocols. Classical methods like the Gewald and Fiesselmann syntheses remain highly relevant for their operational simplicity and direct access to specific, highly functionalized thiophene cores.
The advent of modern palladium-catalyzed cross-coupling and, more recently, C–H activation strategies has revolutionized the field. These methods provide unparalleled control over molecular architecture and allow for the construction of complex fused systems with a degree of precision previously unattainable. C–H activation, in particular, represents a paradigm shift towards more sustainable and efficient synthesis by minimizing waste and simplifying synthetic sequences.
Future research will likely focus on developing even milder and more selective C–H activation catalysts, exploring photoredox and electrochemical methods to drive these transformations, and applying these powerful synthetic tools to the creation of next-generation materials and therapeutics. The continued synergy between synthetic innovation and application-driven research will ensure that fused thiophenes remain at the forefront of chemical science.
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- Mondal, T. (2019). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). YouTube. [Link]
- Carroll Scholars. (n.d.). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll Scholars. [Link]
- Gronowitz, S. (n.d.). Thiophenes: reactions and synthesis.
- Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis.
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- Various Authors. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis.
- Filo. (2024). Fiesselmann thiophene synthesis. Filo. [Link]
- Mancuso, R., & Gabriele, B. (2014). Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes. Molecules, 19(10), 15687-15719. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Organic Chemistry Portal. [Link]
- Mancuso, R., & Gabriele, B. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. [Link]
- Ansari, S., et al. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature. Molecular Diversity, 25(4), 2571-2604. [Link]
- Duc, V. M. (2022). Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications.
- Lerchen, A., et al. (2018). Chiral Benzothiophene Synthesis via Enantiospecific Coupling of Benzothiophene S-Oxides with Boronic Esters.
- Mori, A., et al. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository. [Link]
- Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]
- Inamoto, K., & Doi, T. (2012). Palladium-catalysed direct synthesis of benzo[b]thiophenes from thioenols.
- Chen, H.-Y., et al. (2015). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. International Journal of Molecular Sciences, 16(5), 10159-10198. [Link]
- Di Nardo, F., et al. (2020). Thiophene-Based Trimers and Their Bioapplications: An Overview. Polymers, 12(12), 2899. [Link]
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"evaluation of different extraction techniques for benzo[b]naphtho[2,1-d]thiophene from environmental matrices"
<A_I> ## A Senior Application Scientist's Guide to the Extraction of Benzo[b]naphtho[2,1-d]thiophene from Environmental Matrices
Introduction: The Environmental Significance of this compound
This compound (B[b]N[2,1-d]T) is a polycyclic aromatic sulfur heterocycle (PASH), a class of compounds often found alongside their non-sulfur analogues, polycyclic aromatic hydrocarbons (PAHs).[1] These compounds are introduced into the environment primarily through the incomplete combustion of organic materials, such as in industrial processes and vehicle emissions, and are also natural components of fossil fuels like crude oil and coal tar.[2] The presence of B[b]N[2,1-d]T in environmental matrices such as soil, sediment, and water is of significant concern due to the established carcinogenic and mutagenic properties of many high-molecular-weight PAHs and PASHs.[1][3][4]
Recent studies have identified B[b]N[2,1-d]T as a potent activator of the aryl hydrocarbon receptor (AhR), a key player in mediating the toxic effects of many aromatic environmental pollutants.[1] Given its persistence and potential for bioaccumulation, the development of sensitive, reliable, and efficient extraction techniques is paramount for accurate environmental monitoring and risk assessment. This guide provides a comparative overview of prevalent extraction methodologies for B[b]N[2,1-d]T and related compounds, offering insights into the principles, performance, and practical considerations for each technique.
Core Principles of Extraction from Environmental Matrices
The successful extraction of B[b]N[2,1-d]T from a complex environmental matrix hinges on overcoming the analyte-matrix interactions and efficiently transferring the target molecule into a clean solvent phase for subsequent analysis. B[b]N[2,1-d]T is a nonpolar, high-molecular-weight compound (234.32 g/mol ), making it sparingly soluble in water and prone to strong adsorption onto organic matter and particulate matter in soil and sediment.[5] The choice of extraction technique is therefore a critical decision, dictated by the physicochemical properties of both the analyte and the matrix, as well as the desired analytical outcome in terms of sensitivity, throughput, and resource allocation.
Comparative Evaluation of Extraction Techniques
This section delves into a detailed comparison of several widely employed extraction techniques, ranging from classical methods to modern, miniaturized approaches.
Soxhlet Extraction: The Gold Standard
Soxhlet extraction has long been considered a benchmark technique for the exhaustive extraction of organic pollutants from solid matrices.
Principle of Operation: This method involves the continuous washing of the sample with a refluxing solvent. The sample is placed in a thimble, and a heated solvent vaporizes, condenses above the sample, and drips down, gradually filling the thimble. Once the solvent reaches a specific level, a siphon mechanism aspirates the solvent containing the extracted analytes back into the distillation flask. This cycle repeats, ensuring a thorough extraction.
Causality in Protocol Design: The choice of a nonpolar or moderately polar solvent, such as a mixture of acetone and hexane, is driven by the "like dissolves like" principle to effectively solubilize B[b]N[2,1-d]T. The continuous cycling of fresh, hot solvent ensures that the concentration gradient between the matrix and the solvent is maximized, driving the equilibrium towards complete extraction. However, the prolonged exposure to elevated temperatures can pose a risk of degradation for thermally labile compounds, though B[b]N[2,1-d]T is relatively stable.
Performance Insights: While highly effective, Soxhlet extraction is often criticized for its lengthy extraction times (typically 12-24 hours) and large solvent consumption (hundreds of milliliters per sample), making it less environmentally friendly and time-efficient compared to modern alternatives.[6][7]
Accelerated Solvent Extraction (ASE®) / Pressurized Liquid Extraction (PLE)
ASE, also known as Pressurized Liquid Extraction (PLE), is a more rapid and efficient alternative to traditional Soxhlet extraction.[8][9]
Principle of Operation: PLE utilizes conventional liquid solvents at elevated temperatures (50-200°C) and pressures (1000-2000 psi) to enhance extraction efficiency.[8][9] The high pressure maintains the solvent in its liquid state above its atmospheric boiling point.
Causality in Protocol Design: The elevated temperature increases the solubility and diffusion rate of B[b]N[2,1-d]T, while also decreasing the viscosity of the solvent, allowing for better penetration into the matrix pores. The high pressure forces the solvent into intimate contact with the sample matrix, disrupting analyte-matrix interactions. This synergistic effect of high temperature and pressure significantly reduces extraction times and solvent volumes compared to Soxhlet. Studies have shown that ASE can achieve comparable or even better extraction efficiency than Soxhlet for PAHs.[6][7]
Performance Insights: ASE offers a significant advantage in terms of speed (15-30 minutes per sample) and reduced solvent consumption.[6][7] The automated nature of modern PLE systems also allows for high sample throughput. The primary drawback is the high initial capital cost of the instrumentation.
Microwave-Assisted Extraction (MAE)
MAE is another advanced technique that utilizes microwave energy to expedite the extraction process.
Principle of Operation: Microwave energy directly heats the solvent and any residual moisture within the sample matrix. This rapid and localized heating creates high pressure within the matrix particles, causing them to rupture and release the trapped analytes into the surrounding solvent.
Causality in Protocol Design: The choice of a microwave-absorbing solvent (one with a high dielectric constant, like acetone or ethanol, often mixed with a non-absorbing solvent like hexane) is crucial for efficient heating. The rapid temperature and pressure increase facilitates the desorption of B[b]N[2,1-d]T from active sites on the matrix particles. The efficiency of MAE can be influenced by factors such as solvent choice, temperature, pressure, and the moisture content of the sample.[10]
Performance Insights: MAE significantly reduces extraction times (10-30 minutes) and solvent consumption compared to Soxhlet.[10][11] It has been shown to be comparable in efficiency to ASE for the extraction of PAHs from soil.[6][7] However, care must be taken to optimize the conditions to avoid analyte degradation due to localized "hot spots."
Ultrasonic-Assisted Extraction (UAE)
UAE, or sonication, employs high-frequency sound waves to facilitate extraction.
Principle of Operation: The propagation of ultrasonic waves through the solvent creates cycles of compression and rarefaction, leading to the formation and collapse of microscopic bubbles (a phenomenon known as cavitation). The implosion of these bubbles near the surface of the sample matrix generates microjets of solvent that impact the surface, enhancing solvent penetration and promoting the desorption of analytes.
Causality in Protocol Design: The effectiveness of UAE depends on the frequency and power of the ultrasound, the solvent type, temperature, and extraction time. For semi-volatile compounds like B[b]N[2,1-d]T, a balance must be struck to ensure efficient extraction without causing volatilization losses.
Performance Insights: UAE is a relatively simple, rapid, and inexpensive technique. However, its efficiency can be matrix-dependent and may not be as exhaustive as PLE or MAE for strongly bound analytes in complex matrices. For certain PAHs, ultrasonic extraction has shown comparable results to microwave extraction.[12]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Initially developed for pesticide residue analysis in food, the QuEChERS methodology has been adapted for the extraction of PAHs from environmental matrices like soil and sediment.[4][13][14]
Principle of Operation: The QuEChERS method involves a two-step process. First, the sample is extracted and partitioned using an organic solvent (typically acetonitrile) and a combination of salts (e.g., magnesium sulfate, sodium chloride). Second, the resulting supernatant is cleaned up using dispersive solid-phase extraction (d-SPE), where a small amount of sorbent is added to the extract to remove interfering matrix components.[14]
Causality in Protocol Design: Acetonitrile is chosen for its ability to extract a wide range of compounds and its partial miscibility with water, which is often present in environmental samples. The addition of salts induces phase separation and drives the analytes into the acetonitrile layer. The d-SPE cleanup step is crucial for removing co-extractives that could interfere with subsequent analysis; for sediment samples, this may also involve the addition of copper to remove elemental sulfur.[15]
Performance Insights: QuEChERS offers the advantages of high throughput, low solvent consumption, and simplicity. It has been successfully applied to the analysis of PAHs in sediment, with mean recoveries ranging from 78.4% to 117%. However, the method may require significant optimization for different types of soil and sediment matrices.[13]
Solid-Phase Microextraction (SPME)
SPME is a solvent-free, equilibrium-based sampling and extraction technique, particularly well-suited for water samples.
Principle of Operation: A fused-silica fiber coated with a stationary phase is exposed to the sample (either by direct immersion in a liquid or in the headspace above a sample). Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.[16]
Causality in Protocol Design: The choice of fiber coating is critical and depends on the polarity of the target analyte. For nonpolar compounds like B[b]N[2,1-d]T, a non-polar coating such as polydimethylsiloxane (PDMS) is typically used.[16] Factors such as extraction time, temperature, and agitation must be carefully controlled to ensure reproducible results. The addition of salt to aqueous samples can enhance the extraction efficiency for less volatile PAHs by "salting out" the analytes.[17]
Performance Insights: SPME is a simple, sensitive, and environmentally friendly technique that integrates sampling, extraction, and concentration into a single step.[18] It is particularly effective for trace-level analysis in relatively clean matrices like water.[17][19] However, it can be susceptible to matrix effects in complex samples like soil and sediment, and the fibers have a limited lifespan.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the discussed extraction techniques for B[b]N[2,1-d]T and related polycyclic aromatic compounds.
| Technique | Typical Recovery (%) | Extraction Time | Solvent Consumption | Throughput | Environmental Friendliness | Primary Matrix |
| Soxhlet | >90% | 12-24 hours | High (200-500 mL) | Low | Poor | Solid |
| ASE / PLE | >90%[6][7] | 15-30 min | Low (15-40 mL) | High | Good | Solid |
| MAE | >90%[6][7] | 10-30 min | Low (20-50 mL) | High | Good | Solid |
| UAE | 80-110% | 15-60 min | Moderate (50-100 mL) | Medium | Moderate | Solid/Liquid |
| QuEChERS | 78-117% | < 10 min | Very Low (10-15 mL) | Very High | Excellent | Solid |
| SPME | Equilibrium-based | 15-60 min | None | High | Excellent | Liquid/Gas |
Experimental Workflow Visualizations
The following diagrams illustrate the typical workflows for two contrasting extraction techniques: the classical Soxhlet extraction and the modern QuEChERS method.
Caption: Workflow for Soxhlet Extraction.
Caption: Workflow for QuEChERS Extraction.
Detailed Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) for Soil/Sediment
-
Sample Preparation: Air-dry the soil/sediment sample and sieve to <2 mm. Homogenize thoroughly. Mix approximately 10 g of the sample with an equal amount of diatomaceous earth and load it into a stainless steel extraction cell.
-
Instrumentation Setup: Install the cell into the PLE system. Set the extraction parameters:
-
Solvent: Dichloromethane/Acetone (1:1, v/v)
-
Temperature: 120°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Cycles: 3
-
-
Extraction: Initiate the automated extraction sequence. The system will preheat, fill the cell with solvent, perform the static extraction, and then purge the extract into a collection vial.
-
Post-Extraction: Concentrate the collected extract to approximately 1 mL using a gentle stream of nitrogen. The sample is now ready for cleanup (if necessary) and instrumental analysis.
Protocol 2: QuEChERS for Soil/Sediment (Modified)
-
Extraction: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
-
Salting-Out: Add a salt mixture, typically 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at >3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA) sorbent, and 50 mg of C18 sorbent. If sulfur interference is expected, add 50 mg of copper powder.[15]
-
Final Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge for 2 minutes.
-
Analysis: Collect the supernatant and inject it directly into the analytical instrument (GC-MS or HPLC-FLD).
Conclusion and Future Outlook
The selection of an appropriate extraction technique for this compound is a critical step that directly impacts the quality and reliability of environmental monitoring data. While classical methods like Soxhlet extraction remain a reliable benchmark, modern techniques such as PLE, MAE, and QuEChERS offer significant advantages in terms of speed, efficiency, and reduced environmental impact.[4][6][7] For aqueous matrices, SPME provides an elegant, solvent-free alternative.
The trend in analytical chemistry is moving towards greener, faster, and more automated methods. The continued adaptation and refinement of techniques like QuEChERS for complex solid matrices, and the development of novel sorbent materials for microextraction techniques, will likely dominate future research in this field. Ultimately, the choice of method requires a careful balancing of analytical requirements, available resources, and the specific challenges posed by the environmental matrix under investigation.
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- Synthesis method of benzo [ b ] naphtho [2,3-d ] thiophene. (n.d.). Google Patents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzo[b]naphtho[2,1-d]thiophene
Introduction: Benzo[b]naphtho[2,1-d]thiophene (CAS No. 239-35-0) is a polycyclic aromatic sulfur-containing heterocyclic (PASH) compound utilized in various research and development applications, including materials science and drug discovery.[1] As a derivative of polycyclic aromatic hydrocarbons (PAHs), it shares characteristics with a class of compounds known for their environmental persistence and potential toxicity.[2][3] This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, from the point of generation to final disposal.
Section 1: Hazard Assessment and Risk Profile
A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While some toxicological data for this compound is incomplete, the precautionary principle—treating substances with unknown toxicity as potentially hazardous—must be applied.[1][4]
Causality of Concern: this compound belongs to the PASH family, which are known environmental pollutants.[5] The core structure is similar to PAHs, many of which are identified as carcinogens or mutagens.[6] Therefore, protocols must be designed to mitigate risks associated with this entire class of compounds.
Key Hazard Information:
| Hazard Category | Finding | Source |
| GHS Classification | Not Classified / Does not meet hazard criteria in several reports. | [4][7] |
| Carcinogenicity (IARC) | Group 3: Not classifiable as to its carcinogenicity to humans. | [1][7] |
| Carcinogenicity (Other) | Stated to be carcinogenic in animal experiments. | [2] |
| Acute Toxicity | No data available for oral, dermal, or inhalation routes. | [1][4] |
| Environmental Hazard | As a PAH-related compound, it is expected to be persistent. Related isomers are classified as very toxic to aquatic life with long-lasting effects. | [3][8] |
Given the conflicting carcinogenicity data and the lack of acute toxicity information, all handling and disposal operations must assume the compound is hazardous. The U.S. Environmental Protection Agency (EPA) recommends treating PAHs as a group as potentially carcinogenic.[6]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Exposure mitigation is achieved through a combination of engineering controls and appropriate PPE.
-
Primary Engineering Control: Chemical Fume Hood
-
Rationale: this compound is a solid that can form fine dust.[1] A certified chemical fume hood is mandatory for all weighing and transfer operations to prevent the inhalation of airborne particulates.
-
Procedure: Conduct all manipulations of the solid compound at least 15 cm (6 inches) inside the fume hood sash.
-
-
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[4]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Discard and replace gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during decontamination, consider a chemically resistant apron.[4]
-
Section 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the lab bench to the final disposal facility.
Step 1: Waste Segregation and Collection
-
Principle: Isolate the waste stream to prevent unintentional and hazardous reactions.
-
Procedure:
-
Designate a specific waste container for this compound and its associated contaminated materials.
-
Solid Waste: Collect unused or expired pure compounds, reaction residues, and grossly contaminated items (e.g., weigh boats, contaminated silica gel) in this container.
-
Contaminated Labware: Items like gloves, bench paper, and pipette tips with trace contamination should also be placed in this designated solid waste container.
-
Do NOT mix with other waste streams, particularly aqueous waste, reactive chemicals, or strong oxidizers.
-
Step 2: Containerization and Labeling
-
Principle: Proper containment and clear communication are critical for the safety of all personnel who will handle the waste.
-
Procedure:
-
Select a container made of compatible material (e.g., high-density polyethylene or glass) with a secure, sealable lid.[9]
-
Affix a hazardous waste label to the container before adding any waste.
-
Complete the label with the following information:
-
Full Chemical Name: "Waste this compound"
-
CAS Number: "239-35-0"
-
Hazard Statement: "Suspected Carcinogen, Environmental Hazard"
-
Accumulation Start Date
-
Principal Investigator and Laboratory Information
-
-
Step 3: Temporary On-Site Storage
-
Principle: Safe storage prevents spills and exposures in the laboratory.
-
Procedure:
-
Keep the waste container sealed when not in use.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.
-
Ensure the SAA is in a secondary containment tray to manage potential leaks.
-
Store away from heat sources and incompatible materials.[10]
-
Step 4: Arranging for Final Disposal
-
Principle: this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[11]
-
Procedure:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.
-
Do NOT attempt to dispose of this chemical down the drain or in the regular trash.[4]
-
The accepted and environmentally sound method for final destruction is controlled incineration in a licensed chemical destruction plant.[4] This high-temperature process, often equipped with flue gas scrubbing, ensures the complete breakdown of the aromatic structure into less harmful components.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Section 4: Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to minimize harm.
Small Solid Spill Containment and Cleanup:
-
Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the fume hood is operational.
-
PPE: Don appropriate PPE (goggles, gloves, lab coat).
-
Cleanup: Gently sweep up the solid material, avoiding the creation of dust.[1] Place the swept material and all cleanup items (e.g., paper towels) into the designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol) and paper towels. Place the used towels in the waste container.
-
Report: Inform your supervisor and EHS office of the incident.
Personnel Exposure First Aid:
| Exposure Route | First Aid Procedure | Source |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. | [1][4] |
| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes, holding eyelids open. | [1][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. | [1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. | [1] |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.
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A Comprehensive Guide to the Safe Handling of Benzo[b]naphtho[2,1-d]thiophene
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzo[b]naphtho[2,1-d]thiophene (CAS No. 239-35-0). While this compound is not classified as a human carcinogen by all regulatory bodies, its structural similarity to other polycyclic aromatic hydrocarbons (PAHs), some of which are known carcinogens, and evidence of mutagenicity and limited carcinogenicity in animal studies, mandates a cautious and well-documented approach to its handling.[1][2] This guide is designed to establish a self-validating system of protocols to ensure minimal exposure and maximum safety.
Hazard Assessment: Understanding the Risk
This compound is a solid, sulfur-containing polycyclic aromatic hydrocarbon.[1] The International Agency for Research on Cancer (IARC) classifies it as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans."[1] However, this classification is based on a lack of sufficient human data, and there is "limited evidence of carcinogenicity in experimental animals."[1] Furthermore, studies have shown that this compound and its metabolites can be mutagenic, suggesting a potential for genotoxicity.[2][3]
Given these facts, it is imperative to treat this compound as a suspect human carcinogen . Exposure can occur through inhalation of airborne particles, dermal absorption, and ingestion.[4] Both acute and chronic exposure should be avoided.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous powders like this compound is through engineering controls.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions that could generate dust or aerosols must be performed in a certified chemical fume hood.[5][6][7] This includes weighing, transferring, and preparing solutions.
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or a glove box provides the highest level of containment and is strongly recommended to prevent the dispersal of fine particles.[8][9][10]
-
Designated Work Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked with a warning sign indicating the presence of a suspect carcinogen.[5][7] Access to this area should be restricted to authorized personnel who have received appropriate training.
Personal Protective Equipment (PPE): A Necessary Barrier
The correct selection and use of PPE are critical to prevent personal exposure.
-
Hand Protection: Standard disposable nitrile gloves offer poor resistance to aromatic hydrocarbons and should only be considered for incidental splash protection, to be changed immediately upon contact.[2][11][12] For extended handling or when there is a risk of direct contact, gloves made of Viton™ or butyl rubber are recommended due to their high resistance to aromatic compounds.[13][14][15][16][17] Always double-glove when handling the pure compound or concentrated solutions. Gloves should be inspected for any signs of degradation before and during use and disposed of as hazardous waste after each work session or when contaminated.[18]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, when handling the solid powder or when there is a risk of splashing, chemical safety goggles and a face shield should be worn.[7]
-
Respiratory Protection: When engineering controls such as a fume hood or ventilated enclosure are used correctly, respiratory protection is typically not required. However, in the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with P100 particulate filters would be necessary. A full respiratory protection program, including fit testing and training, is required for respirator use.
-
Protective Clothing: A buttoned lab coat, long pants, and closed-toe shoes are mandatory. For procedures with a higher risk of contamination, a disposable gown or coveralls should be worn over personal clothing.[19] Lab coats used when working with this compound should be laundered separately from other clothing.
Operational Plan: Step-by-Step Guidance
Adherence to a strict, step-by-step protocol is essential for minimizing exposure.
Weighing the Solid Compound
The "tare method" is recommended to avoid contaminating the balance and the general lab environment.[6][9][20]
-
Preparation: Don all required PPE (double gloves, safety goggles, lab coat). Cover the work surface inside the chemical fume hood with absorbent, plastic-backed paper.
-
Pre-weigh: Take a sealable container (e.g., a vial with a screw cap) to the analytical balance and tare it.
-
Transfer: Return the tared, sealed container to the fume hood. Carefully transfer the approximate amount of this compound powder into the container using a clean spatula.
-
Seal and Re-weigh: Securely close the container. Remove the outer pair of gloves and dispose of them. With the inner gloves, transport the sealed container back to the balance to obtain the precise weight.
-
Adjust: If adjustments to the weight are necessary, return the sealed container to the fume hood, don a new pair of outer gloves, and add or remove the powder. Repeat the sealing and re-weighing process until the desired weight is achieved.
Preparing Solutions
-
Solvent Addition: All solution preparations must be conducted in a chemical fume hood.
-
Dissolution: Add the desired solvent to the pre-weighed, sealed container containing the this compound. The compound is reportedly soluble in nonpolar organic solvents such as toluene, benzene, and hexane.[21]
-
Mixing: Cap the container and mix gently by swirling or using a vortex mixer until the solid is fully dissolved. Avoid sonication, which can generate aerosols.
Disposal Plan: Managing Contaminated Materials
A comprehensive waste management plan must be in place before beginning any work.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, absorbent paper, weigh boats, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[22]
-
Final Disposal: All waste must be disposed of through a licensed chemical destruction facility, typically via high-temperature incineration with flue gas scrubbing.[6]
Emergency Procedures: Spill and Exposure Response
-
Minor Spill (Contained in Fume Hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., toluene, then soapy water).
-
Collect all cleanup materials in a sealed bag for hazardous waste disposal.
-
Decontaminate the area as described below.
-
-
Major Spill (Outside of Fume Hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry and post a warning sign on the door.
-
Contact your institution's Environmental Health and Safety (EHS) department for emergency response.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Inhalation: Move to fresh air. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Decontamination
Thorough decontamination of work surfaces and equipment is crucial after each use.
-
Initial Wipe-Down: Wipe all contaminated surfaces with a disposable towel wetted with a solvent in which this compound is soluble (e.g., toluene or another suitable organic solvent).
-
Chemical Inactivation (Optional but Recommended): For a more thorough decontamination, surfaces can be treated with an oxidizing agent known to degrade PAHs, such as a solution of potassium permanganate.[1] However, the compatibility of the surface with the oxidizing agent must be considered.
-
Final Cleaning: Wash the surfaces with soap and water.[23]
-
Waste Disposal: All materials used for decontamination must be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₁₆H₁₀S | [24][25] |
| Molecular Weight | 234.32 g/mol | [24][25] |
| IARC Carcinogen Classification | Group 3 (Not classifiable as to its carcinogenicity to humans) | [1] |
| OSHA PEL (for PAHs as a class) | 0.2 mg/m³ (8-hour TWA) | [8][11][26] |
| NIOSH REL (for coal tar products) | 0.1 mg/m³ (10-hour TWA) | [8][11] |
| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, benzene, hexane) | [21] |
Visual Workflows
Safe Weighing Protocol
Caption: Workflow for weighing this compound using the tare method to minimize contamination.
Spill Response Logic
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
